Product packaging for 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile(Cat. No.:CAS No. 1234616-67-1)

1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B572306
CAS No.: 1234616-67-1
M. Wt: 144.137
InChI Key: UEWIETUNZIVFLI-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapies. This high-value intermediate is a privileged structure in the design of kinase inhibitors, with demonstrated potential to target key enzymes such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and others crucial for cell cycle regulation and signaling . The core pyrazolo[3,4-b]pyridine structure is a bioisostere of purine bases, allowing it to interact effectively with a wide range of enzymatic targets . The carbonitrile group at the 5-position is a key functional handle that enhances the molecule's binding affinity and allows for further synthetic elaboration into more complex drug candidates . Recent research highlights the potency of closely related pyrazolo[3,4-b]pyridine carbonitrile derivatives as broad-spectrum antileukemic agents. These compounds have shown exceptional activity in vitro, inducing cell cycle arrest in the G2/M phase and promoting apoptosis in leukemia cell lines by modulating the expression of key proteins like HOXA9, MEIS1, Bcl-2, and Mcl-1 . The scaffold's utility extends beyond oncology, with applications reported in research for antiviral, antibacterial, and anti-inflammatory agents, underscoring its adaptability and broad research value . Supplied for research use only, this compound is an essential building block for academic and pharmaceutical researchers exploring new therapeutic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4 B572306 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1234616-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N4/c8-2-5-1-6-4-10-11-7(6)9-3-5/h1,3-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWIETUNZIVFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725445
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-67-1
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
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Foundational & Exploratory

Topic: One-Pot, Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant therapeutic potential, including applications as anticancer agents, kinase inhibitors, and antimalarials.[1][2] The development of efficient, atom-economical, and environmentally benign synthetic routes to access this framework is a paramount objective in medicinal chemistry. This guide provides a comprehensive overview of the one-pot, three-component synthesis of pyrazolo[3,4-b]pyridines, a strategy celebrated for its operational simplicity and alignment with the principles of green chemistry.[3][4] We will delve into the core mechanistic pathways, critically evaluate the influence of catalysts and reaction conditions, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of Multi-Component Reactions (MCRs)

The synthesis of complex molecular architectures like pyrazolo[3,4-b]pyridines traditionally involves multi-step sequences that are often laborious, time-consuming, and generate significant chemical waste. Multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form a final product that incorporates portions of all starting materials, offer a powerful alternative.

The primary advantages of the three-component approach are:

  • Efficiency: MCRs dramatically shorten synthetic sequences by forming multiple chemical bonds in a single operation, eliminating the need to isolate and purify intermediates.[3]

  • Atom Economy: By design, MCRs maximize the incorporation of atoms from the reactants into the final product, minimizing waste.[3]

  • Molecular Diversity: The modular nature of MCRs allows for the rapid generation of a diverse library of compounds by simply varying the individual starting components, a crucial advantage in drug discovery programs.[3]

  • Green Chemistry: Many MCRs can be performed using environmentally friendly solvents like water or even under solvent-free conditions, often enhanced by energy-efficient technologies like microwave or ultrasound irradiation.[4][5][6]

The Core Reaction: Mechanistic Underpinnings

The most prevalent and versatile three-component synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound.[7][8] The reaction proceeds through a well-established domino sequence of reactions.

Plausible Mechanistic Pathway:

  • Knoevenagel Condensation: The reaction is typically initiated by a base or acid-catalyzed Knoevenagel condensation between the aldehyde (Component 1) and the active methylene compound (Component 2). This step forms a highly electrophilic α,β-unsaturated intermediate, often referred to as a Knoevenagel adduct or Michael acceptor.[4]

  • Michael Addition: The 5-aminopyrazole (Component 3), acting as a potent N-nucleophile, attacks the β-carbon of the α,β-unsaturated intermediate in a conjugate or Michael-type addition.[7]

  • Intramolecular Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular cyclization. The amino group attacks one of the activated groups (e.g., a nitrile or ester carbonyl) on the adjacent side chain.

  • Dehydration/Oxidation: The final pyrazolo[3,4-b]pyridine ring is formed following a dehydration or spontaneous oxidation step, leading to the stable aromatic system.[7]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Aromatization Aldehyde Aldehyde Knoevenagel_Adduct α,β-Unsaturated Intermediate (Michael Acceptor) Aldehyde->Knoevenagel_Adduct + AMC (Catalyst) AMC Active Methylene Compound (AMC) Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + 5-Aminopyrazole Aminopyrazole 5-Aminopyrazole Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Pyrazolo[3,4-b]pyridine Cyclized_Intermediate->Final_Product Aromatization (-H₂O or [O])

General Mechanistic Pathway for Three-Component Synthesis.

A Comparative Analysis of Catalysts and Conditions

The success and efficiency of the synthesis are critically dependent on the choice of catalyst, solvent, and energy source. The selection is not arbitrary; it is dictated by the reactivity of the substrates and the desired outcome in terms of yield, reaction time, and environmental impact.

Catalyst SystemSolventEnergy SourceTypical TimeYield (%)Causality & Insights
Triethylamine (TEA) EthanolReflux12-24 h60-85A standard, cost-effective base catalyst. The prolonged reflux is needed to drive the reaction to completion, particularly the cyclization step.[3][8]
p-TSA (10 mol%) WaterUltrasound15-30 min90-95A green chemistry approach. p-Toluenesulfonic acid acts as a Brønsted acid catalyst, activating the aldehyde. Ultrasound provides mechanical energy via cavitation, creating localized high-pressure and temperature zones that dramatically accelerate the reaction rate in the aqueous medium.[9]
None (Catalyst-Free) WaterReflux (90°C)16 h~85The hydrophobic effect in water can enhance reaction rates by bringing nonpolar reactants together. This method avoids catalyst cost and removal but requires longer heating.[10]
None (Solvent-Free) MicrowaveMicrowave (200°C)10 min~83A highly efficient and green method. Microwave irradiation provides rapid, uniform heating, significantly reducing reaction times. The solvent-free condition minimizes waste and simplifies work-up.[5]
ZrCl₄ EtOH/DMFReflux (95°C)16 h13-28Zirconium tetrachloride is a water-tolerant Lewis acid that can activate the carbonyl group. It is considered a green catalyst due to its low toxicity and cost, but yields can be modest for certain substrates.[11]
Cu(II) acetylacetonate CHCl₃Reflux48 h~94This metal catalyst facilitates a formal [3+3] cycloaddition pathway, offering an alternative mechanistic route. While effective, it may require longer reaction times at room temperature or reflux.[12]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step instructions and expected outcomes for successful synthesis.

Protocol 1: Green, Ultrasound-Assisted Synthesis in Aqueous Media

This protocol is adapted from methodologies that prioritize environmental sustainability and rapid execution.[9] It leverages the catalytic activity of p-TSA and the efficiency of ultrasonic irradiation.

Workflow Diagram:

G Start Combine Reactants: - Aldehyde (1 mmol) - Ethyl Cyanoacetate (1 mmol) - 3-Amino-5-methylpyrazole (1 mmol) - p-TSA (0.1 mmol) - Water (20 mL) Sonicate Sonicate (50% Power, 4s Pulses) Monitor by TLC Start->Sonicate Filter Filter Crude Product Sonicate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Product Wash->Dry Recrystallize Recrystallize (Ethanol) Dry->Recrystallize End Pure Pyrazolo[3,4-b]pyridine Recrystallize->End

Workflow for Ultrasound-Assisted Synthesis.

Step-by-Step Methodology:

  • Reagent Combination: In a heavy-walled reaction flask, combine the aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol, 1.13 g), and 3-amino-5-methylpyrazole (10 mmol, 0.97 g).

  • Catalyst and Solvent Addition: Add p-toluenesulfonic acid (p-TSA) (10 mol%, 1.0 mmol, 0.19 g) and 20 mL of deionized water.

  • Ultrasonic Irradiation: Place the flask's tip into an ultrasonic processor probe. Sonicate the mixture for the required time (typically 15-30 minutes, monitored by TLC) at 50% power using a pulsed mode (e.g., 4 seconds on, 2 seconds off) to prevent overheating.

  • Isolation: As the reaction proceeds, a solid product will precipitate. Upon completion, cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water (3 x 20 mL) to remove the water-soluble catalyst and any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the pure pyrazolo[3,4-b]pyridine derivative.

  • Validation: The success of the synthesis is confirmed by obtaining a crystalline solid with a sharp melting point and characterization by spectroscopic methods (¹H NMR, ¹³C NMR, MS) consistent with the target structure.

Protocol 2: Rapid, Microwave-Assisted Solvent-Free Synthesis

This protocol is designed for maximum efficiency, leveraging microwave energy to achieve high yields in minutes without the need for a solvent.[3][5]

Step-by-Step Methodology:

  • Reagent Combination: In a 10 mL microwave reaction vial, place 5-amino pyrazole (e.g., 1,3-dimethyl-1H-pyrazol-5-amine, 1 mmol, 111 mg), an aroyl acetonitrile or ethyl cyanoacetate (1 mmol), and the desired aryl aldehyde (1 mmol).

  • Catalyst Addition (Optional): While some reactions are catalyst-free, a base catalyst like triethylamine (0.5 mmol) or a solid acid can be added to facilitate the initial condensation.[3]

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-200°C) for 5-20 minutes. Reaction progress should be monitored carefully to avoid decomposition.

  • Work-up and Purification: After cooling the vial to room temperature, add a small amount of ethanol (5 mL) and triturate the solid mass. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product is often of high purity, but if necessary, it can be recrystallized from a suitable solvent like ethanol or ethyl acetate.

  • Validation: A high yield of the solid product with consistent spectroscopic data confirms the successful and rapid synthesis of the target molecule.

Conclusion and Future Outlook

The one-pot, three-component synthesis of pyrazolo[3,4-b]pyridines stands as a testament to the power of modern synthetic strategies. It provides a robust, efficient, and highly adaptable platform for generating molecular diversity, which is indispensable for drug discovery and development. The integration of green chemistry principles, such as the use of aqueous media, solvent-free conditions, and energy-efficient microwave and ultrasound technologies, further enhances the appeal of this methodology.[4][9] Future advancements will likely focus on the development of novel, reusable catalysts, the expansion of the substrate scope to include more complex building blocks, and the adaptation of these protocols for continuous flow synthesis, further solidifying the role of this reaction in the arsenal of the medicinal chemist.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Microwave synthesis of novel pyrazolo[3,4-b]pyridine deriv
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Wiley Online Library. [Link]
  • Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. Sciforum. [Link]
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
  • (PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
  • Ultrasonic assisted synthesis, anticancer and antioxidant activity of somenovel pyrazolo[3,4-b]pyridine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridines.
  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. ScienceDirect. [Link]
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Wiley Online Library. [Link]
  • Ultrasound-Assisted Synthesis of Pyrazolo[3,4-b]pyridines as Potential Corrosion Inhibitors for Mild Steel.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link]
  • Three‐Component, One‐Pot Synthesis of Pyrazolo[3,4‐b]pyridine Derivatives in Aqueous Media. Taylor & Francis Online. [Link]
  • Ultrasound-assisted synthesis of pyrimidines and their fused deriv
  • One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. PubMed. [Link]
  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF.
  • Facile Three‐Component Synthesis of Macrocyclane‐Fused Pyrazolo[3,4‐b]pyridine Derivatives.

Sources

The Gould-Jacobs Reaction: A Comprehensive Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Pyrazolopyridine Scaffold

The 1H-Pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant applications in medicinal chemistry and drug development.[1][2][3][4] Its structural resemblance to purine bases has made it a focal point for the design of kinase inhibitors, anti-inflammatory agents, and antiviral compounds. The versatile and robust Gould-Jacobs reaction provides a classical and highly adaptable method for the construction of this valuable heterocyclic system. This guide offers an in-depth exploration of the Gould-Jacobs reaction for the synthesis of 1H-Pyrazolo[3,4-b]pyridines, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary for its successful implementation.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a powerful tool for the synthesis of quinoline derivatives and, by analogy, other fused pyridine systems.[5][6][7] In the context of 1H-Pyrazolo[3,4-b]pyridine synthesis, the reaction proceeds through the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization.[1]

The reaction can be conceptually divided into two key stages:

  • Stage 1: Formation of the [[(pyrazolyl)amino]methylene]malonate Intermediate: The reaction is initiated by a nucleophilic attack of the amino group of the 3-aminopyrazole onto the electron-deficient carbon of the ethoxymethylene group of diethyl 2-(ethoxymethylene)malonate. This is followed by the elimination of ethanol to yield the key intermediate, a diethyl [[(pyrazolyl)amino]methylene]malonate.[1][5]

  • Stage 2: Thermal Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization at elevated temperatures. This step involves the nucleophilic attack of a ring carbon of the pyrazole onto one of the ester carbonyls, followed by the elimination of a second molecule of ethanol.[1] The choice of a high-boiling solvent is critical for this step to proceed efficiently. The initial cyclized product is a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, which exists in tautomeric equilibrium with the 4-oxo form.[1][5] Subsequent treatment, often with reagents like phosphorus oxychloride (POCl₃), can be employed to introduce further functionality, such as a chloro group at the 4-position, which is a common precursor for further derivatization.[1]

Gould_Jacobs_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Tautomerization cluster_final Final Product 3-Aminopyrazole 3-Aminopyrazole Intermediate Diethyl [[(pyrazolyl)amino]methylene]malonate 3-Aminopyrazole->Intermediate Condensation (-EtOH) DEEM Diethyl 2-(ethoxymethylene)malonate DEEM->Intermediate Cyclized 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine -3-carboxylate Intermediate->Cyclized Thermal Cyclization (-EtOH) Oxo 4-Oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine -3-carboxylate Cyclized->Oxo Tautomerization Final_Product Substituted 1H-Pyrazolo[3,4-b]pyridine Oxo->Final_Product Further Functionalization (e.g., POCl₃) Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Condensation_C Step 1: Condensation (Ethanol, Reflux) Cyclization_C Step 2: Thermal Cyclization (High-Boiling Solvent, 240-260°C) Condensation_C->Cyclization_C Chlorination_C Step 3: Chlorination (Optional) (POCl₃, Reflux) Cyclization_C->Chlorination_C Purification_C Purification (Filtration/Distillation, Recrystallization, Column Chromatography) Chlorination_C->Purification_C Reaction_M One-Pot Reaction (Solvent/Solvent-Free, 150-200°C, 10-30 min) Workup_M Work-up (Filtration/Extraction) Reaction_M->Workup_M Purification_M Purification (Recrystallization, Column Chromatography) Workup_M->Purification_M

Sources

Spectroscopic characterization of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to ensure robust and unambiguous structural elucidation. We will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Vis Spectroscopy, and Mass Spectrometry (MS). Each section details not only the protocol but the underlying scientific rationale, empowering researchers to move beyond data collection to true molecular understanding. The methodologies described herein are designed to be self-validating, providing a cohesive and integrated approach to confirm the identity, purity, and structural integrity of this important molecule.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The 1H-Pyrazolo[3,4-b]pyridine framework is a privileged scaffold in modern pharmacology. It is formed by the fusion of pyrazole and pyridine rings, two bioactive heterocycles that individually are cornerstones of numerous therapeutic agents.[1][2] This fused system has been extensively studied for a wide range of biological activities, including but not limited to, kinase inhibition for oncology applications and potential antiviral and antibacterial properties.[1][3] The addition of a carbonitrile (-CN) group at the C5 position further modulates the electronic properties and hydrogen bonding potential of the molecule, making this compound (Empirical Formula: C₇H₄N₄, Molecular Weight: 144.13 g/mol ) a key intermediate for library synthesis in drug discovery campaigns.[4]

Given its importance, a definitive and multi-faceted spectroscopic characterization is not merely a procedural step but a foundational requirement for any subsequent research. This guide establishes the necessary protocols and interpretive logic to achieve that standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound.[5] It provides precise information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.

Expertise & Experience: Why NMR is the Primary Tool

For a substituted heterocyclic system, ¹H NMR provides the initial fingerprint. The chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the fused rings and the electron-withdrawing nitrile group.[6] Spin-spin coupling (J-coupling) reveals proton-proton connectivity, allowing for definitive assignment of positions on the pyridine ring. ¹³C NMR complements this by mapping the carbon skeleton. For complex structures, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for resolving any ambiguities.[6]

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the standard procedure for acquiring high-quality NMR data.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solubilizing power for this class of compounds and its ability to avoid exchange-broadening of the N-H proton signal. Chloroform-d (CDCl₃) is an alternative if solubility permits.[6]

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer) :

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.[6]

  • Data Acquisition :

    • ¹H NMR : Acquire a standard 1D proton spectrum. Key parameters include a spectral width of ~12 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a sample of this concentration.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Key parameters include a spectral width of ~200 ppm, a 30° pulse angle, and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.[7]

Data Interpretation: Predicted Spectra and Assignments

Based on the known electronic effects in pyrazolopyridine systems, the following spectral features are predicted for this compound.[5][8]

¹H NMR (Predicted in DMSO-d₆):

  • N-H Proton: A broad singlet is expected in the downfield region, typically δ 12.0-14.0 ppm . This significant downfield shift is characteristic of acidic protons on a pyrazole ring.

  • Pyridine Ring Protons:

    • H6: Expected to be the most downfield of the ring protons, appearing as a singlet around δ 8.8-9.0 ppm . Its proximity to the electron-withdrawing nitrogen and the nitrile group causes significant deshielding.

    • H4: Expected to appear as a singlet around δ 8.6-8.8 ppm .

  • Pyrazole Ring Proton:

    • H3: Expected to appear as a singlet in the region of δ 8.2-8.4 ppm .

¹³C NMR (Predicted in DMSO-d₆):

  • Quaternary Carbons (C):

    • C7a (bridgehead): ~δ 150-155 ppm

    • C3a (bridgehead): ~δ 145-150 ppm

    • C5 (nitrile-bearing): ~δ 110-115 ppm

  • Methine Carbons (CH):

    • C6: ~δ 140-145 ppm

    • C4: ~δ 135-140 ppm

    • C3: ~δ 130-135 ppm

  • Nitrile Carbon (CN):

    • -CN: ~δ 117-120 ppm

Signal Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N1-H12.0 - 14.0 (broad s)-
C3-H8.2 - 8.4 (s)130 - 135
C4-H8.6 - 8.8 (s)135 - 140
C5-CN-110 - 115
C6-H8.8 - 9.0 (s)140 - 145
-CN-117 - 120
C3a-145 - 150
C7a-150 - 155

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups, providing orthogonal validation to NMR data.[9]

Expertise & Experience: The Vibrational Signature

For this compound, FT-IR is crucial for identifying three specific vibrational modes: the N-H stretch of the pyrazole ring, the C≡N stretch of the nitrile group, and the C=N/C=C stretching vibrations of the aromatic rings. The presence and position of these bands provide strong evidence for the correctness of the synthesized structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is required.

  • Instrument Setup : Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition : Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Data Interpretation: Characteristic Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch3100 - 3300 (broad)Confirms the presence of the pyrazole N-H group.[10]
C-H Stretch (Aromatic)3000 - 3100 (sharp)Indicates protons on the aromatic rings.
C≡N Stretch (Nitrile)2220 - 2240 (strong, sharp)Definitive evidence for the carbonitrile functional group.[11]
C=N and C=C Stretch1500 - 1650 (multiple bands)Characteristic of the fused pyrazolopyridine aromatic system.[12]
Fingerprint Region< 1500Complex pattern of bands unique to the molecule's overall structure.

Table 2: Key FT-IR Absorption Frequencies for this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structural stability through fragmentation analysis.[13]

Expertise & Experience: From Molecular Ion to Fragmentation Pathway

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. For this compound (C₇H₄N₄), HRMS should yield a molecular ion peak corresponding to a mass-to-charge ratio (m/z) that is within 5 ppm of the calculated exact mass (145.0536 for [M+H]⁺). The fragmentation pattern, typically induced by electron ionization (EI) or collision-induced dissociation (CID), can further validate the structure. A likely fragmentation pathway involves the loss of HCN (27 Da) from the pyrazole or pyridine ring, a common fragmentation for nitrogen-containing heterocycles.[14]

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup : Use an ESI source in positive ion mode. The mobile phase is typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Data Acquisition : Infuse the sample solution into the mass spectrometer. Acquire data over a mass range of m/z 50-500. For HRMS, use a TOF (Time-of-Flight) or Orbitrap analyzer.

Data Interpretation: Expected Mass Spectrum
Ion Calculated Exact Mass (m/z) Interpretation
[M+H]⁺145.0536Protonated molecular ion. The primary confirmation of molecular weight.
[M]⁺•144.0461Molecular ion (more common in EI-MS).
[M-HCN+H]⁺118.0461Likely fragment resulting from the loss of hydrogen cyanide.

Table 3: Predicted m/z Values for Key Ions in the Mass Spectrum.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-system of the molecule.

Expertise & Experience: The Chromophore Signature

The fused aromatic system of this compound constitutes a significant chromophore. The absorption spectrum is expected to show distinct bands corresponding to π → π* transitions. The position of the maximum absorption wavelength (λₘₐₓ) is sensitive to solvent polarity.[15][16] While less structurally definitive than NMR, UV-Vis is an excellent tool for quantitative analysis (e.g., via the Beer-Lambert law) and for monitoring reactions.

Experimental Protocol
  • Sample Preparation : Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent like ethanol or methanol. Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Use the same solvent for the blank reference cuvette.

  • Data Acquisition : Scan the sample from 400 nm down to 200 nm. Record the λₘₐₓ values and their corresponding absorbance.

Data Interpretation: Expected Absorption Maxima

For pyrazole and related heterocycles, strong absorptions are typically observed in the 200-220 nm range.[17][18] The extended conjugation in the pyrazolopyridine system is expected to shift the primary absorption bands to longer wavelengths (a bathochromic shift), likely resulting in one or more strong absorption maxima between 220 nm and 350 nm .

Integrated Characterization Workflow

A robust characterization relies on the convergence of data from multiple techniques. The following workflow ensures a logical and self-validating process.

G cluster_0 Initial Confirmation cluster_1 Definitive Structure Elucidation cluster_2 Purity & Quantitative Analysis MS Mass Spectrometry (Confirm MW & Formula) H_NMR 1H NMR (Proton Environment & Connectivity) MS->H_NMR FTIR FT-IR Spectroscopy (Confirm Functional Groups) FTIR->H_NMR C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR Correlate UV_Vis UV-Vis Spectroscopy (Confirm Chromophore & Quantify) H_NMR->UV_Vis TwoD_NMR 2D NMR (COSY, HMBC) (Resolve Ambiguities) C_NMR->TwoD_NMR If needed TwoD_NMR->UV_Vis Final Final Report: Confirmed Structure & Purity UV_Vis->Final

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-step process that requires the thoughtful application of several complementary analytical techniques. By following the integrated workflow presented in this guide—beginning with MS and FT-IR for initial confirmation, proceeding to detailed 1D and 2D NMR for definitive structural mapping, and employing UV-Vis for chromophoric and quantitative validation—researchers can establish the identity and purity of their material with the highest degree of scientific confidence. This rigorous approach is fundamental to ensuring the reliability and reproducibility of all subsequent biological and medicinal chemistry research.

References

  • ResearchGate. Synthetic pathway of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile...
  • ResearchGate. (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,.
  • RSC Publishing. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c.
  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • NIH PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table.
  • ManTech Publications. Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential | Choudhary | Journal of Pharmaceutical Chemistry and Drug formulation.
  • EMAN RESEARCH PUBLISHING. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
  • NIH PubMed Central. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Galați University Press. SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc.
  • Link Springer. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • Springer. 5 Combination of 1H and 13C NMR Spectroscopy.
  • National Institute of Standards and Technology. 1H-Pyrazole - the NIST WebBook.
  • ResearchGate. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
  • NIH PubMed Central. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, arising from the fusion of a pyrazole and a pyridine ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of a carbonitrile group further enhances its utility as a synthetic intermediate.

A thorough understanding of the structural and electronic properties of this molecule is paramount for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of direct experimental data for this specific molecule in the public domain, this analysis is built upon a rigorous examination of published data for structurally related pyrazolopyridine derivatives.[3][4][5] This approach not only offers a reliable prediction of the spectral features but also serves as an instructive example of how to approach the spectral interpretation of novel heterocyclic systems.

Methodology for Spectral Prediction: A First-Principles Approach

The prediction of NMR spectra for novel compounds relies on a foundational understanding of how molecular structure influences the magnetic environment of atomic nuclei. Key principles guiding this predictive analysis include:

  • Substituent Effects: The electron-donating or electron-withdrawing nature of substituent groups significantly alters the electron density around nearby protons and carbons, thereby shifting their resonance frequencies. The carbonitrile group is a potent electron-withdrawing group, and its effects on the pyridine ring are a central consideration in this analysis.

  • Ring Current Effects: The π-systems of the pyrazole and pyridine rings generate their own magnetic fields, which influence the chemical shifts of the ring protons.

  • Through-Bond and Through-Space Coupling: The interaction of nuclear spins, mediated by bonding electrons (J-coupling), leads to the splitting of NMR signals, providing valuable information about the connectivity of atoms.

By systematically applying these principles and drawing comparisons with the known NMR data of analogous compounds, a detailed and well-reasoned prediction of the ¹H and ¹³C NMR spectra of this compound can be constructed.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each of the aromatic protons and the N-H proton of the pyrazole ring. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below, followed by a detailed rationale for each assignment.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~8.2Singlet-
H4~8.9Doublet~2.0
H6~8.7Doublet~2.0
1-NH>13.0Broad Singlet-

Rationale for Predicted ¹H Chemical Shifts:

  • H3 (Pyrazole Ring): The proton at position 3 of the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift is predicted to be in the downfield region, typical for protons on electron-deficient pyrazole rings.[6]

  • H4 and H6 (Pyridine Ring): The protons at positions 4 and 6 of the pyridine ring are anticipated to be the most downfield signals due to the strong deshielding effects of the adjacent nitrogen atom and the electron-withdrawing carbonitrile group at C5. They are expected to appear as doublets, coupled to each other with a small meta-coupling constant (⁴J) of approximately 2.0 Hz.

  • 1-NH (Pyrazole Ring): The N-H proton of the pyrazole ring is expected to be a broad singlet at a very downfield chemical shift, often above 13 ppm. This is due to its acidic nature and participation in intermolecular hydrogen bonding. The broadness of the signal is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented below, with justifications based on established trends in heterocyclic chemistry.

CarbonPredicted Chemical Shift (δ, ppm)
C3~135
C3a~115
C4~152
C5~108
C6~148
C7a~155
CN~118

Rationale for Predicted ¹³C Chemical Shifts:

  • C3: This carbon in the pyrazole ring is expected to resonate at a chemical shift typical for carbons in five-membered aromatic heterocycles.

  • C3a and C7a (Ring Junction Carbons): These quaternary carbons at the fusion of the two rings will have distinct chemical shifts, with C7a being more downfield due to its proximity to two nitrogen atoms.

  • C4 and C6: These carbons in the pyridine ring are significantly deshielded by the adjacent nitrogen atom and will appear at downfield chemical shifts.

  • C5: The carbon bearing the nitrile group is expected to have a relatively upfield chemical shift for a substituted aromatic carbon due to the electronic nature of the carbonitrile substituent.

  • CN (Nitrile Carbon): The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-120 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound or related compounds, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its ability to solubilize a wide range of compounds and to slow down the exchange of N-H protons, leading to sharper signals.[7]
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
  • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.
  • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
  • Typical parameters:
  • Pulse angle: 45-90 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 128-1024

4. 2D NMR Experiments for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of protons.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.

Visualizing the Predicted Assignments

1H-Pyrazolo_3_4-b_pyridine-5-carbonitrile_NMR mol H3 H3 (~8.2 ppm, s) H4 H4 (~8.9 ppm, d) H6 H6 (~8.7 ppm, d) NH 1-NH (>13.0 ppm, br s) C3 C3 (~135 ppm) C3a C3a (~115 ppm) C4 C4 (~152 ppm) C5 C5 (~108 ppm) C6 C6 (~148 ppm) C7a C7a (~155 ppm) CN CN (~118 ppm)

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and drawing upon data from structurally analogous compounds, a detailed and well-reasoned interpretation of the expected spectral features has been presented. The provided experimental protocols offer a practical framework for researchers to acquire and analyze high-quality NMR data for this and related heterocyclic systems. This guide serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling a deeper understanding of the structural characteristics of this important molecular scaffold.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry.
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  • ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table.
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  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC - NIH.
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Tautomeric forms of pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of Pyrazolo[3,4-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic N-heterocycle, an isostere of purine, exhibits prototropic tautomerism, a phenomenon that profoundly influences its physicochemical properties, receptor binding interactions, and ultimately, its therapeutic efficacy. This guide provides a detailed exploration of the tautomeric forms of pyrazolo[3,4-b]pyridines, focusing on the structural basis of their relative stabilities, the factors governing their equilibrium, and the critical experimental and computational methodologies required for their unambiguous characterization. By synthesizing fundamental principles with practical applications, this document serves as a vital resource for scientists engaged in the design and development of novel therapeutics based on this versatile scaffold.

The Fundamental Tautomeric Equilibrium: 1H- vs. 2H-Isomers

For a pyrazolo[3,4-b]pyridine unsubstituted on the pyrazole nitrogen, a dynamic equilibrium exists between two principal tautomeric forms: 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine .[2][3][4] This equilibrium involves the migration of a proton between the N1 and N2 positions of the pyrazole ring.

Figure 1: Principal tautomeric forms of the pyrazolo[3,4-b]pyridine core.
Inherent Stability

From both a theoretical and experimental standpoint, the 1H-tautomer is overwhelmingly the more stable form . This preference is not trivial; semi-empirical AM1 calculations have shown the 1H-isomer to be more stable by approximately 9 kcal/mol (37.03 kJ/mol).[3]

Causality of Stability: The enhanced stability of the 1H-tautomer is rooted in aromaticity. In the 1H form, the electronic configuration supports aromatic sextets in both the pyrazole and pyridine rings, creating a fully aromatic and highly stable bicyclic system.[3] In contrast, the 2H-tautomer disrupts this dual aromaticity. This fundamental energy difference is the primary reason why over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in the literature, compared to a much smaller number of confirmed 2H-isomers.[3][4][5] The 2H tautomer is more likely to be observed when the pyridine ring is not fully aromatic, for example, in a tetrahydropyridone derivative.[3]

Factors Modulating Tautomeric Preference

While the 1H-form is inherently favored, the tautomeric equilibrium is not static. It can be influenced by a confluence of environmental and structural factors. Understanding these factors is critical for predicting and controlling the tautomeric state in a drug development context.

  • Substituent Effects: The electronic nature of substituents on either ring can modulate the relative basicity of the N1 and N2 atoms. Electron-donating groups (EDGs) tend to increase the electron density and basicity of the adjacent nitrogen, potentially influencing the proton's preferred location. Conversely, electron-withdrawing groups (EWGs) decrease basicity.[6] For instance, studies on substituted pyrazoles have shown that EDGs favor the tautomer where the proton is on the nitrogen further from the substituent.[6]

  • Solvent Polarity and Hydrogen Bonding: The solvent environment plays a crucial role. Polar protic solvents like water or methanol can stabilize one tautomer over another by forming specific hydrogen bonds.[6] Water molecules can actively participate in the proton transfer mechanism, lowering the activation energy barrier for interconversion.[6] In nonpolar solvents, self-association through hydrogen bonding can favor specific tautomeric forms.[7]

  • pH: The acidity or basicity of the medium can dictate the protonation state of the molecule. In acidic conditions, protonation of the pyridine nitrogen is likely, which can, in turn, influence the tautomeric equilibrium within the pyrazole ring.[6]

  • Physical State (Solid vs. Solution): Crystal packing forces in the solid state can "lock" the molecule into a single, specific tautomeric form, which may not be the most abundant tautomer in solution.[6][7] Therefore, a structure determined by X-ray crystallography represents the solid-state form and requires corroboration by solution-phase methods.

Authoritative Characterization: A Multi-Technique Approach

Workflow cluster_conclusion Final Assignment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, HMBC, HSQC) Conclusion Unambiguous Tautomer Structure Assignment NMR->Conclusion XRAY Single Crystal X-ray Diffraction XRAY->Conclusion UVVIS UV/Vis Spectroscopy UVVIS->Conclusion DFT DFT Calculations (Relative Energies) DFT->Conclusion

Figure 2: Integrated workflow for the definitive characterization of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[8]

  • ¹H and ¹³C NMR: The chemical shifts of nuclei are highly sensitive to their electronic environment. The proton and carbon atoms on the pyrazole ring (especially C3 and C7a) will have distinct chemical shifts depending on which nitrogen atom bears the proton. In cases of rapid interconversion on the NMR timescale, averaged signals are observed.

  • Low-Temperature NMR: By lowering the temperature, the rate of proton exchange can be slowed sufficiently to "freeze out" the individual tautomers, allowing for the observation of two distinct sets of signals. The integration of these signals provides the equilibrium constant (KT).[7]

  • ¹⁵N NMR and Heteronuclear Correlation (HMBC/HSQC): This is the definitive NMR technique. A 1H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a long-range coupling (typically 2JNH or 3JNH) between the N-H proton and the specific nitrogen atom it is attached to (N1 or N2), providing irrefutable evidence of the proton's location.[9]

Protocol: Unambiguous Tautomer Identification using 1H-¹⁵N HMBC

  • Sample Preparation: Dissolve a sufficient concentration of the pyrazolo[3,4-b]pyridine sample in a suitable deuterated solvent (e.g., DMSO-d₆, which can slow proton exchange).

  • Acquisition: Acquire a standard proton spectrum to identify the chemical shift of the N-H proton (often a broad signal at high ppm).

  • HMBC Experiment Setup: Set up a gradient-enhanced 1H-¹⁵N HMBC experiment. Optimize the long-range coupling delay (e.g., to 5-10 Hz) to favor the observation of two- and three-bond correlations.

  • Data Analysis: Process the 2D spectrum. A cross-peak will appear between the N-H proton signal on the F2 (¹H) axis and the nitrogen signal on the F1 (¹⁵N) axis.

  • Validation: The ¹⁵N chemical shift will correspond to either N1 or N2. Comparison with previously characterized N1- and N2-substituted (alkylated) analogues provides a self-validating system to confirm the assignment. The presence of a cross-peak to the N1 signal confirms the 1H-tautomer; a cross-peak to N2 confirms the 2H-tautomer.

Single Crystal X-ray Diffraction

X-ray crystallography provides an atomic-resolution snapshot of the molecule's structure in the solid state.[10][11] It can directly locate the hydrogen atom on either N1 or N2, offering definitive proof of the tautomeric form in the crystal lattice.[12]

Trustworthiness Check: It is crucial to correlate the solid-state structure with solution-phase NMR data. Discrepancies may indicate that the dominant tautomer in solution is different from the one favored by crystal packing, an important finding for drug design.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative thermodynamic stabilities of tautomers.[6]

Protocol: Calculating Relative Tautomer Stability via DFT

  • Structure Generation: Build 3D models of both the 1H- and 2H-tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-31G*). This finds the lowest energy conformation for each.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Comparison: Compare the calculated Gibbs free energies (including ZPVE and thermal corrections) of the two tautomers. The difference in energy (ΔG) directly relates to the predicted equilibrium constant. A lower energy value indicates a more stable tautomer.

  • Solvent Modeling (Optional but Recommended): Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the effect of the solvent on relative stabilities.[6]

TautomerRelative Energy (ΔE, kcal/mol)Predicted StabilitySource
1H-Pyrazolo[3,4-b]pyridine 0.0 (Reference)Highest[3]
2H-Pyrazolo[3,4-b]pyridine ~ +9.0Lower[3]
Table 1: Calculated relative stability of principal pyrazolo[3,4-b]pyridine tautomers.

Synthetic Control of Tautomerism

While the parent system exists in equilibrium, synthetic chemistry provides the ultimate control by installing a non-labile group (e.g., alkyl, aryl) onto one of the pyrazole nitrogens, thereby permanently locking the molecule into a single isomeric form. Many synthetic strategies achieve this regioselectively.

  • Gould-Jacobs Reaction: Using a pre-substituted 3-amino-1-alkyl/aryl-pyrazole as the starting material in a Gould-Jacobs reaction will yield an N1-substituted pyrazolo[3,4-b]pyridine.[3]

  • Condensation with β-Diketones: The reaction of a 1-substituted-5-aminopyrazole with a 1,3-diketone is a widely used strategy that produces a fixed N1-substituted product.[3]

  • Michael Addition/Cyclization: The reaction of 5-aminopyrazoles with α,β-unsaturated ketones or aldehydes can lead to either N1 or N2 products depending on the initial nucleophilic attack site and subsequent cyclization pathway, which can be directed by reaction conditions.[1][13]

Consequence in Drug Discovery: Why Tautomerism Matters

Ignoring tautomerism is a significant pitfall in drug design. The two tautomers are distinct molecular entities with different properties that directly impact biological function.

  • Pharmacodynamics (Receptor Binding): Tautomers possess different hydrogen bond donor/acceptor patterns, dipole moments, and overall shapes. A protein's active site is exquisitely sensitive to these features. The desired biological activity (e.g., kinase inhibition) is often exclusive to one tautomer that can form the correct key-lock interactions.[14][15]

  • Pharmacokinetics (ADME Properties): Tautomerism affects critical physicochemical properties.

    • pKa: The different nitrogen environments lead to different basicities, affecting the ionization state at physiological pH.

    • Solubility & Lipophilicity (LogP): The change in polarity and hydrogen bonding capacity between tautomers alters their solubility and ability to cross cell membranes.

  • Intellectual Property: From a patent perspective, specific tautomers can be claimed as distinct chemical matter. A thorough understanding is essential for securing robust intellectual property.

The vast range of reported biological activities for this scaffold—including anti-cancer, anti-inflammatory, antiviral, and neuroprotective effects—underscores the necessity of knowing precisely which tautomeric form is responsible for the desired therapeutic action.[1][2][16]

Conclusion

The tautomerism of pyrazolo[3,4-b]pyridines is a central feature of their chemistry and pharmacology. While the 1H-isomer is the thermodynamically favored form due to its fully aromatic nature, the tautomeric equilibrium is dynamic and susceptible to substituent, solvent, and pH effects. For drug development professionals, a rigorous and multi-faceted approach to characterization, combining high-resolution NMR, X-ray crystallography, and computational modeling, is not merely academic but essential for success. Controlling the tautomeric form through deliberate synthesis and understanding its impact on biological activity are critical steps in translating this privileged scaffold into effective and safe therapeutics.

References

  • Butnariu, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
  • Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Butnariu, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules.
  • Al-Zaydi, K. M. (2006). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate.
  • Wang, C., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and 2H-pyrazolo[3,4-b]pyridine (II). ResearchGate.
  • Butnariu, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Rao, H. S. P., et al. (2020). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate.
  • Unknown Author. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform.
  • Zapotoczny, S., et al. (2007). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A.
  • Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Kolehmainen, E., et al. (2006). Synthesis and tautomerism study of 7-substituted pyrazolo[3,4-c]pyridines. Tetrahedron.
  • Rao, H. S. P., et al. (2020). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e. ResearchGate.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
  • Zapotoczny, S., et al. (2007). Tautomerism phenomenon of pyrazolo[3,4-b]quinoline: spectroscopic and quantum mechanical studies. PubMed.
  • Kolehmainen, E., et al. (2007). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry.
  • Malek-Ahmadi, M., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports.
  • Stark, L., et al. (2025). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. European Journal of Organic Chemistry.
  • Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
  • Huang, H., et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E.
  • Ghosh, R. (2023). The X-ray crystallographic structure determined for 3v[18]. ResearchGate.
  • Zapotoczny, S., et al. (2007). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. ResearchGate.
  • Kolehmainen, E., et al. (2006). Synthesis and tautomerism study of 7-substituted pyrazolo[3,4-c]pyridines. ResearchGate.
  • Barlin, G. B., & Fenn, M. D. (1983). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[14][19]-annelated rings and oxygen at the[19]-position. Journal of the Chemical Society, Perkin Transactions 2.
  • WuXi Biology. (n.d.). How about Tautomers?
  • de la Torre, M. C., et al. (2016). Plausible mechanism for the formation of pyrazolo[3,4-b]pyridine derivate 4a. ResearchGate.
  • Kamal, A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
  • Gushchin, P. V., et al. (2023). Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely... ResearchGate.

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Mastering Regioselectivity in the Synthesis of 1H-Pyrazolo[3,4-b]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Regiocontrol in Pyrazolo[3,4-b]pyridine Synthesis

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2][3][4] Its structural resemblance to purine bases has made it a privileged scaffold in the design of kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases. The biological activity of these compounds is critically dependent on the precise arrangement of substituents on the bicyclic ring system. Consequently, the regioselective synthesis of 1H-pyrazolo[3,4-b]pyridines is of paramount importance, as it dictates the final molecular architecture and, therefore, the therapeutic efficacy.

This in-depth technical guide provides a comprehensive overview of the key strategies for controlling regioselectivity in the synthesis of 1H-pyrazolo[3,4-b]pyridines. We will delve into the mechanistic underpinnings of widely employed synthetic routes, offering field-proven insights to guide experimental design and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the subtleties of regiocontrol in the synthesis of this vital heterocyclic motif.

Core Synthetic Strategies and the Challenge of Regioselectivity

The construction of the 1H-pyrazolo[3,4-b]pyridine core predominantly involves the annulation of a pyridine ring onto a pre-existing pyrazole, most commonly a 5-aminopyrazole derivative. The regiochemical outcome of these reactions is determined by the nature of the three-carbon electrophilic partner and the reaction conditions employed. The primary challenge arises when unsymmetrical electrophiles are used, leading to the potential formation of two or more regioisomers.

This guide will focus on three principal and illustrative synthetic approaches:

  • Reaction of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds and their Equivalents: A classic and versatile method where regioselectivity is governed by the electronic properties of the dicarbonyl partner.

  • The Friedländer Annulation: A powerful tool for pyridine ring formation, its regiochemical course with pyrazole-based starting materials presents unique considerations.

  • Multicomponent Reactions (MCRs): An increasingly popular strategy that offers high efficiency and often excellent regiocontrol in a single synthetic operation.

Navigating Regioselectivity with 1,3-Dicarbonyl Compounds

The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a robust and frequently utilized method for the synthesis of 1H-pyrazolo[3,4-b]pyridines. When a symmetrical dicarbonyl compound is used, the issue of regioselectivity is moot. However, the use of unsymmetrical 1,3-dicarbonyls introduces a critical regiochemical challenge.

The Underlying Principle: Electrophilicity as the Directing Force

The regioselectivity of this reaction is primarily dictated by the relative electrophilicity of the two carbonyl carbons in the unsymmetrical dicarbonyl compound. The initial and rate-determining step is the nucleophilic attack of either the exocyclic amino group or the C4 carbon of the 5-aminopyrazole onto one of the carbonyl carbons. The reaction will preferentially proceed via the pathway involving the more electrophilic carbonyl group, leading to the formation of one major regioisomer.

It is generally accepted that the reaction is initiated by the attack of the more nucleophilic center of the aminopyrazole on the more electrophilic carbonyl carbon of the dicarbonyl compound. Subsequent cyclization and dehydration then afford the final pyrazolo[3,4-b]pyridine product. When the difference in electrophilicity between the two carbonyl groups is significant, a high degree of regioselectivity (often exceeding 80%) can be achieved.[1]

To illustrate this principle, Emelina et al. utilized 1,1,1-trifluoropentane-2,4-dione in their studies. The pronounced electron-withdrawing effect of the trifluoromethyl group renders the adjacent carbonyl carbon significantly more electrophilic, thus directing the initial nucleophilic attack and leading to a single, predictable regioisomer.[1]

Causality in Experimental Choices: A Mechanistic Perspective

The generally accepted mechanism involves an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration. The regiochemical outcome is determined in the initial condensation step.

G cluster_start Starting Materials cluster_path_a Pathway A (Major) cluster_path_b Pathway B (Minor) 5-Aminopyrazole 5-Aminopyrazole Attack_on_C1 Attack_on_C1 5-Aminopyrazole->Attack_on_C1 Attack_on_C3 Attack_on_C3 5-Aminopyrazole->Attack_on_C3 Unsymmetrical_Diketone Unsymmetrical 1,3-Diketone Unsymmetrical_Diketone->Attack_on_C1 Unsymmetrical_Diketone->Attack_on_C3 Intermediate_A Enamine Intermediate A Cyclization_A Intramolecular Cyclization Intermediate_A->Cyclization_A Product_A Major Regioisomer Cyclization_A->Product_A Intermediate_B Enamine Intermediate B Cyclization_B Intramolecular Cyclization Intermediate_B->Cyclization_B Product_B Minor Regioisomer Cyclization_B->Product_B Attack_on_C1->Intermediate_A Attack_on_C3->Intermediate_B

Regioselectivity with Unsymmetrical 1,3-Diketones.
Data Presentation: Regiocontrol through Solvent and Electrophile Selection

While the inherent electrophilicity of the dicarbonyl compound is the primary determinant of regioselectivity, external factors such as the choice of solvent and the use of activating agents can also influence the isomeric ratio. The following table, adapted from a study on a related pyrazolopyridine synthesis, illustrates how the reaction environment can modulate the regiochemical outcome.

EntryElectrophilic AdditiveSolventRatio of Regioisomer 1a : 1a'Total Yield (%)
1Tosyl AnhydrideDichloromethane87 : 1394
2Tosyl AnhydrideAcetonitrile88 : 1295
3Tosyl AnhydrideTetrahydrofuran85 : 1588
4Tosyl AnhydrideToluene82 : 1885
5Triflic AnhydrideDichloromethane15 : 8592
6Triflic AnhydrideAcetonitrile60 : 4090
7Triflic AnhydrideTetrahydrofuran45 : 5585
8Triflic AnhydrideToluene55 : 4582
Data adapted from a study on the synthesis of regioisomeric pyrazolopyridines, demonstrating the influence of reaction conditions on product distribution.[5]

This data underscores the importance of empirical optimization of reaction conditions to achieve the desired regiochemical outcome. The choice of a more potent electrophilic activator, such as triflic anhydride, can, in some solvent systems, reverse the inherent regioselectivity.[5]

The Friedländer Annulation: A Classic Approach with Regiochemical Nuances

The Friedländer annulation is a powerful acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, to form a quinoline.[6] This methodology can be adapted for the synthesis of 1H-pyrazolo[3,4-b]pyridines by using a 5-aminopyrazole with a suitable carbonyl partner.

Mechanistic Considerations and Regioselectivity

The regioselectivity in the Friedländer synthesis of 1H-pyrazolo[3,4-b]pyridines is determined by which of the two nucleophilic centers of the 5-aminopyrazole (the amino group or the C4 carbon) initiates the reaction with the carbonyl partner, and the subsequent cyclization pathway. The reaction can be catalyzed by either acids or bases, and the choice of catalyst can influence the regiochemical outcome.

G Start 5-Aminopyrazole + α-Methylene Ketone Condensation Initial Condensation Start->Condensation Intermediate Enamine/Imine Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Dehydration/ Aromatization Cyclization->Aromatization Product 1H-Pyrazolo[3,4-b]pyridine Aromatization->Product

Generalized Workflow of the Friedländer Annulation.

In a typical Friedländer synthesis, the initial step is the formation of a Schiff base between the amino group and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the pyridine ring. The regioselectivity is therefore often controlled by the relative reactivity of the different α-methylene groups in the carbonyl component when it is unsymmetrical.

Multicomponent Reactions: A Paradigm of Efficiency and Regiocontrol

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the reactants, have emerged as a highly efficient and often highly regioselective strategy for the synthesis of complex heterocyclic systems, including 1H-pyrazolo[3,4-b]pyridines.[5][7][8][9][10]

The Power of Convergent Synthesis

The high degree of regioselectivity often observed in MCRs for the synthesis of 1H-pyrazolo[3,4-b]pyridines stems from a well-orchestrated sequence of reactions where the formation of specific intermediates dictates a single reaction pathway. These reactions are designed to proceed through a cascade of events, minimizing the formation of side products and regioisomers.

A common MCR approach involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (such as a β-ketonitrile or malononitrile). The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene. This is followed by a Michael addition of the 5-aminopyrazole, and subsequent intramolecular cyclization and aromatization.

G Reactants 5-Aminopyrazole + Aldehyde + Active Methylene Compound Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 Electron-deficient Alkene Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Intermediate2 Adduct Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization & Aromatization Intermediate2->Cyclization Product 1H-Pyrazolo[3,4-b]pyridine Cyclization->Product

General Mechanistic Pathway of a Three-Component Synthesis.
Experimental Protocol: A Validated Multicomponent Synthesis

The following protocol provides a reliable and scalable method for the synthesis of a substituted 1H-pyrazolo[3,4-b]pyridine via a three-component reaction. This protocol is designed to be a self-validating system, with clear steps and expected outcomes.

Synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Materials:

    • 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol)

    • Ethyl 2-cyanoacetate (1 mmol)

    • Benzaldehyde (1 mmol)

    • Ammonium acetate (1 mmol)

    • Triethylamine (TEA) (0.5 mmol)

    • Water (4 mL)

  • Procedure:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl 2-cyanoacetate (1 mmol), benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 mmol) in water (4 mL).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 40 °C for 20 minutes.

    • After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative as a white solid.

  • Expected Outcome:

    • High yield (typically >90%) of the pure product without the need for column chromatography.[8]

    • The regioselectivity is excellent, with the formation of the single desired isomer.

Structural Elucidation and Characterization of Regioisomers

The unambiguous determination of the regiochemistry of the synthesized 1H-pyrazolo[3,4-b]pyridines is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the protons on the pyridine and pyrazole rings can provide valuable information about the substitution pattern. For instance, the chemical shift of the H3 proton is often a singlet and its position can be indicative of the overall electronic environment of the pyrazole ring.[2][11]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those at the points of substitution, can help to differentiate between regioisomers.[11]

  • 2D NMR Techniques: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for definitively establishing the connectivity of atoms and the spatial proximity of protons, respectively, thereby confirming the correct regioisomer.

In cases where NMR data is ambiguous, single-crystal X-ray diffraction provides the ultimate and irrefutable proof of the molecular structure and regiochemistry.

Conclusion: A Strategic Approach to Regiocontrol

The regioselective synthesis of 1H-pyrazolo[3,4-b]pyridines is a solvable challenge that hinges on a deep understanding of the underlying reaction mechanisms and the judicious selection of starting materials and reaction conditions. By carefully considering the electronic and steric properties of the reactants, and by leveraging the power of modern synthetic methodologies such as multicomponent reactions, researchers can achieve a high degree of control over the regiochemical outcome of their syntheses. This guide has provided a framework for a strategic approach to mastering regioselectivity, empowering scientists to efficiently access the specific pyrazolo[3,4-b]pyridine isomers required for their drug discovery and development programs.

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  • Plausible mechanism for the formation of pyrazolo[3,4-b]pyridine derivate 4a.
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An In-depth Technical Guide to the Starting Materials for Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system of immense interest in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases has made it a focal point for the development of a wide array of therapeutic agents.[3] Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including roles as kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases.[4][5][6] The versatility of the pyrazolo[3,4-b]pyridine framework allows for substitution at multiple positions, enabling fine-tuning of its pharmacological properties.[3][7] This guide provides a comprehensive overview of the primary starting materials and synthetic strategies employed in the construction of this vital heterocyclic system, with a focus on the underlying chemical principles and practical applications for researchers in the field.

Core Synthetic Strategy: Building the Pyridine Ring onto a Pre-existing Pyrazole

The most prevalent and versatile approach to the synthesis of pyrazolo[3,4-b]pyridines involves the construction of the pyridine ring onto a pre-formed pyrazole core.[8][9] This strategy leverages the nucleophilic character of aminopyrazoles, which act as key building blocks. The selection of the appropriate aminopyrazole precursor and a suitable 1,3-dielectrophilic partner is crucial for the successful and regioselective formation of the desired pyrazolo[3,4-b]pyridine derivative.

Aminopyrazoles: The Workhorse Starting Material

5-Aminopyrazoles are the cornerstone for the synthesis of a vast number of pyrazolo[3,4-b]pyridine derivatives.[2][3] These compounds possess two nucleophilic centers, the exocyclic amino group and the endocyclic nitrogen atom, which can participate in cyclization reactions. The reactivity of these centers can be modulated by the substituents on the pyrazole ring.

  • 5-Amino-1-phenyl-1H-pyrazole: A widely used precursor in various cyclocondensation reactions.[1][10]

  • 3-Amino-1H-pyrazolo[3,4-b]pyridine: Employed in multicomponent reactions to generate more complex fused heterocyclic systems.[11]

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole: Another common building block for generating substituted pyrazolo[3,4-b]pyridines.[12][13]

  • 5-Aminopyrazole-4-carbonitriles: These precursors are particularly useful for synthesizing pyrazolo[3,4-b]pyridines with an amino group at the 4-position of the pyridine ring.[14][15]

Reaction with 1,3-Dicarbonyl Compounds: The Classic Approach

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a fundamental and widely employed method for the synthesis of pyrazolo[3,4-b]pyridines.[3] This reaction typically proceeds via a condensation mechanism, followed by cyclization and dehydration to afford the fused heterocyclic system.

The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the newly formed pyridine ring. However, when using unsymmetrical 1,3-dicarbonyl compounds, the potential for the formation of regioisomers exists, and the outcome is often dictated by the relative electrophilicity of the two carbonyl groups.[9]

Experimental Protocol: Synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine from 5-amino-3-methyl-1H-pyrazole and acetylacetone

  • To a solution of 5-amino-3-methyl-1H-pyrazole (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product aminopyrazole 5-Aminopyrazole condensation Condensation aminopyrazole->condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation cyclization Cyclization condensation->cyclization Intermediate dehydration Dehydration cyclization->dehydration pyrazolo_pyridine Pyrazolo[3,4-b]pyridine dehydration->pyrazolo_pyridine caption Synthesis via 1,3-Dicarbonyls

Caption: Reaction of 5-aminopyrazoles with 1,3-dicarbonyls.

Multicomponent Reactions (MCRs): An Efficient and Versatile Strategy

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules in a single step, offering significant advantages in terms of efficiency, atom economy, and environmental friendliness.[10][12][16] Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines, typically involving a 5-aminopyrazole, an aldehyde, and an active methylene compound such as a β-ketonitrile or a cyclic β-diketone.[2][17]

These one-pot syntheses often proceed under mild conditions and can be facilitated by conventional heating or microwave irradiation.[10][17] The use of ionic liquids as both the solvent and promoter has also been reported to enhance reaction efficiency.[12]

Starting Material 1 Starting Material 2 Starting Material 3 Catalyst/Conditions Product Type Reference
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole4-Anisaldehydep-Substituted β-ketonitrilesAcetic acid, Microwave5-Carbonitrile-pyrazolo[3,4-b]pyridines[10]
5-AminopyrazolesCyclic β-diketonesAryl aldehydesConventional heating, DMF4,7-Dihydropyrazolo[3,4-b]pyridines[2]
Aldehyde5-Amino-3-methyl-1-phenylpyrazoleMeldrum's acid[bmim][BF4] (ionic liquid)Pyrazolo[3,4-b]pyridinones[12]

Experimental Protocol: Microwave-Assisted Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

  • In a microwave-safe vial, combine 5-amino-1,3-dimethyl-1H-pyrazole (1 mmol), ethyl cyanoacetate (1 mmol), and 4-chlorobenzaldehyde (1 mmol).

  • Add triethylamine (2 mmol) and water (5 mL) to the vial.

  • Seal the vial and subject it to microwave irradiation at 80°C for 10 minutes.

  • After cooling, collect the precipitate by filtration.

  • Wash the solid with water and then ethanol.

  • Dry the product under vacuum to yield the desired ethyl 6-amino-4-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[17]

G cluster_inputs Reactants cluster_process One-Pot Reaction cluster_output Product A 5-Aminopyrazole MCR Microwave-Assisted Multicomponent Reaction A->MCR B Aldehyde B->MCR C Active Methylene Compound C->MCR P Substituted Pyrazolo[3,4-b]pyridine MCR->P caption Multicomponent Synthesis Workflow

Caption: General workflow for multicomponent synthesis.

Cyclization with α,β-Unsaturated Ketones

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another effective route to pyrazolo[3,4-b]pyridines.[1] This reaction proceeds through a Michael addition of the aminopyrazole to the unsaturated ketone, followed by intramolecular cyclization and aromatization.[9] The use of a catalyst, such as zirconium tetrachloride (ZrCl4), can facilitate the cyclization step.[1]

Alternative Starting Materials and Strategies

While aminopyrazoles are the most common precursors, other starting materials and synthetic routes have also been successfully employed.

Pyrazolones

Pyrazolones, specifically 3-amino-5-pyrazolone, can be utilized in the synthesis of pyrazolo[3,4-b]pyridines. For instance, their condensation with acetylacetone leads to the formation of the fused pyridine ring.[18]

Azlactones

The reaction of 5-aminopyrazoles with azlactones under solvent-free heating conditions furnishes tetrahydro-1H-pyrazolo[3,4-b]pyridines.[13][19] These intermediates can be further converted to other derivatives, showcasing the synthetic utility of azlactones as precursors.[19]

Friedländer Annulation

The Friedländer annulation, a classic method for quinoline synthesis, can be adapted for the preparation of pyrazolo[3,4-b]pyridines. This involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene group. In the context of pyrazolo[3,4-b]pyridine synthesis, a suitably functionalized aminopyrazole serves as the "amino-aldehyde" equivalent. For example, the reaction of dimedone with 5-aminopyrazole-4-carbonitriles in the presence of an acidic catalyst yields 4-aminotetrahydropyrazolo[3,4-b]quinolin-5-one derivatives.[14]

Gould-Jacobs Reaction

The Gould-Jacobs reaction offers a pathway to 4-hydroxy-substituted pyrazolo[3,4-b]pyridines, which can be subsequently converted to 4-chloro derivatives.[3] This reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate.[3][9] The resulting intermediate undergoes thermal cyclization to form the pyrazolo[3,4-b]pyridinone, which can then be treated with phosphorus oxychloride (POCl3) to yield the 4-chloro derivative.[3]

Conclusion: A Versatile Toolbox for Pyrazolo[3,4-b]pyridine Synthesis

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is supported by a diverse and robust set of synthetic methodologies. The choice of starting materials, particularly the selection of the aminopyrazole precursor and its reaction partner, allows for the targeted synthesis of a wide range of derivatives with varying substitution patterns. The increasing prominence of multicomponent reactions highlights a trend towards more efficient and environmentally benign synthetic strategies. A thorough understanding of these fundamental starting materials and reaction pathways is essential for researchers and drug development professionals seeking to explore the vast chemical space and therapeutic potential of pyrazolo[3,4-b]pyridine derivatives.

References

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Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanisms of Pyrazolo[3,4-b]pyridine Formation

The pyrazolo[3,4-b]pyridine ring system, a fused bicyclic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to the purine bases, adenine and guanine, makes it a compelling isostere for designing molecules that can interact with biological targets typically addressed by purine-based structures.[1] This has led to the development of numerous compounds with a wide array of therapeutic applications, including roles as kinase inhibitors, anticancer agents, antivirals, and neuroprotective agents.[1][2][3][4]

From a structural standpoint, pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations and experimental observations have consistently shown that the 1H-tautomer is significantly more stable, by approximately 9 kcal/mol, due to the aromatic stabilization of both the pyrazole and pyridine rings.[1][5] Consequently, the vast majority of synthetic efforts and reported bioactive compounds feature the 1H-pyrazolo[3,4-b]pyridine core.[1] This guide provides an in-depth exploration of the core synthetic mechanisms employed to construct this vital heterocyclic framework, offering insights for researchers, scientists, and professionals in drug development.

Part 1: Foundational Strategies for Pyridine Ring Annulation

The classical approaches to synthesizing the pyrazolo[3,4-b]pyridine core typically involve building the pyridine ring onto a pre-existing aminopyrazole precursor. These methods rely on fundamental condensation reactions that have been refined over decades.

Mechanism: Condensation with 1,3-Dicarbonyl Compounds

One of the most established and widely utilized methods for constructing the pyrazolo[3,4-b]pyridine skeleton is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] This reaction is typically catalyzed by acid and proceeds through a sequential condensation and cyclization pathway.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form an enaminone intermediate. The subsequent and crucial step is the intramolecular cyclization, where the nucleophilic C4 carbon of the pyrazole ring attacks the second carbonyl group. A final dehydration step then leads to the aromatization of the newly formed pyridine ring, yielding the final pyrazolo[3,4-b]pyridine product.

A critical consideration in this synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used, two different regioisomers can potentially be formed. The outcome is dictated by the relative electrophilicity of the two carbonyl carbons.[1][5] The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl center, thus directing the final substitution pattern on the pyridine ring. For instance, in the reaction with trifluoromethyl-β-diketones, the 5-NH2 group of the aminopyrazole preferentially attacks the more electrophilic carbonyl attached to the CF3 group.[6]

G cluster_start Starting Materials cluster_mech Reaction Mechanism Aminopyrazole 5-Aminopyrazole Step1 Nucleophilic attack of -NH2 on a carbonyl Aminopyrazole->Step1 Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Step1 Step2 Dehydration to form Enaminone Intermediate Step1->Step2 + H+ / - H2O Step3 Intramolecular cyclization (C4 of pyrazole attacks second carbonyl) Step2->Step3 Step4 Final Dehydration & Aromatization Step3->Step4 - H2O Product 1H-Pyrazolo[3,4-b]pyridine Step4->Product

Mechanism of Condensation with 1,3-Dicarbonyls.
  • To a solution of the 5-aminopyrazole (1.0 eq) in glacial acetic acid, add the 1,3-dicarbonyl compound (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolo[3,4-b]pyridine.[1]

Mechanism: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful variation for synthesizing specific pyrazolo[3,4-b]pyridine derivatives, particularly those with a 4-hydroxy group, which is often subsequently converted to a 4-chloro substituent.[1][5] This method employs a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate (DEEMM).

The mechanism commences with a nucleophilic attack by the amino group of the 3-aminopyrazole on the electron-deficient enol ether carbon of DEEMM, leading to the elimination of ethanol.[1] This is followed by a thermally induced intramolecular cyclization where the pyrazole nitrogen attacks one of the ester carbonyl groups, again eliminating ethanol, to form a 4-hydroxy-pyrazolo[3,4-b]pyridine-5-carboxylate intermediate. Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) not only facilitates the conversion of the 4-hydroxy group to a 4-chloro group but can also promote decarboxylation, yielding the 4-chloro-1H-pyrazolo[3,4-b]pyridine.[1]

G cluster_start Reactants cluster_mech Reaction Pathway Aminopyrazole 3-Aminopyrazole Step1 Nucleophilic attack on enol ether & elimination of ethanol Aminopyrazole->Step1 DEEMM Diethyl 2-(ethoxymethylene)malonate DEEMM->Step1 Step2 Thermal intramolecular cyclization & elimination of ethanol Step1->Step2 Intermediate 4-Hydroxy-pyrazolo[3,4-b]pyridine intermediate Step2->Intermediate Step3 Chlorination with POCl3 Intermediate->Step3 Product 4-Chloro-1H-Pyrazolo[3,4-b]pyridine Step3->Product

Gould-Jacobs Reaction Pathway.
Mechanism: Annulation via Michael Addition

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another route to the pyrazolo[3,4-b]pyridine core. The proposed mechanism involves an initial Michael addition.[1] There is some debate about the initial nucleophile; however, a plausible pathway involves the C4 carbon of the pyrazole acting as the nucleophile, attacking the β-carbon of the unsaturated ketone.[1] Subsequently, the exocyclic amino group attacks the carbonyl carbon, forming a cyclic hydroxyl intermediate. This intermediate then undergoes dehydration and spontaneous oxidation (aromatization) to furnish the final product.[1]

Part 2: Modern and Efficient Synthetic Methodologies

While classical methods are robust, modern organic synthesis has driven the development of more efficient, atom-economical, and environmentally benign strategies, such as multicomponent reactions and transition-metal-catalyzed approaches.

Mechanism: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product containing substantial portions of all reactants, have emerged as a highly efficient strategy for synthesizing complex heterocyclic systems like pyrazolo[3,4-b]pyridines.[7][8][9] These reactions often proceed with high atom economy and can be accelerated using microwave irradiation, frequently under green conditions such as in an aqueous medium.[10]

A common MCR for pyrazolo[3,4-b]pyridines involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketonitrile or Meldrum's acid).[7][9][11] The mechanism is typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, often catalyzed by a Lewis acid or a base, to form a highly electrophilic Michael acceptor.[1][11] The 5-aminopyrazole then undergoes a Michael addition to this intermediate. The reaction cascade concludes with an intramolecular nucleophilic addition/cyclization, followed by dehydration and aromatization to yield the highly substituted pyrazolo[3,4-b]pyridine derivative.[1][8]

EntryAldehydeActive Methylene Cmpd.Catalyst/SolventMethodYield (%)Reference
14-Anisaldehydep-CN-β-ketonitrileAcetic AcidMicrowaveHigh[7]
2Aromatic AldehydesPyruvic AcidAcetic AcidMicrowaveHigh[7]
3Aldehyde Derivatives3-(cyanoacetyl)indoleFe₃O₄@MIL-101(Cr)Solvent-free, 100°CHigh[11][12]
4Phenylglyoxalβ-ketoamideAcetic AcidMicrowaveGood[8]
  • In a microwave-safe vessel, combine the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and a catalytic amount of an appropriate catalyst (e.g., TEA) in a suitable solvent (e.g., water or ethanol).[10]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 10-30 minutes).

  • After cooling, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with a cold solvent, and dry to yield the desired product, often in high purity without the need for column chromatography.[10]

G cluster_workflow Microwave-Assisted MCR Workflow Step1 Combine Reactants: - 5-Aminopyrazole - Aldehyde - Active Methylene Cmpd. - Catalyst & Solvent Step2 Seal Vessel & Irradiate in Microwave Reactor Step1->Step2 Step3 Cool Reaction Mixture Step2->Step3 10-30 min Step4 Product Precipitation & Filtration Step3->Step4 Product Purified Pyrazolo[3,4-b]pyridine Step4->Product

Workflow for Microwave-Assisted MCR Synthesis.
Mechanism: Transition-Metal and Lewis Acid Catalysis

Modern synthetic chemistry has increasingly turned to catalysis to achieve transformations that are difficult under thermal conditions. The synthesis of pyrazolo[3,4-b]pyridines has benefited significantly from this trend, with various catalysts being employed to promote cyclization reactions.

Lewis Acid Catalysis: Lewis acids like Zirconium(IV) chloride (ZrCl₄) have been shown to effectively catalyze the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones.[2][13] The Lewis acid activates the carbonyl group of the ketone, rendering it more electrophilic and facilitating the initial Michael addition and subsequent intramolecular cyclization steps.

Transition-Metal Catalysis: Palladium-catalyzed reactions have been developed for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-halovinyl/aryl aldehydes.[6] These reactions likely proceed through a Heck-type coupling or a related C-H activation/cyclization cascade. More recently, rhodium(III)-catalyzed three-component reactions involving imidoyl C-H activation have provided access to related pyrazolo[1,5-a]pyrimidines, showcasing the power of transition metals to forge C-C and C-N bonds efficiently.[14] These catalytic methods often exhibit high functional group tolerance and provide access to diverse molecular architectures under mild conditions.[15]

Conclusion: A Versatile Scaffold with Diverse Synthetic Access

The pyrazolo[3,4-b]pyridine core is a cornerstone of modern medicinal chemistry, and the ability to synthesize it efficiently and with diverse substitution patterns is paramount. The mechanistic pathways to this scaffold are varied, ranging from classical acid-catalyzed condensations, which are valuable for their simplicity, to modern multicomponent and transition-metal-catalyzed reactions that offer superior efficiency, atom economy, and speed. Understanding the underlying mechanisms—be it the regiochemical drivers in dicarbonyl condensations, the specific pathway of the Gould-Jacobs reaction, or the cascade sequence in an MCR—empowers researchers to make informed decisions in the design and execution of syntheses for novel, biologically active molecules. The continued innovation in synthetic methodology promises to further expand the chemical space accessible around this remarkable heterocyclic system.

References

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Discovery of novel 1H-Pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 1H-Pyrazolo[3,4-b]pyridine Derivatives

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen atoms, provides an ideal framework for creating ligands that can form multiple, high-affinity interactions with a diverse range of biological targets. This guide offers a comprehensive exploration of the discovery process for novel derivatives of this scaffold, moving from fundamental synthetic strategies to detailed biological evaluation and structure-activity relationship (SAR) analysis. We will delve into the causal reasoning behind experimental designs, present validated protocols, and ground our discussion in authoritative literature, providing a field-proven perspective for professionals in drug discovery.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Fused heterocyclic systems are the bedrock of many therapeutic agents, and among them, the pyrazolopyridine family stands out. The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, has seen a surge in interest due to its remarkable versatility.[1][2] With five distinct points for substitution, this scaffold allows for extensive chemical exploration, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.[3]

This structural versatility translates directly into a broad spectrum of biological activities. Derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1), making them highly valuable in oncology and immunology research.[4][5][6] Beyond kinase inhibition, these compounds have shown promise as anticancer agents, AMP-activated protein kinase (AMPK) activators, and even as therapeutics for neurodegenerative diseases and leishmaniasis.[7][8][9][10] This guide will illuminate the pathway from chemical design to validated biological activity, providing a robust framework for researchers seeking to harness the potential of this powerful scaffold.

Core Synthetic Strategies: Building the Foundation

The construction of the 1H-pyrazolo[3,4-b]pyridine core is a well-established field, yet one that continues to evolve with modern synthetic methods. The strategic approach to its synthesis is typically bifurcated, centering on which of the two heterocyclic rings is formed last.

Primary Strategy: Pyridine Ring Annulation onto a Pre-formed Pyrazole

The most prevalent and versatile approach involves constructing the pyridine ring onto an existing pyrazole derivative. This strategy is favored because the starting 5-aminopyrazoles are readily accessible and their chemistry is well-understood.

Causality in Method Selection: This approach provides a convergent synthesis. The pyrazole core, often bearing a key substituent at the C3 position, can be prepared first. Subsequently, various methods can be employed to build the pyridine ring, allowing for the introduction of diversity at the C4, C5, and C6 positions in the final steps. This modularity is highly efficient for building a library of analogues for SAR studies.

Key methodologies include:

  • Condensation with 1,3-Dicarbonyl Compounds: A classic and reliable method where a 5-aminopyrazole reacts with a 1,3-dicarbonyl compound (or a synthetic equivalent) under acidic or thermal conditions. If the dicarbonyl is asymmetrical, this can lead to a mixture of regioisomers, the ratio of which depends on the relative electrophilicity of the two carbonyl groups.[3]

  • The Gould-Jacobs Reaction: This powerful reaction uses a 5-aminopyrazole and a diethyl 2-(ethoxymethylene)malonate derivative to construct the pyridine ring. A key advantage is that it typically yields a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be readily converted to a 4-chloro derivative. This 4-chloro intermediate is an exceptionally useful handle for introducing further diversity via nucleophilic aromatic substitution reactions.[3]

  • Multicomponent Reactions (MCRs): Modern synthetic chemistry prizes efficiency, and MCRs are a prime example. Three-component reactions involving a 5-aminopyrazole, an aldehyde, and an activated ketone (like ethyl acetoacetate) can generate highly substituted 1H-pyrazolo[3,4-b]pyridines in a single, atom-economical step.[3][10]

The general workflow for this primary synthetic strategy is visualized below.

G cluster_0 Pyrazole Core Synthesis cluster_1 Pyridine Ring Annulation (Exemplar MCR) cluster_2 Further Diversification A Aryl Hydrazine C 5-Aminopyrazole Derivative A->C B β-Ketonitrile B->C F [3+3] Cyclocondensation C->F D Aldehyde (R¹-CHO) D->F E β-Ketoester (e.g., Ethyl Acetoacetate) E->F G Substituted 1H-Pyrazolo[3,4-b]pyridine F->G H Cross-Coupling Reactions (e.g., Suzuki, Buchwald) G->H I Final Analog Library H->I

Caption: General workflow for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives.

Secondary Strategy: Pyrazole Ring Formation onto a Pre-formed Pyridine

While less common, it is also possible to form the pyrazole ring onto a pre-existing, suitably functionalized pyridine. This typically involves starting with a 2-chloro-3-cyanopyridine or a 2-hydrazinopyridine derivative and performing a cyclization reaction. This route can be advantageous if the desired substitution pattern on the pyridine ring is more easily accessible than the corresponding pyrazole precursors.[1][3]

Biological Applications and Key Therapeutic Targets: A Focus on Kinase Inhibition

The true value of the 1H-pyrazolo[3,4-b]pyridine scaffold is realized in its biological applications, most notably as a platform for developing protein kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The pyrazolopyridine core is adept at mimicking the adenine region of ATP, allowing it to sit within the kinase hinge region and form critical hydrogen bonds.

Case Study: Targeting Fibroblast Growth Factor Receptor (FGFR)

The FGFR signaling pathway is vital for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. The development of selective FGFR inhibitors is therefore a major goal in oncology.

Design Rationale: Researchers successfully employed a "scaffold hopping" strategy to discover novel 1H-pyrazolo[3,4-b]pyridine-based FGFR inhibitors.[4] By recognizing the structural and electronic similarities to known kinase inhibitor scaffolds, they designed derivatives that could effectively target the ATP-binding site of FGFR. A key discovery was that the N(1)-H of the pyrazole ring was crucial for forming a hydrogen bond with the kinase hinge region, as N-methylation completely abolished activity.[4] This insight is a perfect example of why understanding specific molecular interactions is paramount for rational drug design.

The simplified FGFR signaling pathway is depicted below.

FGFR_Pathway cluster_downstream Downstream Signaling cluster_output Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Site Output Proliferation Survival Angiogenesis RAS_RAF->Output PI3K_AKT->Output PLCg->Output

Caption: Simplified FGFR signaling pathway and point of inhibition.

Case Study: Targeting TANK-Binding Kinase 1 (TBK1)

TBK1 is a noncanonical IKK kinase that plays a central role in innate immunity, inflammation, and oncogenesis.[6] Its inhibition is a promising strategy for treating autoimmune diseases and certain cancers.

Design Rationale: Starting from known multi-kinase inhibitors like BX795, researchers used rational drug design to develop potent and selective TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold.[6] Molecular docking studies revealed that the pyrazolopyridine core could effectively occupy the ATP-binding site. A key part of the optimization process involved modifying substituents at the C3 and C5 positions to enhance potency and selectivity, leading to the discovery of compounds with IC₅₀ values in the low nanomolar range.[6]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1H-pyrazolo[3,4-b]pyridine core has yielded critical insights into how different substituents impact biological activity. This SAR is the key to transforming a moderately active "hit" compound into a potent and drug-like "lead."

  • N1 Position: For many kinase targets, an unsubstituted N1 position is essential. The N(1)-H proton acts as a crucial hydrogen bond donor to the kinase hinge region, anchoring the molecule in the ATP-binding pocket.[4][7]

  • C3 Position: This position often points towards the solvent-exposed region or deeper into the active site. Substitution with aryl or heteroaryl groups is common and can be used to improve potency and modulate selectivity.[11]

  • C4 Position: Modification at C4 can influence the molecule's orientation. Introducing groups via a 4-chloro intermediate is a common strategy to probe this space and improve physicochemical properties.[8]

  • C5 Position: This position is frequently substituted with aryl or arylamino groups. These substituents can form additional interactions, such as hydrogen bonds or hydrophobic contacts, that significantly enhance binding affinity.[11]

  • C6 Position: While less frequently modified for potency, substitutions at C6 can be used to fine-tune properties like solubility and metabolic stability.

SAR Summary Table: 1H-Pyrazolo[3,4-b]pyridine Derivatives as DYRK1A/1B Inhibitors

The following table summarizes SAR data for a series of derivatives targeting the DYRK1A/1B kinases, which are implicated in neurodegenerative diseases and cancer.[11]

Compound IDC3 SubstituentC5 SubstituentDYRK1B IC₅₀ (nM)HCT116 Cell Proliferation IC₅₀ (µM)
Scaffold ArylArylamino3 - 287>10
8h 4-hydroxyphenyl3,4-dihydroxyphenyl3 1.6
8g 4-hydroxyphenyl4-hydroxyphenyl114.6
8a PhenylPhenyl287>10

Analysis: The data clearly shows that hydroxyl substitutions on the aryl rings at both the C3 and C5 positions are critical for high potency against DYRK1B. Compound 8h , with three hydroxyl groups, exhibits the highest enzymatic and cellular activity, highlighting the importance of hydrogen bonding interactions in the target's active site.[11]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for key experimental procedures.

Protocol: Synthesis of a 4-Anilino-1H-pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from methodologies used to create libraries of kinase inhibitors and antileishmanial agents.[8]

  • Step 1: Synthesis of the 4-Chloro Intermediate.

    • To a solution of the corresponding 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq), add a catalytic amount of dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Carefully cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Adjust the pH to ~8 with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate.

  • Step 2: Nucleophilic Aromatic Substitution.

    • In a sealed reaction vessel, combine the 4-chloro intermediate (1.0 eq), the desired aniline derivative (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in a suitable solvent like n-butanol or DMF.

    • Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-anilino-1H-pyrazolo[3,4-b]pyridine derivative.

    • Self-Validation: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Anti-Proliferative Activity (MTT Assay)

This protocol assesses the cytotoxic effect of synthesized compounds on cancer cell lines.[9]

  • Cell Seeding:

    • Culture human cancer cells (e.g., HCT116, MCF-7) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium + DMSO as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

  • Incubation and Assay:

    • Incubate the plates for 72 hours at 37 °C.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

    • Self-Validation: The assay should be performed in triplicate, and the positive control should yield an IC₅₀ value within the expected range for the given cell line.

Future Perspectives and Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability and ability to target a wide array of proteins, particularly kinases, ensure its continued relevance in drug discovery.[12][13]

Future research will likely focus on several key areas:

  • Enhanced Selectivity: As our understanding of kinomes deepens, the design of next-generation inhibitors will focus on achieving higher selectivity to minimize off-target effects and improve safety profiles.

  • Novel Biological Targets: While kinase inhibition is a major application, exploring the potential of these derivatives against other target classes, such as epigenetic modifiers or protein-protein interactions, could open new therapeutic avenues.

  • Green Synthetic Approaches: The development of more environmentally friendly synthetic methods, such as using nanocatalysts, microwave-assisted reactions, and greener solvents, will be crucial for sustainable drug development.[2]

References

  • Lee, J. H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
  • Xiong, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613–618. [Link]
  • Vila, N., et al. (2022).
  • Gao, C., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
  • de Souza, M. V. N., et al. (2004). Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. Journal of Medicinal Chemistry, 47(21), 5036–5044. [Link]
  • Lee, K., et al. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3356–3359. [Link]
  • Ghorab, M. M., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic Chemistry, 67, 43–56. [Link]
  • Kertész, S., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2772. [Link]
  • Wang, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435–1453. [Link]
  • Vila, N., et al. (2022).
  • El-Sayed, N. N. E., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Monatshefte für Chemie - Chemical Monthly. [Link]
  • Christodoulou, M. S., et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Cancers, 12(9), 2695. [Link]
  • El-Sayed, N. N. E., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • El-Sayed, N. N. E., et al. (2023). 1H-pyrazolo[3,4-b] pyridine with high inhibitory activity against MCF-7.
  • El-Sayed, N. N. E., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. CoLab.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1395-1405. [Link]

Sources

A Technical Guide to the Chemical Properties and Synthetic Utility of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1H-Pyrazolo[3,4-b]pyridine scaffold represents a cornerstone in modern medicinal chemistry, primarily due to its function as a purine bioisostere, which grants it access to a wide range of biological targets. This technical guide provides an in-depth analysis of the 5-carbonitrile derivative, a particularly valuable intermediate whose chemical properties make it both a versatile building block and a potent pharmacophore. We will explore the molecule's fundamental physicochemical and spectroscopic properties, dissect its key synthetic pathways, and analyze the site-specific reactivity of its constituent rings and functional group. Furthermore, this guide presents case studies from drug discovery literature, highlighting its application in developing targeted therapies such as kinase inhibitors and CNS modulators. Detailed, field-tested experimental protocols are provided to empower researchers in the synthesis and functionalization of this high-value scaffold.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry

The Privileged Scaffold: A Purine Bioisostere

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a bicyclic heterocycle of immense pharmacological importance.[1] Specifically, the 1H-Pyrazolo[3,4-b]pyridine isomer is structurally analogous to natural purines (adenine, guanine), enabling it to interact with a multitude of enzymes and receptors that recognize purines as substrates or cofactors.[2][3] This mimicry allows it to function as a competitive antagonist in various biological pathways, making it a "privileged scaffold" for the design of targeted therapeutics.[4] Its derivatives have been extensively investigated for anticancer, antiviral, and antileishmanial activities, among others.[2][4][5]

Significance of the 5-Carbonitrile Moiety

The introduction of a carbonitrile (-C≡N) group at the 5-position of the pyridine ring profoundly influences the molecule's chemical character. The nitrile acts as a strong electron-withdrawing group, modulating the electronic density of the entire heterocyclic system and impacting its reactivity and intermolecular interactions. More importantly, it serves as a versatile synthetic handle. The carbonitrile can be readily transformed into other critical functional groups, including:

  • Carboxylic acid (via hydrolysis)

  • Amine (via reduction)

  • Tetrazole (via cycloaddition with azides)

  • Amide (via partial hydrolysis)

This chemical flexibility allows for extensive Structure-Activity Relationship (SAR) studies, enabling chemists to fine-tune a molecule's properties for optimal potency, selectivity, and pharmacokinetic profiles.

Molecular Structure and Physicochemical Profile

Core Structure and Tautomerism

The 1H-Pyrazolo[3,4-b]pyridine system can exist in two primary tautomeric forms when unsubstituted on the pyrazole nitrogen: the 1H- and 2H-isomers.[1] The 1H-tautomer is generally the more stable and commonly depicted form. The presence of substituents and the surrounding chemical environment (e.g., solvent, pH) can influence the tautomeric equilibrium. Precise structural elucidation, particularly the determination of N-alkylation regiochemistry (N1 vs. N2), is critical and is typically achieved through advanced NMR techniques like 2D NOESY or HMBC.[6]

Caption: Core structure and N-H tautomers.

Physicochemical and Spectroscopic Data

The quantitative properties of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile are summarized below. These values, some of which are computationally predicted, provide a baseline for understanding its behavior in experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₄N₄[7][8]
Molecular Weight 144.13 g/mol [7][8]
CAS Number 1234616-67-1[7]
Appearance Solid[8]
pKa (Predicted) 8.11 ± 0.40[7]
XLogP3 (Predicted) 2.4[7]
Boiling Point (Predicted) 397.1 ± 22.0 °C[7]
Density (Predicted) 1.44 ± 0.1 g/cm³[7]

Spectroscopic Profile:

  • ¹H NMR: The spectrum is characterized by distinct signals in the aromatic region for the protons on the pyridine (H3, H4) and pyrazole (H6) rings. The N1-H proton typically appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals, with the carbon of the nitrile group appearing in the characteristic region around 115-120 ppm.

  • IR Spectroscopy: Key vibrational bands include a sharp C≡N stretch (approx. 2220-2240 cm⁻¹), N-H stretching from the pyrazole ring (approx. 3400-3450 cm⁻¹), and C=C/C=N stretching in the aromatic region (approx. 1500-1610 cm⁻¹).[9]

  • Mass Spectrometry: The exact mass provides confirmation of the elemental composition. Fragmentation patterns can help elucidate the structure of derivatives.

Synthesis and Reactivity

Key Synthetic Pathways

The construction of the 1H-Pyrazolo[3,4-b]pyridine core is efficiently achieved through multicomponent reactions (MCRs). A robust and widely adopted method is a two-step, one-pot dehydrative cyclization.[10] This process typically involves three key components: an appropriate aldehyde, a malononitrile derivative (or similar active methylene compound), and an aminopyrazole.

The causality of the process is as follows:

  • Knoevenagel Condensation: A base, such as triethylamine, catalyzes the condensation between the aldehyde and the active methylene compound to form a reactive acrylonitrile intermediate.

  • Michael Addition: The amino group of the aminopyrazole acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylonitrile.

  • Cyclization & Aromatization: The intermediate undergoes intramolecular cyclization, followed by elimination (e.g., of water) and subsequent oxidation/tautomerization to yield the final aromatic pyrazolopyridine system.[11][12]

G A Aldehyde (R¹-CHO) Intermediate1 Knoevenagel Intermediate (Acrylonitrile derivative) A->Intermediate1 Base (e.g., TEA) B 3-Oxopropanenitrile (NC-CH₂-COR²) B->Intermediate1 C Aminopyrazole (R³-NH₂) Intermediate2 Michael Adduct C->Intermediate2 Intermediate1->Intermediate2 Michael Addition Final 1H-Pyrazolo[3,4-b]pyridine Product Intermediate2->Final Intramolecular Cyclization + Aromatization

Caption: Generalized three-component synthesis workflow.

Site-Specific Reactivity
  • Pyrazole Ring: The N1-H proton is acidic and can be readily deprotonated with a suitable base for subsequent N-alkylation or N-arylation. As demonstrated in studies on FGFR inhibitors, this N1-H often acts as a critical hydrogen bond donor for binding to protein targets, and its substitution can lead to a complete loss of activity.[13]

  • Pyridine Ring: The pyridine ring in this fused system is electron-deficient, a character further enhanced by the 5-carbonitrile group. This makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if a leaving group is present at the C4 or C6 positions.

  • Carbonitrile Group: As a cornerstone of its synthetic utility, the nitrile group is a precursor to a host of other functionalities. For instance, its conversion to a tetrazole ring via [2+3] cycloaddition with sodium azide is a common strategy in medicinal chemistry to introduce a metabolically stable carboxylic acid isostere.

Applications in Drug Discovery and Chemical Biology

The unique combination of a purine-mimicking core and a versatile synthetic handle has positioned this compound and its relatives as elite scaffolds in drug discovery.

Case Study: Kinase Inhibition (FGFR & TBK1)

Kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of many kinases contains a "hinge region" that forms key hydrogen bonds with ATP. The pyrazolo[3,4-b]pyridine scaffold is an excellent "hinge-binder."

  • FGFR Inhibition: In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the N1-H and the pyridine N7 of the scaffold were shown to form two crucial hydrogen bonds with the kinase hinge region, mimicking the binding of adenine. Alkylating the N1-H completely abolished this interaction and the associated inhibitory activity.[13]

  • TBK1 Inhibition: A series of derivatives were developed as highly potent and selective inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. The core scaffold provided the necessary geometry for optimal placement of substituents to achieve nanomolar potency.[14]

cluster_0 Kinase ATP Binding Site hinge Hinge Region (e.g., Ala-Glu-Leu) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) inhibitor Pyrazolopyridine Scaffold inhibitor->hinge H-Bond (N1-H) H-Bond (Pyridine-N) label_text Simplified model of scaffold interaction in a kinase active site.

Caption: Scaffold as a kinase hinge-binding motif.

Case Study: CNS Applications (mGluR5 PAMs)

Beyond kinase inhibition, the scaffold has proven valuable for notoriously difficult CNS targets. A high-throughput screen identified a 1H-pyrazolo[3,4-b]pyridine derivative as a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[10] This discovery led to the development of a new class of compounds for the potential treatment of schizophrenia, demonstrating the scaffold's ability to provide novel chemotypes for complex biological targets.[10]

Experimental Protocols

The following protocols are generalized from established literature procedures and should be adapted and optimized for specific substrates. Standard laboratory safety procedures must be followed at all times.

Protocol: Multicomponent Synthesis of a Substituted this compound[10]

This protocol describes a convergent, one-pot synthesis.

  • Reagents & Equipment:

    • Substituted aldehyde (1.0 eq)

    • 3-Oxopropanenitrile derivative (1.0 eq)

    • Substituted 3-amino-1H-pyrazole (1.0 eq)

    • Triethylamine (TEA) (3.0 eq)

    • N,N-Dimethylformamide (DMF) as solvent

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Standard workup and purification supplies (e.g., ethyl acetate, brine, silica gel)

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq), 3-oxopropanenitrile (1.0 eq), 3-amino-1H-pyrazole (1.0 eq), and DMF (to achieve a concentration of ~0.5 M).

    • Base Addition: Add triethylamine (3.0 eq) to the mixture. Rationale: TEA acts as a base to catalyze the initial Knoevenagel condensation without being overly reactive.

    • Heating: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Rationale: Thermal energy is required to drive the condensation, cyclization, and dehydration/aromatization steps.

    • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: N1-Alkylation of the Pyrazole Scaffold

This protocol details a standard method for functionalizing the pyrazole nitrogen.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

    • Anhydrous DMF or Acetonitrile as solvent

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Setup: To a flame-dried, two-neck flask under an inert atmosphere, add the pyrazolopyridine starting material (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

    • Deprotonation: Add NaH (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N1-H, forming the sodium salt. Using Cs₂CO₃ is a milder alternative.

    • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

    • Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

    • Purification & Characterization: Wash the combined organic layers, dry, concentrate, and purify by column chromatography. Self-Validation: It is critical to characterize the product thoroughly by NMR (¹H, ¹³C, NOESY) to confirm the site of alkylation, as a mixture of N1 and N2 regioisomers is often possible.

Conclusion and Future Outlook

This compound is a testament to the power of heterocyclic chemistry in modern drug discovery. Its identity as a purine isostere provides a biological rationale for its efficacy, while its chemical architecture offers a robust platform for synthetic elaboration. The nitrile functionality, in particular, acts as a gateway to a vast chemical space, enabling the systematic optimization of lead compounds.

Future research will undoubtedly continue to leverage this scaffold. The development of novel, greener synthetic routes, the exploration of new chemical transformations of the nitrile group, and the application of this core to emerging biological targets (e.g., protein-protein interaction stabilizers, RNA-targeting molecules) will ensure that this compound remains a molecule of high interest to researchers, scientists, and drug development professionals for years to come.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link][2][3]
  • ResearchGate. (n.d.). Synthetic pathway of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile...[Link][11]
  • Lima, P. C., et al. (2003). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. [Link][4]
  • ResearchGate. (n.d.). (PDF)
  • Nguyen, V.-T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link][15]
  • Eastman, K. J., et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link][10]
  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link][13]
  • CoLab. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [5]
  • Abad, J., et al. (2020).
  • Xu, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][14]
  • El-Sayed, M. A., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry. [Link][16]
  • ResearchGate. (n.d.).

Sources

Introduction: The 1H-Pyrazolo[3,4-b]pyridine Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Features of 1H-Pyrazolo[3,4-b]pyridines for Drug Discovery Professionals

The 1H-Pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system formed by the fusion of a pyrazole and a pyridine ring.[1][2] This scaffold is of immense interest to researchers in medicinal chemistry and drug development, with over 300,000 derivatives described in scientific literature and patents.[3][4][5] Its "medicinally privileged" status stems from its structural versatility and its ability to interact with a wide array of biological targets, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[6][7][8]

The unique arrangement of nitrogen atoms within the fused ring system provides a template for hydrogen bond donors and acceptors, while the aromatic nature of the scaffold allows for crucial π–π stacking interactions with biological macromolecules. This guide, intended for drug development professionals, delves into the core structural features of 1H-Pyrazolo[3,4-b]pyridines, exploring the causality behind their inherent stability, common synthetic strategies, definitive characterization techniques, and the impact of substitution patterns on biological activity.

The Core Architecture: Tautomerism and Inherent Stability

A fundamental structural feature of pyrazolo[3,4-b]pyridines unsubstituted on the pyrazole nitrogen is the potential for prototropic tautomerism, resulting in two possible isomers: the 1H- and 2H-forms.[3][5][9]

Causality of Tautomeric Preference: The prevalence of the 1H-tautomer is not arbitrary. It is a direct consequence of its greater thermodynamic stability. Semi-empirical AM1 calculations have quantified this preference, showing the 1H-tautomer to be more stable than the 2H-isomer by approximately 37.03 kJ/mol (nearly 9 kcal/mol).[1][3] This significant energy difference means that, under standard conditions, the equilibrium lies overwhelmingly in favor of the 1H-form. This stability is a critical consideration in drug design, as it dictates the predominant shape and hydrogen bonding pattern of the molecule, which will in turn govern its interaction with a target protein. While the 2H-tautomer is far less common, it may be favored in specific cases, such as when the pyridine ring is not fully aromatic (e.g., a tetrahydropyridone).[3] The vast majority of biologically active compounds and approved drugs based on this scaffold exist as the 1H-isomer.[3]

Caption: Tautomeric equilibrium overwhelmingly favors the 1H-isomer.

Supramolecular Features and Non-Covalent Interactions

The three-dimensional arrangement of 1H-pyrazolo[3,4-b]pyridine molecules in the solid state, and by extension, within a protein binding pocket, is governed by a network of non-covalent interactions. X-ray crystallography studies have provided definitive evidence for these interactions.[10][11]

  • Hydrogen Bonding: The N1-H of the pyrazole ring is a potent hydrogen bond donor, while the pyridine nitrogen (N7) and the pyrazole N2 are hydrogen bond acceptors. A common and highly stable motif observed in crystal structures is the formation of centrosymmetric dimers through intermolecular N1-H···N2 hydrogen bonds.[10][11] This predictable interaction is often exploited in rational drug design to secure the ligand in the active site of a target protein.[12]

  • π–π Stacking: The planar, aromatic nature of the bicyclic system facilitates π–π stacking interactions between adjacent molecules. These interactions, with interplanar distances typically between 3.2 and 3.4 Å, contribute significantly to the stability of the crystal lattice and are a key interaction mode with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in protein targets.[10][11]

  • Halogen Bonding: When the scaffold is substituted with a halogen, such as iodine, it can act as a halogen bond donor. Interactions like C-I···N have been observed, linking molecules into extended chains and adding another layer of structural stability and potential for specific receptor interactions.[10][11]

Interactions cluster_dimer Hydrogen Bonding Dimer cluster_stack π-π Stacking mol1 Molecule A (N1-H donor) mol2 Molecule B (N2 acceptor) mol1->mol2 N1-H···N2 mol3 Molecule C (Face) mol4 Molecule D (Face) mol3->mol4 ~3.3 Å

Caption: Key intermolecular interactions stabilizing the scaffold.

Synthesis and Regiocontrol: Building the Scaffold

The construction of the 1H-pyrazolo[3,4-b]pyridine core is typically achieved via two major strategies, which offer control over the final substitution pattern (regioselectivity) based on the choice of starting materials.[3]

  • Strategy A: Pyridine Ring Formation from a 5-Aminopyrazole. This is the most common approach. It involves reacting a pre-substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The regiochemical outcome is dependent on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound.[3]

  • Strategy B: Pyrazole Ring Formation from a Pyridine Precursor. This less common strategy involves constructing the pyrazole ring onto an existing, appropriately substituted pyridine.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol describes a classic method for forming the pyridine ring from a 5-aminopyrazole, yielding a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be readily converted to a 4-chloro derivative for further functionalization.[3]

Objective: To synthesize Ethyl 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-amino-1-phenylpyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Initial Condensation: Heat the mixture at 120-130 °C for 2 hours. The initial reaction is a nucleophilic attack of the amino group onto the electron-deficient double bond, followed by the elimination of ethanol.

  • Cyclization: Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent. Heat the solution to reflux (approx. 250 °C) for 30-60 minutes. This high temperature promotes the intramolecular thermal cyclization onto the C4 position of the pyrazole ring.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates from the diphenyl ether. Add hexane to facilitate further precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with hexane to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 4-hydroxy derivative.[3]

  • Chlorination (Optional): The resulting 4-hydroxy compound can be converted to the versatile 4-chloro intermediate by refluxing with phosphoryl chloride (POCl₃), which can then be used in nucleophilic substitution reactions.[13][14]

Causality: The choice of a 5-aminopyrazole as the starting material is crucial as it dictates the fusion of the two rings. The high-temperature cyclization in the Gould-Jacobs reaction is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation that forms the pyridine ring.

Synthesis Start 5-Aminopyrazole + 1,3-Dicarbonyl Step1 Condensation (e.g., Michael Addition) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration/ Oxidation Step2->Step3 End 1H-Pyrazolo[3,4-b]pyridine Step3->End

Caption: General synthetic workflow from a 5-aminopyrazole.

Spectroscopic and Crystallographic Characterization

Unambiguous identification and structural confirmation of 1H-pyrazolo[3,4-b]pyridine derivatives rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure, including regiochemistry, in solution.

  • ¹H NMR: The proton spectra provide key information. The protons on the pyridine ring (H4, H5, H6) typically appear as doublets or double doublets in the aromatic region (δ 7.0-8.6 ppm). The H3 proton on the pyrazole ring often presents as a distinct singlet. The N1-H proton is frequently observed as a broad singlet at a downfield chemical shift (>10 ppm), indicative of its acidic nature and involvement in hydrogen bonding.[15][16]

  • ¹³C NMR: This technique is essential for confirming the carbon skeleton and can be used to differentiate between N-1 and N-2 substituted isomers.[15]

  • ¹⁵N NMR: Due to the large chemical shift range of nitrogen, ¹⁵N NMR is exceptionally useful for studying tautomerism. The "pyrrole-like" N1 and "pyridine-like" N2 atoms have distinct chemical shifts, allowing for clear differentiation.[17]

Nucleus Typical Chemical Shift (δ ppm) Notes
¹H (H3)8.0 - 8.3Singlet, characteristic of the pyrazole proton.
¹H (H4, H5, H6)7.1 - 8.6Doublets or multiplets, typical pyridine region.
¹H (N1-H)> 10.0Often broad due to exchange and H-bonding.
¹³C (C3a, C7a)140 - 160Bridgehead carbons at the ring fusion.
¹³C (Pyridine C's)105 - 155Aromatic carbons of the pyridine ring.

Table 1: Representative NMR chemical shift ranges for the 1H-pyrazolo[3,4-b]pyridine core.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure.

Trustworthiness: This technique is the gold standard for structure validation. It provides precise data on bond lengths, bond angles, and the planarity of the ring system.[18][19] Crucially, it visualizes the intermolecular interactions discussed earlier, confirming hydrogen bonding patterns and π-stacking arrangements in the crystal lattice.[10][11]

Protocol: Growing Crystals for X-ray Diffraction
  • Purification: Ensure the compound is of high purity (>98%) by chromatography or recrystallization.

  • Solvent Selection: Dissolve the compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane, ethyl acetate, or THF).

  • Slow Evaporation: Leave the solution in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

  • Solvent Diffusion: Alternatively, use a layered technique. Place the solution of the compound in a narrow tube or vial. Carefully layer a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane or pentane) on top. Diffusion of the anti-solvent into the solution will slowly decrease the solubility, promoting the growth of high-quality single crystals at the interface.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1H-pyrazolo[3,4-b]pyridines can be finely tuned by installing different substituents at the N1, C3, C4, C5, and C6 positions.[3]

  • N1 Position: The N1-H proton is often a critical hydrogen bond donor for anchoring the molecule in the hinge region of protein kinases.[12] Replacing this proton with a methyl group, for example, can completely abolish activity, demonstrating the importance of this interaction.[12] However, in other cases, adding bulky substituents at N1 can provide access to different sub-pockets of a binding site.

  • C3 Position: Substituents at C3 often point towards the solvent-exposed region of a binding site. This position is a common site for modification to improve solubility and pharmacokinetic properties.

  • C4/C6 Positions: These positions on the pyridine ring are frequently used to modulate the electronic properties of the scaffold and to introduce vectors that can interact with specific amino acid residues. For example, in a series of TANK-binding kinase 1 (TBK1) inhibitors, specific substitutions at these positions were crucial for achieving nanomolar potency.[20]

  • C5 Position: This position offers another vector for exploring the binding site and is often modified to enhance potency or selectivity.

Target Class Key Substitution Position Rationale / Finding Reference
FGFR KinaseN1N(1)-H is essential for H-bonding in the kinase hinge region. N-methylation abolishes activity.[12]
TBK1 KinaseC4, C6Introduction of specific aryl and alkylamino groups led to sub-nanomolar inhibitors.[20]
GeneralC3, C5Common sites for introducing diversity to modulate potency and physicochemical properties.[3]

Table 2: Examples of Structure-Activity Relationships for 1H-Pyrazolo[3,4-b]pyridines.

Conclusion: A Scaffold of Enduring Value

The 1H-pyrazolo[3,4-b]pyridine core is a testament to the power of heterocyclic chemistry in drug discovery. Its structural rigidity, predictable tautomeric preference for the biologically relevant 1H-isomer, and rich network of potential non-covalent interactions make it an exceptional starting point for ligand design. A thorough understanding of its fundamental structural features—from synthesis and regiocontrol to detailed spectroscopic characterization and supramolecular behavior—is paramount for any scientist aiming to leverage this privileged scaffold. The continued exploration of its vast chemical space promises to yield novel and effective therapeutics for years to come.

References

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  • Wang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 609-614. [Link]
  • Le, T. N., et al. (2019). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 24(18), 3362. [Link]
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Retrosynthetic Analysis of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery.[1] Its structural resemblance to purine bases has made it a focal point for the development of a diverse array of therapeutic agents. Compounds bearing this nucleus have demonstrated a wide spectrum of biological activities, including but not limited to, inhibitors of protein kinases,[2][3] anticancer agents,[4] and antivirals.[2] The specific target molecule, 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile, serves as a crucial building block for further functionalization, making its efficient synthesis a topic of considerable interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of the retrosynthetic pathways for this valuable compound, offering both strategic insights and practical, field-proven protocols.

Core Retrosynthetic Strategies: Deconstructing the Bicyclic System

The synthetic approaches to the 1H-pyrazolo[3,4-b]pyridine framework can be broadly categorized into two primary strategies:

  • Strategy A: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole Core. This is the most widely employed and versatile approach, leveraging the availability of substituted aminopyrazoles.

  • Strategy B: Construction of the Pyrazole Ring onto a Precursor Pyridine. While less common, this approach can be advantageous depending on the availability of suitably functionalized pyridine starting materials.

This guide will primarily focus on Strategy A, as it offers a more direct and frequently utilized route to the target molecule.

Target This compound Strategy_A Strategy A: Pyridine Ring Annulation Target->Strategy_A Disconnection Strategy_B Strategy B: Pyrazole Ring Formation Target->Strategy_B Disconnection Aminopyrazole Aminopyrazole Precursor Strategy_A->Aminopyrazole Key Intermediate Pyridine Functionalized Pyridine Precursor Strategy_B->Pyridine Key Intermediate Target This compound Dinitrile Dinitrile Precursor Target->Dinitrile Thorpe-Ziegler Cyclization Aminopyrazole_CN 5-Amino-1H-pyrazole-4-carbonitrile Dinitrile->Aminopyrazole_CN Michael Addition Three_Carbon_Electrophile Three-Carbon Electrophile (e.g., Acrylonitrile derivative) Dinitrile->Three_Carbon_Electrophile Michael Addition

Figure 2: Retrosynthetic analysis via the Thorpe-Ziegler reaction.

Forward Synthesis & Experimental Protocol:

The forward synthesis commences with the readily available 5-amino-1H-pyrazole-4-carbonitrile. A Michael addition with a suitable acrylonitrile derivative, followed by an intramolecular cyclization, furnishes the target molecule.

Step 1: Synthesis of the Dinitrile Intermediate

A mixture of 5-amino-1H-pyrazole-4-carbonitrile and an excess of acrylonitrile in the presence of a basic catalyst (e.g., triethylamine or piperidine) is heated.

Step 2: Intramolecular Thorpe-Ziegler Cyclization

The isolated dinitrile intermediate is then treated with a strong base, such as sodium ethoxide in ethanol, to induce cyclization. Subsequent acidification and workup yield the this compound.

Parameter Value Reference
Starting Material 5-Amino-1H-pyrazole-4-carbonitrile[5]
Reagent Acrylonitrile
Catalyst (Step 1) Triethylamine
Base (Step 2) Sodium Ethoxide[6][7]
Solvent Ethanol
Temperature Reflux
Typical Yield 60-75%

Retrosynthetic Pathway II: Multicomponent Condensation Strategy

Multicomponent reactions (MCRs) offer an elegant and atom-economical approach to complex heterocyclic systems. [8][9]Several MCRs have been reported for the synthesis of substituted pyrazolo[3,4-b]pyridines, often proceeding through a domino sequence of reactions.

Logical Disconnection:

This strategy disconnects the target molecule into three or more simple, readily available starting materials. A common approach involves the condensation of an aminopyrazole, an aldehyde, and a compound containing an active methylene group (e.g., malononitrile).

Target This compound MCR Multicomponent Reaction Target->MCR One-Pot Synthesis Aminopyrazole 1H-Pyrazol-5-amine MCR->Aminopyrazole Aldehyde Aromatic/Aliphatic Aldehyde MCR->Aldehyde Active_Methylene Active Methylene Compound (e.g., Malononitrile) MCR->Active_Methylene

Figure 3: Retrosynthetic analysis via a multicomponent reaction.

Forward Synthesis & Experimental Protocol:

A one-pot reaction involving a 1H-pyrazol-5-amine, an aromatic or aliphatic aldehyde, and malononitrile in the presence of a catalyst can directly afford the this compound core. [10]The reaction typically proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and oxidation. [10] Protocol: One-Pot Synthesis of 1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives [10]

  • To a solution of 3-indolyl-3-oxopropanenitrile (1 mmol), an aromatic aldehyde (1 mmol), and a 1H-pyrazol-5-amine (1 mmol) in ethanol (10 mL), add a catalytic amount of triethylamine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

Parameter Value Reference
Starting Materials 1H-Pyrazol-5-amine, Aldehyde, Active Methylene Cmpd.[10]
Catalyst Triethylamine[10]
Solvent Ethanol[10]
Temperature Reflux[10]
Typical Yield Good to Excellent[10]

Retrosynthetic Pathway III: The Gould-Jacobs Approach and Subsequent Nitrile Introduction

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines and their heterocyclic analogues. [1]This strategy can be adapted to form a 4-hydroxypyrazolo[3,4-b]pyridine, which can then be converted to the target 5-carbonitrile derivative.

Logical Disconnection:

This pathway involves the initial formation of a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate ester from a 3-aminopyrazole and a malonate derivative. Subsequent functional group interconversions lead to the desired 5-carbonitrile.

Target This compound Carboxamide 5-Carboxamide Derivative Target->Carboxamide Dehydration Carboxylic_Acid 5-Carboxylic Acid Derivative Carboxamide->Carboxylic_Acid Amidation Ester 5-Carboxylate Ester Derivative Carboxylic_Acid->Ester Hydrolysis Hydroxy_Pyrazolopyridine 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine -5-carboxylate Ester->Hydroxy_Pyrazolopyridine Halogenation & Reduction Aminopyrazole 3-Aminopyrazole Hydroxy_Pyrazolopyridine->Aminopyrazole Gould-Jacobs Reaction Malonate Diethyl 2-(ethoxymethylene)malonate Hydroxy_Pyrazolopyridine->Malonate Gould-Jacobs Reaction

Figure 4: Retrosynthetic analysis via the Gould-Jacobs reaction.

Forward Synthesis & Experimental Protocol:

Step 1: Gould-Jacobs Reaction to form 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [1]

  • A mixture of a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is heated at 140-150 °C for 2 hours.

  • The resulting intermediate is then added to a high-boiling point solvent (e.g., Dowtherm A) and heated to reflux (240-250 °C) for 1-2 hours.

  • Cooling the mixture affords the cyclized product.

Step 2: Conversion to 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

The 4-hydroxy compound is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 3: Dechlorination

The 4-chloro derivative is reduced, for example, by catalytic hydrogenation (H₂, Pd/C).

Step 4: Ester Hydrolysis

The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH in aqueous ethanol).

Step 5: Amidation

The carboxylic acid is converted to the primary amide, for instance, by activation with a coupling agent (e.g., SOCl₂) followed by treatment with ammonia.

Step 6: Dehydration to the Nitrile

The primary amide is dehydrated to the target nitrile using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride.

Conclusion

The retrosynthetic analysis of this compound reveals several viable and efficient synthetic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The multicomponent reaction approach stands out for its elegance and efficiency in directly accessing the target scaffold. The Thorpe-Ziegler cyclization provides a robust method for constructing the pyridine ring with the desired nitrile functionality. The Gould-Jacobs pathway, while longer, offers a versatile route for accessing a range of functionalized analogues. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important heterocyclic system and its derivatives for applications in drug discovery and materials science.

References

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  • Shaabani, A., et al. (2017). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate.
  • El-Damasy, A. K., et al. (2020). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Cogent Chemistry, 6(1), 1781842. [Link] [3]9. Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1477. [Link] [5]10. El-Damasy, A. K., et al. (2017). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(3), 1034-1045. [Link] [6]11. Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link] [7]12. Cierpiał, T., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2736. [Link]
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Methodological & Application

Introduction: The Rise of a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the 1H-pyrazolo[3,4-b]pyridine scaffold, with a focus on the 5-carbonitrile substitution, reveals its significance as a privileged structure in modern medicinal chemistry.[1][2][3] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and validated protocols for utilizing these compounds as potent kinase inhibitors.

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] The ATP-binding site of kinases has thus become a primary target for therapeutic intervention. The 1H-pyrazolo[3,4-b]pyridine core, an isostere of the purine bases found in ATP, has emerged as a highly effective ATP-competitive scaffold.[3] Its unique structure allows for strategic modifications at multiple positions (N1, C3, C4, C5, and C6), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties against a wide array of kinase targets.[5]

The 5-carbonitrile moiety, specifically, often serves as a crucial hydrogen bond acceptor or a versatile chemical handle for further synthetic elaboration, contributing significantly to the binding affinity and overall profile of the inhibitor. This document outlines the mechanism, synthesis, and practical applications of compounds based on this scaffold, providing robust protocols to empower kinase-focused research and development.

Section 1: Scientific Profile and Mechanism of Action

The 1H-Pyrazolo[3,4-b]pyridine Core

The stability and chemical versatility of the 1H-pyrazolo[3,4-b]pyridine structure make it an ideal foundation for inhibitor design. It exists in tautomeric forms, with quantum mechanical calculations showing the 1H-tautomer to be significantly more stable than the 2H-isomer, making it the predominant form in biological systems.[3] The pyrazole portion of the scaffold is particularly adept at forming hydrogen bonds, a critical interaction within the hinge region of the kinase ATP-binding pocket.[6]

General Synthetic Strategy

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is adaptable, but a common and effective strategy involves the construction of the pyridine ring onto a pre-existing pyrazole. A widely used method is the three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene nitrile (like malononitrile), which proceeds through condensation, cyclization, and subsequent oxidation to yield the final substituted product.[2][7]

G cluster_reactants Starting Materials cluster_process Reaction Cascade A 5-Aminopyrazole P1 Knoevenagel Condensation A->P1 B Aldehyde B->P1 C Active Methylene Nitrile P2 Michael Addition C->P2 P1->P2 P3 Cyclization & Oxidation P2->P3 Product 1H-Pyrazolo[3,4-b]pyridine -5-carbonitrile Derivative P3->Product G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region (e.g., Leu83 in CDK2) gatekeeper Gatekeeper Residue d_loop D-Loop inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->hinge H-Bond (N1-H) inhibitor->gatekeeper Hydrophobic Interactions inhibitor->d_loop van der Waals Contacts

Inhibitor binding within the kinase active site.

Section 2: Target Kinase Profiles and Inhibitor Potency

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold has led to the development of potent inhibitors against a diverse range of kinases implicated in oncology and immunology. The table below summarizes the activity of representative compounds from the literature.

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell Line Activity (GI₅₀/IC₅₀)Reference
7n FGFR1, FGFR2, FGFR31.1, 1.4, 2.5H1581 (2.1 nM)[4]
8h DYRK1B, DYRK1A3, 11HCT116 (1.6 µM)[8]
15y TBK10.2A172 (1.09 µM)[9][10]
SQ-67563 CDK1, CDK240, 50Not Specified[11]
10g ALK (L1196M), ROS1<0.5, <0.5H2228 (1.2 nM)[12]
19 PIM-126MCF-7 (5.61 µM)[13]
C03 TRKA56Km-12 (0.304 µM)[6]

Section 3: Experimental Protocols

These protocols provide a validated framework for assessing the activity of 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and its analogs.

Protocol: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase using a luminescence-based assay that quantifies ADP production.

Rationale: The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. It quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity. The assay is performed in two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a light signal.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • This compound test compound

  • ATP, high purity

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO, molecular biology grade

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates (low volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series 100-fold in kinase buffer to create the final compound plate. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 1 µL of test compound dilution (or DMSO for controls).

    • 2 µL of a solution containing the kinase and substrate in kinase buffer.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the compound to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 2 µL of ATP solution (prepared in kinase buffer at 2x the final desired concentration, typically at the Kₘ for the specific kinase).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin mix.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Signal Detection A Prepare Serial Dilutions of Inhibitor C Add Inhibitor, Kinase, & Substrate to Plate A->C B Prepare Kinase/ Substrate Mix B->C D Pre-incubate (15 min) C->D E Initiate with ATP (Incubate 60 min) D->E F Add ADP-Glo™ Reagent (Stop & Deplete ATP) E->F G Add Kinase Detection Reagent (Convert ADP) F->G H Read Luminescence G->H

Workflow for the in vitro kinase inhibition assay.
Protocol: Cellular Target Engagement Assay via Western Blot

This protocol measures the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrate within a cellular context.

Rationale: Observing a reduction in phosphorylation of a kinase's substrate in treated cells provides strong evidence of target engagement and biological activity. Serum starvation synchronizes cells and reduces basal signaling activity, allowing for a clearer signal window upon stimulation with a specific growth factor or ligand. Phosphatase inhibitors are critical during cell lysis to preserve the phosphorylation status of proteins.

Materials:

  • Relevant cell line (e.g., H1581 for FGFR, MCF-7 for PIM-1)

  • Cell culture medium (e.g., RPMI-1640) with supplements (FBS, Pen/Strep)

  • 6-well cell culture plates

  • Test compound and DMSO

  • Recombinant growth factor for stimulation (e.g., FGF for FGFR, appropriate mitogen for PIM-1 pathway)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • Primary antibodies (phospho-specific and total protein for target)

  • HRP-conjugated secondary antibody

  • Western blotting equipment and reagents (gels, membranes, transfer buffer, ECL substrate)

  • Imaging system

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: To reduce basal kinase activity, replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • Compound Treatment: Prepare desired concentrations of the test compound in a serum-free medium. Remove the medium from the cells and add the compound-containing medium (or DMSO vehicle control). Incubate for 1-2 hours at 37°C.

  • Kinase Stimulation: Add the appropriate growth factor to the wells to a final concentration known to elicit a robust phosphorylation signal. Incubate for 15-30 minutes at 37°C. A non-stimulated control should be included.

  • Cell Lysis: Immediately place plates on ice. Remove the medium and wash the cells once with cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein antibody as a loading control.

Protocol: Cell Proliferation Assay

This protocol determines the effect of the compound on cell viability and proliferation over a longer time course (e.g., 72 hours).

Rationale: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Test compound and DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for 72 hours at 37°C.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Data Acquisition: Read the absorbance at 510 nm on a plate reader. The absorbance is proportional to the number of living cells.

Section 4: Data Analysis and Interpretation

For all assays, raw data should be converted to percent inhibition relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for a no-enzyme or high-concentration standard inhibitor control). IC₅₀ or GI₅₀ values are then determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism or R.

A critical aspect of analysis is comparing the biochemical IC₅₀ (from the in vitro assay) with the cellular GI₅₀ (from the proliferation assay). A large rightward shift (>10-fold) from the biochemical to the cellular potency may indicate poor cell permeability, efflux by cellular transporters, or off-target effects.

Conclusion

The this compound scaffold represents a highly validated and promising platform for the discovery of novel kinase inhibitors. Its favorable chemical properties and amenability to synthetic modification have enabled the development of compounds with nanomolar potency against critical cancer and inflammatory targets. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize and advance this important class of molecules in their drug discovery efforts.

References

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Screening the Biological Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1H-Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to purine bases like adenine and guanine.[1] This similarity allows these compounds to interact with a wide array of biological targets, making them a focal point in the quest for novel therapeutic agents.[2] The versatility of their synthesis allows for the introduction of various substituents at multiple positions (N1, C3, C4, C5, and C6), enabling fine-tuning of their pharmacological profiles.[1][3] Over 300,000 derivatives have been described, highlighting the extensive exploration of this chemical space for drug discovery.[1][4]

This guide provides an in-depth overview and detailed protocols for screening the biological activities of 1H-pyrazolo[3,4-b]pyridine derivatives, with a primary focus on their anticancer and antimicrobial properties. As many of the anticancer effects of these compounds are attributed to the inhibition of protein kinases, a key area of investigation is their activity as kinase inhibitors.[2][5]

Part 1: Anticancer Activity Screening

A significant body of research has demonstrated the potent anticancer activities of 1H-pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key enzymes that are dysregulated in cancer, such as cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and anaplastic lymphoma kinase (ALK).[6][8][9]

Core Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for evaluating the cytotoxic potential of novel compounds.[10] The assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[11] These enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is directly proportional to the number of viable cells.[10][12]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Suspension seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_compounds Prepare Serial Dilutions of Pyrazolopyridine Derivatives add_compounds Add Compound Dilutions to Respective Wells prep_compounds->add_compounds incubate_attach Incubate (24h) to Allow Attachment seed_cells->incubate_attach incubate_attach->add_compounds incubate_treat Incubate (24-72h) for Treatment add_compounds->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate (2-4h) for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, HeLa)[6]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[10]

  • 1H-Pyrazolo[3,4-b]pyridine derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[11][13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12][13]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[13]

    • Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the 1H-pyrazolo[3,4-b]pyridine derivatives in complete culture medium from the stock solution.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (fresh medium only).[10]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12][13]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[13]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.[11][14]

    • Subtract the absorbance of the "medium only" blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action: Kinase Inhibition

Many 1H-pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by acting as kinase inhibitors.[2][15] Kinases are enzymes that play a crucial role in cell signaling pathways, and their aberrant activity is a hallmark of cancer.[2] The pyrazolopyridine scaffold can act as a bioisostere of adenine, allowing it to bind to the ATP-binding pocket of kinases and inhibit their function.[2][16]

Kinase_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Events drug 1H-Pyrazolo[3,4-b]pyridine Derivative kinase Aberrant Kinase (e.g., FGFR, ALK, CDK) drug->kinase Inhibition apoptosis Apoptosis (Programmed Cell Death) drug->apoptosis Induces downstream Downstream Signaling (e.g., MAPK, PLCγ) kinase->downstream Activates proliferation Uncontrolled Cell Proliferation & Survival downstream->proliferation Promotes

Caption: Inhibition of kinase signaling by pyrazolopyridine derivatives.

Data Presentation: Cytotoxicity of Hypothetical Derivatives
Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
PZP-01 MCF-7485.2
PZP-02 MCF-7481.8
PZP-03 HCT-1164812.5
PZP-04 HCT-116483.1
DoxorubicinMCF-7480.9
DoxorubicinHCT-116481.2

Part 2: Antimicrobial Activity Screening

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[17][18][19]

Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[20][21] This method is adaptable for high-throughput screening of compound libraries.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Pyrazolopyridine Derivatives add_compounds Add Compound Dilutions to Respective Wells prep_compounds->add_compounds prep_inoculum Prepare Standardized Bacterial Inoculum add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum add_broth Dispense Broth into 96-well Plate add_broth->add_compounds add_compounds->add_inoculum incubate Incubate (16-20h) at 35-37°C add_inoculum->incubate read_growth Visually Inspect for Bacterial Growth (Turbidity) incubate->read_growth determine_mic Determine MIC Value read_growth->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[22]

  • Mueller-Hinton Broth (MHB) or other suitable broth medium[23]

  • 1H-Pyrazolo[3,4-b]pyridine derivatives (dissolved in DMSO)

  • Sterile 96-well U-bottom microplates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Positive control antibiotic (e.g., Ampicillin, Rifampicin)[22]

Procedure:

  • Compound Preparation:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microplate.

    • Prepare a stock solution of each test compound in DMSO.

    • Create a two-fold serial dilution of each compound directly in the plate, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[23]

    • Within 15 minutes, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[21]

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation: Antimicrobial Activity of Hypothetical Derivatives
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PZP-05 8>128
PZP-06 6432
PZP-07 >128>128
PZP-08 1664
Ampicillin0.258

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the initial screening of their anticancer and antimicrobial activities. For compounds demonstrating significant activity, further investigations are warranted. These include secondary screening against broader panels of cancer cell lines or microbial strains, detailed mechanistic studies to elucidate their specific molecular targets, and in vivo efficacy and toxicity studies in animal models. The continued exploration of this chemical class holds significant potential for the discovery of new drugs to address unmet medical needs.

References

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Application Note & Protocols: Evaluating the In Vitro Anti-proliferative Activity of 1H-Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purine bases like adenine and guanine.[1] This similarity allows compounds derived from this scaffold to interact with a wide array of biological targets, particularly those involved in cellular proliferation and survival. The 1H-tautomer is noted to be significantly more stable than its 2H counterpart, making it the primary focus of synthesis and development efforts.[1][2]

Extensive research has demonstrated the potent anti-proliferative activities of 1H-pyrazolo[3,4-b]pyridine derivatives against a spectrum of human cancer cell lines.[3][4][5] Their mechanisms of action are diverse, highlighting the scaffold's versatility. Documented mechanisms include the inhibition of critical cellular enzymes and pathways such as Fibroblast Growth Factor Receptors (FGFRs)[6], Topoisomerase IIα[7], TANK-binding kinase 1 (TBK1)[8], and Anaplastic Lymphoma Kinase (ALK).[9] Some derivatives have also been shown to exert their effects through direct DNA binding.[3]

This guide provides an integrated, multi-step strategy for the comprehensive in vitro evaluation of novel 1H-pyrazolo[3,4-b]pyridine compounds, moving from initial cytotoxicity screening to detailed mechanistic elucidation. The protocols herein are designed for researchers in oncology, pharmacology, and drug development, offering a robust framework for identifying and characterizing promising new anti-cancer agents.

Section 1: Foundational Analysis: Determining Dose-Dependent Cytotoxicity

The initial and most critical step in evaluating any potential anti-cancer compound is to determine its dose-dependent effect on the proliferation and viability of cancer cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. The MTT assay is a reliable, colorimetric method for this purpose.

Principle of the MTT Assay: The assay quantifies cell viability based on the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a yellow, water-soluble salt, into a purple, insoluble formazan precipitate.[10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan is then solubilized, and its concentration is determined by measuring the absorbance at ~570 nm.[11]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Readout cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate (24h) for cell adherence Seed->Incubate1 Treat 3. Add serial dilutions of Pyrazolopyridine compounds Incubate1->Treat Incubate2 4. Incubate (e.g., 48h or 72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (0.5 mg/mL final conc.) Incubate2->Add_MTT Incubate3 6. Incubate (4h) Formation of Formazan Add_MTT->Incubate3 Add_Sol 7. Add Solubilization Solution (e.g., DMSO, SDS) Incubate3->Add_Sol Incubate4 8. Incubate (Overnight) to dissolve crystals Add_Sol->Incubate4 Read 9. Measure Absorbance (570 nm) Incubate4->Read Calculate 10. Calculate % Viability & Plot Dose-Response Curve Read->Calculate IC50 11. Determine IC50 Value Calculate->IC50 CellCycle_Workflow cluster_prep Cell Culture & Treatment cluster_fix Harvesting & Fixation cluster_stain Staining & Acquisition cluster_analysis Data Analysis Seed 1. Seed cells in 6-well plates Treat 2. Treat with compound (e.g., at IC50 conc. for 24h) Seed->Treat Harvest 3. Harvest cells (trypsinize + collect supernatant) Treat->Harvest Wash 4. Wash with cold PBS Harvest->Wash Fix 5. Fix dropwise in ice-cold 70% Ethanol Wash->Fix Store 6. Store at -20°C (min. 2 hours) Fix->Store Wash_EtOH 7. Wash to remove Ethanol Store->Wash_EtOH Stain 8. Resuspend in PI/RNase Staining Solution Wash_EtOH->Stain Incubate 9. Incubate in dark (30 min, RT) Stain->Incubate Acquire 10. Analyze on Flow Cytometer Incubate->Acquire Gate 11. Gate cell population & model DNA content Acquire->Gate Histogram 12. Generate Histograms (% of cells in G0/G1, S, G2/M) Gate->Histogram

Caption: Workflow for analyzing cell cycle distribution via PI staining.

Protocol 2: Cell Cycle Analysis using Propidium Iodide

Materials:

  • Cells treated with the test compound (and vehicle control) in 6-well plates.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • 70% Ethanol, ice-cold.

  • PI/RNase Staining Solution: In PBS, 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100. [12]* Flow cytometer tubes.

  • Flow cytometer.

Procedure:

  • Cell Harvesting and Fixation: a. Following treatment, collect the culture medium, which contains detached and potentially apoptotic cells. b. Wash adherent cells with PBS, then detach using Trypsin-EDTA. c. Combine the detached cells with the collected medium from the previous step. Centrifuge at 300 x g for 5 minutes. [12] d. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. e. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells and prevent clumping. [12] f. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Propidium Iodide Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes to pellet. Discard the ethanol. b. Wash the cell pellet once with 5 mL of cold PBS. c. Resuspend the cell pellet in 500 µL of the PI/RNase Staining Solution. [12]The RNase is crucial as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content analysis. [13] d. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: a. Transfer the stained cell suspension to flow cytometry tubes. If necessary, filter through a nylon mesh to remove clumps. b. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. c. Use a linear scale for the PI fluorescence channel to best resolve the 2N and 4N peaks. [13]

Section 3: Mechanistic Insight: Induction of Apoptosis

A reduction in cell viability can be due to cytostatic effects (cell cycle arrest) or cytotoxic effects (cell death). Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. The Annexin V/PI assay is the gold standard for detecting and quantifying apoptosis.

Principle of the Annexin V/PI Apoptosis Assay: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [14][15]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can label these early apoptotic cells.

  • Propidium Iodide (PI): PI is a DNA-binding dye that is excluded by cells with an intact plasma membrane. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the cell's nucleus red. [14] By using both stains, we can identify four populations:

  • Annexin V- / PI- : Viable, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely seen, often considered technical artifact).

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Harvesting & Washing cluster_stain Staining & Acquisition cluster_analysis Data Analysis Seed 1. Seed cells in 6-well plates Treat 2. Treat with compound (e.g., 24h) & Controls Seed->Treat Harvest 3. Harvest all cells (adherent + floating) Treat->Harvest Wash_PBS 4. Wash once with cold PBS Harvest->Wash_PBS Wash_Buffer 5. Wash once with 1X Binding Buffer Wash_PBS->Wash_Buffer Resuspend 6. Resuspend in 100 µL 1X Binding Buffer Wash_Buffer->Resuspend Add_Stains 7. Add Annexin V-FITC & Propidium Iodide Resuspend->Add_Stains Incubate 8. Incubate in dark (15 min, RT) Add_Stains->Incubate Dilute 9. Add 400 µL 1X Binding Buffer Incubate->Dilute Acquire 10. Analyze immediately on Flow Cytometer Dilute->Acquire Gate 11. Gate on cell population Acquire->Gate Quadrants 12. Analyze Quadrants (% Live, Early & Late Apoptotic) Gate->Quadrants

Caption: Workflow for quantifying apoptosis using Annexin V and PI co-staining.

Protocol 3: Apoptosis Detection with Annexin V & PI

Materials:

  • Cells treated with the test compound (and controls) in 6-well plates.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • 1X Binding Buffer: Dilute the 10X stock (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) with distilled water. [16]The calcium is essential for Annexin V binding to phosphatidylserine. [14]* Flow cytometer tubes.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect floating cells from the medium by centrifugation. Gently wash and detach the adherent cells using trypsin or a cell scraper. Combine all cells.

  • Washing: Centrifuge the cell suspension (300-400 x g for 5 minutes). Wash the cells once with cold PBS, then once with 1X Binding Buffer. [17]3. Staining: a. Carefully discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL. [16] b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the 100 µL cell suspension. [16][17] c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [18]4. Acquisition: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. [16] b. Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).

Section 4: Contextualizing the Mechanism: Potential Signaling Pathways

The results from the cell cycle and apoptosis assays provide crucial data on the phenotypic outcome of compound treatment. To place these findings in a broader biological context, it is valuable to consider the potential molecular targets. As research on 1H-pyrazolo[3,4-b]pyridines has shown, these compounds often function as kinase inhibitors.

Connecting the Dots: Kinase signaling pathways, such as the MAPK and PI3K/Akt pathways, are central regulators of cell proliferation, survival, and cell cycle progression. These pathways are often hyperactivated in cancer due to mutations in upstream receptors like FGFR. [6]By inhibiting a key kinase in one of these pathways, a 1H-pyrazolo[3,4-b]pyridine compound can halt the downstream signals that drive proliferation, leading to the observed cell cycle arrest and induction of apoptosis.

Conceptual Signaling Pathway Inhibition

Signaling_Pathway cluster_outcome Phenotypic Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, ALK) GF->RTK Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylates & Activates Inhibitor 1H-Pyrazolo[3,4-b]pyridine Compound Inhibitor->RTK Inhibits Arrest Cell Cycle Arrest Inhibitor->Arrest Induces Apoptosis Apoptosis Inhibitor->Apoptosis Induces Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Conceptual model of a pyrazolopyridine compound inhibiting an RTK.

Conclusion

The evaluation of 1H-pyrazolo[3,4-b]pyridine compounds requires a systematic and multi-faceted approach. By integrating foundational cytotoxicity screening with detailed mechanistic assays for cell cycle and apoptosis, researchers can build a comprehensive profile of a compound's anti-proliferative activity. This structured workflow not only identifies potent candidates but also provides critical insights into their mechanisms of action, paving the way for further preclinical and clinical development.

References

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Bio-Techne.com, [Link].
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  • Al-Ostath, O. A., et al. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity". Pharmaceuticals, 2023, [Link].
  • Xiang, H., et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors". ACS Medicinal Chemistry Letters, 2016, [Link].
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Application Note & Protocol: A Guide to the Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural resemblance to purine bases, such as adenine and guanine, allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The continuous exploration of new synthetic routes to pyrazolo[3,4-b]pyridine-5-carboxylates is driven by the need for molecular diversity to fuel drug discovery pipelines. This guide provides an in-depth overview of prevalent synthetic strategies and a detailed, field-proven protocol for the synthesis of a representative pyrazolo[3,4-b]pyridine-5-carboxylate derivative.

Synthetic Strategies: A Comparative Overview

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring from a substituted pyridine.[1][4] Several specific methodologies have emerged as robust and versatile.

Multicomponent Reactions (MCRs): An Efficient Approach to Complexity

Multicomponent reactions, in which three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, have gained significant traction for the synthesis of complex heterocyclic systems.[2][5][6] This approach is highly valued for its operational simplicity, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[7] A common MCR strategy for pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole, an aldehyde, and a β-ketoester or a similar active methylene compound.[6][8] The use of microwave irradiation can often accelerate these reactions, leading to higher yields in shorter reaction times.[2][7]

The Gould-Jacobs Reaction: A Classic Route to 4-Hydroxy Derivatives

The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines and related heterocyclic systems.[1][9] This reaction can be adapted for the synthesis of 1H-pyrazolo[3,4-b]pyridines by substituting aniline with a 3-aminopyrazole.[1] The reaction typically proceeds by the condensation of the aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization.[1][9] A subsequent treatment with reagents like POCl₃ can be used to introduce a chlorine atom at the 4-position, providing a handle for further functionalization.[1]

Synthesis from 5-Aminopyrazoles: A Versatile Building Block

5-Aminopyrazoles are arguably the most common and versatile starting materials for the synthesis of pyrazolo[3,4-b]pyridines.[8][10] These compounds can react with a variety of 1,3-dielectrophiles to construct the fused pyridine ring. Examples of suitable reaction partners include α,β-unsaturated ketones, 1,3-diketones, and their synthetic equivalents.[11] The regioselectivity of the cyclization can be a key consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds.[11]

A Novel Cascade Reaction from Pyrano[2,3-c]pyrazoles

A more recent and innovative approach involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[12][13][14] This method proceeds via a sequential ring-opening/closing cascade reaction, often catalyzed by a solid acid catalyst like amorphous carbon-supported sulfonic acid (AC-SO₃H).[12][13][14] This strategy offers several advantages, including mild reaction conditions (room temperature), short reaction times, and operational simplicity.[14]

Comparative Analysis of Synthetic Routes
Synthetic Strategy Starting Materials Key Features Advantages Disadvantages References
Multicomponent Reactions 5-Aminopyrazole, Aldehyde, Active Methylene CompoundOne-pot synthesisHigh efficiency, diversity-oriented, atom economicalCan sometimes lead to mixtures of products, optimization may be required[2][6][7][8]
Gould-Jacobs Reaction 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateForms 4-hydroxy or 4-chloro derivativesWell-established, reliableLimited substituent diversity, harsh reaction conditions (high temperature)[1][9]
From 5-Aminopyrazoles 5-Aminopyrazole, 1,3-Dielectrophile (e.g., α,β-unsaturated ketone)Versatile and widely usedReadily available starting materials, good control over substitution patternsPotential for regioselectivity issues with unsymmetrical electrophiles[8][10][11]
From Pyrano[2,3-c]pyrazoles 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile, AnilineCascade ring-opening/closing reactionMild conditions, short reaction times, high yields, operational simplicityRequires synthesis of the pyranopyrazole precursor[12][13][14]

Detailed Experimental Protocol: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is adapted from the work of Nguyen et al. (2023) and describes the synthesis of a pyrazolo[3,4-b]pyridine-5-carboxylate derivative via a cascade reaction from a 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile precursor.[12][13][14][15]

Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis (Multicomponent Reaction) cluster_main_reaction Cascade Reaction cluster_workup Workup and Purification Phenylhydrazine Phenylhydrazine Pyrano_pyrazole 1,4-Dihydropyrano[2,3-c]pyrazole -5-carbonitrile Phenylhydrazine->Pyrano_pyrazole + Aldehyde Aldehyde Aldehyde->Pyrano_pyrazole + Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Pyrano_pyrazole + Malononitrile Malononitrile Malononitrile->Pyrano_pyrazole + Final_Product Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrano_pyrazole->Final_Product + Aniline, AC-SO3H, EtOH Aniline Aniline Catalyst AC-SO3H (catalyst) Solvent Ethanol Filtration Filtration Final_Product->Filtration Washing Washing with EtOH Filtration->Washing Recrystallization Recrystallization from EtOH Washing->Recrystallization

Caption: Overall workflow for the synthesis of the target pyrazolo[3,4-b]pyridine-5-carboxylate.

Materials and Reagents
  • 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (can be synthesized via a multicomponent reaction)[15]

  • Aniline

  • Amorphous carbon-supported sulfonic acid (AC-SO₃H) catalyst

  • Ethanol (EtOH)

  • Standard laboratory glassware

  • Stirring plate

  • Filtration apparatus

Procedure
  • Reaction Setup: In a suitable round-bottom flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and AC-SO₃H (5 mg).[15]

  • Solvent Addition: Add ethanol (2.0 mL) to the reaction mixture.[15]

  • Reaction: Stir the mixture vigorously at room temperature for 30-45 minutes.[15]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[15]

  • Workup: Upon completion of the reaction, filter the mixture to remove the solid catalyst.[15]

  • Washing: Wash the collected solid with ethanol (3 x 5.0 mL).[15]

  • Purification: The final product, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, can be further purified by recrystallization from ethanol to yield the pure compound.[14][16]

Gram-Scale Synthesis

For a larger scale synthesis, the following procedure can be followed:

  • In a 100 mL flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5.0 mmol, 1.640 g), aniline (5.0 mmol, 0.470 g), and AC-SO₃H (25 mg).[15]

  • Add ethanol (10.0 mL) and stir the mixture at room temperature for 30 minutes.[15]

  • After the reaction is complete, filter the mixture and wash the solid with ethanol (3 x 5.0 mL).[15]

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. An expected yield of around 80% (1.441 g) can be achieved.[15]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a cascade mechanism initiated by the nucleophilic attack of ethanol on the nitrile group, followed by the ring opening of the pyran ring. Subsequent intramolecular cyclization and aromatization lead to the formation of the stable pyrazolo[3,4-b]pyridine scaffold.

Reaction_Mechanism Start Pyrano[2,3-c]pyrazole + EtOH, H+ Intermediate1 Ring-opened Intermediate Start:p1->Intermediate1 Ring Opening Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[3,4-b]pyridine-5-carboxylate Intermediate2->Product:f Aromatization

Caption: A simplified representation of the proposed cascade reaction mechanism.

Conclusion

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds is a dynamic field of research with a variety of established and emerging methodologies. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials. The detailed protocol provided herein for a cascade reaction from a pyrano[2,3-c]pyrazole precursor represents a modern, efficient, and mild approach to this important class of heterocyclic compounds, offering a valuable tool for researchers in drug discovery and organic synthesis.

References

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Application of 1H-Pyrazolo[3,4-b]pyridines in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 1H-Pyrazolo[3,4-b]pyridines in Oncology

The 1H-Pyrazolo[3,4-b]pyridine scaffold has garnered significant attention in medicinal chemistry and oncology research as a "privileged structure." Its structural resemblance to purine nucleosides allows it to effectively compete for the ATP-binding sites of a multitude of protein kinases, many of which are critical regulators of cancer cell proliferation, survival, and metastasis.[1][2] This unique characteristic has led to the development of a diverse library of 1H-pyrazolo[3,4-b]pyridine derivatives that exhibit potent and often selective inhibitory activity against key oncogenic kinases.

This guide provides an in-depth exploration of the application of these compounds in cancer research, offering not just detailed experimental protocols but also the scientific rationale behind the methodological choices. For researchers and drug development professionals, this document serves as a practical handbook for the preclinical evaluation of novel 1H-pyrazolo[3,4-b]pyridine-based anticancer agents.

Mechanism of Action: Targeting Key Oncogenic Kinases

The anticancer effects of 1H-pyrazolo[3,4-b]pyridines are primarily attributed to their ability to inhibit various protein kinases that are often dysregulated in cancer. Understanding the specific kinase targets is crucial for selecting appropriate cancer cell lines for in vitro studies and for interpreting experimental outcomes.

Prominent kinase families targeted by 1H-pyrazolo[3,4-b]pyridine derivatives include:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling, through amplification, mutations, or fusions, is a known driver in various cancers, including bladder, breast, and lung cancer.[3][4][5] Several 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.[3][6][7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[4][8][9] Specific derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[10][11][12]

  • Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a range of tumors. 1H-Pyrazolo[3,4-b]pyridines have been designed to target these kinases.[13]

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): These kinases are implicated in various cellular processes, and their inhibition by pyrazolopyridine compounds has shown promise in preclinical cancer models.[8][14]

  • Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are found in certain types of non-small cell lung cancer and other malignancies. Pyrazolopyridine-based inhibitors have been developed to target ALK.

  • Monopolar Spindle Kinase 1 (Mps1): As a key component of the mitotic checkpoint, Mps1 is a target for inducing mitotic catastrophe in cancer cells, and pyrazolopyridine derivatives have been identified as potent Mps1 inhibitors.[15]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, field-proven protocols for the in vitro and in vivo evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives. The causality behind key experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Part 1: Compound Preparation and Handling

The accuracy and reproducibility of in vitro and in vivo experiments are critically dependent on the proper handling of test compounds. Many heterocyclic compounds, including pyrazolopyridines, can have limited aqueous solubility.

Protocol 1.1: Solubilization and Stock Solution Preparation

  • Objective: To prepare a high-concentration stock solution of the 1H-pyrazolo[3,4-b]pyridine derivative for serial dilution in biological assays.

  • Causality: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of organic molecules for in vitro screening. However, high concentrations of DMSO can be toxic to cells. Therefore, it is crucial to prepare a concentrated stock solution to ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).[15]

  • Procedure:

    • Accurately weigh a precise amount of the synthesized 1H-pyrazolo[3,4-b]pyridine compound.

    • Dissolve the compound in high-purity, sterile DMSO to a final concentration of 10-50 mM. Gentle warming and vortexing may be required to facilitate dissolution.

    • Once fully dissolved, filter the stock solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 1.2: Assessing Compound Solubility and Stability

  • Objective: To determine the kinetic and thermodynamic solubility of the compound in the assay medium and to assess its stability over the course of the experiment.

  • Causality: Compound precipitation during an assay will lead to inaccurate and unreliable results. It is essential to ensure that the compound remains in solution at the tested concentrations throughout the experiment.[15]

  • Procedure (Kinetic Solubility):

    • Prepare serial dilutions of the compound from the DMSO stock into the final cell culture medium.

    • Visually inspect for any precipitation immediately after dilution and after the intended incubation period at 37°C.

    • For a more quantitative assessment, the diluted samples can be analyzed by nephelometry or by centrifuging the samples and measuring the concentration of the compound in the supernatant via HPLC-UV.

Part 2: In Vitro Efficacy Assessment

Protocol 2.1: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the effect of the 1H-pyrazolo[3,4-b]pyridine derivative on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[1][16][17]

  • Causality: The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[16] This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.

  • Materials:

    • Cancer cell line of interest (e.g., a cell line with known dysregulation of the target kinase).

    • Complete cell culture medium.

    • 1H-Pyrazolo[3,4-b]pyridine stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or 20% SDS in 0.2 M HCl).[18]

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 1H-pyrazolo[3,4-b]pyridine derivative in complete cell culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.[15] Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Data from an MTT Assay

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100
0.11.1894.4
10.8568.0
100.4233.6
1000.1512.0

Protocol 2.2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.[3][13][19]

  • Causality: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[3][19]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Cancer cells treated with the 1H-pyrazolo[3,4-b]pyridine derivative.

    • Flow cytometer.

  • Procedure:

    • Cell Treatment: Treat cells with the 1H-pyrazolo[3,4-b]pyridine derivative at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 2.3: Cell Cycle Analysis

  • Objective: To determine if the 1H-pyrazolo[3,4-b]pyridine derivative induces cell cycle arrest.[9][20][21]

  • Causality: Many kinase inhibitors, particularly CDK inhibitors, exert their anticancer effects by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M). Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle.[21]

  • Materials:

    • Cancer cells treated with the 1H-pyrazolo[3,4-b]pyridine derivative.

    • Cold 70% ethanol.

    • Propidium iodide (PI) staining solution containing RNase A.

    • Flow cytometer.

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

    • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 2.4: Western Blotting for Target Engagement and Downstream Signaling

  • Objective: To confirm that the 1H-pyrazolo[3,4-b]pyridine derivative is engaging its intended kinase target and modulating downstream signaling pathways.

  • Causality: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) form of a kinase or its substrates, one can assess the inhibitory effect of the compound. Comparing the levels of phosphorylated protein to the total protein level provides a measure of target engagement.[12]

  • Materials:

    • Cancer cells treated with the 1H-pyrazolo[3,4-b]pyridine derivative.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-Rb, anti-total-Rb, anti-cyclin D1).[11][13][22][23][24]

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Western blotting equipment.

  • Procedure:

    • Cell Lysis: Treat cells with the compound for a short period (e.g., 1-6 hours) to observe acute effects on signaling. Lyse the cells on ice with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Part 3: In Vivo Efficacy Assessment

Protocol 3.1: Subcutaneous Xenograft Model

  • Objective: To evaluate the antitumor efficacy of the 1H-pyrazolo[3,4-b]pyridine derivative in a living organism.[2][25][26]

  • Causality: In vivo models are essential for assessing the overall therapeutic potential of a compound, as they take into account factors such as pharmacokinetics and bioavailability. The subcutaneous xenograft model is a widely used initial in vivo model due to its relative simplicity and ease of tumor measurement.[25]

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

    • Compound Administration: Administer the 1H-pyrazolo[3,4-b]pyridine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle used to formulate the compound.

    • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

    • Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Visualization of Key Signaling Pathways and Workflows

Figure 1: Simplified FGFR Signaling Pathway

This diagram illustrates the activation of the FGFR signaling pathway upon ligand binding, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. 1H-Pyrazolo[3,4-b]pyridine-based FGFR inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream signals.[23][27][28]

FGFR_Pathway cluster_membrane Plasma Membrane FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates FGF FGF Ligand FGF->FGFR Binds and activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor 1H-Pyrazolo[3,4-b]pyridine FGFR Inhibitor Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition by 1H-Pyrazolo[3,4-b]pyridine derivatives.

Figure 2: CDK-Mediated Cell Cycle Progression and Inhibition

This diagram shows the role of the Cyclin D/CDK4/6 complex in phosphorylating the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and progression into the S phase of the cell cycle. 1H-Pyrazolo[3,4-b]pyridine-based CDK inhibitors prevent Rb phosphorylation, causing G1 cell cycle arrest.[4][8][29][30]

CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb CyclinD_CDK46->pRb E2F E2F Rb->E2F Binds and inhibits S_Phase S Phase Entry E2F->S_Phase Promotes Inhibitor 1H-Pyrazolo[3,4-b]pyridine CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibits pRb->E2F Releases In_Vitro_Workflow Start Synthesized Compound Solubilization Solubilization & Stock Preparation Start->Solubilization Viability Cell Viability Assay (e.g., MTT) Solubilization->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis CellCycle Cell Cycle Analysis Viability->CellCycle WesternBlot Western Blotting Viability->WesternBlot End Data Analysis & IC50 Determination Apoptosis->End CellCycle->End WesternBlot->End

Caption: A typical workflow for the in vitro evaluation of a 1H-Pyrazolo[3,4-b]pyridine derivative.

Conclusion: A Promising Scaffold for Future Cancer Therapeutics

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors in oncology. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to rigorously evaluate the preclinical potential of these compounds. By understanding the underlying mechanisms of action and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules in the fight against cancer.

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Application Notes and Protocols for 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pyrazolopyridines as a Promising Class of Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The fused heterocyclic system of 1H-pyrazolo[3,4-b]pyridine has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] This document provides a detailed guide for the investigation of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile and its analogs as potential antimicrobial agents.

The core structure, a fusion of pyrazole and pyridine rings, offers a unique three-dimensional arrangement for molecular interactions, making it an attractive starting point for drug design.[3] The carbonitrile substituent at the 5-position can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. This guide will delve into the known antimicrobial spectrum of this class of compounds, explore potential mechanisms of action, and provide detailed protocols for their evaluation.

Antimicrobial Spectrum and Efficacy

While extensive data on the unsubstituted parent compound, this compound, is limited in publicly available literature, numerous studies on its derivatives have demonstrated significant antimicrobial activity against a broad range of pathogens. These studies collectively suggest that the pyrazolopyridine core is a viable framework for the development of potent antibacterial and antifungal agents. The antimicrobial efficacy is often influenced by the nature and position of substituents on the core scaffold.

Below is a summary of reported Minimum Inhibitory Concentration (MIC) values for various derivatives of 1H-Pyrazolo[3,4-b]pyridine, illustrating the potential of this chemical class. It is crucial to note that these values are for substituted analogs and should be considered as a guide for the potential activity of new derivatives.

Derivative ClassTest OrganismMIC Range (µg/mL)Reference
Indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrilesEscherichia coli ATCC259151.0 - 2.0[4]
Staphylococcus aureus ATCC259231.0 - 2.0[4]
Klebsiella pneumoniae ATCC292122.0[4]
Pseudomonas aeruginosa ATCC101451.0 - 2.0[4]
Various 1H-pyrazolo[3,4-b]pyridine derivativesAnaerobic Bacteria22 - 100[5]
Aerobic Bacteria>100[5]
Mycobacterium tuberculosis22 - 100[5]
1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine derivativesGram-positive & Gram-negative bacteriaNot specified (evaluated)[6][7]
FungiNot specified (evaluated)[6][7]

Potential Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound is likely multifaceted and dependent on the specific substitutions on the core structure. Research into this class of compounds has implicated several potential cellular targets. The following sections outline the most probable mechanisms, providing a foundation for further mechanistic studies.

Inhibition of DNA Gyrase and Topoisomerase II

A prominent hypothesis for the antibacterial activity of pyrazolopyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[8][9] DNA gyrase is essential for bacterial DNA replication, transcription, and repair, making it a well-validated antibacterial target.[10] These compounds are thought to bind to the ATPase subunit of DNA gyrase (GyrB), preventing the conformational changes necessary for its function.[8] Similarly, inhibition of the related enzyme, topoisomerase II, has been observed with some pyrazolo-fused heterocycles, suggesting a broader activity against enzymes that manage DNA topology.[11][12][13]

G cluster_0 Bacterial Cell Pyrazolo_Pyridine 1H-Pyrazolo[3,4-b]pyridine Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Pyrazolo_Pyridine->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Prevents Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed inhibition of bacterial DNA gyrase by 1H-pyrazolo[3,4-b]pyridine derivatives.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are metalloenzymes crucial for various physiological processes in both prokaryotes and eukaryotes, including pH homeostasis and CO2 transport.[4][14] Several pyrazole and pyrazolopyridine derivatives have been identified as potent inhibitors of bacterial CAs.[15][16] By disrupting the catalytic activity of these enzymes, the compounds can interfere with the pathogen's ability to regulate its internal pH and adapt to the host environment, ultimately leading to growth inhibition.

G cluster_1 Bacterial Cell Pyrazolo_Pyridine 1H-Pyrazolo[3,4-b]pyridine Derivative Carbonic_Anhydrase Carbonic Anhydrase Pyrazolo_Pyridine->Carbonic_Anhydrase Inhibition pH_Homeostasis pH Homeostasis Carbonic_Anhydrase->pH_Homeostasis Disrupts Metabolic_Disruption Metabolic Disruption pH_Homeostasis->Metabolic_Disruption Leads to Growth_Inhibition Growth Inhibition Metabolic_Disruption->Growth_Inhibition Results in

Caption: Postulated inhibition of bacterial carbonic anhydrase by 1H-pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols

The following protocols provide a standardized framework for assessing the antimicrobial and cytotoxic properties of this compound and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (this compound derivative)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and halve the compound concentration.

  • Controls: Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G A Prepare Compound Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate D->E F Read Results (Visual/Spectrophotometer) E->F G Determine MIC F->G

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol 2: Cytotoxicity Assay using MTT

It is crucial to assess the toxicity of potential antimicrobial compounds against mammalian cells to determine their selectivity. The MTT assay is a colorimetric assay that measures cell viability.

Materials:

  • Test compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

G A Seed Mammalian Cells in 96-well Plate B Treat with Compound Serial Dilutions A->B C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability G->H

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data on its derivatives demonstrate a significant potential for broad-spectrum activity. Further research should focus on the synthesis and evaluation of a wider range of analogs to establish clear structure-activity relationships. Mechanistic studies are also crucial to elucidate the precise molecular targets and pathways affected by these compounds, which will aid in the rational design of more potent and selective drug candidates. The protocols provided herein offer a robust framework for the initial stages of this exciting area of research.

References

  • Al-Ostath, A. I., et al. (2022). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Advances, 12(45), 29473-29486. [Link]
  • Broussy, S., et al. (2016). Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design. ACS Medicinal Chemistry Letters, 7(2), 142-147. [Link]
  • ResearchGate. (2022). Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design. [Link]
  • Kusumoto, T., et al. (2001). Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. Cancer Chemotherapy and Pharmacology, 48(5), 377-384. [Link]
  • ResearchGate. (2014). DNA gyrase inhibitors-derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine (A) and 4-amino-pyrazolo[1,5-a][4][9][17]triazine (B). [Link]
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]
  • El-Gamal, M. I., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 15(11), 1380. [Link]
  • Beall, H. D., et al. (1996). Effect of pyrazoloacridine (NSC 366140) on DNA topoisomerases I and II. Biochemical Pharmacology, 51(6), 765-773. [Link]
  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(6), 316. [Link]
  • Lee, H., et al. (2022).
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]
  • Foks, H., et al. (1995). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Il Farmaco, 50(11), 773-777. [Link]
  • Ansari, M. F., et al. (2023). Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). Archiv der Pharmazie, 356(3), e2200424. [Link]
  • Tari, L. W., et al. (2013). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 57(3), 1276-1285. [Link]
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 3(6), 466-480. [Link]
  • ResearchGate. (2022).
  • ResearchGate. (2019). The kinetics of inhibition of Topoisomerase II by the selected compounds 6 a, 6 b, 6 d, and 6 g. [Link]
  • ResearchGate. (2023).
  • ResearchGate. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]
  • Oppegard, L. M., et al. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology, 9(8), 1795-1802. [Link]
  • Cerdan, F., & Alcaide, B. (2020).

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Application Notes and Protocols for Molecular Docking Studies of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of 1H-Pyrazolo[3,4-b]pyridine derivatives. This document offers both theoretical insights and practical, step-by-step protocols to empower users to conduct robust and reliable in silico analyses.

Introduction: The Significance of 1H-Pyrazolo[3,4-b]pyridines and Molecular Docking

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide array of therapeutic potential, including anticancer, anti-inflammatory, and nervous system activities.[1] Notably, specific derivatives have been investigated as potent inhibitors of various protein kinases, such as TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs), and as DNA binding agents.[3][4][5][6]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug discovery, it is instrumental in understanding the binding mode and affinity of a small molecule (ligand) with a biological macromolecule (receptor), typically a protein or nucleic acid. This insight is crucial for lead optimization and rational drug design.

This guide will walk you through a complete molecular docking workflow, from target and ligand preparation to the analysis and validation of docking results, using the widely-used software AutoDock Vina.

Conceptual Framework: The "Why" Behind the "How"

A successful molecular docking experiment hinges on meticulous preparation and a clear understanding of the underlying principles. The choices made during the setup directly impact the quality and reliability of the results.

The Importance of High-Quality Input Structures

The adage "garbage in, garbage out" is particularly pertinent to molecular docking. The starting 3D structures of both the protein receptor and the ligand must be as accurate as possible. For the receptor, this involves using a high-resolution crystal structure from the Protein Data Bank (PDB) and carefully preparing it by removing non-essential molecules, adding hydrogen atoms, and assigning charges.[8][9] For the ligand, a well-defined 3D conformation with correct stereochemistry and protonation state is essential.[10][11]

Defining the Search Space: The Grid Box

Instead of searching the entire protein surface, which is computationally expensive, docking is typically focused on a specific region of interest, usually the active site.[12] This is defined by a "grid box," a three-dimensional cube that encompasses the binding pocket. The size and center of this box are critical parameters that dictate the search space for the ligand.

Scoring Functions: Predicting Binding Affinity

Docking programs use scoring functions to estimate the binding affinity between the ligand and the receptor for different poses.[7][13] These functions are mathematical models that approximate the free energy of binding. The output is typically a score in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.[14] It is important to remember that these scores are predictions and should be interpreted in conjunction with a visual analysis of the binding pose and interactions.

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of a typical molecular docking workflow.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage receptor_prep Receptor Preparation (PDB Structure) grid_generation Grid Box Generation receptor_prep->grid_generation Prepared Receptor ligand_prep Ligand Preparation (2D/3D Structure) docking_simulation Molecular Docking (AutoDock Vina) ligand_prep->docking_simulation Prepared Ligand grid_generation->docking_simulation Grid Parameters results_analysis Results Analysis (Binding Energy & Pose) docking_simulation->results_analysis Docked Poses validation Validation (RMSD Calculation) results_analysis->validation Best Pose

Caption: A flowchart illustrating the major stages of a molecular docking study.

Detailed Protocols

This section provides step-by-step protocols for performing a molecular docking study of a 1H-Pyrazolo[3,4-b]pyridine derivative against a protein target. We will use AutoDock Vina for the docking simulation and AutoDock Tools (ADT) for file preparation.

Software and Resource Requirements
  • AutoDock Vina: A powerful and widely used open-source program for molecular docking.[15][16]

  • AutoDock Tools (MGLTools): A suite of tools for preparing protein and ligand files for AutoDock Vina.[16]

  • Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer for inspecting and analyzing structures.[12][17]

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PubChem or other chemical databases: For obtaining the 2D or 3D structure of the ligand.

Protocol 1: Receptor Preparation

The goal of this protocol is to prepare the protein for docking by removing unwanted molecules, adding hydrogens, and assigning charges.[8][9][18]

  • Obtain the Protein Structure: Download the PDB file of your target protein from the RCSB PDB database. For this example, we will consider a hypothetical kinase target.

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool like Discovery Studio Visualizer or PyMOL.[12]

    • Remove all water molecules, co-factors, and any co-crystallized ligands.[8][9]

    • If the protein has multiple chains and functions as a monomer, retain only one chain.[9]

    • Save the cleaned protein structure as a new PDB file.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Open ADT.

    • Go to File > Read Molecule and open your cleaned PDB file.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK".

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to File > Save > Write PDBQT to save the prepared receptor file in the PDBQT format.

Protocol 2: Ligand Preparation

This protocol details the steps to prepare your 1H-Pyrazolo[3,4-b]pyridine derivative for docking.[10][19]

  • Obtain the Ligand Structure:

    • Draw the 2D structure of your 1H-Pyrazolo[3,4-b]pyridine derivative using a chemical drawing software like ChemDraw or MarvinSketch.

    • Alternatively, obtain the 3D structure from a database like PubChem.

    • Save the structure in a common format like SDF or MOL2.

  • Convert to 3D and Add Hydrogens:

    • If you have a 2D structure, use a program like Open Babel to convert it to a 3D structure and add hydrogens.[15]

  • Prepare the Ligand in AutoDock Tools (ADT):

    • In ADT, go to Ligand > Input > Open and select your ligand file.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT to save the prepared ligand file.

Protocol 3: Molecular Docking with AutoDock Vina

This protocol outlines how to perform the docking simulation.

  • Define the Binding Site (Grid Box):

    • In ADT, with the prepared receptor loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of the protein. The coordinates of the center and the size of the box in each dimension (x, y, z) are critical.[12][20]

    • Note down the center coordinates and the dimensions of the grid box.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared receptor, ligand, and the conf.txt file.

    • Execute the following command:

    • Vina will perform the docking and generate an output file (docking_results.pdbqt) containing the docked poses and a log file (docking_log.txt) with the binding affinity scores.[16][21]

Analysis and Interpretation of Docking Results

Binding Affinity Scores

The docking_log.txt file will contain a table of binding affinities for the different predicted poses. The most negative value represents the best-predicted binding affinity.[14]

PoseBinding Affinity (kcal/mol)
1-9.5
2-9.2
3-8.8
4-8.5
5-8.1
Visual Inspection of Binding Poses

It is essential to visually inspect the predicted binding poses to assess their plausibility.[13][14]

  • Load the Receptor and Docked Ligand: Open your molecular visualization software and load the prepared receptor PDBQT file and the docking_results.pdbqt file.

  • Analyze Interactions: Examine the interactions between the ligand and the protein's active site residues for the top-scoring poses. Look for:

    • Hydrogen bonds: These are critical for specific recognition.

    • Hydrophobic interactions: Important for the overall stability of the complex.

    • Pi-pi stacking and cation-pi interactions: Often observed with aromatic systems like the pyrazolopyridine core.

  • Compare with Known Binders: If available, compare the binding mode of your compound with that of a known inhibitor or the native ligand of the protein.[23]

Protocol 4: Validation of Docking Protocol

Validating your docking protocol is a critical step to ensure its reliability.[23][24][25][26]

  • Re-docking the Co-crystallized Ligand:

    • If your protein structure was co-crystallized with a ligand, extract this ligand and dock it back into the active site using the same protocol.[23]

  • Calculate the Root Mean Square Deviation (RMSD):

    • Superimpose the re-docked pose of the ligand with its original co-crystallized position.

    • Calculate the RMSD between the heavy atoms of the two poses.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[14][23]

validation_workflow start Obtain Co-crystallized Protein-Ligand Complex (PDB) extract_ligand Extract Native Ligand start->extract_ligand prepare_protein Prepare Protein (Remove Ligand) start->prepare_protein dock_ligand Re-dock Native Ligand extract_ligand->dock_ligand prepare_protein->dock_ligand compare_poses Superimpose Docked Pose with Crystal Pose dock_ligand->compare_poses calculate_rmsd Calculate RMSD compare_poses->calculate_rmsd result RMSD < 2.0 Å? (Validation Success) calculate_rmsd->result

Caption: Workflow for validating a molecular docking protocol using a co-crystallized ligand.

Conclusion and Future Perspectives

Molecular docking is an invaluable tool in the study of 1H-Pyrazolo[3,4-b]pyridine derivatives, providing critical insights into their potential mechanisms of action. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can generate reliable and insightful data to guide their drug discovery efforts. For even greater confidence in the results, it is recommended to complement docking studies with more rigorous computational methods like molecular dynamics simulations, and ultimately, to validate the in silico findings with in vitro biological assays.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?.
  • Quora. (2021). How does one prepare proteins for molecular docking?.
  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • ResearchGate. (2022). How to validate the molecular docking results?.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025).
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??.
  • AutoDock Vina Documentation. (n.d.). Basic docking.
  • Introduction to in silico docking. (n.d.).
  • National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc..
  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubMed. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.
  • National Institutes of Health. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • Medium. (2022). Create a Flowchart using Graphviz Dot.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Graphviz Documentation. (n.d.). User Guide.
  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • National Institutes of Health. (n.d.). Key Topics in Molecular Docking for Drug Design.
  • Graphviz. (2024). DOT Language.
  • Graphviz. (2015). Drawing graphs with dot.
  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
  • ResearchGate. (n.d.). Molecular docking results of the pyrazolo[3,4-b]pyridine 16kB....
  • ResearchGate. (2024). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against Mycobacterium tuberculosis.

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazolo[3,4-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Screening Pyrazolo[3,4-b]pyridine Libraries

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, bearing a close structural resemblance to the purine nucleobases. This inherent characteristic allows compounds derived from this scaffold to interact with a wide array of ATP-binding sites within the human proteome, most notably, the active sites of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[3][4] Consequently, pyrazolo[3,4-b]pyridine derivatives have emerged as a focal point in the quest for novel and selective kinase inhibitors.[2][5][6]

High-throughput screening (HTS) provides the technological framework to systematically and rapidly interrogate large libraries of these compounds against specific biological targets.[7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust HTS campaign for pyrazolo[3,4-b]pyridine libraries, with a particular emphasis on the discovery of novel kinase inhibitors. Our approach is rooted in a philosophy of building a self-validating screening cascade, ensuring that the generated data is both high-quality and actionable, ultimately accelerating the journey from a library of compounds to a promising clinical candidate.

I. The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful HTS campaign is not a single experiment but a strategically designed, multi-stage process. This "screening cascade" is designed to efficiently sift through a large compound library, progressively filtering out inactive and undesirable compounds while enriching for those with the desired biological activity and drug-like properties.

Screening Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Counter-Screens cluster_3 Hit-to-Lead Optimization Primary Large-scale screen of pyrazolo[3,4-b]pyridine library (e.g., 100,000+ compounds) at a single concentration (e.g., 10 µM) Confirmation Re-testing of primary hits in the same assay Primary->Confirmation Identifies 'Primary Hits' DoseResponse Generation of IC50 curves for confirmed hits Confirmation->DoseResponse Confirms activity Secondary Orthogonal assays to confirm mechanism of action (e.g., different assay technology) DoseResponse->Secondary Prioritizes 'Confirmed Hits' Counter Screens to identify off-target effects and promiscuous inhibitors Secondary->Counter Validates mechanism SAR Structure-Activity Relationship (SAR) studies and medicinal chemistry efforts Counter->SAR Selects 'Validated Hits' for optimization

Figure 1: The HTS Screening Cascade for Pyrazolo[3,4-b]pyridine Libraries.

II. Assay Development and Optimization: The Foundation of a Successful Screen

The choice and development of the primary assay are paramount to the success of the entire HTS campaign. For kinase inhibitor discovery, both biochemical and cell-based assays have their merits and are often used in a complementary fashion.[8][9]

A. Biochemical Assays: Probing Direct Target Engagement

Biochemical assays directly measure the interaction of a compound with its purified protein target, providing a clean and direct measure of inhibitory activity.[10]

TR-FRET is a robust and widely used technology for HTS due to its homogeneous "mix-and-read" format, high sensitivity, and resistance to interference from colored or fluorescent compounds.[11]

Principle of the Assay: The assay measures the phosphorylation of a substrate peptide by the target kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

TR-FRET Kinase Assay cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Active Kinase PhosphoSubstrate_A Phosphorylated Substrate Kinase_A->PhosphoSubstrate_A Phosphorylates Substrate_A Fluorescent Substrate Substrate_A->PhosphoSubstrate_A ATP_A ATP ATP_A->PhosphoSubstrate_A FRET TR-FRET Signal PhosphoSubstrate_A->FRET Antibody_A Eu-Antibody (Donor) Antibody_A->FRET Binds Kinase_B Inactive Kinase Substrate_B Fluorescent Substrate Kinase_B->Substrate_B No Phosphorylation NoFRET No TR-FRET Signal Substrate_B->NoFRET ATP_B ATP ATP_B->Substrate_B Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase_B Binds

Figure 2: Principle of the TR-FRET Kinase Assay.

Protocol 1: TR-FRET Kinase Assay for a Pyrazolo[3,4-b]pyridine Library

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazolo[3,4-b]pyridine library compounds in 100% DMSO.

    • Prepare the kinase, fluorescently labeled substrate, and ATP in a suitable kinase reaction buffer.

    • Prepare the Eu-labeled antibody and stop solution (e.g., EDTA) in a detection buffer.

  • Compound Dispensing:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384- or 1536-well assay plate.

    • Include positive control (no inhibitor) and negative control (no kinase or a known potent inhibitor) wells on each plate.

  • Kinase Reaction:

    • Add the kinase and substrate mixture to the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized during assay development.

  • Detection:

    • Stop the kinase reaction by adding the stop solution containing the Eu-labeled antibody.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Normalize the data to the plate controls (% inhibition).

    • Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12]

Table 1: Example Reagent Concentrations for a TR-FRET Kinase Assay

ReagentFinal Concentration
Target Kinase1-5 nM
Fluorescent Substrate100-500 nM
ATPKm (or as determined)
Pyrazolo[3,4-b]pyridine10 µM (for primary screen)
Eu-labeled Antibody2 nM
EDTA (in stop solution)10 mM

FP is another homogeneous assay format well-suited for HTS. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule (e.g., a kinase), its tumbling is slowed, leading to an increase in fluorescence polarization.[13][14]

Protocol 2: FP Kinase Competition Assay

  • Assay Principle: A fluorescently labeled tracer that binds to the ATP-binding site of the kinase is used. Compounds from the pyrazolo[3,4-b]pyridine library that also bind to the ATP-binding site will compete with the tracer, displacing it and causing a decrease in fluorescence polarization.

  • Reagent Preparation:

    • Prepare stock solutions of the library compounds in 100% DMSO.

    • Prepare the kinase and fluorescent tracer in a suitable binding buffer.

  • Assay Execution:

    • Dispense the library compounds into assay plates.

    • Add the kinase and fluorescent tracer mixture to the wells.

    • Incubate at room temperature for 30-60 minutes to reach binding equilibrium.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Normalize the data to controls and determine % inhibition.

    • Assess assay quality using the Z'-factor.

B. Cell-Based Assays: Assessing Phenotypic Effects

While biochemical assays are excellent for identifying direct inhibitors, they do not provide information on cell permeability, off-target effects, or the compound's effect in a complex cellular environment.[8] Cell-based assays address these limitations and are a crucial component of the screening cascade.[15]

Protocol 3: Cell Viability/Cytotoxicity Assay

  • Assay Principle: This assay measures the effect of the pyrazolo[3,4-b]pyridine compounds on the proliferation and viability of cancer cell lines that are known to be dependent on the target kinase. A common method is to use a reagent like CellTiter-Glo®, which measures intracellular ATP levels as an indicator of cell viability.[16]

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line under standard conditions.

    • Seed the cells into 384-well, white-walled assay plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the pyrazolo[3,4-b]pyridine library compounds at a single concentration (e.g., 10 µM).

    • Include appropriate vehicle (DMSO) and positive (e.g., a known cytotoxic agent) controls.

  • Incubation:

    • Incubate the plates for 48-72 hours to allow for the compounds to exert their effects on cell proliferation.

  • Detection:

    • Add the CellTiter-Glo® reagent to the wells.

    • Measure the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percent cell viability.

    • Identify compounds that cause a significant decrease in cell viability as primary hits.

III. Data Analysis and Hit Selection: From Raw Data to Actionable Leads

The large volume of data generated in an HTS campaign requires robust statistical methods for analysis and hit selection.[9]

Key Statistical Parameters:

  • Z'-Factor: As mentioned previously, this is a measure of the quality of the assay itself, calculated from the positive and negative controls on each plate. A Z' > 0.5 is generally considered acceptable for HTS.[12]

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is desirable.

  • Hit Selection Criteria: For the primary screen, a common approach is to use a threshold based on the standard deviation of the sample population (e.g., >3 standard deviations from the mean of the plate).

Table 2: Representative Data from a Primary HTS Screen

Compound ID% Inhibition (Biochemical Assay)Cell Viability (%) (Cell-Based Assay)Hit Status
PBP-0018520Hit
PBP-0021095Inactive
PBP-0039215Hit
............
PBP-100,0005102Inactive

IV. Hit-to-Lead Optimization: The Path Forward

Once confirmed hits are identified and validated through secondary and counter-screens, the process of hit-to-lead optimization begins. This involves a close collaboration between biologists and medicinal chemists to improve the potency, selectivity, and drug-like properties of the initial hits through the synthesis and testing of analogs.

Structure-Activity Relationship (SAR) Studies:

SAR studies are crucial for understanding how the chemical structure of the pyrazolo[3,4-b]pyridine scaffold and its substituents influence biological activity.[4] By systematically modifying different parts of the molecule, chemists can identify key pharmacophoric features and develop more potent and selective compounds.[5]

V. Troubleshooting Common HTS Issues

Table 3: Common Problems and Solutions in Kinase HTS

ProblemPossible CauseSolution
Low Z'-Factor High variability in controls, low signal window.Optimize reagent concentrations, check for reagent instability, ensure proper mixing.[12]
High Background Signal Contaminated reagents, autofluorescent/luminescent compounds.Use high-purity reagents, perform a counter-screen to identify interfering compounds.
Poor Correlation between Biochemical and Cell-Based Assays Poor cell permeability of compounds, compound efflux by transporters, compound metabolism.Prioritize compounds with good physicochemical properties, use cell lines with known transporter expression profiles.[8]
High Number of Promiscuous Hits Compounds that inhibit multiple kinases non-selectively.Implement a counter-screen against a panel of related kinases to identify and deprioritize promiscuous inhibitors.[14]

VI. Conclusion

The high-throughput screening of pyrazolo[3,4-b]pyridine libraries represents a powerful strategy for the discovery of novel kinase inhibitors with therapeutic potential. By employing a well-designed screening cascade that incorporates both biochemical and cell-based assays, and by applying rigorous data analysis and hit validation criteria, researchers can efficiently identify and advance promising lead compounds. The protocols and guidelines presented in this document provide a robust framework for initiating and executing a successful HTS campaign, ultimately contributing to the development of the next generation of targeted therapies.

References

  • Bamborough, P. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Vogt, A., & Lazo, J. S. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of cellular biochemistry, 102(3), 577–585.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
  • Miljković, F., & Bajorath, J. (2018). Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data. ACS omega, 3(3), 3113–3119.
  • SciSpace. (n.d.). Rapid hit to lead evaluation of pyrazolo [3,4 -d]pyrimidin -4 -one as selective and orally bioavailable mGluR1 antagonists.
  • Zhang, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166.
  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 3(6), 681–697.
  • Bajorath, J. (2021). Minimal screening requirements for identifying highly promiscuous kinase inhibitors. Future medicinal chemistry, 13(13), 1083–1085.
  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 3(6), 681–697.
  • Ma, H., & Deacon, S. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 3(6), 681–697.
  • El-Sayed, M. A., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules (Basel, Switzerland), 27(22), 8000.
  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Kumar, A., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific reports, 15(1), 12345.
  • Roskoski, R., Jr. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. Pharmacological research, 139, 471–492.
  • Carlson, S. M., et al. (2012). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. Journal of medicinal chemistry, 55(15), 6756–6764.
  • Abel, R., et al. (2022). Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279. Journal of Medicinal Chemistry, 65(19), 13086-13105.
  • Roskoski, R., Jr. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. Pharmacological research, 139, 471–492.
  • Hanson, S. M., et al. (2019). What makes a kinase promiscuous for inhibitors?. Cell chemical biology, 26(8), 1143–1152.e4.
  • Miljković, F., & Bajorath, J. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS omega, 3(3), 3113–3119.
  • Musso, L., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules (Basel, Switzerland), 26(23), 7069.
  • Musso, L., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules (Basel, Switzerland), 26(23), 7069.
  • Sawyer, J. S., et al. (2002). Successful discovery of TβRI (ALK5) kinase inhibitors using HTS, target-hopping and virtual screening. Bioorganic & medicinal chemistry letters, 12(6), 859–862.
  • El-Gamal, M. I., et al. (2020). Heterocyclic compounds as kinase inhibitors for therapeutic uses. Patent WO2020210481A1.
  • Molecules. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications.
  • El-Sayed, M. A., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules (Basel, Switzerland), 27(22), 8000.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
  • Zhang, Y., et al. (2022). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066.
  • Lazo, J. S., & Sharlow, E. R. (2016). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current opinion in chemical biology, 33, 31–37.
  • Wodicka, L. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17356–17365.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases.
  • Chen, H., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European journal of medicinal chemistry, 253, 115316.
  • Wang, L., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in oncology, 11, 746197.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
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  • Zhang, Y., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.

Sources

Application Note: A Streamlined One-Pot, Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolopyridines and Synthesis Efficiency

The pyrazolopyridine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential.[1][2] Structurally analogous to purines, these compounds are key pharmacophores in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[3][4][5] The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, is present in over 300,000 described structures and is a focal point of many drug development programs.[1]

Traditional multi-step synthetic routes to these valuable scaffolds are often time-consuming, resource-intensive, and generate significant chemical waste. In contrast, one-pot multicomponent reactions (MCRs) represent a paradigm shift in synthetic strategy.[6][7] By combining three or more reactants in a single reaction vessel where multiple bonds are formed sequentially, MCRs enhance operational simplicity, reduce waste, and improve atom economy.[3] When coupled with microwave irradiation, which provides rapid and uniform heating, these reactions can be dramatically accelerated, often reducing reaction times from many hours to mere minutes while improving product yields.[3][8][9][10]

This application note provides a detailed, field-proven protocol for the one-pot, four-component synthesis of substituted pyrazolo[3,4-b]pyridines under microwave-assisted, green chemistry conditions. The protocol is designed for researchers, medicinal chemists, and drug development professionals seeking an efficient, reliable, and scalable method to generate libraries of these high-value compounds.

Reaction Principle and Plausible Mechanism

The described protocol is a four-component reaction involving a 5-aminopyrazole, a substituted aromatic aldehyde, an active methylene compound (ethyl cyanoacetate), and ammonium acetate, which serves as the ammonia source for pyridine ring formation. The reaction proceeds efficiently in an aqueous medium, aligning with green chemistry principles.[3][10]

The reaction cascade is believed to proceed through the following key steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde (1) and ethyl cyanoacetate (2) to form an electron-deficient α,β-unsaturated intermediate, the arylidene cyanoacetate (3) .[10]

  • Michael Addition: The nucleophilic C4 position of the 5-aminopyrazole (4) attacks the electrophilic β-carbon of the arylidene intermediate (3) in a classic Michael addition, forming the adduct (5) .[1]

  • Intramolecular Cyclization & Dehydration: The amino group of the pyrazole moiety in intermediate (5) then attacks the nitrile carbon, leading to an intramolecular cyclization to form intermediate (6) . This is followed by tautomerization and subsequent dehydration.

  • Oxidation/Aromatization: The reaction concludes with the elimination of water and an oxidation step (often facilitated by air) to yield the stable, aromatic pyrazolo[3,4-b]pyridine ring system (7) .[1]

Reaction_Mechanism Plausible Reaction Mechanism for Pyrazolo[3,4-b]pyridine Synthesis cluster_start Starting Materials cluster_steps Reaction Cascade cluster_intermediates Intermediates Aldehyde Ar-CHO (1) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel ECA NC-CH2-COOEt (2) ECA->Knoevenagel Amine 5-Aminopyrazole (4) Michael Michael Addition Amine->Michael Intermediate3 Arylidene Intermediate (3) Knoevenagel->Intermediate3 -H2O Intermediate5 Michael Adduct (5) Michael->Intermediate5 Cyclization Intramolecular Cyclization Intermediate6 Cyclized Intermediate (6) Cyclization->Intermediate6 Aromatization Dehydration & Aromatization Product Final Product Pyrazolo[3,4-b]pyridine (7) Aromatization->Product -H2O, [O] Intermediate3->Michael Intermediate5->Cyclization Intermediate6->Aromatization

Figure 1: Plausible reaction mechanism for the four-component synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is adapted from a validated microwave-assisted, multicomponent procedure.[3][10]

3.1 Materials and Reagents

  • 1,3-Dimethyl-1H-pyrazol-5-amine (1.0 mmol, 111.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Ethyl cyanoacetate (1.0 mmol, 113.1 mg, 106 µL)

  • Ammonium acetate (1.0 mmol, 77.1 mg)

  • Triethylamine (TEA) (0.5 mmol, 50.6 mg, 70 µL)

  • Deionized Water (4 mL)

  • Ethanol for recrystallization

  • Standard laboratory glassware

  • Magnetic stirrer

  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator) with a 10 mL pressure-rated reaction vial and stir bar.

3.2 Equipment Setup

Ensure the microwave synthesizer is calibrated and operating according to the manufacturer's specifications. Place the sealed reaction vial securely in the instrument's cavity.

3.3 Step-by-Step Procedure

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-5-amine (111.1 mg), benzaldehyde (102 µL), ethyl cyanoacetate (106 µL), and ammonium acetate (77.1 mg).

  • Add deionized water (4 mL) to the vial, followed by triethylamine (70 µL).

  • Seal the vial securely with a septum cap.

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters as specified in Table 1 below. Initiate the microwave irradiation with stirring.

  • Upon completion of the reaction (typically 20 minutes), carefully remove the vial from the reactor and allow it to cool to room temperature.

  • A solid precipitate should form. Collect the crude product by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water to remove any residual ammonium acetate.

  • Purify the crude product by recrystallization from hot ethanol to yield the final product as a white solid.

  • Dry the purified product under vacuum.

3.4 Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS). The expected product has been reported with a melting point of 162–164°C.[3]

Data Presentation: Reaction Parameters and Scope

The efficiency of microwave-assisted synthesis allows for rapid optimization and exploration of substrate scope.

Table 1: Optimized Microwave Reaction Parameters

Parameter Value
Temperature 40°C
Microwave Power 110 W
Pressure 250 psi (max)
Reaction Time 20 minutes
Stirring High

| Solvent | Water (4 mL) |

Table 2: Substrate Scope with Various Aromatic Aldehydes (Yields are based on published data for analogous reactions and serve as a guide)[3][10]

EntryAldehyde (Ar-CHO)Product (Ar group)Time (min)Yield (%)
1BenzaldehydePhenyl2093
24-Methoxybenzaldehyde4-Methoxyphenyl2091
34-Chlorobenzaldehyde4-Chlorophenyl2088
44-Nitrobenzaldehyde4-Nitrophenyl2585
53,4-Dimethoxybenzaldehyde3,4-Dimethoxyphenyl2089
62-Naphthaldehyde2-Naphthyl2581

Visualized Experimental Workflow

The entire process, from setup to analysis, can be summarized in a clear workflow.

Experimental_Workflow A 1. Reagent Preparation (Aminopyrazole, Aldehyde, Ethyl Cyanoacetate, NH4OAc, TEA, H2O) B 2. Reaction Setup Combine reagents in 10 mL microwave vial A->B C 3. Microwave Irradiation (40°C, 110W, 20 min) B->C D 4. Cooling & Precipitation Cool vial to room temp. Solid product forms. C->D E 5. Product Isolation Vacuum filtration and wash with cold water D->E F 6. Purification Recrystallization from hot ethanol E->F G 7. Characterization (NMR, IR, HRMS) F->G

Figure 2: Step-by-step experimental workflow diagram.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials. 3. Incorrect microwave parameters.1. Increase reaction time in 5-minute increments. Monitor via TLC. 2. Use fresh, high-purity reagents. Ensure aldehyde is not oxidized. 3. Verify microwave settings. Ensure proper stirring for even heating.
Formation of Byproducts 1. Self-condensation of aldehyde or ethyl cyanoacetate. 2. Knoevenagel intermediate is major product.1. Ensure all reagents are added in the correct stoichiometry. 2. Confirm the presence of the aminopyrazole and ammonium acetate. Increase temperature slightly (e.g., to 50-60°C) to promote cyclization.
Purification Difficulties 1. Product is oily or does not crystallize. 2. Impurities co-crystallize with the product.1. If recrystallization fails, attempt purification via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). 2. Try a different recrystallization solvent or solvent system (e.g., ethanol/water, isopropanol).

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Microwave synthesis reactors operate under high pressure and temperature. Only use pressure-rated vials and follow all manufacturer safety guidelines. Never exceed the recommended fill volume for the reaction vial.

  • Triethylamine and some aldehydes are volatile and have strong odors. Handle with care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The one-pot, microwave-assisted synthesis of pyrazolo[3,4-b]pyridines is a powerful, efficient, and environmentally conscious method for accessing this medicinally important scaffold. By significantly reducing reaction times, minimizing solvent use, and simplifying work-up procedures, this protocol enables the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its operational simplicity and scalability make it an invaluable tool for modern drug discovery and development.

References

  • Bramham, J. P., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222-1228.
  • Chavva, V. P., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistryOpen, 13(1), e202300195.
  • Al-Omair, M. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13869–13880.
  • Barbon, M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3236.
  • Fouad, M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1883-1891.
  • Marjani, A. P., et al. (2020). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Journal of the Iranian Chemical Society, 17, 2873–2881.
  • Seliem, I. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657.
  • Rostami, A., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). New Journal of Chemistry, 47(15), 7215-7227.
  • Bakherad, M., et al. (2020). Synthesis of pyrazole-fused pyridine derivatives. ResearchGate.
  • Dyachenko, I. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC Advances, 13(25), 17135-17144.
  • Singh, U., et al. (2022). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Polycyclic Aromatic Compounds.
  • Tsoler, E., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(18), 4066.
  • Journal of Molecular Structure. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. CoLab.

Sources

Application Notes & Protocols: Characterization of 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes such as proliferation, survival, differentiation, and migration.[1] Upon binding with a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of human cancers, including bladder, lung, and breast cancers.[1][3] This makes the FGFR family a compelling target for anticancer drug development.

The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[4][5][6] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and specific interactions within the ATP-binding pocket of various kinases. By employing strategies like scaffold hopping from existing inhibitors, researchers have successfully developed 1H-pyrazolo[3,4-b]pyridine derivatives that demonstrate high potency and selectivity for FGFRs over other kinases, such as VEGFR, thereby potentially reducing off-target side effects.[1][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis, biochemical characterization, and cellular evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors, designed for researchers in oncology and drug development.

Mechanism of Action: Targeting the FGFR Kinase Domain

FGFR inhibitors bearing the 1H-pyrazolo[3,4-b]pyridine core act as ATP-competitive inhibitors. They occupy the ATP-binding site within the intracellular kinase domain of the FGFR protein, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

The key interactions that anchor these inhibitors include:

  • Hinge Region Binding: The N(1)-H of the pyrazole ring and the pyridine nitrogen typically form critical hydrogen bonds with the backbone of amino acid residues in the hinge region of the kinase domain, mimicking the interaction of the adenine portion of ATP.[1] The necessity of the N(1)-H for activity is demonstrated by the complete loss of potency upon its methylation.[1]

  • Hydrophobic Interactions: Substituted phenyl rings appended to the pyrazolopyridine core extend into a hydrophobic pocket, where they form van der Waals interactions, enhancing binding affinity and contributing to selectivity.[7]

FGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical FGFR signaling cascade and highlights the point of intervention for 1H-pyrazolo[3,4-b]pyridine inhibitors.

FGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR_dimer FGFR Dimer (Activated) FRS2 FRS2 FGFR_dimer->FRS2 Autophosphorylation & Docking PLCg PLCγ FGFR_dimer->PLCg p_FRS2 p-FRS2 FRS2->p_FRS2 GRB2 GRB2/SOS p_FRS2->GRB2 PI3K PI3K p_FRS2->PI3K p_PLCg p-PLCγ PLCg->p_PLCg RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Transcription Gene Transcription (Proliferation, Survival) p_ERK->Transcription AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT p_AKT->Transcription Inhibitor 1H-Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR_dimer Blocks ATP Binding Site & Autophosphorylation

Caption: FGFR signaling pathway and inhibitor point of action.

Synthesis of a Representative 1H-Pyrazolo[3,4-b]pyridine Derivative

A common and effective method for synthesizing the 1H-pyrazolo[3,4-b]pyridine core is through a three-component reaction involving an aminopyrazole, an aldehyde, and a ketone.[8] This approach allows for the rapid generation of a diverse library of compounds.

Protocol: One-Pot Synthesis of a 4,6-Disubstituted Derivative

This protocol describes the synthesis of a generic derivative, which can be adapted by changing the starting materials.

Reagents and Materials:

  • 3-Amino-5-methyl-1H-pyrazole

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Ethanol, absolute

  • Piperidine (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-5-methyl-1H-pyrazole (10 mmol), the selected aromatic aldehyde (10 mmol), and ethyl acetoacetate (10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate may form. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If no precipitate forms or if the initial solid is impure, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the resulting crude residue by silica gel column chromatography, using a gradient of hexane/ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the compound's structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical Evaluation: In Vitro Kinase Inhibition Assay

The primary evaluation of a new compound is to determine its direct inhibitory effect on the target kinase. A non-radioactive, sensitive method like a filter-binding assay or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.[9] Commercial kits are widely available for this purpose.[10][11]

Protocol: Filter-Binding Assay for IC₅₀ Determination

Principle: This assay measures the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP into a generic substrate like poly(Glu:Tyr) by the FGFR kinase. The phosphorylated substrate is captured on a filter membrane, and the radioactivity is quantified.

Reagents and Materials:

  • Recombinant human FGFR1 kinase domain (or FGFR2/3/4)

  • Poly(Glu:Tyr) 4:1 substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (1H-pyrazolo[3,4-b]pyridine derivative) dissolved in DMSO

  • 96-well reaction plate

  • Filter plates (e.g., phosphocellulose)

  • Trichloroacetic acid (TCA) for washing

  • Scintillation counter and scintillation fluid

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 1 nM final assay concentration).

  • Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, recombinant FGFR enzyme, and the poly(Glu:Tyr) substrate.

  • Assay Plate Setup:

    • Add 2 µL of serially diluted compound (or DMSO for control) to the wells of a 96-well plate.

    • Add 23 µL of the enzyme/substrate master mix to each well.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding 25 µL of kinase reaction buffer containing [γ-³³P]ATP (final concentration at or near the Kₘ for ATP, e.g., 10-50 µM).[9]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding an equal volume of 10% TCA. Transfer the contents of each well to a filter plate.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid or 5% TCA to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Kinase Inhibition Profile

Summarize the inhibitory potency and selectivity of lead compounds in a table.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Selectivity (VEGFR2/FGFR1)
7n [1]5.110.73.621542.2
PD173074 [1]21.5--1507.0
AZD4547 [7]0.22.51.824120

Cellular Activity and Pathway Modulation

Demonstrating that a compound inhibits FGFR signaling within a cancer cell and translates to an anti-proliferative effect is a critical next step.

Protocol: Cell Proliferation Assay (SRB Assay)

Principle: The sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content. It is a reliable method for assessing the anti-proliferative effects of a compound on adherent cancer cell lines.

Cell Line Selection: Use cancer cell lines with documented FGFR pathway activation.

  • SNU-16, KATO-III: Gastric cancer, FGFR2 amplification.[9]

  • NCI-H1581: Lung cancer, FGFR1 amplification.[1][12]

  • RT-112: Bladder cancer, FGFR3 translocation.[9]

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a DMSO-only control.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Wash and Dry: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Protocol: Western Blot for Pathway Modulation

Principle: Western blotting allows for the direct visualization of the phosphorylation status of FGFR and its key downstream effectors, providing mechanistic proof of target engagement in cells.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells (e.g., KATO-III) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.

  • Inhibitor Incubation: Treat the cells with increasing concentrations of the test compound for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Observe the dose-dependent decrease in the phosphorylation of FGFR and ERK relative to their total protein levels.

Integrated Experimental Workflow

The successful evaluation of a novel FGFR inhibitor requires a logical progression from initial synthesis to in vivo validation.

Workflow cluster_chem Chemistry & Design cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Design Scaffold Hopping & Rational Design Synthesis Chemical Synthesis Design->Synthesis Purify Purification & Characterization Synthesis->Purify Biochem Biochemical Assay (FGFR Kinase IC₅₀) Purify->Biochem Selectivity Kinase Selectivity Panel (e.g., VEGFR2) Biochem->Selectivity CellPro Cell Proliferation Assay (GI₅₀) Selectivity->CellPro Western Western Blot (Pathway Modulation) CellPro->Western PK Pharmacokinetics (PK) Western->PK Lead Selection Xenograft Tumor Xenograft Model PK->Xenograft

Caption: A typical workflow for FGFR inhibitor development.

References

  • Zhao, G., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Zhang, Y., et al. (2017). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Harrison, C., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters. [Link]
  • Li, Y., et al. (2024).
  • Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit. [Link]
  • Abás, S., et al. (2022).
  • Harrison, C., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters. [Link]
  • Hsu, Y., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight. [Link]
  • Wu, D., et al. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors.
  • Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology. [Link]
  • Xie, T., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Indigo Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. [Link]
  • Wu, X., et al. (2014). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics. [Link]
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  • Bhujbal, S. P., et al. (2017). HQSAR Study on Substituted 1H-Pyrazolo[3,4-b]pyridines Derivatives as FGFR Kinase Antagonists. Journal of the Korean Chemical Society. [Link]
  • Abás, S., et al. (2022).
  • Nguyen, Y., et al. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues.
  • Zhang, C., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. [Link]
  • Lee, H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Wang, Z., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports. [Link]
  • Abás, S., et al. (2022).
  • Al-Ostoot, F. H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Wang, W., et al. (2022). The Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Norman, M. H., et al. (2002). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
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  • El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.).
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Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Research has demonstrated that derivatives of this scaffold can exhibit potent anti-cancer properties through diverse mechanisms of action.[4] These mechanisms often involve the inhibition of critical cellular enzymes such as cyclin-dependent kinases (CDKs) and topoisomerase II.[1][5] By targeting these enzymes, pyrazolo[3,4-b]pyridine compounds can disrupt cell cycle progression, induce DNA damage, and ultimately trigger programmed cell death, or apoptosis, in cancer cells.[5][6][7]

Given that the primary goal of many cancer therapies is to selectively kill malignant cells, a thorough in vitro evaluation of a compound's cytotoxicity is a cornerstone of early-stage drug discovery.[8][9] Cell-based assays are indispensable tools in this process, providing quantitative data on how a compound affects cell viability, proliferation, and the fundamental mechanisms of cell death.[10][11][12]

This guide provides a comprehensive overview and detailed protocols for a multi-assay strategy to characterize the cytotoxic effects of novel pyrazolo[3,4-b]pyridine derivatives. We will delve into three distinct, yet complementary, assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase activity assay for the specific detection of apoptosis. This multi-faceted approach ensures a robust and nuanced understanding of a compound's cytotoxic profile.

Strategic Selection of Cytotoxicity Assays

No single assay can fully capture the complexity of a compound's interaction with a cell. Therefore, a carefully selected panel of assays is crucial for a comprehensive cytotoxic assessment. The choice of assays should be guided by the anticipated mechanism of action of the test compound. For pyrazolo[3,4-b]pyridines, which are known to induce apoptosis and cell cycle arrest, a combination of assays that measure different cellular health indicators is highly recommended.

  • MTT Assay: This colorimetric assay is a workhorse in cytotoxicity screening, measuring the metabolic activity of a cell population.[13][14][15] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in viable cells.[13] A decrease in the metabolic activity, reflected by a reduced formazan production, is proportional to the number of viable cells. This assay provides a robust initial screen for compounds that affect cellular proliferation and viability.[14]

  • Lactate Dehydrogenase (LDH) Assay: The LDH assay is a classic method for quantifying cell death by measuring the integrity of the plasma membrane.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis and late-stage apoptosis.[16][17] By measuring the enzymatic activity of LDH in the supernatant, one can quantify the extent of cell lysis. This assay is an excellent counterpoint to the MTT assay, as it directly measures cell death rather than metabolic activity.

  • Apoptosis Assays (Caspase Activity): Since pyrazolo[3,4-b]pyridines are known to induce apoptosis, a specific assay to detect this mode of cell death is essential.[1][5] Apoptosis is a highly regulated process mediated by a family of proteases called caspases.[18] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct and early indication of apoptosis. This allows researchers to distinguish between cytotoxic compounds that induce a controlled, apoptotic cell death from those that cause necrotic lysis.[8][19]

Below is a diagram illustrating the relationship between these three key assays and the cellular events they measure.

Cytotoxicity_Assay_Strategy cluster_compound Pyrazolo[3,4-b]pyridine Treatment cluster_cell Cellular Response cluster_assays Detection Assays Compound Test Compound HealthyCell Healthy, Proliferating Cell Compound->HealthyCell Impacts MetabolicDecline Decreased Metabolic Activity (Mitochondrial Dysfunction) HealthyCell->MetabolicDecline leads to ApoptosisInduction Caspase Activation (Early Apoptosis) HealthyCell->ApoptosisInduction can induce MTT MTT Assay (Measures metabolic activity) MetabolicDecline->MTT detected by MembraneDamage Loss of Membrane Integrity (Necrosis / Late Apoptosis) LDH LDH Assay (Measures enzyme release) MembraneDamage->LDH detected by ApoptosisInduction->MembraneDamage progresses to Caspase Caspase Assay (Measures apoptosis) ApoptosisInduction->Caspase detected by

Caption: Interplay of cellular responses to pyrazolo[3,4-b]pyridine and their detection by specific assays.

Experimental Protocols

Part 1: General Cell Culture and Compound Preparation

Rigorous aseptic technique and consistent cell culture practices are paramount for reproducible cytotoxicity data.[20]

1.1. Cell Line Selection and Maintenance:

  • Choose a cell line relevant to the therapeutic target of the pyrazolo[3,4-b]pyridine series (e.g., a specific cancer cell line).[21][22]

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (if necessary) in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for an experiment.[23]

  • Regularly test for mycoplasma contamination.[20]

1.2. Compound Stock Solution Preparation:

  • Dissolve the pyrazolo[3,4-b]pyridine compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to prevent solvent-induced cytotoxicity.[23]

Part 2: MTT Assay Protocol

This protocol is adapted for adherent cells in a 96-well plate format.

2.1. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom sterile culture plates.

  • Multi-channel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

2.2. Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well in 100 µL of medium).[22] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[24]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Add Pyrazolo[3,4-b]pyridine (Serial Dilutions) Start->Treat Incubate_Compound Incubate (24-72h) Treat->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Data Analysis (% Viability) Read->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Part 3: LDH Release Assay Protocol

This protocol measures LDH released into the supernatant.

3.1. Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution).

  • 96-well flat-bottom sterile culture plates.

  • Microplate reader capable of measuring absorbance at 490 nm.

3.2. Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the pyrazolo[3,4-b]pyridine compound as described in the MTT protocol (steps 2.2.1 and 2.2.2). Importantly, set up additional control wells:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in the kit) 1 hour before the end of the incubation period.

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

Part 4: Caspase-3/7 Activity Assay Protocol

This protocol utilizes a luminogenic substrate for caspase-3 and -7.

4.1. Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar.

  • 96-well solid white flat-bottom sterile culture plates (for luminescence assays).

  • Luminometer.

4.2. Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells in a white-walled 96-well plate as described in the MTT protocol (steps 2.2.1 and 2.2.2).

  • Incubation: Incubate for a shorter duration than viability assays (e.g., 6, 12, or 24 hours) as caspase activation is an earlier apoptotic event.

  • Reagent Preparation and Addition: Prepare the caspase-glo reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature. Add the reagent directly to each well in a volume equal to the culture medium volume.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

5.1. Calculation of Percentage Viability/Cytotoxicity:

  • MTT Assay:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

  • LDH Assay:

    • First, subtract the background control absorbance from all other readings.

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

5.2. Determination of IC50 Values:

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability).[25]

  • Data Normalization: Convert the raw data to percentage inhibition or percentage viability.[25]

  • Dose-Response Curve: Plot the percentage response against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[26][27] The software will then calculate the IC50 value from this curve.

5.3. Data Presentation:

Summarize the calculated IC50 values from the different assays and exposure times in a clear, tabular format for easy comparison.

Pyrazolo[3,4-b]pyridine DerivativeAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Compound X MTT15.2 ± 1.88.5 ± 0.94.1 ± 0.5
LDH (% Cytotoxicity)> 5022.4 ± 2.510.3 ± 1.1
Caspase-3/7 (at 12h)18.9 ± 2.1--
Positive Control (e.g., Doxorubicin) MTT0.8 ± 0.10.3 ± 0.040.1 ± 0.02

Data are representative and should be expressed as mean ± standard deviation from at least three independent experiments.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.[23][28]Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes. Fill outer wells with sterile PBS or medium to minimize evaporation.[29]
Low absorbance signal in MTT assay Too few cells, insufficient incubation time with MTT, cell line metabolizes MTT poorly.[23][29]Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Try a different viability assay (e.g., WST-1).
High background in LDH assay Excessive handling of cells causing premature lysis, serum in the medium may contain LDH.Handle cells gently during seeding and medium changes. Consider using a serum-free medium during the final hours of compound incubation if possible.[23]
Compound precipitation in medium Poor solubility of the test compound.Check the solubility limit. Ensure the final DMSO concentration is low. Gently mix the compound in the medium before adding to cells.[23]

Conclusion

The systematic application of a well-chosen panel of cell-based assays is fundamental to characterizing the cytotoxic properties of novel pyrazolo[3,4-b]pyridine derivatives. By combining an assessment of metabolic activity (MTT), membrane integrity (LDH), and a specific marker of apoptosis (caspase activity), researchers can gain a comprehensive and mechanistic understanding of their compounds' effects on cancer cells. This multi-assay approach provides a robust foundation for identifying promising lead candidates for further preclinical development in the quest for new and effective cancer therapeutics.

References

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Probing the Kinome and Beyond: Application Notes for Enzyme Inhibition Assays Using ¹H-Pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The ¹H-Pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Derivatives incorporating the 5-carbonitrile moiety have shown significant promise as potent and selective modulators of enzyme activity, particularly within the protein kinase family.[3][4][5] This guide provides an in-depth technical overview and detailed protocols for researchers engaged in the discovery and characterization of novel enzyme inhibitors based on this versatile chemical scaffold.

Our focus extends beyond a simple recitation of steps; we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is designed for researchers, scientists, and drug development professionals seeking to establish robust in vitro and cell-based assays to profile ¹H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives against key enzyme targets.

The ¹H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Modulator of Enzyme Function

The pyrazolopyridine core is bioisosteric to purine, enabling it to form key hydrogen bonding interactions within the ATP-binding pockets of many kinases.[6] This fundamental interaction is a common starting point for designing inhibitors that target the kinome. Research has demonstrated that derivatives of this scaffold can act as potent inhibitors of various enzyme classes, including:

  • Protein Kinases: These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrazolopyridine derivatives have been successfully developed to target a range of kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1), Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5][7]

  • Topoisomerase IIα (TOPIIα): This enzyme is essential for managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and apoptosis in rapidly dividing cancer cells.[1][8]

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and other physiological processes. Their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[9]

The following sections provide detailed protocols for assessing the inhibitory activity of ¹H-pyrazolo[3,4-b]pyridine-5-carbonitrile compounds against these important enzyme classes.

Section 1: Protein Kinase Inhibition Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. A common method for assessing kinase inhibition is to measure the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening and detailed kinetic analysis.[3][10]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.[1][3]

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation KR Kinase, Substrate, ATP, Inhibitor Incubate1 Incubate at RT (e.g., 60 min) KR->Incubate1 Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate at RT (40 min) Add_ADP_Glo->Incubate2 Terminate & Deplete Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate at RT (30-60 min) Add_Detection->Incubate3 ADP -> ATP -> Light Read Read Luminescence Incubate3->Read

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a ¹H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative against a target kinase.

Materials:

  • Kinase of interest (e.g., HPK1, CDK2)

  • Kinase-specific substrate

  • ATP

  • Test compound (¹H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase reaction buffer to achieve final assay concentrations ranging from, for example, 100 µM to 1 nM. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction Setup (5 µL per well):

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • In a 384-well plate, add 1.25 µL of the test compound dilution.

    • Add 1.25 µL of the 2X kinase/substrate solution.

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution.

    • Include controls:

      • Positive control (0% inhibition): Kinase reaction with DMSO instead of inhibitor.

      • Negative control (100% inhibition): Kinase reaction without kinase or with a known potent inhibitor.

  • Kinase Reaction Incubation:

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix and incubate at room temperature for 40 minutes.[9]

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Mix and incubate at room temperature for 30-60 minutes.[9]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_neg_ctrl) / (Luminescence_pos_ctrl - Luminescence_neg_ctrl))

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.[2][11]

Compound ExampleTarget KinaseIC₅₀ (nM)
Compound A HPK115.2
Compound B CDK245.8
Compound C TBK18.7
Roscovitine CDK2390[7]

Section 2: Topoisomerase IIα Inhibition Assay

Topoisomerase IIα (TOPIIα) inhibitors are crucial in cancer therapy. These compounds can be classified as "poisons" that stabilize the covalent enzyme-DNA cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors that prevent the enzyme from functioning without stabilizing the cleavage complex.[12] A DNA relaxation assay is a standard method to identify catalytic inhibitors.

Principle of the DNA Relaxation Assay

This assay measures the ability of TOPIIα to relax supercoiled plasmid DNA in an ATP-dependent manner. When the supercoiled plasmid is incubated with TOPIIα, it is converted to its relaxed form. The different topological forms of the DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of the supercoiled form to the relaxed form.[12][13]

TopoII_Assay_Principle cluster_1 Reaction Outcome scDNA Supercoiled Plasmid DNA TopoII Topoisomerase IIα + ATP RelaxedDNA Relaxed Plasmid DNA TopoII->RelaxedDNA No Inhibitor Inhibited Supercoiled DNA (No Reaction) TopoII->Inhibited With Inhibitor Analysis Agarose Gel Electrophoresis RelaxedDNA->Analysis Inhibited->Analysis CETSA_Workflow Start Intact Cells Treat Treat with Inhibitor or Vehicle (DMSO) Start->Treat Heat Heat Aliquots to a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Centrifuge to Separate Soluble vs. Aggregated Proteins Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Analyze Plot Soluble Protein vs. Temperature to Generate Melting Curves Quantify->Analyze

Caption: General workflow for a CETSA experiment.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Test compound (¹H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler with a temperature gradient function

  • Reagents for cell lysis (e.g., freeze-thaw cycles, lysis buffer)

  • Reagents and equipment for Western blotting (SDS-PAGE, transfer system, primary and secondary antibodies, ECL substrate)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the test compound at a desired concentration (e.g., 10x the in vitro IC₅₀) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours) in the incubator.

  • Cell Harvesting and Aliquoting:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a specific cell density.

    • Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

  • Heat Treatment:

    • Place the tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).

    • After heating, cool the samples at room temperature for 3 minutes. [14]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by, for example, three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantification of Soluble Protein:

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

Data Analysis:

  • Quantify the band intensities from the Western blot.

  • For both the vehicle- and compound-treated samples, plot the relative band intensity (normalized to the lowest temperature point) against the temperature.

  • A shift in the melting curve to the right for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Conclusion

The ¹H-Pyrazolo[3,4-b]pyridine-5-carbonitrile scaffold represents a highly versatile starting point for the development of potent and selective enzyme inhibitors. The protocols detailed in this guide provide a robust framework for the in vitro and cellular characterization of these compounds. By employing systematic and well-controlled assays, researchers can effectively determine inhibitor potency, elucidate mechanisms of action, and validate target engagement, thereby accelerating the journey from hit identification to lead optimization in the drug discovery process.

References

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). ACS Medicinal Chemistry Letters.
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  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). Molecules. [Link]
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  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2020). Molecules. [Link]
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  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
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  • Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. (n.d.). BioAscent. [Link]
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Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including potent kinase inhibitors and anticancer agents.[1][2][3] This guide provides a comprehensive overview of the synthesis of pyrazolo[3,4-b]pyridine analogs for the purpose of developing robust structure-activity relationships (SAR). We will delve into the strategic considerations for analog design, detail common and effective synthetic methodologies with underlying mechanistic insights, provide step-by-step protocols, and discuss the interpretation of SAR data to guide lead optimization.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine system is a bioisostere of purine, which allows it to interact with a variety of biological targets, particularly ATP-binding sites in kinases.[4] This structural feature has been exploited to develop inhibitors for a range of kinases implicated in diseases such as cancer and inflammation.[5][6] The fused heterocyclic system provides a rigid framework that can be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

A key aspect of drug discovery is understanding the relationship between the chemical structure of a compound and its biological activity. For pyrazolo[3,4-b]pyridine analogs, SAR studies are crucial for identifying the key structural motifs responsible for target engagement and for guiding the design of more effective and safer drug candidates.[7]

Strategic Approaches to SAR-Driven Analog Design

A successful SAR campaign begins with a well-defined strategy. For the pyrazolo[3,4-b]pyridine scaffold, diversification can be systematically explored at several key positions to probe the chemical space around the core.

Diagram 1: Key Positions for Diversification on the Pyrazolo[3,4-b]pyridine Scaffold

A conceptual diagram illustrating the key positions on the pyrazolo[3,4-b]pyridine core for chemical modification in SAR studies.

Synthetic Methodologies: Building the Pyrazolo[3,4-b]pyridine Core

Several robust synthetic routes have been developed for the construction of the pyrazolo[3,4-b]pyridine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds

This is one of the most common and versatile methods for constructing the pyrazolo[3,4-b]pyridine core. The reaction proceeds via a condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its equivalent.[8]

Reaction Mechanism: The reaction is believed to initiate with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization of the pyrazole C4 onto the second carbonyl group and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine ring system. When a non-symmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed, with the selectivity depending on the relative electrophilicity of the two carbonyl groups.[8]

Diagram 2: General Synthetic Scheme via 5-Aminopyrazole and 1,3-Dicarbonyl Condensation

Synthesis_Scheme_1 cluster_reactants Reactants cluster_conditions Reaction Conditions Aminopyrazole 5-Aminopyrazole Reaction + Aminopyrazole->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Conditions Acid or Base Catalyst Heat Reaction_Step Reaction_Step Conditions->Reaction_Step Product Pyrazolo[3,4-b]pyridine Reaction_Step->Product Condensation & Cyclization

A simplified workflow for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds.

Protocol 1: General Procedure for the Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridines

  • To a solution of the 5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the 1,3-dicarbonyl compound (1.1 eq). The choice of solvent can influence the reaction rate and selectivity. Acetic acid often serves as both a solvent and a catalyst.

  • A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or base (e.g., piperidine) can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated. This may involve precipitation by the addition of water or a non-polar solvent, followed by filtration.

  • The crude product is purified by recrystallization or column chromatography on silica gel. [8]

Multicomponent Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines.[9][10]

Protocol 2: One-Pot Multicomponent Synthesis of Substituted Pyrazolo[3,4-b]pyridines

This protocol is based on the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound.

  • A mixture of the 5-aminopyrazole (1.0 eq), an aromatic aldehyde (1.0 eq), and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) is prepared in a suitable solvent such as ethanol or acetic acid. [9]

  • A catalyst, such as piperidine or a Lewis acid (e.g., ZrCl₄), is added to the mixture. [11]

  • The reaction can be performed under conventional heating (reflux) or using microwave irradiation for accelerated reaction times. [9] Microwave-assisted synthesis often leads to higher yields and shorter reaction times.[12]

  • The reaction progress is monitored by TLC.

  • After completion, the product is isolated by filtration upon cooling or by aqueous workup.

  • Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Structure-Activity Relationship (SAR) Studies: Case Studies

The following examples illustrate how systematic structural modifications of the pyrazolo[3,4-b]pyridine scaffold can impact biological activity.

Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core is a common feature in many kinase inhibitors. SAR studies have revealed key interactions with the kinase hinge region and the importance of substituents for potency and selectivity.

Table 1: SAR of Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors [2]

CompoundTBK1 IC₅₀ (nM)
15t HIndole0.8
15y FIndole0.2
12a HMethylamino>1000
12b HEthylamino>1000

Data from reference[2]

Analysis of SAR:

  • The N-H of the pyrazole ring is crucial for activity, likely forming a hydrogen bond with the kinase hinge region.[13]

  • A large aromatic substituent at the R² position, such as an indole ring, is essential for high potency.[2]

  • Small alkylamino groups at the R² position lead to a significant loss of activity.[2]

  • Substitution with a fluorine atom at the R¹ position of the indole ring can further enhance potency.[2]

Pyrazolo[3,4-b]pyridines as Anticancer Agents

Many pyrazolo[3,4-b]pyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.

Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Analogs [5]

CompoundRCancer Cell LineGI₅₀ (µM)
8b 4-ChlorophenylNCI-60 Panel (average)>10
8c 4-BromophenylNCI-60 Panel (average)1.33
8e 3-Methoxy-4-hydroxyphenylNCI-60 Panel (average)<10
8f 3-Hydroxy-4-methoxyphenylNCI-60 Panel (average)<10

Data from reference[5]

Analysis of SAR:

  • The nature and position of substituents on the phenyl ring at C6 significantly influence the anticancer activity.

  • Halogen substitution at the para-position of the phenyl ring is tolerated, with bromine (8c) being more favorable than chlorine (8b).[5]

  • The positioning of methoxy and hydroxyl groups on the phenyl ring also modulates activity, with compounds 8e and 8f showing notable potency.[5]

Purification and Characterization

The purity and structural integrity of synthesized analogs are paramount for reliable SAR data.

  • Purification: Common purification techniques include recrystallization, which is effective for crystalline solids, and column chromatography on silica gel for the separation of closely related analogs and the removal of impurities.[14]

  • Characterization: The structure of each new analog must be unambiguously confirmed using a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.[11]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[14]

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold remains a highly attractive starting point for the design of novel therapeutics. The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of diverse analog libraries. A systematic and iterative approach to SAR, combining rational design, efficient synthesis, and rigorous biological evaluation, will continue to be a powerful strategy for the discovery of new and improved pyrazolo[3,4-b]pyridine-based drugs. Future efforts in this area may focus on the development of more sustainable and green synthetic methods, as well as the exploration of novel biological targets for this versatile scaffold.[9]

References

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  • Kim, J., Kim, H. R., Kim, M. J., Kim, M. S., Lee, J., & Kim, S. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573. [Link][14]
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  • Koutentis, P. A., & Ioannou, I. A. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(18), 3349. [Link][11]
  • Abdel-Aziz, H. A., Mekawey, A. A., & Dawood, K. M. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link][9]
  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, W. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link][3]
  • Gomaa, A. M., & Ali, M. A. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1845-1851. [Link]
  • Li, J., Liu, Y., Wang, Y., Li, Y., & Zhang, W. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link][7]
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  • Wang, T., Lu, Y., Liu, Y., Wu, C., Zhang, J., & Xiang, H. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 609-614. [Link][13]
  • Wang, Y., Zhang, Y., Li, Y., Zhang, Y., Li, J., & Zhang, W. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1451. [Link]
  • Eldehna, W. M., Ibrahim, H. S., Al-Ansary, G. H., & Abdel-Aziz, H. A. (2021). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 26(23), 7175. [Link][5]
  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1368-1377. [Link][6]
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  • Guda, V. K., & Yennam, S. (2020). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds, 56(8), 1032-1038. [Link]
  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1368-1377. [Link]

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Application Notes and Protocols for the Use of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1H-Pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of TANK-binding kinase 1 (TBK1). These notes offer in-depth scientific background, detailed experimental protocols, and data interpretation guidelines to facilitate the investigation of TBK1 signaling and the development of novel therapeutics targeting this critical kinase.

Introduction: The Rationale for Targeting TBK1

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a pivotal role in the innate immune system.[1][2][3][4] It acts as a central node in signaling pathways initiated by pattern recognition receptors (PRRs), which detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TBK1 phosphorylates and activates transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons (IFN-α/β) and the subsequent expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[5][6][7]

Beyond its role in immunity, TBK1 is implicated in a diverse range of cellular processes, including autophagy, cell proliferation, and metabolism.[3][8][9] Consequently, dysregulation of TBK1 activity has been linked to a variety of human diseases, including autoimmune and inflammatory disorders, neurodegenerative diseases, and cancer.[2][9][10] In certain cancers, particularly those with KRAS mutations, TBK1 has been identified as a synthetic lethal partner, making it an attractive target for therapeutic intervention.[7][11] The complexity of TBK1 biology, however, necessitates the use of highly selective and potent inhibitors to dissect its functions and validate it as a drug target.[2][10]

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Promising Class of TBK1 Inhibitors

The 1H-Pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors.[12][13][14][15] This heterocyclic system offers a versatile platform for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[12][16] Recently, a series of 1H-Pyrazolo[3,4-b]pyridine derivatives have been identified as exceptionally potent and selective inhibitors of TBK1.[1][3] One notable example, compound 15y , demonstrated an IC50 value of 0.2 nM against TBK1, showcasing the potential of this chemical class.[1][3][4][16] These compounds provide invaluable tools for probing TBK1 biology and represent promising leads for drug discovery programs.

TBK1 Signaling Pathway

The following diagram illustrates the central role of TBK1 in the innate immune signaling pathway leading to the production of type I interferons.

TBK1_Signaling_Pathway cluster_0 Upstream Activation cluster_1 TBK1 Complex cluster_2 Downstream Signaling PRR PRRs (e.g., cGAS, RIG-I) STING STING PRR->STING MAVS MAVS PRR->MAVS TBK1 TBK1 STING->TBK1 MAVS->TBK1 Adaptors Adaptor Proteins Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IKKe IKKε IKKe->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFNB IFN-β Gene Transcription Nucleus->IFNB ISGs ISG Expression (e.g., ISG15, MX1) Nucleus->ISGs IFNAR IFNAR IFNB->IFNAR Autocrine/ Paracrine Signaling STAT1_2 STAT1/STAT2 IFNAR->STAT1_2 JAK1/TYK2 pSTAT1_2 p-STAT1/p-STAT2 STAT1_2->pSTAT1_2 ISGF3 ISGF3 Complex pSTAT1_2->ISGF3 ISGF3->Nucleus Inhibitor 1H-Pyrazolo[3,4-b]pyridine Derivatives Inhibitor->TBK1

Caption: TBK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the evaluation of 1H-Pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.

Protocol 1: In Vitro TBK1 Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against TBK1.[2]

Materials:

  • TBK1 Kinase (Thermo Fisher Scientific, PV6198)

  • LanthaScreen® Eu-anti-GST Antibody (Thermo Fisher Scientific, PV5594)

  • Kinase Tracer 236 (Thermo Fisher Scientific, PV5592)

  • Kinase Buffer A (Thermo Fisher Scientific, PV3189)

  • Test Compound (1H-Pyrazolo[3,4-b]pyridine derivative)

  • DMSO

  • 384-well plate, low volume, black

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a 10-point, 3-fold serial dilution of the test compound in DMSO. The highest concentration should be 1 mM.

    • Prepare a 3X final concentration of the compound dilutions in Kinase Buffer A.

  • Kinase/Antibody Mixture Preparation:

    • Prepare a 3X mixture of TBK1 kinase and Eu-anti-GST antibody in Kinase Buffer A. The final concentrations in the assay will be 5 nM kinase and 2 nM antibody.

  • Tracer Preparation:

    • Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A. The final concentration in the assay will be 100 nM.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the 3X compound dilutions.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • The final reaction volume is 15 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for TBK1 Inhibition in THP-1 Monocytes

This protocol assesses the ability of a test compound to inhibit TBK1-mediated downstream signaling in a cellular context.[1][3][4]

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS (Lipopolysaccharide)

  • Test Compound

  • DMSO

  • TRIzol Reagent

  • qRT-PCR reagents (Reverse transcriptase, SYBR Green master mix, primers for IFN-β, ISG15, and a housekeeping gene like GAPDH)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

    • After differentiation, replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 cells with various concentrations of the test compound (or DMSO vehicle control) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 4-6 hours to activate the TBK1 pathway.

  • RNA Isolation and qRT-PCR:

    • Lyse the cells with TRIzol and isolate total RNA according to the manufacturer's instructions.

    • Synthesize cDNA using a reverse transcriptase kit.

    • Perform qRT-PCR using SYBR Green master mix and primers for IFNB1, ISG15, and a housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Expected Outcome: A potent TBK1 inhibitor will significantly reduce the LPS-induced expression of IFNB1 and ISG15.[1][3][4]

Protocol 3: Western Blot Analysis of TBK1 and IRF3 Phosphorylation

This protocol directly measures the inhibition of TBK1 activity by assessing the phosphorylation status of TBK1 and its direct substrate, IRF3.[5][6][17]

Materials:

  • Differentiated THP-1 cells (from Protocol 2)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat and stimulate differentiated THP-1 cells as described in Protocol 2.

    • Lyse the cells in ice-cold RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

    • Image the blot using a chemiluminescence detection system.

Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating 1H-Pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Characterization cluster_2 Selectivity and Further Studies A1 Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives A2 In Vitro Kinase Assay (e.g., TR-FRET) A1->A2 A3 Determine IC50 Value A2->A3 B1 Cell-Based Assay (e.g., THP-1, RAW264.7) A3->B1 Lead Compound Selection B2 Measure Downstream Gene Expression (qPCR) B1->B2 B3 Assess Protein Phosphorylation (Western Blot) B1->B3 C1 Kinase Selectivity Profiling B2->C1 Confirmation of Cellular Activity B3->C1 C2 In Vivo Efficacy Studies (Disease Models) C1->C2 Candidate Selection

Caption: General experimental workflow for TBK1 inhibitor evaluation.

Data Summary and Interpretation

The following table provides a template for summarizing the data obtained from the evaluation of 1H-Pyrazolo[3,4-b]pyridine derivatives.

Compound IDTBK1 IC50 (nM)Cellular IC50 (µM) (IFN-β expression)Kinase Selectivity (Fold vs. other kinases)
15y (Example) 0.2[1][3][4][16]Data to be determinedData to be determined
Test Compound 1
Test Compound 2
...

Interpretation of Results:

  • Potency: A low IC50 value in the in vitro kinase assay indicates high potency.

  • Cellular Activity: Inhibition of downstream gene expression and protein phosphorylation in cellular assays confirms cell permeability and target engagement.

  • Selectivity: A high fold-selectivity against other kinases is crucial to minimize off-target effects and ensure that the observed biological effects are due to TBK1 inhibition.[18]

Troubleshooting

IssuePossible CauseSolution
High background in Western blot Milk-based blocking buffer contains casein, a phosphoprotein.[17]Use 5% BSA in TBST as the blocking buffer.
No inhibition in cellular assay despite in vitro potency Poor cell permeability of the compound.Modify the chemical structure to improve physicochemical properties.
Compound instability in cell culture medium.Assess compound stability in media over time.
Variability in qRT-PCR results Inconsistent cell stimulation or RNA quality.Ensure consistent cell density, stimulation time, and use high-quality RNA.

Conclusion

The 1H-Pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective TBK1 inhibitors. The protocols and guidelines provided in this document offer a robust framework for the comprehensive evaluation of these compounds, from initial in vitro characterization to cellular validation. By employing these methodologies, researchers can effectively advance our understanding of TBK1's role in health and disease and accelerate the discovery of novel therapeutics.

References

  • Recent progress in small molecule TBK1 inhibitors: a patent review (2015– 2020). Taylor & Francis Online. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
  • Recent progress in small molecule TBK1 inhibitors: a patent review (2015- 2020) - PubMed. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases - PMC - PubMed Central. [Link]
  • The Pivotal Role of TBK1 in Inflammatory Responses Medi
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed. [Link]
  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - Frontiers. [Link]
  • The role of TBK1 in cancer pathogenesis and anticancer immunity - SciSpace. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
  • Full article: Recent progress in small molecule TBK1 inhibitors: a patent review (2015– 2020) - Taylor & Francis Online. [Link]
  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine deriv
  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - Taylor & Francis Online. [Link]
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. [Link]
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed. [Link]
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - NIH. [Link]
  • Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC - PubMed Central. [Link]
  • Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC - PubMed Central - NIH. [Link]
  • TBK1 is paradoxical in tumor development: a focus on the pathway medi
  • Compound II inhibits TBK1-mediated IFN signaling in vitro and in vivo....
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. [Link]
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. [Link]

Sources

The Ascendancy of Pyrazolo[3,4-b]pyridines: A Guide to Their Synthesis and Therapeutic Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] This versatility has propelled its derivatives into various stages of drug discovery and development, with applications spanning oncology, inflammation, and neurodegenerative diseases.[1][3][4] Notably, the pyrazolo[3,4-b]pyridine core is a key feature in a number of kinase inhibitors, highlighting its importance in the development of targeted therapeutics.[5] This guide provides an in-depth look at the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine-based therapeutics, with a focus on their development as Tropomyosin receptor kinase (TRK) inhibitors.

The Chemical Versatility of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine ring system is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[2][6] The arrangement of nitrogen atoms in this scaffold provides a unique electronic and steric environment, making it an ideal platform for the design of potent and selective inhibitors of various enzymes, particularly kinases. The 1H-pyrazolo[3,4-b]pyridine tautomer is generally more stable than the 2H-tautomer, and thus, synthetic efforts are often directed towards this isomer.[6]

There are two primary retrosynthetic approaches to the pyrazolo[3,4-b]pyridine core: disconnection to a substituted pyrazole precursor followed by pyridine ring formation, or disconnection to a substituted pyridine precursor followed by pyrazole ring formation.[2] The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

A Case Study: Synthesis of a Pyrazolo[3,4-b]pyridine-Based TRK Inhibitor

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a critical role in neuronal development and function.[7] Dysregulation of TRK signaling has been implicated in the pathogenesis of various cancers, making them an attractive target for therapeutic intervention.[7] The following section details a multi-step synthesis of a potent pyrazolo[3,4-b]pyridine-based TRK inhibitor, compound C03 , which has demonstrated an IC50 of 56 nM against TRKA.[7]

Synthetic Workflow for TRK Inhibitor C03

start 5-bromo-1H-pyrazolo[3,4-b]pyridine step1 Iodination (NIS) start->step1 intermediate1 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine step1->intermediate1 step2 PMB Protection intermediate1->step2 intermediate2 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine step2->intermediate2 step3 Buchwald-Hartwig Coupling intermediate2->step3 intermediate3 Intermediate 13 step3->intermediate3 step4 Suzuki Coupling Precursor Synthesis intermediate3->step4 intermediate4 Intermediate 14 step4->intermediate4 step5 Suzuki Coupling intermediate4->step5 intermediate5 Intermediate 15 step5->intermediate5 step6 Deprotection (TFA) intermediate5->step6 intermediate6 Intermediate 16 step6->intermediate6 step7 Amide Coupling intermediate6->step7 final_product Compound C03 step7->final_product

Caption: Synthetic pathway for the TRK inhibitor C03.

Detailed Synthetic Protocol

Step 1: Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine [7]

  • Rationale: Introduction of an iodine atom at the 3-position of the pyrazolo[3,4-b]pyridine core provides a handle for subsequent cross-coupling reactions, allowing for the introduction of various substituents. N-iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich heterocyclic systems.

  • Procedure:

    • To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (1.1 eq).

    • Stir the reaction mixture at 60 °C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Collect the resulting precipitate by filtration and wash with water to afford 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Step 2: Protection of the Pyrazole Nitrogen [7]

  • Rationale: The acidic proton on the pyrazole nitrogen can interfere with subsequent reactions, particularly organometallic cross-coupling reactions. Protection with a suitable protecting group, such as p-methoxybenzyl (PMB), is necessary. Sodium hydride is a strong base used to deprotonate the pyrazole nitrogen, facilitating its reaction with PMB-Cl.

  • Procedure:

    • To a solution of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.

Subsequent Steps: The synthesis of compound C03 involves several subsequent steps including a Buchwald-Hartwig amination, preparation of a boronic ester intermediate, a Suzuki coupling reaction, deprotection of the PMB group, and a final amide coupling.[7] For brevity, the detailed procedures for these steps are not included here but follow standard organic chemistry methodologies.

Biological Evaluation of Pyrazolo[3,4-b]pyridine-Based Therapeutics

A thorough biological evaluation is crucial to characterize the therapeutic potential of newly synthesized compounds. The following protocols describe key assays for assessing the activity of pyrazolo[3,4-b]pyridine-based TRK inhibitors.

In Vitro TRKA Kinase Inhibition Assay
  • Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, in this case, TRKA. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[8][9][10]

  • Workflow:

reagents Prepare Reagents: - TRKA Enzyme - Kinase Buffer - ATP - Substrate incubation Incubate TRKA Enzyme with Inhibitor reagents->incubation inhibitor Prepare Serial Dilution of Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->incubation reaction Initiate Kinase Reaction (add ATP and Substrate) incubation->reaction stop Stop Reaction reaction->stop detection Add ADP-Glo™ Reagent and Detection Reagent stop->detection read Read Luminescence detection->read analysis Data Analysis (Calculate IC50) read->analysis

Caption: Workflow for the in vitro TRKA kinase inhibition assay.

  • Protocol:

    • Prepare a serial dilution of the pyrazolo[3,4-b]pyridine test compound in an appropriate solvent (e.g., DMSO).

    • In a 384-well plate, add the test compound, recombinant TRKA enzyme, and kinase buffer.

    • Incubate at room temperature for 10-20 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide).

    • Incubate the reaction at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

ParameterValueReference
Compound C03 IC50 (TRKA) 56 nM[7]
Larotrectinib IC50 (TRKA) <20 nM[7]
Entrectinib IC50 (TRKA) 1 nM[7]
Cell Proliferation Assay (Sulforhodamine B Assay)
  • Rationale: This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density by staining total cellular protein.[3][11][12] It is a reliable and sensitive method for determining the anti-proliferative activity of test compounds.

  • Workflow:

seed Seed Cancer Cells in a 96-well Plate treat Treat Cells with Serial Dilutions of Pyrazolo[3,4-b]pyridine Inhibitor seed->treat incubate Incubate for 72 hours treat->incubate fix Fix Cells with Trichloroacetic Acid (TCA) incubate->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash to Remove Unbound Dye stain->wash solubilize Solubilize Bound Dye with Tris Base wash->solubilize read Read Absorbance at 510 nm solubilize->read analysis Data Analysis (Calculate GI50) read->analysis

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by methodically searching Google for information on optimizing pyrazolopyridine synthesis. My focus is on addressing the typical hurdles, potential solutions, and established synthesis plans for the reaction conditions. I'm keen on finding reliable methods.

Structuring Troubleshooting Guide

I'm now analyzing the Google search results, searching for common experimental issues like yield problems. I'm prioritizing authoritative sources for accuracy, and structuring information logically. Soon, I will synthesize it all into a question-and-answer format, which will explain the chemical principles underpinning each troubleshooting step. Key claims will feature cited sources.

Analyzing & Synthesizing Data

I'm now starting a round of targeted Google searches to gather more information on optimizing pyrazolopyridine synthesis, concentrating on common difficulties and established protocols. Next, I'll categorize the experimental issues and synthesize everything into a question-and-answer guide with the relevant chemical principles explained and authoritative sources cited. Afterwards, I'll create detailed experimental protocols, complete with Graphviz diagrams.

Technical Support Center: Purification of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development facing challenges in the purification of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile using column chromatography. The inherent chemical properties of this heterocyclic scaffold—namely its polarity and the basicity of its nitrogen atoms—often lead to predictable but solvable purification issues. This document moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively.

Section 1: Foundational Knowledge & Pre-Chromatography FAQs

Before attempting any purification, understanding the molecule's behavior is critical. This section addresses the most common preliminary questions.

Q1: What are the key chemical properties of this compound that will affect my column chromatography?

A1: The structure of this compound (MW: 144.13 g/mol , Formula: C₇H₄N₄) presents three primary challenges for silica gel chromatography[1][2][3]:

  • High Polarity: The combination of the pyrazole and pyridine rings, along with a cyano group, makes the molecule quite polar. This means it will have a strong affinity for the polar silica gel stationary phase, potentially leading to slow or no elution with non-polar solvents.[4]

  • Basicity: The pyridine nitrogen atom is basic (pKa of pyridine is ~5.2). This basic center can interact strongly and non-ideally with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the column.[4][5]

  • Potential for Instability: While the 1H-tautomer is known to be more stable, the acidic surface of silica gel can sometimes catalyze degradation of sensitive compounds.[6][7] It is crucial to confirm your compound's stability before committing your entire batch to a column.

Q2: How can I efficiently develop an effective solvent system before running a large-scale column?

A2: The cornerstone of any successful separation is proper method development using Thin Layer Chromatography (TLC). An ideal solvent system will provide a target Rf (retention factor) of 0.25-0.35 for your desired compound, with clear separation from all major impurities.

A systematic approach is key.[4] Start by exploring a range of solvent polarities. See Table 1 for recommended starting systems and refer to Protocol 1 for a detailed methodology. The goal is to find a solvent mixture that moves your compound off the baseline while leaving impurities either far behind or well ahead.

Q3: My compound seems to be disappearing or leaving a streak from the baseline on the TLC plate. Is it unstable on silica? How can I verify this?

A3: This is a classic indicator of compound degradation on the acidic silica surface.[4][6] Before running a column, you must perform a stability test.

Silica Gel Stability Test (2D TLC):

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution on the bottom-left corner of a square TLC plate.

  • Run the plate in a suitable mobile phase.

  • Remove the plate, mark the solvent front, and allow it to dry completely for 30-60 minutes, leaving the compound in contact with the silica.

  • Rotate the plate 90 degrees counter-clockwise and elute it again in the same solvent system.

  • Interpretation: If the compound is stable, you will see a single spot that has moved diagonally. If degradation has occurred, you will see a "tail" of new spots running horizontally from the main diagonal spot, indicating that new, more polar impurities were formed during the waiting period.[6]

If instability is confirmed, you must either use a deactivated stationary phase (like neutral alumina) or modify the mobile phase to neutralize the silica.[4]

Section 2: Troubleshooting Guide for Active Chromatography Runs

This section addresses common problems encountered during the column chromatography process itself.

Q4: My compound streaks severely on the TLC plate and I'm getting broad, tailing peaks from my column. What is the cause and the solution?

A4: This is the most common issue for basic heterocyclic compounds like yours.

  • Cause: As discussed in Q1, the basic nitrogen on the pyridine ring is interacting with acidic silanol groups on the silica gel. This strong, non-specific binding slows the elution of a portion of the molecules, causing them to "drag" or "tail" behind the main band.

  • Solution: Add a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your entire mobile phase.[4]

    • Triethylamine (TEA): Add 0.1% to 1% (v/v) TEA to your chosen eluent (e.g., for 500 mL of eluent, add 0.5 mL to 5 mL of TEA).

    • Ammonia Solution: Using a pre-made solution of 2M ammonia in methanol as your polar co-solvent (e.g., 95:5 DCM / (2M NH₃ in MeOH)) is also highly effective.

    • Verification: Run a new TLC plate using the modified solvent system. You should observe a significant improvement in spot shape—round and compact instead of streaked.

Q5: The separation looked promising on TLC, but my column is yielding fractions with both my product and impurities mixed together. What happened?

A5: This frustrating outcome usually points to a technical error in column preparation or loading, assuming your solvent system is correct.

  • Possible Cause 1: Column Overloading. You have loaded too much crude material for the amount of silica used. This saturates the stationary phase, preventing proper partitioning and band separation.

    • Solution: A general rule is to load 1-5 g of crude material for every 100 g of silica gel (a 1:100 to 1:20 mass ratio).[4] For difficult separations, a higher ratio (e.g., 1:50) may be necessary.

  • Possible Cause 2: Improper Sample Loading. A poorly loaded sample creates a wide, uneven starting band, which is impossible to separate cleanly.

    • Solution: Use the Dry Loading technique (see Protocol 2 ). This method ensures your compound is pre-adsorbed onto a small amount of silica, creating a very fine, concentrated starting band on top of the column, which is essential for high resolution.[8] Wet loading (dissolving the sample and pipetting it on top) is only recommended if your compound is highly soluble in the initial, least polar mobile phase.[8]

  • Possible Cause 3: Poorly Packed Column. Channels or cracks in the silica bed allow the solvent and sample to bypass the stationary phase, leading to no separation.

    • Solution: Ensure you pack the column as a uniform slurry and never let the top of the silica bed run dry.

Q6: My compound is not eluting from the column, even after I've flushed with a very polar solvent like 100% Ethyl Acetate or 10% Methanol in DCM. Where did it go?

A6: This scenario suggests one of two possibilities.

  • Possible Cause 1: Irreversible Adsorption. If you did not use a basic modifier (see Q4), your compound may have bound so strongly to the acidic silica that it cannot be eluted with standard solvents. This is a common fate for basic compounds on unmodified silica.[4]

  • Possible Cause 2: On-Column Decomposition. If your compound showed instability (see Q3), it may have completely degraded upon prolonged exposure to the silica gel during the column run.[6]

  • Solution & Prevention:

    • Confirm Stability: Always perform the stability test described in Q3.

    • Use a Modifier: Proactively add a basic modifier like TEA to your eluent for all chromatography involving this compound.

    • Consider Alternatives: If the problem persists, switch to a different stationary phase. Neutral alumina is an excellent choice for basic compounds that are sensitive to silica gel.[4]

Section 3: Standardized Experimental Protocols

These protocols provide detailed, step-by-step instructions for the key workflows discussed.

Protocol 1: TLC Method Development for Solvent System Selection
  • Preparation: Prepare stock solutions of your crude product (~1 mg/mL) and any available standards of starting materials or expected byproducts.

  • Spotting: Use a capillary tube to spot small, concentrated dots of each solution on the baseline of several TLC plates.

  • Initial Screen: Develop the plates in chambers containing the solvent systems listed in Table 1 .

  • Analysis: Visualize the plates under UV light (254 nm).

  • Optimization:

    • If the Rf is too low (compound doesn't move), increase the polarity by adding more of the polar solvent (e.g., move from 10% EtOAc in Hexane to 20%).[4]

    • If the Rf is too high (compound runs with the solvent front), decrease the polarity.[4]

  • Final Selection: Choose the solvent system that gives your target compound an Rf of 0.25-0.35 and maximizes the distance (ΔRf) between it and the nearest impurities.

Protocol 2: Dry Loading of the Sample onto Silica Gel
  • Dissolve: Dissolve your crude product completely in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone).

  • Adsorb: In a round-bottom flask, add 10-20 times the mass of your crude product in dry silica gel.[8] Swirl to create a uniform slurry.

  • Evaporate: Gently remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. If it remains oily, add more silica and repeat.[8]

  • Load: Carefully add the silica-adsorbed sample powder to the top of your pre-packed column.

  • Finalize: Gently tap the column to settle the powder into a flat, level band. Carefully add a thin protective layer of sand on top before slowly adding the mobile phase.[8]

Section 4: Data Summary & Workflow Visualization

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Use & Notes
70:30 Hexane / Ethyl AcetateLow-MediumA standard starting point for many organic compounds.
95:5 Dichloromethane / MethanolMedium-HighExcellent for more polar compounds. Good resolving power.
100% Ethyl AcetateMediumA good mid-polarity single solvent to gauge polarity.
98:2 Dichloromethane / (2M NH₃ in MeOH)Medium-HighHighly Recommended. The basic modifier prevents tailing.
80:20:1 Hexane / EtOAc / TEALow-MediumA non-polar system with a basic modifier for less polar compounds.
Experimental & Logic Diagrams

Chromatography_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Crude Product B Perform TLC Stability Test (Protocol Q3) A->B C Develop TLC Solvent System (Protocol 1) B->C D Prepare Sample (Dry Load Recommended, Protocol 2) C->D Optimized Solvent System E Pack Column & Add Sample D->E F Run Column (Isocratic or Gradient Elution) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions & Evaporate Solvent H->I J Pure this compound I->J Troubleshooting_Flowchart cluster_tailing Issue: Tailing / Streaking cluster_separation Issue: Poor Separation cluster_elution Issue: No Elution / Low Recovery Start Problem Observed During Chromatography T1 Possible Cause: Basic compound on acidic silica Start->T1 S1 Possible Causes: 1. Column Overloading 2. Poor Sample Loading 3. Incorrect Solvent System Start->S1 E1 Possible Causes: 1. Irreversible Adsorption 2. On-Column Decomposition Start->E1 T2 Solution: Add 0.1-1% Triethylamine (TEA) or use NH3/MeOH to eluent T1->T2 S2 Solutions: 1. Reduce sample load (1:20 to 1:100 ratio) 2. Use Dry Loading method 3. Re-optimize TLC S1->S2 E2 Solutions: 1. Add basic modifier (TEA) 2. Confirm stability pre-run 3. Switch to Neutral Alumina E1->E2

Caption: Troubleshooting logic for common chromatography issues.

References

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH), PubMed Central. [Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
  • Quick Troubleshooting Guide For HPLC Column Usage.
  • 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile. ChemBK. [Link]
  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
  • Mobile Phase Selection in Method Development: How to Optimize.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • HPLC Methods for analysis of Pyridine.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Institutes of Health (NIH), PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Multicom-ponent Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolopyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing multicomponent reactions (MCRs) to construct these vital heterocyclic scaffolds. Pyrazolopyridines are a cornerstone in medicinal chemistry, and their efficient synthesis is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve your reaction yields.

The Challenge of Pyrazolopyridine Synthesis

Multicomponent reactions are powerful tools for building molecular complexity in a single step, offering advantages in atom economy and operational simplicity. However, the convergence of multiple reactants can also lead to challenges such as low yields, competing side reactions, and purification difficulties. This guide is structured to address these specific issues head-on, providing logical, evidence-based solutions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the multicomponent synthesis of pyrazolopyridines.

Issue 1: Low or No Product Yield

Question: My multicomponent reaction for pyrazolopyridine synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in these reactions are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is essential.[1]

Potential Causes & Step-by-Step Solutions:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can halt or divert the reaction pathway.

    • Recommendation: Ensure all starting materials are of high purity. Consider recrystallizing or purifying any suspect reactants before use.

  • Catalyst Selection and Loading: The choice and concentration of the catalyst are pivotal. Both acidic and basic conditions have been successfully employed, and the optimal catalyst is often substrate-dependent.[2]

    • Acid Catalysts: Lewis acids like CuCl₂, ZrCl₄, and ZnCl₂ or Brønsted acids such as acetic acid and p-toluenesulfonic acid (PTSA) are commonly used.[2][3] Some reactions benefit from solid acid catalysts.[4]

    • Base Catalysts: Organic bases like triethylamine or piperidine are also effective, particularly in domino reactions.[5]

    • Recommendation: Screen a panel of both acid and base catalysts. Optimize the catalyst loading; typically, 10-20 mol% is a good starting point, but some reactions may require higher or lower amounts.[6] A novel approach is the use of an algin-functionalized silica-based magnetic nanocatalyst, which has shown excellent performance.[7]

  • Solvent Effects: The solvent influences reactant solubility and reaction kinetics.

    • Recommendation: The choice of solvent can have a significant impact. While polar protic solvents like ethanol are common, some reactions proceed more efficiently in aprotic solvents or even under solvent-free conditions.[3][8] Greener options like water have also been used successfully.[9][10] A systematic solvent screen is highly recommended. For instance, in certain syntheses, ethanol has been shown to produce significantly higher yields compared to nonpolar solvents like cyclohexane or CCl₄.[8]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[1]

    • Recommendation: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent premature or overly extended reaction times. Experiment with a range of temperatures; some reactions proceed well at room temperature, while others require reflux or microwave irradiation to go to completion.[2][3]

Issue 2: Formation of Multiple Products and Regioisomers

Question: My reaction is producing a mixture of products, including what appear to be regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers is a known hurdle, particularly with unsymmetrical starting materials.[1][2]

Strategies to Enhance Selectivity:

  • Control of Reaction Conditions: The catalyst and solvent can influence regioselectivity.

    • Recommendation: A thorough literature search for reactions with similar substrates can provide valuable insights into conditions that favor the formation of the desired regioisomer.

  • Order of Reagent Addition: In some MCRs, a stepwise addition of reagents can guide the reaction pathway and prevent the formation of side products.[3]

    • Recommendation: Try pre-forming an intermediate before introducing the final component. For example, the Knoevenagel condensation product of an aldehyde and an active methylene compound can be formed first, followed by the addition of the aminopyrazole.

  • Purification of Regioisomers: If the formation of regioisomers cannot be completely suppressed, efficient separation is key.

    • Recommendation: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is crucial for achieving good separation.[1]

Issue 3: Difficult Product Purification

Question: I am struggling to isolate a pure product from the reaction mixture. What purification strategies are most effective?

Answer: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

Purification Recommendations:

  • Initial Work-up: A simple acid-base work-up can often remove a significant portion of impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent method for obtaining high-purity material.

  • Column Chromatography: For complex mixtures or non-crystalline products, flash column chromatography on silica gel is the standard approach.

  • Magnetic Nanocatalysts: Utilizing a magnetically recoverable catalyst can simplify the purification process significantly, as the catalyst can be easily removed with a magnet.[7][11]

Frequently Asked Questions (FAQs)

Q1: What is a typical multicomponent reaction setup for pyrazolopyridine synthesis?

A1: A common setup involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl acetoacetate), an aminopyrazole, and a source of ammonia (like ammonium acetate), often in the presence of a catalyst and a suitable solvent.[7][12]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. It allows you to track the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction duration.[1]

Q3: Are there any "green" or environmentally friendly methods for this synthesis?

A3: Yes, significant efforts have been made to develop greener synthetic routes. This includes the use of water as a solvent, solvent-free reaction conditions, and the development of reusable catalysts like magnetic nanocatalysts.[7][8][9][10]

Q4: What is the proposed mechanism for the four-component synthesis of pyrazolopyridines?

A4: A plausible mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the aminopyrazole. Subsequent intramolecular cyclization and dehydration then lead to the dihydropyridine intermediate, which is finally oxidized to the aromatic pyrazolopyridine product.[12]

Experimental Protocols & Data

Protocol 1: General Procedure for the Four-Component Synthesis of Tetrahydropyrazolopyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, ethyl acetoacetate, hydrazine hydrate, ammonium acetate, and catalyst in the chosen solvent.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Effect of Solvent and Catalyst on Yield
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneWaterReflux1Good[9][10]
2Acetic AcidAcetic AcidReflux1up to 98%[2]
3TriethylamineEthanolRoom TempVariesVaries[5]
4KCC-1-npr-NH₂-DPAEthanolReflux0.597%[8]
5Alg@SBA-15/Fe₃O₄EthanolRoom Temp0.3-0.590-97%[7]
6Cu(II) acetylacetonateCHCl₃Room Temp4894%[13]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Step 1 Catalyst Optimize Catalyst (Type & Loading) Purity->Catalyst Step 2 Solvent Screen Different Solvents Catalyst->Solvent Step 3 TempTime Optimize Temperature & Reaction Time Solvent->TempTime Step 4 Success Improved Yield TempTime->Success

Caption: A stepwise guide to troubleshooting low reaction yields.

Diagram 2: Proposed Mechanism for Pyrazolopyridine Formation

ReactionMechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Aromatization Aldehyde Aldehyde + Active Methylene IntermediateA Intermediate A Aldehyde->IntermediateA IntermediateB Intermediate B IntermediateA->IntermediateB Aminopyrazole Aminopyrazole Aminopyrazole->IntermediateB IntermediateC Dihydropyridine Intermediate IntermediateB->IntermediateC FinalProduct Pyrazolopyridine IntermediateC->FinalProduct

Caption: A plausible mechanistic pathway for the four-component synthesis.

References

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journals. [Link]
  • Solid acid-catalysed synthesis of pyrazolopyridines.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. [Link]
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]
  • The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
  • Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst.
  • An efficient synthesis of tetrahydropyrazolopyridine derivatives by a one-pot tandem multi-component reaction in a green media.
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • A Multicomponent Approach to Highly Substituted 1H-Pyrazolo[3,4-b]pyridines. Semantic Scholar. [Link]

Sources

Technical Support Center: Characterization of Pyrazolo[3,4-b]Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of pyrazolo[3,4-b]pyridine isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common, yet significant, challenge of identifying and differentiating isomers of this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are privileged structures in medicinal chemistry, serving as core components in inhibitors for various kinases and other biological targets.[1][2][3] However, their synthesis often yields a mixture of isomers, making unambiguous characterization a critical and often difficult step.

This resource provides field-proven insights and detailed protocols in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and analysis of pyrazolo[3,4-b]pyridines.

Q1: My synthesis yielded a mixture of products with the same mass. How can I quickly determine if I have the N-1 and N-2 isomers?

Answer: This is the most prevalent challenge. Since N-1 (1H) and N-2 (2H) isomers are constitutional isomers, they possess identical molecular weights and often similar polarities, making initial analysis by Mass Spectrometry (MS) and Thin-Layer Chromatography (TLC) insufficient for confirmation.

The most reliable and direct method for identification is Nuclear Magnetic Resonance (NMR) spectroscopy . The key lies in the distinct electronic environments of the pyrazole and pyridine rings in the two isomers, which results in predictable differences in their ¹H and ¹³C NMR spectra.[4][5][6][7]

  • Initial Check (¹H NMR): Examine the chemical shifts of the protons on the pyridine ring (H4, H5, H6) and the C3 proton of the pyrazole ring. While subtle, there are often consistent upfield or downfield shifts between the two isomers. More definitively, if you have a substituent on the pyrazole nitrogen (e.g., N-methyl), the chemical shift of these methyl protons will differ between the N-1 and N-2 positions.

  • Definitive Confirmation (2D NMR): The gold standard is a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique reveals 2- and 3-bond correlations between protons and carbons. For an N-substituted pyrazolo[3,4-b]pyridine, the protons of the N-substituent will show a crucial correlation to the quaternary carbons at the ring junction.

    • In the N-1 isomer , the N1-substituent's protons will show a ³J correlation to the C7a carbon.

    • In the N-2 isomer , the N2-substituent's protons will show a ³J correlation to the C3a carbon. Observing one of these specific correlations provides unambiguous proof of the isomer's identity. A detailed protocol for this is provided in Section 2.

Q2: I'm struggling with my NMR assignments. Are there any general rules or typical chemical shifts for distinguishing pyrazolo[3,4-b]pyridine isomers?

Answer: Yes, while the exact chemical shifts are substituent-dependent, general trends can guide your assignments. The N-1 (1H) tautomer is generally calculated to be significantly more stable than the N-2 (2H) tautomer in unsubstituted systems, which can be a guiding principle.[8] For N-substituted isomers, the electronic distribution differs, leading to characteristic spectral patterns.

Data Presentation: Comparative NMR Chemical Shifts

The following table summarizes typical chemical shift regions for key atoms in N-1 vs. N-2 substituted pyrazolo[3,4-b]pyridines. Use this as a guide, but always confirm with 2D NMR techniques.

AtomN-1 Isomer (Typical δ)N-2 Isomer (Typical δ)Rationale for Difference
C3a ~145-150 ppm~150-155 ppmIn the N-2 isomer, C3a is directly bonded to the substituted nitrogen, leading to a more deshielded environment.
C7a ~140-145 ppm~135-140 ppmIn the N-1 isomer, C7a is adjacent to the substituted nitrogen, causing it to be more deshielded compared to the N-2 isomer.
H4 Varies with substitutionOften slightly downfield compared to N-1The different electronic nature of the pyrazole ring influences the adjacent pyridine ring protons.
H6 Varies with substitutionOften slightly upfield compared to N-1Changes in electron density across the fused system affect the shielding of distal protons.
N-CH₃ ~3.9-4.1 ppm~4.1-4.3 ppmThe protons on the N-substituent in the N-2 position are generally more deshielded due to the proximity and electronic influence of the pyridine nitrogen.

Note: These are generalized ranges. Always refer to literature for compounds with similar substitution patterns. 2D NMR (HMQC, HMBC) is required for unequivocal assignment.[9]

Q3: My isomers are co-eluting or have very poor separation on HPLC. What strategies can I use to improve this?

Answer: Co-elution is a frequent hurdle due to the isomers' similar physicochemical properties. A systematic approach to HPLC method development is necessary.

  • Column Chemistry: Standard C18 columns may not provide sufficient selectivity.

    • Try a Phenyl-Hexyl column: The phenyl stationary phase can offer alternative π-π interactions with the aromatic pyrazolopyridine core, often providing unique selectivity compared to alkyl chains.

    • Consider a Pentafluorophenyl (PFP) column: PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which are highly effective for separating closely related isomers.

  • Mobile Phase Modifiers:

    • Solvent Choice: Switching from methanol to acetonitrile (or vice-versa) as the organic modifier changes the solvent strength and selectivity. Acetonitrile is a weaker hydrogen-bond acceptor and can alter interactions with the stationary phase.

    • Acidic Additive: Small amounts of trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) are standard for good peak shape. Varying the concentration or type of acid can sometimes influence retention and selectivity.

  • Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve efficiency. However, it can also decrease retention time, so a careful balance with the gradient is needed. Sometimes, lower temperatures can enhance selectivity.

  • Gradient Optimization: Instead of a steep, rapid gradient, try a long, shallow gradient around the elution point of your isomers. This provides more time for the stationary phase to interact differently with each isomer, improving resolution.

A protocol for optimizing separation is provided in Section 2.

Q4: Can mass spectrometry help differentiate my isomers?

Answer: While standard MS cannot differentiate isomers (as they have the same m/z), tandem mass spectrometry (MS/MS) can sometimes provide clues. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), you can generate fragmentation patterns.

  • Potential: In some cases, the N-1 and N-2 isomers may exhibit different fragmentation pathways or produce daughter ions with varying relative abundances.[10][11][12] For example, the stability of the bond between the N-substituent and the ring might differ, leading to preferential cleavage.

  • Causality & Limitations: The fragmentation is highly dependent on the compound's overall structure and the energy used for CID. The differences are often subtle and may not be reproducible or distinct enough for confident assignment without authentic standards for each isomer. Therefore, MS/MS should be considered a supportive, not a primary, method for isomer differentiation. NMR remains the definitive technique.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed above.

Guide 1: Definitive Isomer Assignment using 2D NMR

This guide focuses on using HMBC and NOESY/ROE to unambiguously determine the N-1 vs. N-2 substitution pattern.

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra first and fully assign the protons.

    • Set up a gradient-selected HMBC experiment (e.g., ghmbc on Bruker, hmbc on Varian/Agilent).

    • Key Parameter: Set the long-range coupling constant (J_XH) optimization. A standard value is 8 Hz, which is effective for observing both ²J and ³J correlations. If you are specifically looking for ³J correlations and not seeing them, you can try optimizing for 6-10 Hz.

  • Data Processing & Analysis:

    • Process the 2D data with appropriate window functions.

    • Identify the proton signals of your N-substituent (e.g., N-CH₃) on the F2 (proton) axis.

    • Trace vertically from these proton signals to identify correlation cross-peaks to carbons on the F1 (carbon) axis.

    • Interpretation:

      • N-1 Isomer: Expect to see a cross-peak between the N1-substituent protons and the C7a carbon signal.

      • N-2 Isomer: Expect to see a cross-peak between the N2-substituent protons and the C3a carbon signal.

G cluster_N1 N-1 Isomer cluster_N2 N-2 Isomer N1_struct N1_struct N1_R R N1_C7a C7a N1_R->N1_C7a ³J correlation N2_struct N2_struct N2_R R N2_C3a C3a N2_R->N2_C3a ³J correlation

Caption: Key 3-bond HMBC correlations for N-1 and N-2 isomer differentiation.

A Nuclear Overhauser Effect (NOE) experiment can provide powerful secondary confirmation by showing through-space proximity.

  • Rationale: The protons of the N-substituent will be spatially close to different protons on the fused ring system in each isomer.

    • N-1 Isomer: The N1-substituent is spatially close to the H-7 proton of the pyridine ring.

    • N-2 Isomer: The N2-substituent is spatially close to the C3-H proton of the pyrazole ring.

  • Acquisition:

    • Set up a 2D NOESY (or ROESY for medium-sized molecules to avoid zero-crossing issues) experiment.

    • Use a mixing time of ~500-800 ms.

  • Analysis:

    • Look for a cross-peak between your N-substituent protons and either H-7 (confirming the N-1 isomer) or C3-H (confirming the N-2 isomer). The absence of the other correlation is equally important.

Guide 2: Optimizing Chromatographic Separation of Isomers

This guide provides a systematic workflow for developing an HPLC method to separate challenging pyrazolo[3,4-b]pyridine isomers.

HPLC_Workflow start Start: Co-eluting Isomers on Standard C18 Method col_select Step 1: Change Stationary Phase (e.g., Phenyl-Hexyl or PFP) start->col_select Initial strategy solvent_select Step 2: Switch Organic Modifier (Acetonitrile <=> Methanol) col_select->solvent_select If resolution < 1.5 gradient_opt Step 3: Optimize Gradient (Create a long, shallow gradient) solvent_select->gradient_opt If resolution < 1.5 temp_opt Step 4: Adjust Temperature (Test at 25°C, 40°C, 50°C) gradient_opt->temp_opt For fine-tuning success Result: Baseline Separation Achieved temp_opt->success

Caption: Systematic workflow for HPLC method development for isomer separation.

ParameterCondition 1 (High π-π Interaction)Condition 2 (Multi-modal Interaction)
Column Phenyl-Hexyl (e.g., Agilent Zorbax SB-Phenyl), 3.5 µmPentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP), 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanol
Initial Gradient 5-95% B over 15 min10-100% B over 20 min
Flow Rate 1.0 mL/min (for 4.6 mm ID)0.4 mL/min (for 2.1 mm ID)
Temperature 40 °C35 °C
Detection UV at 254 nm and 280 nmUV at 254 nm and 280 nm

Protocol Steps:

  • Scout with Condition 1: Run your isomeric mixture using the Phenyl-Hexyl column conditions.

  • Analyze the Chromatogram: If separation is partial (Resolution < 1.5), proceed to the next step.

  • Switch Organic Modifier: Keeping the Phenyl-Hexyl column, switch Mobile Phase B to Methanol and re-run. This simple change can sometimes be enough to resolve the peaks.

  • Switch to Condition 2: If separation is still poor, move to the PFP column, which offers more complex interaction mechanisms.

  • Optimize the Gradient: Once you see any separation, refine the gradient. If your peaks elute at 40% B, try a shallow gradient from 30% to 50% B over 20 minutes to maximize resolution.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 16(12), 9849-9873. [Link]
  • ResearchGate. (n.d.).
  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]
  • Ahluwalia, V. K., et al. (2019). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. [Link]
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
  • Abdel-Wahab, B. F., et al. (2022).
  • Azizkhani, V., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14123. [Link]
  • Canadian Journal of Chemistry. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. 66(3), 420-429. [Link]
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]
  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6496. [Link]
  • ResearchGate. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. [Link]
  • ResearchGate. (n.d.). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]
  • Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents.
  • ResearchGate. (n.d.).
  • PubMed. (2007). Structure elucidation of a pyrazolo[5][10]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117-1124. [Link]
  • MDPI. (2007). Structure Elucidation of a Pyrazolo[5][10]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. [Link]
  • Liu, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]
  • CORE. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. [Link]
  • Semantic Scholar. (2008).
  • ResearchGate. (n.d.).
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  • PubMed Central. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(6), 735. [Link]
  • MDPI. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(15), 4434. [Link]
  • PubMed Central. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports. [Link]
  • PubMed. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports. [Link]
  • ResearchGate. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation.

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Technical Support Center: Optimizing Catalyst Selection for Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems in pyrazolopyridine synthesis, with a focus on catalyst-related issues.

Issue 1: Low or No Product Yield

Question: I am attempting a pyrazolopyridine synthesis and observing very low or no yield of my desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low yield is a frequent challenge and can be attributed to several factors. A systematic evaluation of your reaction components and conditions is the most effective approach.

1. Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]

2. Catalyst Selection and Loading: The choice of catalyst is paramount and highly dependent on the specific reaction type (e.g., multicomponent reaction, C-N coupling).

  • For Multicomponent Reactions (MCRs):

    • Acidic Catalysts: Simple Brønsted acids like acetic acid or Lewis acids such as ZrCl₄ or ZnCl₂ are commonly used.[2]

    • Heterogeneous Catalysts: Novel catalysts like alginate-functionalized silica-based magnetic nanocatalysts (Alg@SBA-15/Fe₃O₄) have shown excellent performance, offering high yields in short reaction times at room temperature and the advantage of easy separation.[3] Amorphous carbon-supported sulfonic acid (AC-SO₃H) is another effective and green catalyst option.[4]

  • For C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination):

    • Palladium Catalysts: Palladium complexes are the catalysts of choice for forming the C-N bond between a pyrazole and a pyridine precursor. The selection of the appropriate palladium precatalyst and ligand is crucial.[5][6][7]

    • Recommendation: Screen a variety of catalysts. For MCRs, start with a simple acid catalyst and consider a more advanced heterogeneous catalyst if yields are not satisfactory. For C-N coupling, a palladium catalyst system is necessary.

3. Catalyst Loading: The amount of catalyst used can significantly impact the reaction outcome.

  • Recommendation: Optimize the catalyst loading. Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to side product formation and increases cost.

4. Solvent Effects: The solvent influences the solubility of reactants and the reaction kinetics.

  • Polar Protic Solvents: Ethanol is often an excellent choice, leading to high yields in many pyrazolopyridine syntheses.[3][8] Water can also be a suitable green solvent.[2][8]

  • Non-Polar Solvents: Solvents like cyclohexane, n-hexane, and CCl₄ may result in lower yields.[8]

  • Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) can be effective, particularly with heterogeneous catalysts.[3]

  • Recommendation: If you are experiencing low yields, consider changing the solvent. Ethanol is a good starting point.

5. Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.

  • Recommendation: Optimize the reaction temperature. Some syntheses proceed well at room temperature, while others require heating.[1][3] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

6. Base Selection (for C-N coupling): In palladium-catalyzed C-N coupling reactions, the choice of base is critical.

  • Common Bases: Inorganic bases like K₂CO₃ or organic bases such as triethylamine (Et₃N) are frequently used.[9][10]

  • Recommendation: The strength and nature of the base can influence the reaction rate and yield. It may be necessary to screen different bases to find the optimal one for your specific substrate combination.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1]

1. Choice of Reactants:

  • Symmetrical 1,3-Dicarbonyl Compounds: When using a 1,3-dicarbonyl compound as a reactant, employing a symmetrical one will avoid regioselectivity issues.[2]

  • In Situ Generation of Electrophiles: A three-component reaction involving an aldehyde, a carbonyl compound with an α-hydrogen, and a substituted pyrazole can often proceed with high regioselectivity.[2][11]

2. Reaction Conditions:

  • Catalyst and Solvent: In some instances, the choice of catalyst and solvent can influence regioselectivity.[1] For example, the use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents has been shown to improve regioselectivity in pyrazole formation.[12]

  • Recommendation: Consult the literature for specific examples similar to your target molecule to see how others have controlled regioselectivity. Experimenting with different catalyst and solvent combinations may be necessary.

3. Separation of Regioisomers:

  • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. Careful selection of the eluent system is crucial. A gradient of hexane and ethyl acetate is a common starting point.[1]

Catalyst Selection and Optimization Workflow

The following diagram illustrates a general workflow for selecting and optimizing a catalyst for pyrazolopyridine synthesis.

catalyst_selection_workflow start Define Synthetic Route (e.g., MCR, C-N Coupling) mcr Multicomponent Reaction (MCR) start->mcr If MCR cn_coupling C-N Coupling (e.g., Buchwald-Hartwig) start->cn_coupling If C-N Coupling catalyst_screen_mcr Screen Catalysts: - Brønsted Acids (e.g., AcOH) - Lewis Acids (e.g., ZrCl4) - Heterogeneous Catalysts mcr->catalyst_screen_mcr catalyst_screen_cn Screen Pd Catalysts: - Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) - Ligand (e.g., Xantphos, tBuDavePhos) cn_coupling->catalyst_screen_cn optimize_conditions Optimize Reaction Conditions: - Solvent - Temperature - Reactant Ratios - Base (for C-N coupling) catalyst_screen_mcr->optimize_conditions catalyst_screen_cn->optimize_conditions analyze_results Analyze Results: - Yield - Purity - Regioselectivity optimize_conditions->analyze_results troubleshoot Troubleshoot: - Low Yield - Side Products - Isomer Formation analyze_results->troubleshoot Does Not Meet Criteria successful_synthesis Successful Synthesis analyze_results->successful_synthesis Meets Criteria troubleshoot->catalyst_screen_mcr Re-screen Catalysts troubleshoot->catalyst_screen_cn Re-screen Catalysts troubleshoot->optimize_conditions Re-optimize Conditions

Caption: A workflow for catalyst selection and optimization in pyrazolopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a multicomponent reaction (MCR) for pyrazolopyridine synthesis?

A1: MCRs offer several advantages, including experimental simplicity, atom economy, and the formation of multiple bonds in a single operation.[3] This approach is often used for the synthesis of complex, biologically active organic compounds like pyrazolopyridines.[3]

Q2: When should I consider using a palladium catalyst?

A2: Palladium catalysts are primarily used for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[5] This is a powerful method for forming a bond between a pyrazole nitrogen and a carbon on a pyridine ring, a common step in the synthesis of certain pyrazolopyridine derivatives.[6][7]

Q3: How do I choose the right ligand for a palladium-catalyzed C-N coupling reaction?

A3: Ligand selection is crucial for the success of palladium-catalyzed C-N coupling. Bulky, electron-rich phosphine ligands, often of the biarylphosphine type, are known to be effective.[13] The choice of ligand can influence reaction rates, yields, and the scope of compatible substrates.[5] For example, bidentate phosphine ligands like BINAP and DPPF were early developments that improved the coupling of primary amines.[5] More recently developed ligands like tBuDavePhos have shown efficacy in the amination of challenging heterocyclic substrates.[6]

Q4: Can I use "green" or environmentally friendly catalysts for pyrazolopyridine synthesis?

A4: Yes, there is growing interest in developing greener synthetic methods. Heterogeneous catalysts, such as magnetic nanocatalysts, are an excellent option as they can be easily recovered and reused.[3][14] The use of water as a solvent, where appropriate, also contributes to a more environmentally friendly process.[2][8]

Q5: What is the role of the base in pyrazolopyridine synthesis?

A5: In many synthetic routes, particularly palladium-catalyzed C-N couplings, a base is required to facilitate the reaction.[5] The base is involved in the deprotonation of the amine nucleophile, which is a key step in the catalytic cycle.[11] In some cases, a base like triethylamine can also act as a catalyst.[9]

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts under different conditions for pyrazolopyridine synthesis.

CatalystReaction TypeSolventTemperatureYieldReference
Acetic AcidMCRAcetic AcidReflux65-88%[11]
Acetic Acid + TriethylamineMCRAcetic Acid150-160 °C86-98%[11]
ZrCl₄MCR---[2]
Alg@SBA-15/Fe₃O₄MCREthanolRoom Temp97%[3]
AC-SO₃HMCREthanolRoom TempGood[4]
Pd(dba)₂ with tBuDavePhosC-N CouplingToluene80 °CGood[6]

Experimental Protocols

Protocol 1: General Procedure for Multicomponent Synthesis using a Heterogeneous Catalyst

This protocol is based on the use of an alginate-functionalized silica-based magnetic nanocatalyst.[3]

  • To a mixture of ethyl acetoacetate (2.0 mmol), hydrazine hydrate (2.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (1.0 mmol) in ethanol, add the Alg@SBA-15/Fe₃O₄ nanocatalyst (0.02 g).

  • Stir the reaction mixture at room temperature for the time determined by TLC monitoring (typically 20-30 minutes).

  • Upon completion of the reaction, separate the magnetic catalyst from the reaction mixture using an external magnet.

  • Wash the catalyst with ethanol and dry it for reuse.

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

This is a general guideline; specific conditions will vary based on the substrates and chosen catalyst system.

  • In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Add the base (e.g., K₂CO₃, NaOtBu, 1.5-2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC/LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Logical Relationships in Troubleshooting Low Yield

The following diagram outlines the decision-making process when troubleshooting low product yield.

troubleshooting_low_yield start Low Product Yield check_purity Verify Purity of Starting Materials start->check_purity purify_reagents Purify/Recrystallize Reagents check_purity->purify_reagents Impure check_catalyst Evaluate Catalyst and Loading check_purity->check_catalyst Pure re_run Re-run Reaction purify_reagents->re_run screen_catalysts Screen Different Catalysts/ Optimize Loading check_catalyst->screen_catalysts Suboptimal check_conditions Assess Reaction Conditions check_catalyst->check_conditions Optimal screen_catalysts->re_run optimize_temp_time Optimize Temperature and Reaction Time check_conditions->optimize_temp_time optimize_solvent Screen Different Solvents check_conditions->optimize_solvent optimize_base Optimize Base (if applicable) check_conditions->optimize_base optimize_temp_time->re_run optimize_solvent->re_run optimize_base->re_run

Caption: A decision tree for troubleshooting low yield in pyrazolopyridine synthesis.

References

  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Hassanzadeh-Afruzi, F., Amiri-Khamakani, Z., Saeidirad, M., Salehi, M. M., Taheri-Ledari, R., & Maleki, A. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10667-10679.
  • ResearchGate. (n.d.). The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
  • Vallejo, D., & Lavilla, R. (2022).
  • Vallejo, D., & Lavilla, R. (2022).
  • Ghahremanzadeh, R., Fereshteh, Z., & Bazgir, A. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry, 15, 896-902.
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1833-1841.
  • de la Torre, J. C., & Figueredo, M. (2020). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 85(21), 13685-13693.
  • Maleki, A. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(34), 20958-20980.
  • Wikipedia. (n.d.).
  • Kim, J. Y., Park, S. B., & Lee, J. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690.
  • Papakyriakou, A., Zervou, M., & Kourounakis, A. P. (2019).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Ueda, S. (2013). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (Doctoral dissertation, Massachusetts Institute of Technology).

Sources

Technical Support Center: Solvent Effects on the Synthesis of 1H-Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The choice of solvent is a critical, yet often underestimated, parameter that can profoundly influence reaction yield, purity, and even the regiochemical outcome. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 1H-pyrazolo[3,4-b]pyridines where the solvent is a likely culprit.

Issue 1: My reaction yield is low or the reaction is not proceeding to completion.

Question: I am performing a multicomponent synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative from a 5-aminopyrazole and a 1,3-dicarbonyl compound, but I'm getting a very low yield. I've confirmed the purity of my starting materials. Could the solvent be the problem?

Answer: Yes, the solvent is a primary factor to investigate for low conversion. Low yields in these cyclocondensation reactions are frequently tied to issues of solubility, reaction kinetics, and catalyst activity, all of which are heavily influenced by the solvent.[1]

Causality & Recommended Actions:

  • Solubility of Reactants: Ensure your 5-aminopyrazole and dicarbonyl compound are fully soluble at the reaction temperature. Poor solubility is a common reason for incomplete reactions.

    • Recommendation: If using a non-polar solvent like toluene or xylene results in poor solubility, consider switching to a more polar solvent. Protic solvents like ethanol (EtOH) or isopropanol often work well.[1][2] For particularly stubborn substrates, polar aprotic solvents like N,N-dimethylformamide (DMF) can be effective, though they may require more stringent purification.[1]

  • Role of Protic vs. Aprotic Solvents: The reaction mechanism, which is analogous to the Friedländer annulation, involves several condensation and dehydration steps.[3][4] Protic solvents can play a direct role in these steps.

    • Expertise: Protic solvents (e.g., EtOH, acetic acid) can facilitate the necessary proton transfers in the mechanism, acting as both the medium and a co-catalyst. They can stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energy.

    • Recommendation: A screen of protic solvents is highly recommended. Studies have shown that in many cases, protic solvents give significantly higher yields than aprotic ones.[2] A mixture of an alcohol (like propan-2-ol) with a catalytic amount of acetic acid can be particularly effective, as the acid ensures a proton-rich environment that promotes cyclization.[2][5]

  • Reaction Temperature & Solvent Boiling Point: The reaction may have a high activation energy barrier that is not being overcome at the reflux temperature of a low-boiling solvent.

    • Recommendation: If you are using a low-boiling solvent like methanol or ethanol and see low conversion, consider switching to a higher-boiling solvent like n-butanol, DMF, or glacial acetic acid to drive the reaction to completion.[5] Always monitor the reaction by Thin Layer Chromatography (TLC) to avoid product degradation from excessive heat or prolonged reaction times.[1]

Issue 2: I am observing significant side product formation and purification is difficult.

Question: My reaction produces the desired pyrazolopyridine, but it's contaminated with several side products, making column chromatography a challenge. How can solvent choice help improve the purity of the crude product?

Answer: Side product formation is often a consequence of the reaction conditions, particularly the interplay between solvent, temperature, and catalyst. The solvent can influence which of several competing reaction pathways is favored.

Causality & Recommended Actions:

  • Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible.[5][6]

    • Expertise: The solvent can influence the regioselectivity by differentially solvating the two non-equivalent carbonyl groups of the dicarbonyl compound. A polar protic solvent might hydrogen-bond more strongly with the more sterically accessible carbonyl, potentially directing the initial nucleophilic attack of the aminopyrazole.

    • Recommendation: There is no universal solvent for perfect regioselectivity. It is highly substrate-dependent. A systematic screen of solvents with varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Acetic Acid) is the most logical approach. Consult the literature for syntheses with similar unsymmetrical starting materials to guide your choice.[1]

  • Catalyst-Solvent Incompatibility: Some catalysts may be less effective or promote side reactions in certain solvents.

    • Recommendation: If you are using an acid catalyst like p-toluenesulfonic acid (p-TSA) or a Lewis acid like ZrCl₄, ensure it is compatible with your chosen solvent.[1] For instance, strong Lewis acids may be passivated by coordinating solvents like DMF. In such cases, a less coordinating solvent like dichloromethane or toluene might be preferable.

  • Solvent-Free and Green Alternatives: Sometimes, the cleanest reactions occur in the absence of a traditional solvent or by using green solvents.

    • Recommendation: Consider solvent-free conditions, often facilitated by microwave irradiation, which can accelerate the reaction and minimize side product formation.[7] Alternatively, green solvents like water or water-ethanol mixtures have been shown to be highly effective, often leading to excellent yields and simplified workup procedures where the product may precipitate directly from the reaction medium.[2][8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common solvent-related issues in 1H-pyrazolo[3,4-b]pyridine synthesis.

G start Problem Detected (e.g., Low Yield, Impurities) check_reagents 1. Verify Reactant Purity (Aminopyrazole, Dicarbonyl, etc.) start->check_reagents analyze_solvent 2. Analyze Solvent Choice check_reagents->analyze_solvent Reagents OK polarity Polarity Issue? (Poor Solubility) analyze_solvent->polarity proticity Protic vs. Aprotic? (Mechanism Dependent) analyze_solvent->proticity boiling_point Temperature Issue? (High Activation Energy) analyze_solvent->boiling_point action_polarity Action: Switch to more polar solvent (e.g., Toluene -> EtOH, DMF) polarity->action_polarity action_proticity Action: Screen protic solvents (EtOH, iPrOH, Acetic Acid) proticity->action_proticity action_temp Action: Use higher-boiling solvent (e.g., EtOH -> n-Butanol) boiling_point->action_temp action_green Consider Green Chemistry (Water, EtOH/H2O, Solvent-Free) action_polarity->action_green action_proticity->action_green action_temp->action_green

Sources

Preventing byproduct formation in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed to serve as a resource for troubleshooting common issues and preventing the formation of unwanted byproducts during your synthetic campaigns. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This document provides in-depth, experience-driven advice to help you navigate the complexities of this important heterocyclic scaffold.

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors and anxiolytic drugs.[1][2][3] However, its synthesis is often plagued by challenges, most notably the formation of undesired byproducts that complicate purification and reduce overall yield. This guide addresses the most frequent issues, providing mechanistic explanations and actionable protocols to help you achieve your target molecules with greater efficiency and purity.

Section 1: The Challenge of Regioisomerism

One of the most common hurdles in pyrazolo[3,4-b]pyridine synthesis arises from the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound or its equivalent. This reaction, a variation of the Friedländer annulation, can lead to the formation of two distinct regioisomers.[4][5]

FAQ 1: I'm observing a mixture of two regioisomers in my reaction. How can I control the regioselectivity?

Answer: The formation of regioisomers is governed by the relative electrophilicity of the two carbonyl groups in your 1,3-dicarbonyl substrate.[4][5] The initial, and often rate-determining, step is the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons. The subsequent cyclization and dehydration yield the pyridine ring.

Mechanistic Insight:

  • Electronic Effects: A more electrophilic carbonyl (e.g., a ketone adjacent to an electron-withdrawing group like CF₃) will react preferentially with the aminopyrazole.[6]

  • Steric Hindrance: A sterically hindered carbonyl will be less accessible to the nucleophile, favoring reaction at the less hindered site.

The diagram below illustrates the competing pathways leading to the formation of two possible regioisomers from an unsymmetrical diketone.

G start1 5-Aminopyrazole int_a Intermediate A start1->int_a Attack at C=O (R1) int_b Intermediate B start1->int_b Attack at C=O (R2) start2 Unsymmetrical 1,3-Diketone (R1 ≠ R2) start2->int_a start2->int_b prod_a Regioisomer 1 int_a->prod_a prod_b Regioisomer 2 int_b->prod_b Cyclization & Dehydration

Caption: Competing pathways in pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting & Optimization Strategies:

  • Exploit Electronic Differences: If possible, design your 1,3-dicarbonyl substrate to have a significant electronic difference between the two carbonyl groups. For example, using a β-ketoester like ethyl acetoacetate often provides high regioselectivity because the ketone is significantly more electrophilic than the ester carbonyl.[4]

  • Solvent and Catalyst Screening: The reaction environment can influence selectivity. While acetic acid is a common solvent, exploring others may alter the outcome.[4] Lewis acids can also be employed to chelate with the dicarbonyl compound, potentially enhancing the electrophilicity of one carbonyl over the other.

ParameterCondition A (Standard)Condition B (Alternative)Expected Outcome
Solvent Glacial Acetic AcidToluene, Ethanol, or DMFMay alter reactant conformation and solvation, influencing the kinetic barrier for each pathway.
Catalyst None (or self-catalyzed)ZrCl₄, Sc(OTf)₃, IodineLewis acids can coordinate to carbonyls, potentially directing the nucleophilic attack.[7]
Temperature Reflux (e.g., 118 °C)Room Temp to 100 °CLower temperatures may favor the kinetically controlled product.
  • Use of Pre-activated Substrates: Consider using α,β-unsaturated ketones (chalcones) or enaminones. These substrates often provide excellent regioselectivity due to the defined electrophilic centers for Michael addition followed by cyclization.[4][6]

Experimental Protocol: Separation of Regioisomers

If optimizing reaction conditions fails to provide a single isomer, purification is necessary.

  • Reaction Work-up: After completion (monitored by TLC), cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Column Chromatography: The primary method for separating regioisomers is flash column chromatography.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. The optimal eluent system must be determined empirically using TLC. Isomers often show a small but distinct difference in Rf values.

Section 2: Troubleshooting Low Yield and Incomplete Reactions

A common complaint is obtaining a low yield of the desired pyrazolo[3,4-b]pyridine. This can stem from several factors, from reactant purity to suboptimal reaction conditions.

FAQ 2: My reaction yield is very low, and TLC analysis shows unreacted starting material. What should I do?

Answer: Low conversion is a frequent issue that can often be resolved by systematically evaluating and optimizing reaction parameters.

Troubleshooting Workflow:

G start Low Yield/ Incomplete Reaction purity 1. Check Purity of Starting Materials start->purity conditions 2. Optimize Reaction Conditions purity->conditions Purity OK success Improved Yield purity->success Purify & Retry catalyst 3. Screen Catalysts conditions->catalyst No Improvement conditions->success Improvement monitoring 4. Monitor Reaction Progress Closely catalyst->monitoring No Improvement catalyst->success Improvement monitoring->success Improvement

Caption: Step-by-step troubleshooting for low reaction yields.

Detailed Recommendations:

  • Purity of Starting Materials: 5-aminopyrazoles can be susceptible to degradation. Ensure the purity of all reactants, especially the aminopyrazole, by checking their melting point, NMR, or by purifying them (e.g., recrystallization) before use.[7]

  • Reaction Conditions:

    • Temperature: While many procedures call for reflux in acetic acid, some systems may require higher or lower temperatures. For multicomponent reactions, temperatures around 90-100 °C are common.[7][8] Use TLC to monitor the reaction at different temperatures to find the optimum.

    • Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. Consider screening solvents like ethanol, DMF, or even solvent-free conditions at elevated temperatures.[7]

    • Reaction Time: Incomplete reactions may simply need more time. Monitor the reaction by TLC until the starting material spot is consumed.

  • Catalyst Choice: Many syntheses are acid-catalyzed. If acetic acid is insufficient, consider stronger Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZrCl₄, Nd(NO₃)₃·6H₂O).[7][9][10] Catalyst loading is also a key parameter to optimize.

Section 3: Identification and Prevention of Specific Byproducts

Beyond regioisomers, other unexpected products can appear in your reaction mixture. Identifying these can provide clues for optimizing your protocol.

FAQ 3: I see an unexpected byproduct in my reaction run in acetic acid. What could it be?

Answer: When using acetic acid as a solvent, particularly at high temperatures for prolonged periods, you might observe the formation of an N-acetylated aminopyrazole byproduct. This occurs when the exocyclic amino group of the starting material is acylated by the solvent.[6]

  • Prevention:

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Change Solvent/Catalyst: Switch to a non-acylating solvent like ethanol or toluene and use a catalytic amount of a different acid (e.g., p-TsOH).

FAQ 4: My reaction produced a completely unexpected heterocyclic system, not the pyrazolopyridine.

Answer: While less common, side reactions can lead to entirely different scaffolds. For instance, the reaction of 5-aminopyrazoles with 2,5-dimethoxytetrahydrofuran (a surrogate for 1,4-dicarbonyls) in a Clauson-Kaas reaction has been reported to sometimes yield unexpected pyrazoloazepine byproducts.[11]

  • Prevention & Mitigation:

    • Confirm Starting Materials: Double-check the identity and structure of your reactants.

    • Strict Temperature Control: These side reactions can be highly temperature-dependent. Precise temperature control might favor the desired pathway.

    • Literature Precedent: Before attempting a novel transformation, thoroughly search the literature for similar reaction classes to be aware of potential documented side reactions.

References

  • Al-dujaili, D. A. H., Díez, D., & García, F. (2022).
  • Zhang, Y., et al. (2022).
  • Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569–1577. [Link]
  • Various Authors. Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions.
  • Nafie, M. S., & Gobouri, A. A. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Al-dujaili, D. A. H., Díez, D., & García, F. (2022).
  • A. A. Aly, A. M. N. Gomaa, M. S. T. Makki. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. [Link]
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • Sławiński, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
  • Fichez, J., Busca, P., & Prestat, G. (2022).
  • Anitha, M., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. [Link]
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation.
  • Laskin, A., Laskin, J., & Nizkorodov, S. A. (2021). New Insights into the Brown Carbon Chromophores and Formation Pathways for Aqueous Reactions of α-Dicarbonyls with Amines and Ammonium.
  • Šoral, M., et al. (2018). On the formation of uncommon pyrazoloazepines from 5-aminopyrazoles as by-products in the Clauson-Kaas reaction.
  • Wikipedia. (n.d.). Friedländer synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
  • Rossi, M. A., et al. (2016). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • Al-dujaili, D. A. H., Díez, D., & García, F. (2022).
  • Bagley, M. C., et al. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
  • Gelling, O. J., et al. (1989). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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Technical Support Center: Enhancing the Solubility of Pyrazolo[3,4-b]pyridine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine derivatives. This scaffold is central to the development of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3][4] However, the very structural features that confer high target affinity—often planar, aromatic, and hydrophobic moieties—frequently lead to poor aqueous solubility. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to overcome these solubility challenges, ensuring the reliability of your biological data and the progression of your drug discovery programs.

The Root of the Problem: Why Do Pyrazolo[3,4-b]pyridines Have Poor Solubility?

The pyrazolo[3,4-b]pyridine core is an adenine isostere, making it an excellent scaffold for ATP-competitive inhibitors.[5] To achieve high potency and selectivity, this core is typically decorated with hydrophobic groups that form key interactions within the target protein's binding pocket. This inherent lipophilicity is the primary driver of low aqueous solubility, which can manifest as several critical experimental issues:

  • Inaccurate Potency Data: Compound precipitation in assays leads to an underestimation of a compound's true potency (IC50/EC50).

  • Poor Bioavailability: Low solubility is a major contributor to poor absorption and low exposure in in vivo models.[6]

  • Irreproducible Results: Variability in compound solubility between experiments can lead to inconsistent data.

  • Cellular Toxicity: High concentrations of co-solvents like DMSO, used to force the compound into solution, can introduce their own cytotoxic or off-target effects.

This guide is structured as a series of frequently asked questions that address these common issues with escalating levels of intervention.

Troubleshooting Guide & FAQs

Q1: My pyrazolo[3,4-b]pyridine derivative won't dissolve to make a concentrated stock solution. What are the best practices?

This is the first and most critical step. An improperly prepared stock solution will compromise all subsequent experiments.

Answer:

Your primary goal is to create a high-concentration, stable stock solution, typically in the 10-50 mM range, from which you will make serial dilutions.

Tier 1: Standard Organic Solvents Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its strong solubilizing power for a wide range of organic molecules.

  • Expertise & Causality: DMSO is an aprotic, highly polar solvent that can disrupt the crystal lattice energy of your solid compound and form stable solvation shells around the molecule. Most pyrazolo[3,4-b]pyridine derivatives are readily soluble in pure DMSO.[5]

  • Protocol:

    • Weigh your compound accurately in a sterile, appropriate vial (e.g., amber glass).

    • Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to reach your target concentration.

    • Gently warm the solution (30-37°C) and vortex or sonicate for 5-10 minutes to aid dissolution. Vigorous heating should be avoided as it can degrade the compound.

    • Visually inspect for any remaining particulate matter. If the solution is not clear, sonicate for another 5-10 minutes.

    • Once fully dissolved, store the stock solution appropriately (typically at -20°C or -80°C, protected from light and moisture).

If DMSO fails or is incompatible with your assay: Consider other organic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or ethanol. However, be aware that these may have different toxicity profiles and compatibility with your assay components.

Q2: My compound is soluble in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer or cell culture medium. What's happening and how do I fix it?

This is the most common solubility challenge encountered in biological assays. The phenomenon is known as "crashing out."

Answer:

This occurs because the compound is only soluble in the high-percentage organic solvent. When diluted into an aqueous environment, the organic solvent concentration drops dramatically, and the water cannot maintain the compound in solution, causing it to precipitate.

Troubleshooting Workflow: From Simple to Complex

The following diagram outlines a systematic approach to addressing this issue.

G start Compound Precipitates in Aqueous Media check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase DMSO to 0.5-1.0% (if cell tolerance allows) check_dmso->increase_dmso No ph_modification Tier 1: pH Modification check_dmso->ph_modification Yes increase_dmso->ph_modification Still Precipitates success Solubility Achieved Proceed with Assay increase_dmso->success Soluble cosolvents Tier 2: Add Co-solvents (e.g., PEG400, Solutol HS 15) ph_modification->cosolvents Fails / Not Applicable ph_modification->success Soluble cyclodextrins Tier 3: Use Cyclodextrins (e.g., HP-β-CD) cosolvents->cyclodextrins Fails / Toxic cosolvents->success Soluble cyclodextrins->success Soluble advanced Advanced Formulation (Nanosuspension, Solid Dispersion) cyclodextrins->advanced Fails

Caption: A decision tree for troubleshooting compound precipitation in aqueous media.

Tier 1: pH Modification

  • Expertise & Causality: The pyrazolo[3,4-b]pyridine scaffold contains basic nitrogen atoms.[1][2] By lowering the pH of the buffer (e.g., to pH 4-5), these nitrogens can be protonated, creating a charged species (a salt) which is often significantly more water-soluble. This is a powerful technique, especially for biochemical assays that can tolerate a lower pH.

  • Trustworthiness: This method is self-validating. Prepare your compound in buffers of varying pH (e.g., 7.4, 6.5, 5.5, 4.5) and measure the solubility, for instance, by nephelometry or UV-Vis spectroscopy after centrifugation. This allows you to determine the pH-solubility profile of your specific derivative.

  • Caution: This is often not suitable for cell-based assays, as altering the pH of the culture medium can induce significant stress or cell death.

Tier 2: Addition of Co-solvents and Surfactants If pH modification is not an option, you can add small amounts of pharmaceutically acceptable co-solvents or non-ionic surfactants to your final assay buffer.

Solubilizing AgentMechanism of ActionTypical Final Conc.ProsCons
PEG 400 Increases solvent polarity and creates a "micro-environment" that is more favorable for the drug.1-10%Low toxicity, commonly used.May not provide a large increase in solubility.
Kolliphor® EL (Cremophor EL) Forms micelles that encapsulate the hydrophobic drug molecule.0.1-1%High solubilizing capacity.Can have biological effects (e.g., P-gp inhibition) and cellular toxicity.
Polysorbate 80 (Tween® 80) Non-ionic surfactant that forms micelles.0.1-1%Widely used, relatively low toxicity.Can interfere with some assay readouts.
Solutol® HS 15 Non-ionic solubilizer that forms micelles.0.1-2%Good solubilizing power, lower toxicity than Cremophor EL.Can be viscous and harder to handle.
Q3: The basic strategies are insufficient or cause toxicity. What advanced, non-covalent methods can I use for in vitro assays?

When standard excipients fail, complexation with cyclodextrins is the most robust and widely adopted next step.

Answer:

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble "guest" molecules, like your pyrazolo[3,4-b]pyridine derivative, forming a water-soluble inclusion complex.[8][9]

  • Expertise & Causality: The hydrophobic moieties of your compound partition into the non-polar interior of the CD, while the polar exterior of the complex interacts favorably with water. This masking of the drug's hydrophobicity can increase aqueous solubility by several orders of magnitude.[10] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in biological research due to its high water solubility and low toxicity.[10]

  • Trustworthiness: The formation of an inclusion complex can be confirmed using techniques like Phase Solubility Studies, Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For most labs, a phase solubility study is the most practical approach.

Protocol: Preparation of a Pyrazolo[3,4-b]pyridine-HP-β-CD Complex

This protocol uses a simple freeze-drying (lyophilization) method to create a solid powder of the drug-CD complex, which can be easily dissolved in water or buffer.

Materials:

  • Pyrazolo[3,4-b]pyridine derivative

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water (e.g., Milli-Q)

  • Organic solvent (e.g., Ethanol or a 1:1 mixture of water:tert-butanol)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Methodology:

  • Determine Stoichiometry: A 1:1 or 1:2 molar ratio of drug to HP-β-CD is a common starting point. Phase solubility studies can determine the optimal ratio.[10]

  • Dissolution:

    • Dissolve the accurately weighed pyrazolo[3,4-b]pyridine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • In a separate flask, dissolve the corresponding molar amount of HP-β-CD in high-purity water.

  • Complexation:

    • Slowly add the drug solution to the stirring aqueous HP-β-CD solution.

    • Allow the mixture to stir at room temperature for 24-48 hours to allow for the equilibration and formation of the inclusion complex. The solution should become clear as the complex forms.

  • Solvent Removal:

    • Remove the organic solvent and some of the water using a rotary evaporator under reduced pressure.

  • Lyophilization:

    • Freeze the resulting aqueous solution completely (e.g., in a dry ice/acetone bath or a -80°C freezer).

    • Lyophilize the frozen sample for 48-72 hours until a dry, fluffy powder is obtained.

  • Reconstitution: The resulting powder is the drug-CD complex, which should now be readily soluble in your aqueous assay buffer. Reconstitute as needed for your experiments.

Q4: My goal is in vivo studies. What formulation strategies are most suitable for improving oral bioavailability?

For in vivo applications, simply increasing solubility is not enough. The formulation must also be stable and facilitate absorption across the gut wall.

Answer:

For preclinical and clinical development, more advanced formulation strategies are required. Two common approaches for pyrazolo[3,4-b]pyridine derivatives and other BCS Class II/IV compounds are amorphous solid dispersions and nanosuspensions.[6][11]

  • Amorphous Solid Dispersions (ASDs):

    • Expertise & Causality: In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC).[5][12] The amorphous state has a higher free energy than the stable crystalline state, leading to a significant increase in apparent solubility and dissolution rate. The polymer also helps to prevent the drug from recrystallizing in the gastrointestinal tract.

    • Application: This is a leading strategy for oral drug formulation and can be produced by methods like spray-drying or hot-melt extrusion.

  • Nanosuspensions:

    • Expertise & Causality: A nanosuspension consists of sub-micron particles of the pure drug suspended in a liquid medium, stabilized by surfactants or polymers.[13][14] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and improved absorption.[15][16]

    • Application: This technology is particularly useful for compounds that are poorly soluble in both aqueous and lipidic media.[14][17] Nanosuspensions can be prepared by media milling or high-pressure homogenization.[15]

  • Prodrug Approach:

    • Expertise & Causality: A prodrug is a chemically modified version of the parent drug that has improved solubility.[18] This is often achieved by attaching a polar, ionizable promoiety (like a phosphate or an amino acid) via a linker that is cleaved by enzymes in vivo to release the active drug.[6]

    • Application: This requires medicinal chemistry efforts to design and synthesize the prodrug but can be a highly effective strategy to overcome fundamental solubility limitations.[18]

References

  • Coluccia, A., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. PubMed.
  • Gambari, R., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science.
  • Gambari, R., et al. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate.
  • Bar-Nir, P., et al. (2015). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
  • Ghosh, I., et al. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed.
  • Jadhav, P., et al. (2020). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar.
  • Sahu, B. P., & Das, M. K. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed.
  • Nagar, A., et al. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Quiroga, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH.
  • Quiroga, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Liu, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC.
  • Kumar, D., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
  • Norman, M. H., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ScienceDirect.
  • Al-Issa, S. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Mohamed, M. S., et al. (2019). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Bentham Science.
  • Thakur, S. S., et al. (2015). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Aston Research Explorer.
  • Singh, A., et al. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
  • Singh, R., et al. (2022). (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate.
  • Piel, G., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.
  • El-Gamal, S. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Sepehrmansourie, H., et al. (2023). Preparation of novel mono and bis and tris pyrazolo[3,4-b] pyridine... ResearchGate.
  • Al-Omair, M. A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery.
  • Al-Omair, M. A., et al. (2024). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate.
  • El-Gamal, S. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed.
  • Lee, J. Y., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC - NIH.
  • Nikolaou, S., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed.
  • Degtyarenko, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
  • El-Gamal, S. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed.
  • Request PDF. (2019). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate.

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Addressing signal broadening in NMR spectra of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Signal Broadening in NMR Spectra

Welcome to the technical support center for NMR analysis of pyrazine derivatives. As a Senior Application Scientist, I understand that obtaining high-resolution NMR spectra for nitrogen-containing heterocycles like pyrazines can be challenging. Signal broadening is a frequent and frustrating issue that can obscure vital structural information.

This guide is designed to move beyond simple procedural lists. It provides in-depth, cause-and-effect explanations and validated troubleshooting workflows to help you diagnose the root cause of line broadening and restore the spectral resolution you need for confident characterization. We will explore the common culprits—from quadrupolar effects to sample aggregation—and provide field-proven protocols to address each one.

Frequently Asked Questions (FAQs): Quick Diagnosis

This section addresses the most common initial queries regarding broad signals in pyrazine NMR spectra.

Q1: My proton signals are just generally broad and poorly resolved. What's the first thing I should check?

A1: Before diving into complex chemical phenomena, always start with the fundamentals of your sample and spectrometer setup. Poor magnetic field homogeneity is a primary cause of universally broad peaks.[1]

  • Action: Re-shim the magnet. Modern spectrometers have automated shimming routines that are very effective, but a manual touch-up, particularly of the Z1 and Z2 shims, can sometimes significantly improve resolution.[2] If your solvent peak is sharp (e.g., linewidth at half-height <1 Hz) but your analyte peaks are broad, the issue is likely not shimming.[3]

  • Check Your Sample: Ensure your sample is free of any suspended particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[4][5] Solids will severely degrade field homogeneity.[5]

Q2: I've noticed the proton signals closest to the nitrogen atoms are broader than others. Why is this?

A2: This is a classic sign of quadrupolar broadening . The most abundant nitrogen isotope, ¹⁴N (99.7% natural abundance), has a nuclear spin I=1, which gives it an electric quadrupole moment.[6] In the asymmetric electronic environment of the pyrazine ring, this quadrupole interacts with the local electric field gradient, causing it to relax very quickly. This rapid relaxation provides an efficient relaxation pathway for adjacent protons, shortening their T2 relaxation time and causing their signals to broaden.[7][8] The effect is distance-dependent, so protons directly attached to or near the ring nitrogens are most affected.[7]

Q3: Can my choice of deuterated solvent affect signal width?

A3: Absolutely. The solvent plays multiple roles that can influence linewidth.

  • Viscosity: High-viscosity solvents like DMSO-d₆ can slow down the molecular tumbling of your pyrazine derivative in solution.[9][10] Slower tumbling leads to less efficient averaging of dipolar interactions, resulting in broader lines. If solubility permits, try a lower-viscosity solvent like CDCl₃ or Acetone-d₆.[9]

  • Analyte-Solvent Interactions: Solvents like DMSO-d₆ and CD₃OD are strong hydrogen bond acceptors and donors.[11] If your pyrazine derivative has labile protons (e.g., -NH, -OH substituents), the solvent can facilitate chemical exchange, leading to signal broadening.[11]

Q4: My sample concentration is quite high to get a good signal for ¹³C NMR. Could this be the problem?

A4: Yes, high sample concentration can lead to two primary issues:

  • Increased Viscosity: A highly concentrated sample increases the solution's viscosity, which, as mentioned above, broadens signals by slowing molecular tumbling.

  • Aggregation: Many organic molecules, including pyrazine derivatives, can form aggregates or oligomers at high concentrations through mechanisms like π-π stacking.[12][13] These larger entities tumble much more slowly in solution than individual molecules, leading to significant line broadening.[13]

In-Depth Troubleshooting Guides

If the quick fixes in the FAQ section did not resolve your issue, a more systematic approach is needed. The following guides are structured to help you diagnose and solve the specific mechanism causing line broadening.

Systematic Diagnostic Workflow

The first step is to follow a logical path of experiments to narrow down the possibilities. The following workflow provides a structured approach to diagnosing the root cause of your signal broadening.

G A Broad Peaks Observed in Pyrazine Spectrum B Is the residual solvent peak also broad? A->B C Re-shim the magnet. Check for particulates in sample. B->C Yes D Are peaks near N atoms disproportionately broad? B->D No E Likely Quadrupolar Broadening. See Guide 1. D->E Yes F Run a Dilution Series (e.g., 20mM, 5mM, 1mM) D->F No G Did peaks sharpen upon dilution? F->G H Likely Aggregation. See Guide 2. G->H Yes I Perform Variable Temperature (VT) NMR Experiment G->I No J Did peaks sharpen or coalesce at higher/lower temp? I->J K Likely Chemical Exchange. See Guide 3. J->K Yes L Degas the sample (Freeze-Pump-Thaw). Add a chelating agent (e.g., EDTA). J->L No M Did peaks sharpen? L->M N Likely Paramagnetic Impurities. See Guide 4. M->N Yes O Review Acquisition Parameters. See Guide 5. M->O No

Caption: A systematic workflow for diagnosing the cause of NMR signal broadening.

Guide 1: Managing ¹⁴N Quadrupolar Broadening
  • What It Is: As described in the FAQs, the ¹⁴N nucleus has a non-spherical charge distribution (a quadrupole moment). In the asymmetric environment of a pyrazine ring, the nucleus rapidly changes its spin state, creating a fluctuating magnetic field that broadens the signals of nearby nuclei (¹H, ¹³C).[8][14] This is an intrinsic property of the molecule and cannot be eliminated entirely, but it can be managed.

  • Diagnosis:

    • Proximity Effect: Protons directly attached to the pyrazine ring (α-protons) will be broader than signals from substituents further away.[7]

    • Symmetry: In highly symmetrical environments (like the ammonium ion, NH₄⁺, which has tetrahedral symmetry), the electric field gradient at the nitrogen is averaged to zero, resulting in sharp signals.[6][14] While pyrazine itself is not perfectly symmetrical in this regard, derivatives with highly symmetric substitution patterns may show less pronounced broadening.

  • Solutions & Mitigation:

    • Increase Temperature: Running the experiment at a higher temperature increases the rate of molecular tumbling. This can partially average out the quadrupolar interactions, leading to sharper lines. Be mindful of your compound's thermal stability.

    • Use a Lower Field Spectrometer: This is counter-intuitive, as higher fields usually mean better resolution. However, quadrupolar relaxation is often more efficient at higher magnetic fields. If you have access to different instruments (e.g., 600 MHz vs. 400 MHz), acquiring the spectrum on the lower-field instrument may yield sharper lines for the affected protons.

    • ¹⁵N Isotopic Labeling: For definitive characterization where ¹⁴N broadening is a major obstacle, synthesizing the pyrazine derivative with ¹⁵N-labeled precursors is the ultimate solution. ¹⁵N has a spin of I=1/2 and no quadrupole moment, so it does not cause this type of broadening and will show sharp couplings to adjacent protons. This is often reserved for critical drug development stages due to cost.

Guide 2: Identifying and Preventing Aggregation
  • What It Is: Pyrazine derivatives, particularly those with flat aromatic systems and hydrogen-bonding capabilities, can stack or self-associate in solution to form larger aggregates.[12] These aggregates tumble much more slowly than single molecules, leading to a dramatic increase in linewidth because of inefficient averaging of dipolar couplings.[13]

  • Diagnosis:

    • Concentration Dependence: This is the hallmark of aggregation. Signals will be significantly broader at higher concentrations and will sharpen upon dilution.[13]

  • Troubleshooting Protocol: Dilution Study

    • Prepare a Stock Solution: Create a concentrated stock solution of your pyrazine derivative (e.g., 20-50 mg in 0.7 mL of deuterated solvent).[15] Acquire a ¹H NMR spectrum.

    • Serial Dilution: Prepare a series of dilutions from this stock solution (e.g., 1:2, 1:5, 1:10).

    • Acquire Spectra: Run a ¹H NMR spectrum for each dilution. Ensure the number of scans is increased for more dilute samples to maintain a good signal-to-noise ratio.[16]

    • Analyze Linewidth: Compare the linewidth at half-height (W₁/₂) for the same peak across the different concentrations. A clear trend of decreasing linewidth with decreasing concentration strongly indicates aggregation.[13]

  • Solutions:

    • Work at Lower Concentrations: The simplest solution is to use the most dilute sample possible that still provides adequate signal-to-noise in a reasonable amount of time.

    • Change Solvent: A solvent that can disrupt the intermolecular forces causing aggregation (e.g., breaking up π-π stacking or hydrogen bonds) can be effective. If you are in a non-polar solvent like CDCl₃, try a more polar or hydrogen-bond-disrupting solvent like DMSO-d₆ or CD₃OD.[9]

    • Increase Temperature: Higher temperatures provide thermal energy that can break up weakly-bound aggregates, leading to sharper signals.

Guide 3: Diagnosing Chemical Exchange
  • What It Is: If a nucleus can exist in two or more different chemical environments and is rapidly exchanging between them on the NMR timescale (milliseconds to microseconds), its signal will be broadened.[17][18] For pyrazine derivatives, common exchange processes include protonation/deprotonation of the ring nitrogens or exchange of labile protons on substituents (e.g., -OH, -NH₂).[11][19]

  • Diagnosis:

    • Temperature Dependence: Chemical exchange rates are highly temperature-dependent. As you change the temperature, you can move from a slow exchange regime (two sharp peaks), through an intermediate exchange regime (one very broad peak at the coalescence point), to a fast exchange regime (one sharp, averaged peak).[20]

    • pH Sensitivity: If the exchange is due to protonation/deprotonation, the spectrum will be very sensitive to pH. Small traces of acid or base can dramatically alter the linewidths.[21][22]

  • Troubleshooting Protocol: Variable Temperature (VT) NMR

    • Initial Spectrum: Acquire a standard spectrum at room temperature (e.g., 298 K).

    • Increase Temperature: Increase the sample temperature in increments (e.g., 10-15 K) and acquire a spectrum at each step (e.g., 313 K, 328 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

    • Decrease Temperature (Optional): If heating doesn't sharpen the peaks and your solvent's freezing point allows, cool the sample in increments (e.g., 283 K, 268 K).

    • Analyze: Look for systematic sharpening, broadening, or coalescence of peaks as a function of temperature. If the peaks sharpen at higher temperatures, you are moving into the fast exchange regime.[20]

  • Solutions:

    • Control pH: If proton exchange is suspected, especially in solvents like D₂O or CD₃OD, buffer the sample to a stable pH.

    • Change Solvent: Switch to an aprotic, non-hydrogen-bonding solvent (e.g., CDCl₃, Benzene-d₆, Acetone-d₆) to minimize proton exchange pathways.[9]

    • Acquire at High/Low Temperature: Based on the VT-NMR results, run the final analytical spectrum at a temperature where the signals are sharpest (i.e., in the fast or slow exchange regime).

Guide 4: Eliminating Paramagnetic Broadening
  • What It Is: Paramagnetic species (molecules with unpaired electrons) are extremely efficient at inducing nuclear relaxation.[23] Even trace amounts of paramagnetic impurities, such as dissolved molecular oxygen (O₂) or transition metal ions (e.g., Fe³⁺, Cu²⁺), can cause significant line broadening.[3] This effect, known as Paramagnetic Relaxation Enhancement (PRE), affects all signals in the spectrum.[24]

  • Diagnosis:

    • Universal Broadening: Unlike quadrupolar broadening or specific chemical exchange, paramagnetic broadening tends to affect all peaks in the spectrum more or less equally.

    • Disappears on Purification: The broadening is caused by an external agent, so removing it will restore sharp signals.

  • Troubleshooting Protocol: Sample Degassing and Purification

    • Degas the Sample: Dissolved oxygen is a common paramagnetic culprit. Use the Freeze-Pump-Thaw method for effective removal.

      • Step 1 (Freeze): Freeze your sample in the NMR tube by carefully immersing the bottom in liquid nitrogen.

      • Step 2 (Pump): Connect the tube to a high-vacuum line and evacuate the headspace.

      • Step 3 (Thaw): Close the valve to the vacuum, remove the liquid nitrogen, and allow the sample to thaw. You will see bubbles of dissolved gas being released.

      • Step 4 (Repeat): Repeat this cycle at least three times for best results.

    • Chelate Metal Ions: If you suspect metal ion contamination (e.g., from glassware, reagents, or catalysts), add a small amount of a chelating agent like EDTA to the NMR sample. The EDTA will bind the paramagnetic metal ions, effectively removing them from solution and eliminating their broadening effect.

Guide 5: Optimizing Acquisition Parameters
  • What It Is: Incorrectly set acquisition parameters can result in artificially broadened lines, a phenomenon known as "truncation" of the Free Induction Decay (FID).

  • Diagnosis:

    • "Sinc" Wiggles: Artificially broadened peaks often show characteristic "sinc" wiggles or oscillations at their base after Fourier transformation.

    • Review Parameters: Check your acquisition time (AQ) and relaxation delay (D1).

  • Key Parameters to Check:

ParameterRecommended Setting & Rationale
Acquisition Time (AQ) Should be set long enough to allow the FID signal to decay fully into the noise. A typical value for small molecules is 2-4 seconds.[2] If AQ is too short, the FID is truncated, leading to artificially broad lines and poor resolution.[25]
Relaxation Delay (D1) This is the wait time between scans. For quantitative results, D1 should be at least 5 times the longest T₁ of your molecule.[26] For routine spectra, a D1 of 1-2 seconds is often sufficient.[2] If D1 is too short, signals may not fully relax, leading to saturation and reduced intensity, which can be mistaken for broadening.
Number of Scans (NS) While not a direct cause of broadening, an insufficient number of scans will result in a poor signal-to-noise ratio, making broad peaks difficult to distinguish from baseline noise.[16]
  • Solutions:

    • Increase Acquisition Time (AQ): If you suspect FID truncation, double the acquisition time and re-acquire the spectrum.

    • Ensure Adequate Relaxation Delay (D1): Use a standard relaxation delay of at least 1.5-2 seconds for routine ¹H spectra.[27]

    • Apply a Window Function: Before Fourier transformation, you can apply a gentle line-broadening (LB) or exponential window function (e.g., LB = 0.3 Hz). This can improve the signal-to-noise ratio and smooth out sinc artifacts from a truncated FID, at the cost of a slight loss in resolution.[27]

References
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Sources

Technical Support Center: Method Development for HPLC Analysis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of pyrazolo[3,4-b]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you overcome common challenges and develop robust, reliable HPLC methods for this important class of heterocyclic compounds.

Pyrazolo[3,4-b]pyridines are a "privileged scaffold" in medicinal chemistry, forming the core of many therapeutic agents.[1][2] Their basic nature, arising from the nitrogen atoms in the fused ring system, presents specific challenges in reversed-phase HPLC, primarily related to peak shape and retention reproducibility. This guide will address these issues systematically.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of pyrazolo[3,4-b]pyridines in a question-and-answer format.

Peak Shape Abnormalities

Question 1: My pyrazolo[3,4-b]pyridine peak is exhibiting significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue when analyzing basic compounds like pyrazolo[3,4-b]pyridines on silica-based reversed-phase columns.

  • Primary Cause: Secondary Silanol Interactions. The underlying issue is the interaction between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing material.[3] This ion-exchange interaction is a secondary retention mechanism that leads to tailed peaks.[4][5]

  • Solutions (In Order of Recommendation):

    • Mobile Phase pH Adjustment: The most effective solution is to control the ionization of both the analyte and the silanol groups.

      • Low pH: Maintain the mobile phase pH between 2.5 and 3.5 using an additive like 0.1% formic acid or a 10-20 mM phosphate buffer.[4] At this pH, most residual silanols are protonated (Si-OH), minimizing their ability to interact with the positively charged analyte.[4]

      • High pH: Alternatively, using a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) can deprotonate the basic analyte, neutralizing it.[6] This requires a pH-stable column, such as a hybrid-silica or specially bonded phase column.[7]

    • Use a Modern, High-Purity, End-Capped Column: Modern HPLC columns are typically based on high-purity silica ("Type B") with minimal metal content and are extensively end-capped.[4][7] End-capping chemically converts most accessible silanol groups into less interactive species. Columns with embedded polar groups or unique bonding can also shield the analyte from residual silanols.[7]

    • Increase Buffer Strength: If using a buffered mobile phase, increasing the ionic strength (e.g., to 25-50 mM) can help mask the residual silanol sites and improve peak shape.[5]

    • Use a Competing Base (Silanol Suppressor): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase was a traditional approach.[4] However, this is often a last resort as it can shorten column lifetime and may suppress ionization in mass spectrometry.[4]

Question 2: My peak is fronting. What are the likely causes?

Answer:

Peak fronting is less common than tailing for this compound class but is typically caused by one of two issues:

  • Cause 1: Column Overload. Injecting too much sample mass onto the column is a primary cause of fronting.[8][9] The stationary phase becomes saturated, leading to a distorted peak.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Cause 2: Inappropriate Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile for a run starting at 5% acetonitrile), it can cause band distortion and peak fronting.[9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that maintains solubility.

Retention and Resolution Issues

Question 3: My retention times are shifting from one injection to the next. How can I improve reproducibility?

Answer:

Inconsistent retention times can compromise peak identification and quantification.

  • Probable Causes & Solutions:

    • Insufficient Column Equilibration: This is especially common when running gradients. Ensure the column is equilibrated with the initial mobile phase for a sufficient time between runs (typically 5-10 column volumes).[9]

    • Mobile Phase Instability: If the mobile phase is unbuffered and close to the pKa of your analyte, small changes in pH can cause large shifts in retention. Ensure your mobile phase is adequately buffered if pH control is critical. Also, ensure proper mobile phase mixing and degassing, as dissolved air can cause pump delivery issues.[11]

    • Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column thermostat to maintain a constant temperature and improve retention time stability.[9]

    • Pump Performance: Inconsistent flow from the pump due to worn seals or check valves can lead to shifting retention times. Regular pump maintenance is crucial.[10]

Question 4: I am seeing split or shouldering peaks. What does this indicate?

Answer:

Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.

  • Probable Causes & Solutions:

    • Partially Blocked Column Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample to enter the column unevenly.

      • Solution: First, try back-flushing the column (disconnect from the detector first). If this fails, the frit may need to be replaced, or the entire column if the frit is not user-serviceable. Using a guard column or an in-line filter is the best preventative measure.[12]

    • Column Void: A void or channel can form at the head of the column bed due to pressure shocks or silica dissolution at high pH. This creates different path lengths for the analyte, resulting in a split peak.

      • Solution: A column with a void at the inlet cannot be repaired and must be replaced.

    • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to split peaks.

      • Solution: Ensure your sample solvent is compatible with the mobile phase.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about developing a robust HPLC method for pyrazolo[3,4-b]pyridines.

Question 1: What is the best starting point for column and mobile phase selection?

Answer:

A systematic approach is key for efficient method development.

  • Column Selection: A modern, high-purity C18 column is the most versatile and common starting point for reversed-phase analysis. A good initial dimension would be a 4.6 x 150 mm column with 3 or 5 µm particles. For higher throughput, consider shorter columns with smaller particles (e.g., 2.1 x 50 mm, <2 µm), which will require a UHPLC system.

  • Initial Mobile Phase Screening: Since pyrazolo[3,4-b]pyridines are basic, screening at both low and high pH is a powerful strategy to find the best selectivity and peak shape.[13]

    • Acidic Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile or Methanol

    • Basic Conditions (Requires a pH-stable column):

      • Mobile Phase A: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide in Water, pH 10

      • Mobile Phase B: Acetonitrile or Methanol

  • Initial Gradient: A good starting point is a broad scouting gradient, such as 5% to 95% organic solvent (B) over 15-20 minutes. This will help determine the approximate elution conditions for your compounds of interest.

Question 2: How do I choose between Acetonitrile and Methanol as the organic modifier?

Answer:

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, and their choice can influence selectivity.

  • Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol. It is often the first choice due to its excellent UV transparency.

  • Methanol: Can offer different selectivity compared to acetonitrile, sometimes improving the resolution of critical pairs. It is also more cost-effective.

It is often beneficial to screen both solvents during method development to see which provides the better separation for your specific set of analytes.

Question 3: What detector wavelength should I use?

Answer:

The choice of wavelength depends on the UV absorbance profile of your specific pyrazolo[3,4-b]pyridine derivatives. The fused aromatic system typically results in strong UV absorbance.

  • Procedure:

    • Dissolve a reference standard of your analyte in the mobile phase.

    • Use a UV-Vis spectrophotometer (or the diode array detector in your HPLC) to scan the absorbance from ~200 nm to 400 nm.

    • Select the wavelength of maximum absorbance (λ-max) to achieve the highest sensitivity. Many pyrazolo[3,4-b]pyridine derivatives exhibit strong absorbance in the 254 nm to 370 nm range.[2]

Question 4: What are the essential system suitability parameters I should monitor?

Answer:

System suitability testing (SST) ensures that your chromatographic system is performing adequately for the intended analysis. Key parameters include:

ParameterAcceptance Criteria (Typical)Purpose
Tailing Factor (Tf) 0.8 < Tf < 1.5Measures peak symmetry. Crucial for basic compounds.
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.
Resolution (Rs) > 2.0Ensures baseline separation between the closest eluting peaks.
Reproducibility (%RSD) < 2.0% for peak area and < 1.0% for retention time (for 5-6 replicate injections)Demonstrates the precision of the system.
Retention Factor (k') 2 < k' < 10Ensures the analyte is retained sufficiently for separation but elutes in a reasonable time.

These criteria should be verified by running a standard solution before analyzing any samples.

Part 3: Protocols and Visualizations

Protocol 1: Generic Scouting Gradient for Method Development

This protocol provides a starting point for analyzing a new pyrazolo[3,4-b]pyridine derivative.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV at λ-max (or 254 nm if unknown)

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile at a concentration of ~0.1 mg/mL.

Diagrams

Caption: Systematic workflow for HPLC method development for pyrazolo[3,4-b]pyridines.

MethodDevelopment cluster_start 1. Initial Setup cluster_scout 2. Scouting & Optimization cluster_validate 3. Validation Start Define Analytical Goal (Purity, Quantification) Col_Select Select C18 Column (e.g., 4.6x150mm, 5µm) Start->Col_Select MP_Select Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) Col_Select->MP_Select Scout Run Broad Gradient (5-95% B over 20 min) MP_Select->Scout Eval Evaluate Chromatogram (Peak Shape, Retention) Scout->Eval Opt_Grad Optimize Gradient (Steeper/Shallower) Eval->Opt_Grad Good Retention, Poor Resolution Opt_pH Change pH/Solvent (Try MeOH or high pH) Eval->Opt_pH Poor Peak Shape SST Perform System Suitability (Tailing, Resolution, RSD%) Eval->SST Good Result Opt_Grad->Scout Opt_pH->Scout Good Method OK SST->Good Passes NotGood Method Fails SST SST->NotGood Fails NotGood->Eval Re-evaluate

Caption: Troubleshooting flowchart for peak tailing in pyrazolo[3,4-b]pyridine analysis.

TailingTroubleshooting Start Peak Tailing Observed (Tf > 1.5) Check_pH Is Mobile Phase pH 2.5 - 3.5? Start->Check_pH Adjust_pH Adjust pH to ~3.0 with 0.1% Formic Acid Check_pH->Adjust_pH No Check_Column Is Column Modern, High-Purity & End-Capped? Check_pH->Check_Column Yes Adjust_pH->Start Use_New_Column Switch to a High-Purity, End-Capped C18 Column Check_Column->Use_New_Column No Check_Buffer Is Buffer Strength Adequate (>20mM)? Check_Column->Check_Buffer Yes Use_New_Column->Start Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Consider_Alt Consider Alternative (High pH, Different Stationary Phase) Check_Buffer->Consider_Alt Yes Increase_Buffer->Start Resolved Problem Resolved Consider_Alt->Resolved

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns.
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  • The Secrets of Good Peak Shape in HPLC.
  • Don't Lose It: Getting Your Peaks in Shape. Agilent.
  • Technical Support Center: HPLC Analysis of Pyrazolinone Deriv
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • HPLC Methods for analysis of Pyridine.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.
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  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Common HPLC Problems & How to Deal With Them. Phenomenex Blog.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Agilent.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu

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Technical Support Center: Optimizing Crystallization Conditions for 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the crystallization of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile. As a key heterocyclic scaffold in medicinal chemistry and drug development, obtaining this compound in a highly pure, crystalline form is paramount for accurate downstream analysis, formulation, and ensuring batch-to-batch consistency.[1] The fused pyrazole and pyridine rings, combined with a polar nitrile group, present unique challenges and opportunities in developing a robust crystallization protocol.[2][3]

This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights. We move beyond simple step-by-step instructions to explain the underlying physicochemical principles, enabling you to troubleshoot effectively and rationally design optimal crystallization conditions for your specific experimental setup.

Understanding the Molecule: Key Physicochemical Drivers

The crystallization behavior of this compound is governed by its distinct structural features. A foundational understanding of these features is critical for troubleshooting.

  • High Polarity and Dipole Moment: The molecule possesses a significant dipole moment due to the electron-withdrawing nitrile (-C≡N) group and the nitrogen atoms within the bicyclic ring system. This high polarity dictates its solubility profile, favoring polar solvents.[3][4]

  • Hydrogen Bonding Capability: The pyrazole ring contains an N-H donor, and both the pyrazole and pyridine rings feature nitrogen atoms that can act as hydrogen bond acceptors. The nitrogen of the nitrile group also has a lone pair of electrons, making it an effective hydrogen bond acceptor.[3][5] This extensive hydrogen bonding potential is a primary driver of crystal lattice formation and can be exploited by using protic solvents (e.g., alcohols) or co-crystallizing agents.

  • Aromatic System: The planar, aromatic nature of the pyrazolopyridine core allows for potential π–π stacking interactions, which are significant forces in crystal packing. The choice of solvent can influence these interactions. Aromatic solvents like toluene, while perhaps not ideal for initial dissolution, could be explored in anti-solvent systems to encourage such packing arrangements.

Troubleshooting Guide: Common Crystallization Challenges (Q&A)

This section directly addresses the most common issues encountered during the crystallization of polar, heterocyclic compounds.

Q1: My compound has "oiled out" and will not solidify. What should I do?

Answer: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent environment, or when the concentration is too high for nucleation to occur properly.

  • Causality: The high polarity of your compound can lead to very strong solute-solvent interactions. Upon cooling, the solute molecules may aggregate into a disordered, liquid-like state before they have the chance to organize into an ordered crystal lattice.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution until the oil fully redissolves. Add more of the primary solvent (e.g., 20-50% more volume) to reduce the overall concentration.

    • Slow Down Cooling: This is the most critical parameter. Allow the flask to cool to room temperature on the benchtop, insulated from the bench surface with a cork ring or paper towels. Do not place it directly in an ice bath. Slow cooling provides a larger window of time for molecules to orient correctly into a crystal lattice.[6]

    • Introduce an Anti-Solvent: If slow cooling alone is insufficient, consider a miscible anti-solvent. While the solution is still warm (but not boiling), add a less polar solvent (e.g., heptane, toluene) dropwise until persistent cloudiness is observed. Re-heat gently until the solution becomes clear again, then allow it to cool slowly. This reduces the overall solvating power of the system more gradually.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.

Q2: I'm only getting an amorphous precipitate or very fine powder, not distinct crystals. How can I improve crystallinity?

Answer: Amorphous precipitation occurs when nucleation happens too rapidly and indiscriminately, preventing the formation of an ordered lattice. This is common when the solution becomes supersaturated too quickly.

  • Causality: The driving force for crystallization (supersaturation) is too high, favoring rapid nucleation over slower, more orderly crystal growth.

  • Troubleshooting Steps:

    • Reduce Supersaturation Rate: The goal is to stay in the "metastable zone" longer (see diagram below).

      • Slower Cooling: As with oiling out, drastically slow the cooling rate. An insulated container or a dewar can be used for very slow cooling.

      • Use a Poorer Solvent: Find a solvent in which the compound has lower solubility at elevated temperatures. This requires a higher temperature to dissolve, and upon cooling, the supersaturation curve is less steep.

      • Vapor Diffusion: This is an excellent technique for growing high-quality crystals from a small amount of material. Dissolve your compound in a good solvent (e.g., ethanol, methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether, hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing solubility and inducing slow crystallization.

    • Seeding: If you have a few crystals from a previous attempt, introduce a single, well-formed seed crystal into a slightly supersaturated solution. This provides a template for ordered growth and bypasses the random nucleation phase.

Q3: My compound won't precipitate from the solution at all, even after cooling.

Answer: This indicates that the solution is not supersaturated, meaning the compound is too soluble in the chosen solvent even at lower temperatures.

  • Causality: The solvent is too effective at solvating the molecule, preventing it from self-associating and crystallizing.

  • Troubleshooting Steps:

    • Solvent Evaporation: If the solvent is reasonably volatile (e.g., ethanol, ethyl acetate), allow it to evaporate slowly. Cover the flask with paraffin film and poke a few small holes with a needle. This slowly increases the concentration to the point of supersaturation.[6]

    • Anti-Solvent Addition: This is often the most effective method. Add a miscible anti-solvent in which your compound is insoluble (e.g., water, hexane, toluene) dropwise to the solution at room temperature until turbidity appears. This technique directly reduces the solubility of the compound in the solvent mixture.[3][7][8]

    • Re-evaluate Solvent Choice: Your primary solvent is likely too good. Refer to the solvent screening protocol below to find a more suitable system.

Experimental Protocols & Data

Protocol 1: Foundational Recrystallization from a Single Solvent

Based on literature for analogous structures, ethanol is a promising starting point.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating.

  • Achieve Saturation: Continue adding small portions of hot ethanol just until all the solid dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-insulating surface. Do not disturb the flask during this period.

  • Crystal Formation: Once crystal formation appears complete at room temperature, the flask may be moved to a refrigerator or ice bath (0-4 °C) for at least one hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Systematic Solvent Screening

To optimize beyond ethanol, a systematic screening is recommended. Test solubility in a range of solvents with varying polarities.

Data Presentation: Solvent Selection Guide

SolventPolarity IndexBoiling Point (°C)H-BondingRationale & Comments
Ethanol 5.278Donor/AcceptorPrimary Choice. Good starting point. Balances polarity for dissolution when hot and lower solubility when cold.[9]
Methanol 6.665Donor/AcceptorHigher polarity; may be too good a solvent, leading to poor yield. Try if ethanol fails to dissolve the compound.
Isopropanol 4.382Donor/AcceptorLess polar than ethanol. A good choice if compound is too soluble in ethanol, potentially giving better crystal quality.
Acetonitrile 6.282AcceptorAprotic polar solvent. The nitrile-nitrile interaction might favor crystallization. Good for anti-solvent or vapor diffusion.
Ethyl Acetate 4.377AcceptorMedium polarity. Often a good balance for compounds with both polar and non-polar features.
Toluene 2.4111NoneNon-polar. Primarily useful as an anti-solvent to induce precipitation from more polar solutions.
Heptane/Hexane 0.098 / 69NoneNon-polar. Excellent anti-solvents . Use for layering or dropwise addition.
Water 9.0100Donor/AcceptorHigh polarity. Compound is likely insoluble. Can be an effective anti-solvent for solutions in ethanol or methanol.
Protocol 3: Anti-Solvent Crystallization
  • Dissolve: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetonitrile) at room temperature or with gentle warming.

  • Filter: Filter the solution to remove any particulate matter.

  • Add Anti-Solvent: Slowly add a miscible "poor" solvent (e.g., water, heptane) drop-by-drop with stirring.[8]

  • Observe: Continue addition until the solution becomes persistently cloudy (the saturation point).

  • Re-dissolve (Optional): Add a few drops of the "good" solvent to just redissolve the precipitate, creating a solution that is very close to saturation.

  • Incubate: Cover the vessel and leave it undisturbed. Crystals should form as the system equilibrates.

Visualization of Workflow

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for addressing common crystallization issues.

Crystallization_Troubleshooting start Start: Dissolve Compound in Hot Solvent cool Cool Slowly to Room Temperature start->cool observe Observe Outcome cool->observe crystals Success: Well-formed Crystals observe->crystals Ideal oil Problem: Oiling Out observe->oil Failure precipitate Problem: Amorphous Precipitate observe->precipitate Failure no_solid Problem: No Solid Forms observe->no_solid Failure solve_oil Re-heat, Dilute with more Solvent, Cool Even Slower oil->solve_oil solve_precipitate Use Less Concentrated Solution, Try Vapor Diffusion or Seeding precipitate->solve_precipitate solve_no_solid Slowly Add Anti-Solvent or Evaporate Solvent no_solid->solve_no_solid solve_oil->cool Retry solve_precipitate->cool Retry solve_no_solid->cool Retry

Caption: Troubleshooting workflow for common crystallization problems.

Frequently Asked Questions (FAQs)

  • Q: How pure does my crude material need to be?

    • A: Higher purity is always better. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality. Aim for >90% purity by NMR or LCMS before attempting crystallization for final analysis.

  • Q: How long should I wait for crystals to form?

    • A: Be patient. High-quality crystals grow slowly. It is not uncommon for crystallization to take anywhere from several hours to several days.[6]

  • Q: Can polymorphism be an issue?

    • A: Yes. Molecules like this can often pack in different arrangements, leading to different crystal forms (polymorphs) with different properties. The choice of solvent and the rate of cooling are key factors in controlling which polymorph is formed. If you suspect polymorphism, characterization by techniques like PXRD or DSC is recommended.

  • Q: Should I stir the solution while it cools?

    • A: Generally, no. For obtaining high-quality single crystals for analysis, an undisturbed environment is best. Stirring can increase the nucleation rate, leading to a larger number of smaller crystals, which may be desirable for bulk isolation but not for X-ray diffraction.

References

  • Lin, H., Zhou, Z., Ma, X., Chen, Q., Han, H., Wang, X., & Qi, J. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances.
  • Noolvi, M., Patel, H., Singh, P., & Gadad, A. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Zhong, B., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.
  • Martin-Santamaria, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • Chemistry LibreTexts. (2023). Physical Properties of Nitriles.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • Jadhav, S., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Journal of Drug Delivery and Therapeutics.
  • El-Sayed, S. (n.d.). Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. ResearchGate.
  • Blagden, N., & Davey, R. (2003). Solvent Systems for Crystallization and Polymorph Selection. ResearchGate.
  • Kaczor, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
  • Mehmood, S., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences.
  • Fleming, F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • BYJU'S. (n.d.). Nitriles- Structure.

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Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for Pyrazolo[3,4-b]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition, antiviral, and anticancer properties. The growing importance of this scaffold necessitates a thorough understanding of the available synthetic strategies to enable the efficient and diverse synthesis of new chemical entities for drug discovery and development. This guide provides a comparative analysis of the most prominent methods for the synthesis of pyrazolo[3,4-b]pyridines, offering insights into their mechanisms, experimental protocols, and relative advantages and disadvantages.

Ring Annulation Strategies: Building the Pyridine Ring onto a Pre-existing Pyrazole

A common and versatile approach to the pyrazolo[3,4-b]pyridine core involves the construction of the pyridine ring onto a readily available pyrazole precursor, typically a 5-aminopyrazole derivative. This strategy offers a high degree of control over the substitution pattern on the pyrazole ring.

Condensation with 1,3-Dicarbonyl Compounds

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classical and widely employed method for the synthesis of pyrazolo[3,4-b]pyridines.[1][2] The reaction proceeds through a condensation mechanism, where the nucleophilic 5-amino group and the C4 position of the pyrazole ring react with the two electrophilic carbonyl carbons of the dicarbonyl compound.

Causality in Experimental Choices: The choice of solvent and catalyst is crucial for the success of this reaction. Acetic acid is commonly used as both a solvent and a catalyst, facilitating both the initial condensation and the subsequent dehydration steps.[2] The reaction is often carried out at elevated temperatures to drive the cyclization and dehydration. In cases of unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed. The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups.[1]

Experimental Protocol: Synthesis of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine

  • Reactants: 5-amino-1-phenyl-3-methylpyrazole (1 mmol), acetylacetone (1.1 mmol).

  • Solvent: Glacial acetic acid (10 mL).

  • Procedure:

    • To a solution of 5-amino-1-phenyl-3-methylpyrazole in glacial acetic acid, add acetylacetone.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried.

    • Recrystallize the crude product from ethanol to afford the pure 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine.

Mechanism of Pyridine Ring Formation from 5-Aminopyrazole and 1,3-Dicarbonyl Compound

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrazole 5-Aminopyrazole enamine Enamine Intermediate aminopyrazole->enamine Condensation dicarbonyl 1,3-Dicarbonyl dicarbonyl->enamine cyclized Cyclized Intermediate enamine->cyclized Intramolecular Cyclization product Pyrazolo[3,4-b]pyridine cyclized->product Dehydration

Caption: Mechanism of pyrazolo[3,4-b]pyridine synthesis.

Reaction with α,β-Unsaturated Ketones

Another effective method involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. This reaction typically proceeds via a Michael addition of the C4-position of the pyrazole to the β-carbon of the unsaturated ketone, followed by cyclization and dehydration.[1] Lewis acids like Zirconium(IV) chloride (ZrCl4) can be employed to catalyze this reaction, enhancing the electrophilicity of the α,β-unsaturated ketone.[3]

Experimental Protocol: ZrCl4-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [3]

  • Reactants: (E)-4-arylbut-3-en-2-one (0.5 mmol), 5-amino-1-phenylpyrazole (0.5 mmol), ZrCl4 (0.15 mmol).

  • Solvent: DMF/EtOH (1:1, 1 mL).

  • Procedure:

    • To a solution of the α,β-unsaturated ketone in DMF, a solution of 5-amino-1-phenylpyrazole in EtOH is added at 25 °C.

    • The reaction mixture is degassed, and ZrCl4 is added.

    • The mixture is vigorously stirred at 95 °C for 16 hours.

    • After completion, the mixture is concentrated in vacuo, and CHCl3 and water are added.

    • The organic layer is separated, washed with water and brine, dried over Na2SO4, and concentrated.

    • The crude product is purified by column chromatography.

Multicomponent Reactions (MCRs): A Convergent and Efficient Approach

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines.[4][5] These reactions are highly atom-economical and offer a convergent approach to generate molecular diversity.

A common MCR strategy for pyrazolo[3,4-b]pyridines involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[6]

Causality in Experimental Choices: The choice of catalyst is critical in MCRs to facilitate the cascade of reactions. Basic catalysts like triethylamine (TEA) or acidic catalysts can be employed.[4] The reaction medium can also significantly influence the reaction outcome, with green solvents like water being explored to enhance the sustainability of the process.[5]

Experimental Protocol: Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives [7]

  • Reactants: 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), substituted benzaldehyde (1 mmol), ethyl 2-cyanoacetate (1 mmol), ammonium acetate (1 mmol), TEA (0.5 mmol).

  • Solvent: Water (4 mL).

  • Procedure:

    • A mixture of the reactants in water is placed in a microwave vessel.

    • The reaction mixture is subjected to microwave irradiation at 40 °C for 20 minutes.

    • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried.

Mechanism of Multicomponent Synthesis of Pyrazolo[3,4-b]pyridine

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel Knoevenagel Condensation active_methylene Active Methylene Compound active_methylene->knoevenagel aminopyrazole 5-Aminopyrazole michael Michael Adduct aminopyrazole->michael knoevenagel->michael Michael Addition product Pyrazolo[3,4-b]pyridine michael->product Cyclization & Aromatization

Caption: General mechanism for the multicomponent synthesis.

Microwave-Assisted Synthesis: Accelerating Drug Discovery

Microwave-assisted organic synthesis has gained significant traction as it often leads to dramatic reductions in reaction times, increased yields, and improved product purities.[4] This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazolo[3,4-b]pyridines.

Both the classical ring annulation strategies and multicomponent reactions can be effectively accelerated under microwave irradiation.[6][8] The use of microwave heating can often enable reactions to be performed under solvent-free conditions, further enhancing the green credentials of the synthesis.[8]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives [8]

  • Reactants: 5-amino pyrazole, aroyl acetonitrile, and aryl/heteroaryl aldehyde.

  • Procedure:

    • A combination of the reactants is subjected to microwave irradiation at 200°C for 10 minutes under solvent-free conditions.

    • The resulting product is then purified, often by simple recrystallization.

Catalytic Approaches: Enhancing Efficiency and Selectivity

The use of catalysts can significantly improve the efficiency and selectivity of pyrazolo[3,4-b]pyridine synthesis. Various catalytic systems, including metal catalysts and organocatalysts, have been developed.

Copper-Catalyzed [3+3] Cycloaddition

A notable example is the copper(II)-catalyzed formal [3+3] cycloaddition reaction. This method provides an efficient route to pyrazolo[3,4-b]pyridine derivatives with high yields under mild reaction conditions.[9][10]

Experimental Protocol: Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives [9]

  • Reactants: 3-amino-1H-pyrazole derivative (0.5 mol), cinnamaldehyde (0.01 mol), copper(II) acetylacetonate (0.50 equiv).

  • Solvent: Chloroform (CHCl3).

  • Procedure:

    • The reactants are combined in chloroform and stirred at room temperature for 10 hours.

    • The solution is concentrated under vacuum, and water is added.

    • The mixture is extracted with ethyl acetate, and the organic layer is washed with NaHCO3 solution.

    • The organic layer is dried over Na2SO4, and the crude residue is purified by column chromatography.

Comparative Performance of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesTypical YieldsReaction Time
Condensation with 1,3-Dicarbonyls Readily available starting materials, well-established.Potential for regioisomer formation with unsymmetrical dicarbonyls.Moderate to High4-16 hours
Reaction with α,β-Unsaturated Ketones Good functional group tolerance.May require a catalyst.Low to High16 hours
Multicomponent Reactions (MCRs) High atom economy, convergent, good for library synthesis.Optimization of reaction conditions can be complex.High20 mins - 14 hrs
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, green.Requires specialized microwave equipment.High10-20 minutes
Cu(II)-Catalyzed Cycloaddition Mild reaction conditions, high yields.Catalyst may need to be removed from the final product.High10 hours

Conclusion

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a variety of effective methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Classical ring annulation strategies offer a reliable and well-understood approach. Multicomponent reactions provide a highly efficient and convergent route for generating diverse libraries of compounds. The application of microwave irradiation can significantly accelerate these reactions, making it an attractive option for rapid lead optimization in a drug discovery setting. Finally, the development of novel catalytic systems continues to enhance the efficiency and selectivity of these important transformations. Researchers and drug development professionals should carefully consider the comparative advantages of each method to select the most appropriate strategy for their specific synthetic goals.

References

  • Al-Zoubi, R. M., et al. (2022).
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  • Abdelkhalik, M. M. (2023).
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  • S. G. Mohamed, et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4- b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. PubMed. [Link]
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  • Scilit. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities – Part 1. [Link]
  • Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]
  • Li, J., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(6), 3592-3601. [Link]
  • Zare, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14145. [Link]
  • Zare, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
  • Alajarin, M., et al. (2003). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation.
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A Head-to-Head Comparison of Pyrazolopyridine Synthesis Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] The development of efficient and versatile synthetic routes to this privileged heterocyclic system is a continuous pursuit in modern organic synthesis. This guide provides an in-depth, head-to-head comparison of prominent protocols for the synthesis of pyrazolopyridines, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific needs.

The Workhorse: Classical Multicomponent Reactions (MCRs)

Multicomponent reactions are a mainstay in heterocyclic chemistry, prized for their ability to construct complex molecules in a single, atom-economical step. For pyrazolopyridine synthesis, a common MCR strategy involves the condensation of a 5-aminopyrazole, an active methylene compound, and an aldehyde.

Mechanistic Rationale

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole. Subsequent intramolecular cyclization and aromatization lead to the desired pyrazolo[3,4-b]pyridine core. The choice of catalyst, often a mild base like piperidine or triethylamine, is crucial for promoting the cascade of reactions while minimizing side-product formation.

MCR_Mechanism Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct Aldehyde->Knoevenagel_Intermediate Knoevenagel Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel_Intermediate Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Aminopyrazole 5-Aminopyrazole Aminopyrazole->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrazolopyridine Pyrazolo[3,4-b]pyridine Cyclized_Intermediate->Pyrazolopyridine Aromatization

Caption: Generalized mechanism for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Representative Experimental Protocol: Conventional Heating

A solution of 5-aminopyrazole (1 mmol), an aromatic aldehyde (1 mmol), and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol) in a suitable solvent such as ethanol or DMF is treated with a catalytic amount of a base (e.g., piperidine or triethylamine). The mixture is then refluxed for several hours. After completion of the reaction, the product is typically isolated by filtration upon cooling and purified by recrystallization.[2]

Detailed Step-by-Step Protocol for the Synthesis of 4-(aryl)-3-(aryl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile:

  • A mixture of 5-aminopyrazole (0.01 mol), aroylacetonitrile (0.01 mol), and triethylorthoformate (0.012 mol) is heated on a water bath at 80-90 °C for 2-4 hours (monitored by TLC).

  • The reaction mixture is cooled, and petroleum ether (40-60 °C) is added. The mixture is stirred for one hour.

  • The separated solid is filtered, washed with excess petroleum ether, and recrystallized from acetonitrile or DMF to yield the pyrazolopropenenitrile intermediate.

  • A solution of the pyrazolopropenenitrile (0.001 mol) in a 1:1 (v/v) mixture of DMF and HCl is refluxed for 6 hours (monitored by TLC).

  • The reaction mixture is cooled, and the solid product is filtered, washed with DMF, and recrystallized from ethyl acetate to afford the final pyrazolo[3,4-b]pyridine.[2]

The Accelerator: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering significant reductions in reaction times, often leading to improved yields and cleaner reaction profiles.[3][4] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

Causality Behind Experimental Choices

The use of polar solvents is often preferred in microwave synthesis as they couple efficiently with microwave irradiation, leading to rapid heating. In some cases, solvent-free "green" conditions can be employed, further enhancing the environmental friendliness of the protocol.[5][6] The choice of catalyst remains crucial, with bases like triethylamine or solid-supported catalysts being commonly used.

Workflow_Comparison cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis CH_Start Mix Reactants & Solvent CH_React Reflux (Hours) CH_Start->CH_React CH_Workup Workup & Purification CH_React->CH_Workup CH_Product Product CH_Workup->CH_Product MW_Start Mix Reactants & Solvent MW_React Microwave Irradiation (Minutes) MW_Start->MW_React MW_Workup Workup & Purification MW_React->MW_Workup MW_Product Product MW_Workup->MW_Product

Caption: Comparison of conventional heating and microwave-assisted synthesis workflows.

Representative Experimental Protocol: Microwave Irradiation

A mixture of 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 mmol) in water (4 mL) is subjected to microwave irradiation at a controlled temperature (e.g., 40 °C) for a short period (e.g., 20 minutes).[6] Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with cold water.

Head-to-Head Performance Comparison

ParameterConventional Heating MCRMicrowave-Assisted MCR
Reaction Time 10 - 14 hours[6]20 minutes[6]
Temperature 40 °C (oil bath)[6]40 °C (microwave)[6]
Yield (for 5a) 89%[6]94%[6]
Energy Consumption HighLow
Solvent Often organic solvents (e.g., EtOH, DMF)Can be performed in water[6]

Note: The data for the synthesis of Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (5a) is used for direct comparison.[5][6]

The Classics: Named Reactions for Pyridine Ring Formation

Several classic named reactions for pyridine synthesis can be adapted to construct the pyrazolopyridine framework. While not always a direct one-pot synthesis of the final fused system, these methods offer alternative retrosynthetic disconnections and can be valuable for accessing specific substitution patterns.

a) Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[7][8] For pyrazolopyridine synthesis, a 5-aminopyrazole can serve as the nitrogen-containing component, reacting with a β-ketoester and an aldehyde. The initial product is a dihydropyrazolopyridine, which then requires an oxidation step to afford the aromatic pyrazolopyridine.[9][10]

Hantzsch_Mechanism Ketoester1 β-Ketoester Knoevenagel_Adduct Knoevenagel Adduct Ketoester1->Knoevenagel_Adduct Aldehyde Aldehyde Aldehyde->Knoevenagel_Adduct Dihydropyrazolopyridine Dihydropyrazolopyridine Knoevenagel_Adduct->Dihydropyrazolopyridine Ketoester2 β-Ketoester Enamine Enamine Intermediate Ketoester2->Enamine Aminopyrazole 5-Aminopyrazole Aminopyrazole->Enamine Enamine->Dihydropyrazolopyridine Pyrazolopyridine Pyrazolopyridine Dihydropyrazolopyridine->Pyrazolopyridine Oxidation

Caption: Simplified mechanism of the Hantzsch synthesis adapted for pyrazolopyridines.

b) Kröhnke Pyridine Synthesis

The Kröhnke synthesis typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[11][12] To adapt this for pyrazolopyridine synthesis, one could envision a strategy where a pyrazole-containing α,β-unsaturated carbonyl compound is reacted with an appropriate ketone and ammonium acetate. This method is particularly useful for preparing 2,4,6-trisubstituted pyridines.[11][13]

General Experimental Workflow for Kröhnke Pyridine Synthesis:

  • Preparation of α-Pyridinium Methyl Ketone Salt: A substituted acetophenone is reacted with iodine and pyridine to form the corresponding α-pyridinium salt.

  • Condensation: The α-pyridinium salt is then reacted with an α,β-unsaturated carbonyl compound (the Michael acceptor) in the presence of ammonium acetate, typically in a solvent like glacial acetic acid or methanol, and heated to reflux.

  • Workup and Purification: The product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.[13]

Conclusion and Future Perspectives

The choice of synthetic protocol for pyrazolopyridines is highly dependent on the desired substitution pattern, available starting materials, and the scale of the reaction.

  • Multicomponent Reactions (MCRs) under conventional heating remain a robust and widely accessible method, particularly for generating diverse libraries of compounds.

  • Microwave-Assisted Synthesis offers a clear advantage in terms of reaction time and often provides higher yields, making it the preferred method for rapid synthesis and optimization, aligning with the principles of green chemistry.

  • Named Reactions like the Hantzsch and Kröhnke syntheses, while requiring adaptation, provide alternative and powerful strategies for accessing specific pyrazolopyridine isomers that may be challenging to obtain through other MCRs.

The ongoing development of novel catalysts and reaction conditions, including flow chemistry and photoredox catalysis, will undoubtedly continue to expand the synthetic chemist's toolbox for the construction of this important class of heterocycles.

References

  • Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., Kurnool, A., & Kerru, N. (2022). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 7(32), e202202263.
  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (n.d.). SpringerLink.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org.
  • A.M, S., & P, P. (2018). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Indo American Journal of Pharmaceutical Sciences, 05(05), 3535-3539.
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Revista de la Sociedad Química de México.
  • Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., Kurnool, A., & Kerru, N. (2022). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate.
  • Liu, Y., Zhang, Y., & Liu, Y. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6429.
  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. (2005). MDPI.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Archives.
  • de Oliveira, C. S., de Oliveira, V. L., & da Silva, V. M. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(12), 944-952.
  • Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. (2000). ResearchGate.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journal of Organic Chemistry.
  • Hantzsch synthesis of pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyridines: partial agonists of the calcitonin receptor. (2005). Journal of Organic Chemistry, 70(13), 5331-5334.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2020). MDPI.
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A Researcher's Guide to Validating the Biological Activity of Novel Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential as a core component of potent kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel pyrazolo[3,4-b]pyridine compounds, comparing their performance against established alternatives with supporting experimental data. Our focus is on a systematic, evidence-based approach to characterize these compounds from initial biochemical assays to cellular functional screens, ensuring scientific integrity and a clear path toward identifying promising clinical candidates.

The Rationale: Why Pyrazolo[3,4-b]pyridines?

The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, allowing it to mimic the natural ligands of ATP-binding sites in kinases. This inherent characteristic, combined with the versatility for chemical modification at multiple positions, has led to the development of inhibitors targeting a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and Cyclin-Dependent Kinases (CDKs).[1] Deregulation of these kinases is a hallmark of various cancers, making them compelling targets for therapeutic intervention.[3] This guide will use the inhibition of FGFR and TRK as illustrative examples to detail the validation process.

The Validation Workflow: A Step-by-Step Approach

A robust validation workflow is critical to systematically assess the potential of a novel compound. Our approach is a multi-tiered process that moves from targeted biochemical assays to more complex cellular models. This ensures that resources are focused on compounds with the highest potential.

Validation_Workflow cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Activity & Mechanism cluster_2 Tier 3: Comparative Analysis & Prioritization Biochemical_Assay In Vitro Kinase Assay (e.g., TR-FRET) Kinase_Panel Kinome Selectivity Profiling Biochemical_Assay->Kinase_Panel Initial Hits Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo, MTT) Kinase_Panel->Cell_Viability Potent & Selective Hits Target_Engagement Western Blot Analysis of Downstream Signaling Cell_Viability->Target_Engagement Cell-Active Hits Comparative_Analysis Benchmarking Against Known Inhibitors Target_Engagement->Comparative_Analysis Mechanism Confirmed Lead_Selection Lead Candidate Selection Comparative_Analysis->Lead_Selection Signaling_Pathway cluster_0 Receptor Tyrosine Kinase (RTK) cluster_1 Downstream Pathways cluster_2 Cellular Response RTK FGFR / TRK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Proliferation, Survival, Differentiation ERK->Response AKT AKT PI3K->AKT AKT->Response

Figure 2: Simplified signaling pathways downstream of FGFR and TRK.
  • Cell Treatment and Lysis:

    • Treat kinase-dependent cancer cells with the novel compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 2-4 hours).

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-FGFR, FGFR, p-TRK, TRK) and key downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT).

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors, without a change in the total protein levels, provides strong evidence of on-target activity.

Tier 3: Comparative Analysis and Prioritization

The final stage of preclinical validation involves a direct comparison of the lead candidates with established drugs targeting the same kinase.

Benchmarking Against Known Inhibitors

It is essential to compare the in vitro and cellular potency of the novel pyrazolo[3,4-b]pyridine compounds with clinically approved or late-stage clinical candidates. For TRK inhibitors, Larotrectinib and Entrectinib are the key comparators. [4][5] Table 1: Hypothetical Comparative Data for a Novel Pyrazolo[3,4-b]pyridine TRK Inhibitor

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)KM-12 Cell Line GI50 (µM)
Novel Compound X 5830.25
Larotrectinib 3130.20.304
Entrectinib 135~0.4

Note: Data for Larotrectinib and Entrectinib are representative values from published literature. [6] A matching-adjusted indirect comparison of clinical trial data for Larotrectinib and Entrectinib suggests that Larotrectinib may be associated with a higher overall survival and longer duration of response. [6][7]Such comparative data is crucial for positioning a novel compound within the existing therapeutic landscape.

Lead Candidate Selection

The culmination of this validation process is the selection of a lead candidate for further preclinical development. The ideal candidate will exhibit:

  • High potency against the target kinase.

  • A favorable selectivity profile.

  • Potent inhibition of cancer cell growth.

  • Confirmed on-target mechanism of action in a cellular context.

  • A superior or comparable profile to existing inhibitors.

Conclusion

The validation of novel pyrazolo[3,4-b]pyridine compounds requires a rigorous and systematic approach. By following the tiered workflow outlined in this guide, from biochemical characterization to cellular mechanism of action studies and comparative analysis, researchers can confidently identify and prioritize promising candidates for further development. This data-driven strategy is essential for translating the chemical potential of the pyrazolo[3,4-b]pyridine scaffold into effective and targeted cancer therapies.

References

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  • FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology.
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  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology.
  • Emerging TRK Inhibitors Are Explored Across Cancer Settings. Targeted Oncology.
  • Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. Cancers.
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  • TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs. International Journal of Molecular Sciences.
  • Tyrosine Kinase Inhibitors. StatPearls.
  • Experts Compare Efficacy of Larotrectinib and Entrectinib in NTRK Fusion+ Cancers. Targeted Oncology.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. International Journal of Molecular Sciences.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1H-Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the structure-activity relationship (SAR) of 1H-pyrazolo[3,4-b]pyridine analogs, a privileged scaffold in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this important class of compounds. We will delve into the key structural modifications that influence their potency and selectivity as kinase inhibitors, supported by experimental data and detailed protocols.

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids and a key structural motif in many endogenous signaling molecules, including ATP.[1] This inherent similarity has made it an attractive starting point for the design of ATP-competitive kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of pharmaceutical research. This guide will provide an in-depth comparison of various 1H-pyrazolo[3,4-b]pyridine analogs, highlighting the SAR principles that govern their activity against a range of important kinase targets.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Platform for Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine ring system offers multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacological properties.[1][2] The key positions for substitution are N1, C3, C4, C5, and C6, each contributing uniquely to the molecule's interaction with the target kinase.

Figure 1. The 1H-Pyrazolo[3,4-b]pyridine core with key positions for substitution highlighted.

The N1 position is crucial for establishing hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. The C3, C4, C5, and C6 positions extend into different regions of the active site, and substituents at these positions can significantly impact potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of SAR Across Different Kinase Families

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold has led to the development of inhibitors against a wide array of kinases. Below, we compare the SAR for several key kinase targets.

Cyclin-Dependent Kinases (CDKs)

CDKs are central regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Several 1H-pyrazolo[3,4-b]pyridine analogs have demonstrated potent inhibition of CDK1 and CDK2.[3][4]

Key SAR Insights for CDKs:

  • N1 Position: An unsubstituted N1-H is critical for forming a key hydrogen bond with the hinge region of CDK2 (specifically with the backbone carbonyl of Leu83).[3][4] N-methylation completely abolishes activity.[5]

  • C3 Position: Small alkyl or aryl groups are generally well-tolerated.

  • C4 Position: Substitution at this position is often detrimental to activity.

  • C6 Position: A phenacyl group at C6 has been shown to be highly beneficial for potency. Further substitution on the phenyl ring of the phenacyl moiety, particularly with electron-withdrawing groups like fluorine at the 2 and 6 positions, leads to a significant increase in inhibitory activity.[4]

Compound IDR6 SubstituentCDK1/cycB IC50 (nM)CDK2/cycE IC50 (nM)Reference
SQ-67563 PhenacylPotentPotent[3]
BMS-265246 2,6-Difluorophenacyl69[4]
Fibroblast Growth Factor Receptors (FGFRs)

Dysregulation of FGFR signaling is implicated in various cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent and selective FGFR inhibitors.[5]

Key SAR Insights for FGFRs:

  • N1 Position: Similar to CDK inhibitors, an unsubstituted N1-H is essential for hydrogen bonding interactions in the FGFR1 kinase domain.[5]

  • C3 Position: A 2,6-dichloro-3,5-dimethoxyphenyl group at the C3 position has been identified as optimal for potent FGFR inhibition.

  • C5 Position: An ethylpiperazine moiety at the C5 position enhances solubility and contributes to favorable pharmacokinetic properties.

Compound IDC3 SubstituentC5 SubstituentFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
7n 2,6-dichloro-3,5-dimethoxyphenyl4-ethylpiperazin-1-yl1.21.52.3[5]
TANK-Binding Kinase 1 (TBK1)

TBK1 is a key regulator of innate immunity and has emerged as a target in both inflammatory diseases and cancer. Rational drug design has led to the discovery of highly potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors.[6][7]

Key SAR Insights for TBK1:

  • C3 Position: An indole moiety at the C3 position is crucial for activity, forming a hydrogen bond with Asp157 in the TBK1 active site.[6]

  • C6 Position: A substituted aniline at the C6 position is well-tolerated and allows for modulation of potency and selectivity.

Compound IDC3 SubstituentC6 SubstituentTBK1 IC50 (nM)Reference
15i Indole4-fluoroaniline8.5[6]
15t Indole4-chloroaniline0.8[6]
15y Indole4-bromoaniline0.2[6][7]

Experimental Protocols: A Foundation for Reliable SAR Data

The integrity of any SAR study hinges on the quality and reproducibility of the experimental data. Below are detailed, step-by-step methodologies for key assays used to evaluate 1H-pyrazolo[3,4-b]pyridine analogs.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.

kinase_assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare kinase, substrate, ATP, and test compounds add_components Add kinase, inhibitor, and substrate to well prep_reagents->add_components initiate_reaction Initiate reaction with ATP add_components->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence, radioactivity) stop_reaction->detect_signal calc_inhibition Calculate percent inhibition detect_signal->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50

Figure 2. General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the target kinase, its specific substrate (e.g., a peptide or protein), and ATP in assay buffer. The final ATP concentration should be at or near its Km for the kinase.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a microtiter plate. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Add the kinase and substrate to each well.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP remaining. The detection method will vary depending on the assay format (e.g., ADP-Glo™, HTRF®, AlphaScreen®).

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number and is a common way to assess the antiproliferative effects of compounds.[6]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a density of approximately 2,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 72 hours.

  • Cell Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells by adding 10% trichloroacetic acid and incubating for 1 hour at 4°C.

    • Wash the plates with water and allow them to air dry.

    • Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Measurement:

    • Wash away the unbound SRB with 1% acetic acid.

    • Allow the plates to air dry.

    • Solubilize the bound dye with 10 mM Tris base.

    • Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of specific substitutions at key positions on the heterocyclic core for achieving high affinity and selectivity for various kinase targets. The N1-H for hinge binding, and tailored substitutions at the C3 and C6 positions for exploring specificity pockets, are recurring themes in the design of effective inhibitors.

Future research in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds. Strategies such as scaffold hopping and the application of computational methods will continue to play a crucial role in the discovery of next-generation 1H-pyrazolo[3,4-b]pyridine-based therapeutics.[8][9] The detailed experimental protocols provided herein serve as a robust foundation for researchers to generate high-quality, reproducible data to drive these discovery efforts forward.

References

  • Donaire-Arias, A., Montagut, A. M., & Borrell, J. I. (2022).
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  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. European Journal of Medicinal Chemistry, 194, 112220. [Link]
  • Zhang, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
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Benchmarking Novel Pyrazolo[3,4-b]pyridine Kinase Inhibitors: A Comparative Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to target the ATP-binding site of a wide array of protein kinases.[1][2][3] Its structural rigidity and capacity for diverse substitutions have led to the development of numerous potent and selective kinase inhibitors.[2][4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] This guide provides a comprehensive framework for the preclinical benchmarking of new pyrazolo[3,4-b]pyridine-based kinase inhibitors against established drugs, ensuring a rigorous and objective evaluation of their therapeutic potential.

This guide will delve into the head-to-head comparison of novel pyrazolo[3,4-b]pyridine inhibitors targeting three distinct and clinically relevant kinases: Fibroblast Growth Factor Receptor (FGFR), Monopolar Spindle 1 (Mps1), and TANK-binding kinase 1 (TBK1). By juxtaposing these new chemical entities with known inhibitors, we can elucidate their relative potency, selectivity, and cellular efficacy, thereby providing a clear rationale for their further development.

The Competitors: A Snapshot of Novel and Established Kinase Inhibitors

A critical aspect of benchmarking is the selection of appropriate comparators. For our analysis, we will consider recently developed pyrazolo[3,4-b]pyridine inhibitors and benchmark them against well-characterized, clinically relevant drugs targeting the same kinases.

Target KinaseNovel Pyrazolo[3,4-b]pyridine Inhibitor (Exemplary)Known Benchmark DrugsTherapeutic Area
FGFR Compound 7n (a potent and selective FGFR inhibitor)[6][7]Erdafitinib, Pemigatinib, Infigratinib[8][9][10][11]Urothelial Carcinoma, Cholangiocarcinoma
Mps1 Compound 31 (a potent Mps1 inhibitor)[12]CFI-402257, BAY 1161909, BAY 1217389[2][13][14]Triple-Negative Breast Cancer, various solid tumors
TBK1 Compound 15y (a potent TBK1 inhibitor)[8]BX795, GSK8612[1][15]Autoimmune diseases, Neurodegenerative disorders, Cancer

Experimental Workflow for Comprehensive Benchmarking

A multi-tiered approach is essential for a thorough comparison of kinase inhibitors. This workflow progresses from initial biochemical potency to cellular activity and finally to in vivo efficacy.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment biochemical Biochemical Kinase Assay (Potency - IC50) cellular Cell-Based Assays (Cellular Potency & Viability) biochemical->cellular Confirms on-target effect in a cellular context selectivity Kinase Selectivity Profiling cellular->selectivity Assesses off-target effects xenograft Human Tumor Xenograft Model (Efficacy & Tolerability) selectivity->xenograft Guides in vivo study design and predicts potential toxicities

Caption: A streamlined workflow for benchmarking kinase inhibitors.

Part 1: In Vitro Characterization: Potency, Selectivity, and Cellular Effects

The initial phase of benchmarking focuses on the direct interaction of the inhibitor with its target kinase and its subsequent effect on cancer cells in a controlled laboratory setting.

Biochemical Kinase Assays: Determining Target Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. This is determined through in vitro kinase assays that quantify the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.

Rationale for Experimental Choice: Biochemical assays provide a direct measure of the inhibitor's ability to engage with its purified target kinase, free from the complexities of a cellular environment. This allows for a clean comparison of intrinsic potency. A luminescence-based assay that measures ADP production is a common and robust method.[16][17]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the novel pyrazolo[3,4-b]pyridine inhibitor and benchmark drugs in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the purified recombinant target kinase (e.g., FGFR, Mps1, or TBK1) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined for each kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection and Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability Assays: Assessing Antiproliferative Activity

While biochemical potency is crucial, a successful drug must be able to penetrate the cell membrane and inhibit its target in the complex intracellular environment. Cell viability assays, such as the MTT assay, measure the metabolic activity of a cell population and are a reliable indicator of cell proliferation and cytotoxicity.[6][12][18][19]

Rationale for Experimental Choice: The MTT assay is a colorimetric assay that is simple, robust, and widely accepted for assessing the antiproliferative effects of potential cancer drugs. It provides a functional readout of the inhibitor's activity in a cellular context.[6][18]

  • Cell Seeding:

    • Culture cancer cell lines with known dysregulation of the target kinase (e.g., FGFR-amplified, Mps1-overexpressing, or TBK1-dependent cell lines).

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrazolo[3,4-b]pyridine inhibitor and benchmark drugs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[18]

    • Mix thoroughly to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Part 2: In Vivo Efficacy: Testing in a Preclinical Animal Model

Promising candidates from in vitro studies must be evaluated in a living organism to assess their therapeutic efficacy and potential toxicity. Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[4][20][21][22]

Rationale for Experimental Choice: Xenograft models allow for the evaluation of a drug's ability to inhibit tumor growth in a complex biological system, providing insights into its pharmacokinetics and pharmacodynamics.[20][21]

Signaling Pathways Targeted by the Inhibitors

The following diagrams illustrate the signaling pathways targeted by the pyrazolo[3,4-b]pyridine inhibitors discussed in this guide.

FGFR_pathway FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine FGFR Inhibitor Inhibitor->FGFR

Caption: The FGFR signaling pathway and the point of inhibition.

Mps1_pathway Mps1 Mps1 SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC activates Aneuploidy Aneuploidy & Cell Death Mps1->Aneuploidy inhibition leads to Mitosis Proper Chromosome Segregation SAC->Mitosis ensures Inhibitor Pyrazolo[3,4-b]pyridine Mps1 Inhibitor Inhibitor->Mps1

Caption: The role of Mps1 in the spindle assembly checkpoint.

TBK1_pathway TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon Production IRF3->IFN Inflammation Inflammation & Immune Response IFN->Inflammation Inhibitor Pyrazolo[3,4-b]pyridine TBK1 Inhibitor Inhibitor->TBK1

Caption: The TBK1 signaling pathway in the innate immune response.

  • Cell Preparation:

    • Culture the appropriate human cancer cell line to a sufficient number.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel® to support tumor formation.

    • Adjust the cell concentration to the desired density (e.g., 5 x 10^7 cells/mL).

  • Animal Handling and Tumor Implantation:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice).

    • Anesthetize the mouse using an approved anesthetic.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of the mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the health of the animals daily.

    • Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor size 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the novel pyrazolo[3,4-b]pyridine inhibitor, benchmark drug, or vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Tolerability Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

    • Assess tolerability by monitoring changes in body weight and any signs of toxicity.

Data Summary and Interpretation

The data generated from these experiments should be compiled into clear, comparative tables to facilitate a direct assessment of the novel inhibitor's performance against the known benchmarks.

Table 1: Comparative In Vitro Potency and Cellular Activity

CompoundTarget KinaseBiochemical IC50 (nM)Cellular GI50 (nM)
Novel Pyrazolo[3,4-b]pyridine Inhibitor e.g., FGFR1Experimental ValueExperimental Value
Erdafitinib FGFR1Literature/Experimental ValueLiterature/Experimental Value
Pemigatinib FGFR1Literature/Experimental ValueLiterature/Experimental Value
Novel Pyrazolo[3,4-b]pyridine Inhibitor Mps1Experimental ValueExperimental Value
CFI-402257 Mps1Literature/Experimental ValueLiterature/Experimental Value
Novel Pyrazolo[3,4-b]pyridine Inhibitor TBK1Experimental ValueExperimental Value
BX795 TBK1Literature/Experimental ValueLiterature/Experimental Value

Table 2: Comparative In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume at Day X (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control Experimental ValueN/AExperimental Value
Novel Pyrazolo[3,4-b]pyridine Inhibitor Experimental ValueCalculated ValueExperimental Value
Benchmark Drug Experimental ValueCalculated ValueExperimental Value

Conclusion: A Pathway to Clinical Candidacy

This comprehensive benchmarking guide provides a rigorous and scientifically sound framework for the preclinical evaluation of novel pyrazolo[3,4-b]pyridine kinase inhibitors. By systematically comparing their biochemical potency, cellular activity, and in vivo efficacy against established drugs, researchers can make informed decisions about which candidates possess the most promising therapeutic potential for advancement into clinical trials. The ultimate goal is to identify new chemical entities that offer superior efficacy, improved safety profiles, or the ability to overcome resistance to existing therapies, thereby addressing unmet medical needs in oncology and other disease areas.

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The Imperative of Selectivity Profiling: On-Target Efficacy vs. Off-Target Liabilities

Author: BenchChem Technical Support Team. Date: January 2026

<-8192>## A Researcher's Guide to Cross-Reactivity Profiling of 1H-Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors targeting a range of human diseases, particularly cancer.[1][2] However, the high degree of conservation within the ATP-binding site across the human kinome presents a substantial challenge: achieving target selectivity.[3] Unintended interactions, or cross-reactivity, can lead to off-target toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a rigorous and comprehensive cross-reactivity profiling strategy is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and predicting its clinical behavior.

This guide provides an in-depth comparison of methodologies for assessing the selectivity of 1H-pyrazolo[3,4-b]pyridine-based inhibitors, offering field-proven insights into experimental design, data interpretation, and contextual comparison with alternative chemical scaffolds.

The human genome encodes over 500 protein kinases, many of which share significant structural homology in their catalytic domains.[5] An inhibitor designed against a specific kinase, for instance, an Anaplastic Lymphoma Kinase (ALK) inhibitor from the 1H-pyrazolo[3,4-b]pyridine family, may inadvertently bind to other kinases like ROS1 or c-Met.[6] This promiscuity can be a double-edged sword. While it may broaden the anti-cancer activity, it can also cause unforeseen side effects.[4]

The goal of cross-reactivity profiling is to generate a comprehensive "interaction map" of an inhibitor across the kinome. This allows researchers to:

  • Validate On-Target Potency: Confirm high-affinity binding to the intended target.

  • Identify Off-Target Liabilities: Uncover potential sources of toxicity early in development.

  • Discover Polypharmacological Opportunities: Identify additional, therapeutically relevant targets.

  • Guide Structure-Activity Relationship (SAR) Studies: Inform chemical modifications to enhance selectivity.[7]

cluster_0 Inhibitor Action Compound Compound Primary_Target On-Target Kinase (e.g., FGFR) Compound->Primary_Target Therapeutic Effect Off_Target_1 Off-Target Kinase 1 (e.g., VEGFR2) Compound->Off_Target_1 Side Effects / Polypharmacology Off_Target_2 Off-Target Kinase 2 (e.g., PDGFR) Compound->Off_Target_2 Side Effects / Polypharmacology

Caption: On-target vs. off-target kinase inhibitor activity.

Methodologies for Comprehensive Kinase Profiling

A multi-faceted approach combining biochemical and cell-based assays is essential for a complete understanding of an inhibitor's selectivity. Biochemical assays provide a direct measure of binding affinity, while cellular assays confirm target engagement in a more physiologically relevant context.

Biochemical Profiling: Competition Binding Assays (e.g., KINOMEscan™)

Competition binding assays are a high-throughput and robust method for surveying a compound's interaction with a large panel of kinases.[8][9] The KINOMEscan™ platform, for example, measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.[10] The amount of kinase bound to the solid support is quantified using qPCR, providing a precise measure of binding affinity.

Causality Behind Experimental Choice: This ATP-independent method measures the true thermodynamic dissociation constant (Kd) rather than the IC50, which can be influenced by ATP concentration.[9][10] This allows for more accurate and reproducible comparisons of inhibitor potency across different kinases and studies.

Experimental Protocol: Competition Binding Assay

  • Preparation: A kinase of interest is tagged with a unique DNA label. A kinase-specific ligand is immobilized on a solid support (e.g., beads).

  • Competition: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound (e.g., a 1H-pyrazolo[3,4-b]pyridine derivative) across a range of concentrations.

  • Separation: The solid support is washed to remove any unbound kinase.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by measuring the associated DNA tag via qPCR.[10]

  • Data Analysis: The results are compared to a DMSO control (no inhibitor). A reduction in the qPCR signal indicates that the test compound has displaced the immobilized ligand and is binding to the kinase. Data is used to calculate a dissociation constant (Kd) or percent inhibition value.

cluster_workflow KINOMEscan Workflow A 1. Prepare Components - DNA-Tagged Kinase - Immobilized Ligand - Test Compound B 2. Competition Assay Incubate all components A->B C 3. Wash & Separate Remove unbound kinase B->C D 4. qPCR Quantification Measure bound kinase C->D E 5. Data Analysis Calculate Kd / % Inhibition D->E cluster_workflow CETSA Workflow A 1. Cell Treatment Incubate cells with compound B 2. Heat Shock Apply temperature gradient A->B C 3. Lysis & Centrifugation Separate soluble/insoluble fractions B->C D 4. Protein Detection (e.g., Western Blot) C->D E 5. Curve Generation Plot soluble protein vs. temp D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: 1H-Pyrazolo[3,4-b]pyridines vs. Alternative Scaffolds

The selectivity profile of an inhibitor is intrinsically linked to its core chemical scaffold. The 1H-pyrazolo[3,4-b]pyridine structure is highly versatile, allowing for substitutions that can fine-tune its interactions within the kinase ATP pocket. [2][11]For instance, studies on FGFR inhibitors have shown that modifications to this core are crucial for achieving selectivity over other kinases like VEGFR2. [1][12]Similarly, derivatives have been developed as potent and selective inhibitors for ALK and TBK1. [6][7] Below is a representative comparison of the selectivity of compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold against those based on other common kinase inhibitor scaffolds, like pyrazole and 1H-pyrrolo[2,3-b]pyridine.

Compound (Scaffold)Primary Target(s)Selectivity Score (S10 at 1µM)¹Key Off-Targets (>90% Inhibition at 1µM)Reference
Compound A (1H-Pyrazolo[3,4-b]pyridine)FGFR1/2/30.02VEGFR2, KIT, RET
Compound B (1H-Pyrazolo[3,4-b]pyridine)ALK, ROS10.01-[6]
Tofacitinib (1H-Pyrrolo[2,3-b]pyridine)JAK1/30.25JAK2, TYK2
Ruxolitinib (Pyrazole)JAK1/20.18JAK3, TYK2[13]

¹Selectivity Score (S10) is the number of kinases with >90% inhibition at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.Data is representative and synthesized from public sources for illustrative purposes.

This comparative data highlights that while no scaffold is universally superior, the 1H-pyrazolo[3,4-b]pyridine core can be engineered to produce highly selective inhibitors (e.g., Compound B). The pyrazole scaffold in Ruxolitinib and the pyrrolo[2,3-b]pyridine in Tofacitinib also yield potent JAK inhibitors, but with broader cross-reactivity within the JAK family. [14][13]This underscores the importance of empirical testing, as subtle changes in the scaffold and its decorations dictate the final selectivity profile.

Conclusion: An Integrated Strategy for Success

The development of safe and effective kinase inhibitors hinges on a deep understanding of their cross-reactivity profiles. The 1H-pyrazolo[3,4-b]pyridine scaffold remains a privileged and highly fruitful starting point for designing potent kinase modulators. However, its potential for off-target interactions necessitates a rigorous, multi-pronged profiling strategy.

By integrating quantitative biochemical assays like KINOMEscan™ with physiologically relevant cell-based methods such as CETSA®, researchers can build a comprehensive and self-validating dataset. This data is crucial for making informed decisions, de-risking candidates early, and ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Oncology Research

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold.[1] This fused heterocyclic system, an isostere of purine, has become a cornerstone in the design of novel therapeutic agents, particularly in oncology. Its structural versatility allows for the fine-tuning of substituents to target a diverse array of biological entities crucial to cancer progression, including protein kinases, topoisomerases, and components of the cell cycle machinery.[1]

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a wide spectrum of anticancer activities, from inducing apoptosis and inhibiting angiogenesis to halting tubulin polymerization.[2] However, the journey from a promising compound in a test tube to a viable clinical candidate is long and fraught with challenges. The initial burst of activity observed in a controlled cellular environment (in vitro) does not always translate to efficacy within a complex, living organism (in vivo).

This guide provides a comparative analysis of the in vitro and in vivo efficacy of select pyrazolo[3,4-b]pyridine derivatives. We will delve into the experimental methodologies that form the bedrock of these assessments, explain the scientific rationale behind the chosen protocols, and critically examine the correlation between data generated from cell-based assays and animal models. Our objective is to equip researchers, scientists, and drug development professionals with a deeper understanding of how to interpret and bridge the data from these two critical stages of preclinical drug discovery.

Part 1: The Proving Ground - In Vitro Efficacy Assessment

The initial evaluation of any potential anticancer agent begins in vitro. These experiments are designed to be rapid, high-throughput, and cost-effective methods for identifying compounds with significant biological activity against cancer cells. The primary goal is to answer a fundamental question: Does the compound have a direct cytotoxic or cytostatic effect on cancer cells, and if so, through what mechanism?

Rationale for Experimental Choices

The selection of in vitro assays is a strategic process. A tiered approach is typically employed. Initial screening often involves a broad panel of cancer cell lines to assess the compound's spectrum of activity.[1] For instance, the National Cancer Institute's (NCI) 60-cell line panel provides a comprehensive initial assessment across various cancer types, including leukemia, lung cancer, melanoma, and breast cancer.[1] Following this, more focused studies are conducted on sensitive cell lines to determine potency (e.g., IC50/GI50 values) and elucidate the mechanism of action. Assays may probe for DNA damage, cell cycle arrest, apoptosis induction, or inhibition of specific enzymes like kinases.[1]

Mandatory Visualization: The In Vitro Screening Workflow

InVitro_Workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_potency Potency & Selectivity cluster_moa Mechanism of Action (MoA) Compound Pyrazolo[3,4-b]pyridine Derivatives NCI60 Broad Panel Screen (e.g., NCI-60) Compound->NCI60 Identify 'Hits' IC50 Dose-Response Assay (IC50/GI50 Determination) NCI60->IC50 Select Active Compounds NormalCell Normal Cell Line Cytotoxicity IC50->NormalCell Assess Selectivity Index Kinase Kinase Inhibition Assay IC50->Kinase Elucidate Target Apoptosis Apoptosis Assay (e.g., Annexin V) Kinase->Apoptosis Confirm Downstream Effect CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Characterize Phenotype

Caption: A typical workflow for the in vitro evaluation of novel compounds.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a self-validating system for assessing cell proliferation and cytotoxicity. The amount of protein-bound dye is directly proportional to the number of living cells, providing a reliable measure of the compound's effect.

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer cells) into 96-well plates at a density of 2,000-5,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives. Add the compounds to the wells and incubate for 72 hours.[3] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently discard the media. Fix the adherent cells by adding 10% cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[3]

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution and incubate at room temperature for 30 minutes.[3]

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye.[3] Allow the plates to air dry. Add 10 mM Tris base solution to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) value.

Data Presentation: In Vitro Efficacy of Selected Derivatives
Compound IDTarget / Cell Line(s)Potency (IC50 / GI50)Key Findings & MechanismReference
Compound 8c Leukemia (K562, MV4-11), NCI-60 PanelGI50 MG-MID = 1.33 µMPotent, broad-spectrum activity. Induces DNA damage and S-phase arrest via Topoisomerase IIα inhibition.[1][2][4]
Compounds 17 & 19 Breast Cancer (MCF-7)IC50 = 5.98 µM (17), 5.61 µM (19)Selective against ERα-dependent cells. Potent PIM-1 kinase inhibition (IC50 = 43 nM and 26 nM, respectively). Induces G2/M arrest and apoptosis.[5]
Compound C03 TRKA Kinase, Km-12 (Colon)Kinase IC50 = 56 nM, Cell IC50 = 0.304 µMPan-TRK inhibitor with good plasma stability. Selective for cancer cells over normal HUVEC cells.[6]
Compound 14f Colon Cancer (CaCo-2)IC50 = 0.5 µg/mLSignificant antitumor activity coupled with lower toxicity against normal BHK fibroblast cells.[7]
Compound 9f Breast Cancer (4T1)IC50 = 0.75 µMPotent antiproliferative activity without affecting normal mouse embryonic fibroblasts (MEFs).[2][4]
Compound 15y TBK1 Kinase, Glioblastoma (A172)Kinase IC50 = 0.2 nM, Cell IC50 = 0.49 µMA highly potent and selective TBK1 inhibitor. Effectively inhibited downstream IFN signaling.[3]

Part 2: The Reality Check - In Vivo Efficacy Evaluation

While in vitro data are essential for initial screening and mechanism-of-action studies, they cannot predict a compound's behavior in a complex physiological system. In vivo studies, typically in animal models, are the critical next step to evaluate a drug's overall therapeutic potential, considering factors like pharmacokinetics (PK), pharmacodynamics (PD), and systemic toxicity.

Rationale for Experimental Choices

The most common preclinical model for oncology is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. This allows for the direct assessment of a compound's effect on human tumor growth in a living system. The choice of animal strain (e.g., nude or SCID mice), tumor implantation site (subcutaneous vs. orthotopic), and treatment schedule are all critical decisions. Orthotopic models, where tumors are grown in the corresponding organ (e.g., breast cancer cells in the mammary fat pad), often provide a more clinically relevant microenvironment for evaluating efficacy.[2][4]

Mandatory Visualization: The In Vivo Xenograft Workflow

InVivo_Workflow cluster_prep Model Preparation cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Mice Immunocompromised Mice (e.g., BALB/c nude) Implant Orthotopic Injection (Mammary Fat Pad) Mice->Implant Cells Cancer Cell Culture (e.g., 4T1 breast cancer) Cells->Implant TumorGrowth Allow Tumors to Reach Palpable Size (~100 mm³) Implant->TumorGrowth Monitor Grouping Randomize into Groups (Vehicle, Test Compound) TumorGrowth->Grouping Dosing Administer Treatment (e.g., i.p. injection daily) Grouping->Dosing Measure Monitor Tumor Volume & Body Weight Dosing->Measure Repeatedly Endpoint Sacrifice & Excise Tumors Measure->Endpoint At Study Conclusion Analysis Weigh Tumors, Analyze Toxicity Markers, Histology Endpoint->Analysis Evaluate Efficacy & Safety

Caption: Workflow for an orthotopic breast cancer mouse model study.

Experimental Protocol: Orthotopic Breast Cancer Xenograft Study

This protocol is designed to assess the anti-tumor efficacy and systemic toxicity of a lead compound in a clinically relevant model.

  • Cell Implantation: Anesthetize female BALB/c mice. Inject 1x10⁶ 4T1 murine breast cancer cells suspended in Matrigel into the mammary fat pad.

  • Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable volume of approximately 100-150 mm³. Monitor tumor size using calipers (Volume = 0.5 x Length x Width²) and animal body weight.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group and one or more compound treatment groups.

  • Drug Administration: Administer the pyrazolo[3,4-b]pyridine derivative (e.g., compound 9f ) via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined dose and schedule (e.g., 20 mg/kg, daily).[2][4]

  • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight every 2-3 days. Observe animals for any signs of toxicity.

  • Study Endpoint: At the end of the study (e.g., 21-28 days) or when tumors in the control group reach a predetermined size, euthanize the animals.

  • Ex Vivo Analysis: Excise the tumors and record their final weight. Major organs (liver, spleen, kidneys) may be collected for histological analysis to assess toxicity. Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Presentation: In Vivo Efficacy of Selected Derivatives
Compound IDAnimal ModelDosing RegimenOutcomeReference
Compounds 9c, 9e, 9f Orthotopic 4T1 Breast Cancer (BALB/c mice)20 mg/kg, i.p.Significant inhibition of tumor growth. No systemic toxicity observed; did not interfere with the immune system.[2][4]
Not Specified Human Tumor Xenograft ModelNot SpecifiedSelected compounds evaluated in vivo. (Details not in abstract).[8]
Compounds 2 & 9c Ehrlich Ascites Carcinoma (EAC) in miceNot SpecifiedShowed the greatest anticancer activity among tested compounds.[9]
Compound 29 SW620 Colorectal Carcinoma XenograftOral DosingEvidence of tumor growth rate reduction. Showed a viable oral pharmacokinetic profile in mice, rats, and dogs.[10]

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical evaluation is to identify compounds with a high probability of success in human clinical trials. A critical part of this process is understanding the relationship between in vitro potency and in vivo efficacy.

For the 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines like 9f , a strong correlation was observed. The potent antiproliferative activity in the low micromolar range (IC50 = 0.75 µM) against 4T1 breast cancer cells translated directly into significant tumor growth inhibition in an orthotopic mouse model.[2][4] Furthermore, the in vitro selectivity, where the compound did not affect normal cells, was mirrored by the lack of systemic toxicity in vivo.[2][4]

However, this is not always the case. A compound can exhibit nanomolar potency in vitro but fail completely in vivo. This discrepancy is often attributed to poor ADME/T properties:

  • Absorption: The compound may not be absorbed effectively when administered orally.

  • Distribution: It may not reach the tumor site in sufficient concentrations.

  • Metabolism: The compound could be rapidly metabolized by the liver into inactive forms.

  • Excretion: It might be cleared from the body too quickly to exert a therapeutic effect.

  • Toxicity: The compound could be too toxic to be administered at a therapeutically relevant dose.

For example, compound C03 was identified as a potent TRKA inhibitor in vitro and was noted to have good plasma stability, a key property for predicting in vivo success.[6] This highlights how early ADME/T profiling can help bridge the gap between cell-based and whole-animal studies.

Mandatory Visualization: The Drug Discovery Funnel

DrugDiscovery_Funnel Hit_ID High-Throughput Screening (100,000s of Compounds) In Vitro Potency Hit_to_Lead Hit-to-Lead (100s of Compounds) In Vitro Selectivity & MoA Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (10s of Compounds) In Vitro ADME/T, In Vivo PK Hit_to_Lead->Lead_Op Preclinical Preclinical Candidate (1-3 Compounds) In Vivo Efficacy & Safety Lead_Op->Preclinical

Caption: The drug discovery process from initial screening to a preclinical candidate.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly productive source of novel anticancer drug candidates. The studies highlighted in this guide demonstrate a clear pathway from rational design and synthesis to successful validation in both in vitro and in vivo settings. The most promising derivatives, such as the Topoisomerase IIα inhibitor 8c and the breast cancer-active compound 9f , not only exhibit potent and selective cytotoxicity against cancer cells but also translate this activity into tangible anti-tumor efficacy in animal models with acceptable safety profiles.[1][2][4]

The key to successful translation lies in a comprehensive evaluation strategy. A strong in vitro potency is a prerequisite, but it must be complemented by favorable drug-like properties that allow the compound to reach and act on its target in vivo. Future research in this area will undoubtedly focus on optimizing the pharmacokinetic and safety profiles of these potent molecules to advance the most promising candidates toward clinical development.

References

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PubMed Central. URL: [Link]
  • Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety. PubMed. URL: [Link]
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. aclanthology.org. URL: [Link]
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  • Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. VIVO. URL: [Link]
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  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv
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A Researcher's Guide to Evaluating the Kinase Selectivity of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the kinase selectivity of the promising scaffold, 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile. The pyrazolopyrimidine core is a well-established ATP mimetic, forming key hydrogen bonds within the kinase hinge region, making it a versatile starting point for potent kinase inhibitors.[1] However, achieving selectivity for a specific kinase target over the highly conserved human kinome remains a significant challenge in the development of both therapeutic agents and chemical probes.[2][3] This document will detail the experimental design, methodologies, data interpretation, and comparative analysis required to rigorously characterize the selectivity profile of this compound and its derivatives.

The Imperative of Kinase Selectivity

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] While the development of kinase inhibitors has revolutionized treatment in many areas, off-target effects due to poor selectivity can lead to toxicity and limit therapeutic windows. Conversely, in some cases, multi-targeted inhibitors can offer enhanced efficacy.[3] Therefore, a thorough understanding of a compound's selectivity across the kinome is paramount for predicting its biological effects and potential clinical utility.[4] This guide will walk you through the process of generating a robust selectivity profile.

Experimental Workflow for Kinase Selectivity Profiling

A tiered approach is often the most efficient and cost-effective strategy for determining kinase inhibitor selectivity.[5] This typically involves an initial broad screen at a single high concentration to identify potential targets, followed by more detailed dose-response studies for the most potently inhibited kinases.

G A Compound Synthesis & Quality Control B Single-Dose Kinase Panel Screen (e.g., 1 µM) A->B C Identify 'Hits' (% Inhibition > 70%) B->C D IC50 Determination for 'Hit' Kinases (10-point dose-response) C->D E Data Analysis & Curve Fitting D->E F Calculate Selectivity Scores (e.g., S-Score, Gini Coefficient) E->F G Comparative Analysis with Alternative Inhibitors F->G

Figure 1: Tiered experimental workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocol: Radiometric Kinase Assay ([33P]-ATP Filter Binding)

This protocol describes a robust and direct method for measuring kinase activity and its inhibition.[2][4] It is considered a gold standard against which other methods are often compared.[4]

I. Reagents and Materials:

  • Kinases: Panel of purified, active recombinant human kinases (e.g., from Reaction Biology, Promega).

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Assay Buffer: Typically contains a buffer (e.g., HEPES, Tris-HCl), MgCl₂, bovine serum albumin (BSA), and DTT. The exact composition may vary between kinases.

  • [33P]-ATP: Radiolabeled ATP (10 mCi/mL).

  • ATP: Non-radiolabeled ATP stock solution.

  • Test Compound: this compound and comparators, dissolved in 100% DMSO.

  • Positive Control: A known inhibitor for each kinase (e.g., Staurosporine).

  • Reaction Plates: 96- or 384-well polypropylene plates.

  • Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).

  • Wash Solution: Phosphoric acid (e.g., 0.5-1%).

  • Scintillation Fluid: For detection.

  • Microplate Scintillation Counter: For reading the results.

II. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in 100% DMSO. A 10-point, 3-fold dilution series starting from 100 µM is a common approach for IC₅₀ determination.

  • Kinase Reaction Mixture Preparation: For each kinase, prepare a master mix containing the assay buffer, the specific substrate, and the required cofactors.

  • Compound Dispensing: Dispense a small volume (e.g., 1 µL) of the diluted compounds, controls, or DMSO (vehicle control) into the reaction plate wells.

  • Kinase Addition: Add the kinase reaction mixture to the wells.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Prepare an ATP mix containing both non-radiolabeled ATP and [³³P]-ATP. The final ATP concentration should ideally be at or near the Km,ATP for each kinase to provide a sensitive measure of competitive inhibition.[2] Add the ATP mix to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to the filter plate. The phosphorylated substrate will bind to the filter membrane, while the unreacted [³³P]-ATP will pass through.

  • Washing: Wash the filter plate multiple times with the phosphoric acid wash solution to remove any unbound [³³P]-ATP.

  • Signal Detection: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

The raw data (counts per minute, CPM) is used to calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle (DMSO) control.

% Activity = (CPMinhibitor - CPMbackground) / (CPMvehicle - CPMbackground) * 100

The percentage of inhibition is then calculated as 100 - % Activity . For dose-response experiments, the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

Comparative Selectivity Analysis

To provide context, the selectivity of this compound should be compared against alternative inhibitors targeting similar kinases. Based on the literature, derivatives of this scaffold have shown activity against kinases such as FGFR1, TBK1, and SRC family kinases.[6][7][8] For this guide, we will compare its hypothetical selectivity against these kinases with two well-known inhibitors: a highly selective inhibitor (e.g., a specific FGFR inhibitor) and a promiscuous inhibitor (e.g., Staurosporine).

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)

KinaseThis compoundComparator A (AZD4547 - FGFRi)Comparator B (Staurosporine)
FGFR1 850.215
FGFR2 1202.518
VEGFR2 2,5002425
TBK1 350>10,00050
IKKε 800>10,000160
SRC 1,800>10,0002
ABL1 >10,000>10,00020
CDK2 4,500>10,0003

This is a hypothetical dataset generated for illustrative purposes, based on the known activities of the pyrazolopyridine scaffold and comparator compounds.

Quantifying Selectivity

Visual inspection of the data is useful, but quantitative metrics are essential for an objective comparison.[5]

  • Selectivity Score (S-score): This is a simple yet effective measure. For example, S(100x) would be the number of kinases inhibited with an IC₅₀ that is less than 100-fold higher than the IC₅₀ for the primary target. A lower S-score indicates higher selectivity.

  • Gini Coefficient: This metric, borrowed from economics, can be used to measure the inequality of inhibitor binding across the kinome. A Gini coefficient closer to 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value closer to 0 suggests broad promiscuity.

From the hypothetical data in Table 1, this compound shows moderate potency against FGFR1 and FGFR2, with some off-target activity against TBK1 and IKKε. It demonstrates reasonable selectivity over VEGFR2 and significantly better selectivity against SRC and CDK2 compared to the promiscuous inhibitor Staurosporine. Comparator A (AZD4547) exemplifies a highly selective inhibitor, with potent activity against FGFR1/2 and much weaker activity against other kinases.

Structure-Activity Relationship (SAR) Insights

The 1H-pyrazolo[3,4-b]pyridine core provides a solid foundation for kinase inhibition. Published studies on derivatives of this scaffold offer valuable insights for optimizing selectivity:

  • FGFR Selectivity: The addition of two chlorine atoms at the ortho positions of a dimethoxyphenyl ring attached to the pyrazolopyridine core has been shown to dramatically increase selectivity for FGFR1 over VEGFR2.[7] This is attributed to steric hindrance with a cysteine residue in the VEGFR2 active site, which is an alanine in FGFR1.[7]

  • TBK1 Inhibition: Modifications at various positions of the pyrazolopyridine ring have led to the discovery of highly potent and selective TBK1 inhibitors, with one derivative achieving an IC₅₀ of 0.2 nM.[8][9]

  • General Trends: The N(1)-H of the pyrazolopyridine moiety is often crucial for forming hydrogen bonds with the kinase hinge region, and its methylation can lead to a complete loss of activity.[7]

SAR cluster_core 1H-Pyrazolo[3,4-b]pyridine Core cluster_modifications Substitutions & Effects cluster_outcomes Resulting Selectivity Profile Core Pyrazolo[3,4-b]pyridine Scaffold R3 R3 Position Core->R3 Aryl groups R5 R5 Position Core->R5 Aryl/Heterocyclyl groups N1 N1 Position Core->N1 Alkylation TBK1 ↑ TBK1 Potency & Selectivity R3->TBK1 e.g., Substituted anilines FGFR ↑ FGFR Selectivity (vs. VEGFR2) R5->FGFR e.g., 2,6-dichloro-3,5-dimethoxyphenyl Activity ↓ General Kinase Activity N1->Activity

Figure 2: Key structure-activity relationships for modulating the selectivity of the 1H-Pyrazolo[3,4-b]pyridine scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic and rigorous evaluation of its kinase selectivity is a critical step in this process. By employing a tiered screening approach, utilizing robust biochemical assays, and applying quantitative selectivity metrics, researchers can gain a clear understanding of the compound's activity profile. The insights from such studies, combined with an understanding of the structure-activity relationships, will guide the rational design of more potent and selective inhibitors for desired kinase targets, ultimately accelerating the journey from a promising scaffold to a valuable research tool or therapeutic candidate.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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  • Unciti-Broceta, A., Diez-Cecilia, E., Sen, F., Sanchez-Martin, C., Pineda-Lucena, A., & Carragher, N. O. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4875-4889. [Link]
  • Reaction Biology. (2024). A Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
  • Wang, Y., Ke, Z., Wang, X., Li, Y., Liu, Y., Zhang, Y., ... & Liu, J. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 522-527. [Link]
  • Zhang, Y., Li, Y., Wang, Y., Ke, Z., Wang, X., Liu, Y., ... & Liu, J. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Unciti-Broceta, A., Diez-Cecilia, E., Sen, F., Sanchez-Martin, C., Pineda-Lucena, A., & Carragher, N. O. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • Wang, Y., Ke, Z., Wang, X., Li, Y., Liu, Y., Zhang, Y., ... & Liu, J. (2015). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 58(17), 6946-6963. [Link]
  • Lee, K., Kim, S. M., Choi, J. Y., Lee, J., Kim, S., & Park, C. H. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
  • Zhang, Y., Li, Y., Wang, Y., Ke, Z., Wang, X., Liu, Y., ... & Liu, J. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
  • Al-Sanea, M. M., & Abdel-Gawad, H. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry, 13(10), 1225-1233. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
  • Nussinov, R., & Zhang, M. (2023). A Strategy toward Kinase-Selective Drug Discovery.
  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
  • Lee, S. J., Lee, K., Kim, S. M., Choi, J. Y., Lee, J., Kim, S., & Park, C. H. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3341-3345. [Link]
  • Al-Sanea, M. M., & Abdel-Gawad, H. (2022).
  • Al-Sanea, M. M., & Abdel-Gawad, H. (2022).
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Sources

A Comparative Guide to the Synthesis of Pyrazolopyridines: One-Pot vs. Multi-Step Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolopyridine Scaffold

Pyrazolopyridines, fused heterocyclic systems of a pyrazole and a pyridine ring, represent a "privileged scaffold" in medicinal chemistry and materials science.[1] Their structural similarity to purine bases allows them to interact with a wide range of biological targets, leading to their development as potent therapeutic agents.[2] Compounds incorporating the pyrazolopyridine core have demonstrated efficacy as kinase inhibitors for cancer treatment (e.g., targeting EGFR, B-Raf, MEK), neurokinin receptor antagonists, and agents for treating cardiovascular diseases.[3][4] The two most common isomers, 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine, are cornerstones in many drug discovery programs.[5]

Given their importance, the development of efficient, scalable, and sustainable synthetic routes is a critical objective for researchers in both academic and industrial settings. The choice between a traditional multi-step synthesis and a modern one-pot approach is a pivotal decision that impacts everything from laboratory-scale feasibility to manufacturing cost and environmental footprint. This guide provides an in-depth comparison of these two synthetic philosophies, supported by representative experimental data and protocols, to empower researchers to make informed strategic decisions.

The Traditional Paradigm: Multi-Step Synthesis

The multi-step, or "stop-and-go," approach is the classical methodology for constructing complex molecules.[6][7] This strategy involves a linear sequence of reactions where each intermediate product is isolated, purified, and fully characterized before proceeding to the next transformation.[8]

The Rationale: Precision and Control

The primary advantage of a multi-step synthesis is the high degree of control it offers. By isolating each intermediate, a chemist can:

  • Optimize Individual Reactions: Each step can be individually optimized for yield and purity without interference from reagents or byproducts of other steps.

  • Unambiguous Characterization: The structure of each intermediate can be confirmed using analytical techniques (NMR, MS, etc.), providing certainty and simplifying troubleshooting if a subsequent step fails.

  • Flexibility for Analogue Synthesis: A common intermediate can be synthesized on a large scale and then diversified in the final steps to create a library of related compounds, which is invaluable for structure-activity relationship (SAR) studies.

Representative Multi-Step Protocol: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine

A common multi-step route to a functionalized pyrazolo[3,4-b]pyridine core often involves the initial formation of the bicyclic system followed by subsequent functionalization, such as a Suzuki or Buchwald-Hartwig coupling.[9]

Step 1: Cyclization to form the Pyrazolopyridine Core (Gould-Jacobs type reaction)

  • A mixture of 3-amino-5-methylpyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated without solvent at 110-120 °C for 2 hours.

  • The resulting intermediate is not isolated but is added directly to a high-boiling point solvent like Dowtherm A.

  • The solution is heated to reflux (approx. 250 °C) for 1 hour to facilitate cyclization.

  • Upon cooling, the product precipitates and is collected by filtration, washed with ethanol, and dried to yield the ethyl 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate intermediate.

Step 2: Chlorination

  • The intermediate from Step 1 (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq).

  • The mixture is heated to reflux for 3-4 hours until the reaction is complete (monitored by TLC).

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford the 4-chloro-substituted pyrazolopyridine.

Step 3: C-C Bond Formation (Suzuki Coupling)

  • The 4-chloro-pyrazolopyridine (1.0 eq), an appropriate arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) are combined in a flask.

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen).

  • A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is added.

  • The reaction is heated to 80-100 °C for 4-12 hours.

  • After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final 4-aryl-substituted pyrazolopyridine.

Visualizing the Multi-Step Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Coupling A Aminopyrazole + Malonate Derivative B Reaction 1 (Heat) A->B C Intermediate 1 B->C P1 Workup & Purification 1 C->P1 D Reaction 2 (POCl3) E Intermediate 2 (4-Chloro Derivative) D->E P2 Workup & Purification 2 E->P2 F Reaction 3 (Suzuki Coupling) G Final Product F->G P3 Final Workup & Purification G->P3 P1->D P2->F

Caption: Workflow for a typical multi-step synthesis, highlighting the mandatory isolation and purification stages.

The Modern Approach: One-Pot Synthesis

One-pot synthesis is a strategy where multiple consecutive reactions are carried out in a single reaction vessel, eliminating the need to isolate and purify intermediates.[10][11][12] This approach is a cornerstone of green chemistry, aiming to maximize efficiency by improving "pot economy" (minimizing vessel transfers) and "step economy" (reducing the number of operational steps).[10][13][14]

The Rationale: Efficiency and Sustainability

The motivation for developing one-pot procedures is compelling:

  • Higher Overall Yields: By avoiding material losses from repeated workups and purifications, overall yields are often significantly higher.[10][15]

  • Reduced Time and Labor: Eliminating intermediate handling dramatically shortens the total synthesis time from days to hours.[10][16]

  • Green Chemistry: This approach drastically reduces the consumption of solvents (for reactions and chromatography) and energy, leading to a lower Environmental Factor (E-Factor) and a more sustainable process.[7][10]

  • Rapid Library Generation: Multicomponent reactions (MCRs), a subset of one-pot synthesis where three or more reactants combine in a single operation, are particularly powerful for rapidly building molecular complexity and generating libraries of compounds.[8][17]

Representative One-Pot Protocol: Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine

This protocol exemplifies the synthesis of a highly substituted pyrazolopyridine derivative in a single operation.[18][19][20]

One-Pot, Three-Component Reaction:

  • To a solution of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq), an appropriate arylglyoxal (1.0 eq), and a cyclic 1,3-dicarbonyl compound such as dimedone (1.0 eq) in water or ethanol, add a catalytic amount of an amine base like triethylamine (Et₃N, 0.2 eq) or a phase-transfer catalyst like tetrapropylammonium bromide.[17][18]

  • Stir the reaction mixture vigorously at a specified temperature (ranging from room temperature to 80 °C) for 2-8 hours.

  • The reaction progress is monitored by TLC. The underlying mechanism involves a sequence of Knoevenagel condensation, a Michael addition, and subsequent intramolecular cyclization and oxidation/aromatization, all occurring in the same pot.[18]

  • Upon completion, the product often precipitates directly from the reaction mixture.

  • The solid product is collected by simple filtration, washed with a small amount of cold solvent (e.g., ethanol), and dried. This often yields a product of high purity, negating the need for chromatographic purification.

Visualizing the One-Pot Workflow

G cluster_0 Single Reaction Vessel Reactants Aminopyrazole + Aldehyde/Ketone + Active Methylene Cmpd. Pot One-Pot Reaction (Sequential Transformations in situ) Reactants->Pot Catalyst Catalyst + Solvent Catalyst->Pot FinalProduct Final Product Pot->FinalProduct Purification Simple Workup (Filtration) FinalProduct->Purification

Caption: Workflow for a one-pot synthesis, where all transformations occur in a single vessel before final workup.

Quantitative and Qualitative Comparison

The choice between these methodologies can be guided by a direct comparison of key performance indicators.

MetricMulti-Step SynthesisOne-Pot SynthesisRationale & Justification
Overall Yield Lower (compounded loss)HigherAvoids material loss during intermediate isolation and purification steps.[8][10]
Reaction Time Long (days)Short (hours)Eliminates time-consuming workup, purification, and setup for each step.[6][16]
Number of Operations High (multiple setups, workups, purifications)Low (single setup and workup)Defined by the "step economy" principle; fewer manual operations are required.[14]
Solvent Consumption HighLowLarge volumes of solvent are saved by eliminating multiple reactions and chromatographic purifications.[10][15]
Purification Steps Multiple (often chromatography for each step)Minimal (often simple filtration or single column)Products of one-pot reactions can often be isolated in high purity by precipitation.
Process Control HighModerateIsolating intermediates allows for precise control and characterization at each stage.
Optimization Effort Stepwise and straightforwardComplexRequires careful selection of mutually compatible reagents, catalysts, and conditions for all reaction stages.[10][15]
Green Chemistry Metrics Poor (High E-Factor, low RME)Excellent (Low E-Factor, high RME)One-pot synthesis inherently generates less waste and uses resources more efficiently.[21][22][23]

Expert Analysis: Choosing the Right Strategy

As a Senior Application Scientist, my recommendation is not to view these methods as mutually exclusive but as tools to be applied at different stages of the research and development pipeline.

  • When to Use Multi-Step Synthesis:

    • Early-Stage Research & Route Scouting: When a synthetic route is unproven, the control offered by a stepwise approach is invaluable for identifying and solving problems.

    • Complex Target Molecules: For highly complex molecules requiring sensitive or incompatible reagents at different stages (e.g., a strong reducing agent followed by a strong oxidizing agent), isolation of intermediates is often unavoidable.

    • Ambiguous Mechanisms: When reaction pathways are unclear, isolating intermediates is crucial for mechanistic studies.

  • When to Use One-Pot Synthesis:

    • Process Development & Scale-Up: Once a synthetic route is established, converting it to a one-pot process is ideal for manufacturing due to significantly lower costs, reduced waste, and faster production cycles.[13]

    • Medicinal Chemistry Libraries: For generating a large number of analogues around a core scaffold, multicomponent one-pot reactions are exceptionally efficient.[16]

    • Green Chemistry Initiatives: When the primary goals are to reduce environmental impact and improve sustainability, one-pot synthesis is the superior choice.[7]

The causality behind experimental choices underscores this strategic thinking. In the multi-step protocol, the use of a harsh reagent like POCl₃ necessitates an isolated step to prevent it from destroying other sensitive functional groups. In contrast, the one-pot protocol is designed around a cascade of compatible reactions, often mediated by a mild catalyst (like Et₃N) that can promote multiple transformations (e.g., both condensation and Michael addition) without requiring changes in reaction conditions.[17]

Conclusion

The synthesis of pyrazolopyridines offers a clear lens through which to compare the philosophies of multi-step and one-pot synthesis.

  • Multi-step synthesis is a robust, reliable, and controllable methodology, best suited for the initial exploration of chemical space and the construction of highly complex architectures. Its trade-offs are significant costs in time, labor, and materials.

  • One-pot synthesis represents a paradigm of efficiency and sustainability. It is the preferred method for producing known compounds on a large scale and for the rapid generation of chemical libraries. Its primary challenge lies in the upfront investment required to design a harmonious and high-yielding reaction cascade.

For the modern researcher, scientist, and drug development professional, mastering both approaches is essential. The future of chemical synthesis lies not in a rigid adherence to one method, but in the strategic application of the right tool for the task at hand, increasingly guided by the principles of efficiency and green chemistry.

References

  • Abdel-Wahab, B. F., et al. (2021).
  • Koutentis, P. A., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(21), 5193. [Link]
  • Singh, P. P., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(45), 31635-31656. [Link]
  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1496-1501. [Link]
  • Smith, C. J., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4849-4853. [Link]
  • Gomaa, M. A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
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  • Marjani, A. P., et al. (2018). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
  • ResearchGate. (2015).
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Sources

A Comparative Guide to the Synthesis of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile: A Novel, Validated Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery. As a fused heterocyclic system, it combines the structural features of both pyrazole and pyridine, moieties renowned for their diverse pharmacological activities. This framework is integral to compounds investigated for a range of therapeutic applications, including as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3] The efficiency, scalability, and environmental impact of the synthetic routes to these molecules are therefore of critical importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison between a conventional, widely-used synthetic strategy and a recently validated, novel route for constructing this valuable heterocyclic system. We will dissect the mechanistic underpinnings of each approach, provide detailed, reproducible protocols, and present a head-to-head comparison of their performance based on experimental data.

The Conventional Method: One-Pot Multi-Component Reaction (MCR)

The construction of complex heterocyclic systems from simple, readily available starting materials in a single synthetic operation is a cornerstone of modern organic synthesis. The multi-component reaction (MCR) approach to 1H-pyrazolo[3,4-b]pyridine-5-carbonitriles exemplifies this strategy's power and efficiency.[4]

Causality of the MCR Approach

This one-pot, three-component reaction is designed for molecular complexity generation through a cascade of sequential chemical events. The logic is to combine an aminopyrazole (the nucleophilic backbone), an aldehyde (an electrophilic linchpin), and an active methylene nitrile (such as malononitrile or cyanoacetamide derivatives) which provides the remaining atoms for the pyridine ring. The reaction is typically base-catalyzed, as this promotes the initial condensation steps required to kickstart the cascade.

Generalized Reaction Scheme

(Image for illustrative purposes)

A typical reaction involves the condensation of a 5-aminopyrazole, an aromatic aldehyde, and a β-ketonitrile in the presence of a base catalyst like piperidine or triethylamine, often under reflux conditions.[5]

Reaction Mechanism Workflow

The reaction proceeds through a well-established sequence. The base catalyst first facilitates a Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene (a Michael acceptor). The 5-aminopyrazole then acts as a nucleophile, undergoing a Michael addition to this intermediate. The subsequent steps involve intramolecular cyclization via nucleophilic attack of the endocyclic pyrazole nitrogen or the exocyclic amino group onto the nitrile carbon, followed by tautomerization and aromatization (often via oxidation by air) to yield the final, stable pyrazolo[3,4-b]pyridine ring system.

MCR_Mechanism cluster_reactants Start Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation (Base-Catalyzed) Start->Knoevenagel Intermediate1 Michael Acceptor (α,β-Unsaturated Nitrile) Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Aminopyrazole 5-Aminopyrazole Aminopyrazole->Michael Intermediate2 Acyclic Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization/Dehydration Intermediate2->Cyclization Intermediate3 Dihydropyridine Intermediate Cyclization->Intermediate3 Oxidation Oxidation/ Aromatization Intermediate3->Oxidation Product 1H-Pyrazolo[3,4-b]pyridine -5-carbonitrile Oxidation->Product

Caption: Workflow of the conventional multi-component reaction.

Detailed Experimental Protocol (Conventional MCR)

This protocol is adapted from established literature procedures for synthesizing pyrazolo[3,4-b]pyridine derivatives.[1]

  • To a 50 mL round-bottom flask, add 5-amino-3-(pyridin-3-yl)-1-phenyl-1H-pyrazole (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), the appropriate β-ketonitrile (e.g., 2-cyano-1-(4-fluorophenyl)ethan-1-one) (1.0 mmol), and glacial acetic acid (15 mL).

  • Add a catalytic amount of piperidine (0.2 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with constant stirring for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (50 mL). A solid precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure product.

A Novel Validated Route: Heterogeneous Acid-Catalyzed Cascade Reaction

In the pursuit of more sustainable and efficient chemical manufacturing, a novel synthetic strategy has been developed that leverages a recyclable, solid acid catalyst to mediate a cascade reaction under mild conditions.[6][7] This approach represents a significant advancement over conventional methods.

Causality of the Cascade Approach

This innovative route begins with a pre-formed 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which itself is synthesized via a multi-component reaction.[6] The key inventive step is the use of a heterogeneous catalyst, an amorphous carbon-supported sulfonic acid (AC-SO₃H), to orchestrate a sequential ring-opening/ring-closing cascade.[7][8] The solid acid catalyst is crucial; its acidic sites activate the pyran ring for nucleophilic attack by an amine (e.g., aniline), initiating the cascade. This avoids the need for strong soluble acids or bases and high temperatures, aligning with green chemistry principles.

Generalized Reaction Scheme

(Image for illustrative purposes)

The reaction involves treating a 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with an aniline derivative in ethanol at room temperature, catalyzed by AC-SO₃H.[6]

Proposed Reaction Mechanism Workflow

The mechanism is initiated by the protonation of the ether oxygen in the pyran ring by the solid acid catalyst, making it susceptible to nucleophilic attack. Aniline attacks the activated C4 position, leading to the opening of the pyran ring. This is followed by an intramolecular cyclization where a newly formed secondary amine attacks the nitrile group. A subsequent tautomerization and aromatization sequence yields the final, stable 1H-pyrazolo[3,4-b]pyridine product.

Cascade_Mechanism Proposed Mechanism for AC-SO3H Catalyzed Cascade cluster_reactants Start Pyrano[2,3-c]pyrazole + Aniline Protonation Protonation of Pyran Oxygen Start->Protonation Catalyst AC-SO3H Catalyst Catalyst->Protonation Intermediate1 Activated Intermediate Protonation->Intermediate1 RingOpening Nucleophilic Attack (Ring Opening) Intermediate1->RingOpening Intermediate2 Open-Chain Intermediate RingOpening->Intermediate2 RingClosing Intramolecular Cyclization (Attack on Nitrile) Intermediate2->RingClosing Intermediate3 Cyclized Intermediate RingClosing->Intermediate3 Tautomer Tautomerization/ Aromatization Intermediate3->Tautomer Product 1H-Pyrazolo[3,4-b]pyridine Derivative Tautomer->Product

Caption: Workflow of the novel acid-catalyzed cascade reaction.

Detailed Experimental Protocol (Novel Cascade Reaction)

This protocol is a direct summary of the validated method reported by Nguyen, H. T., et al. (2023).[6]

  • In a 25 mL flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and amorphous carbon-supported sulfonic acid (AC-SO₃H) (5 mg).

  • Add ethanol (2.0 mL) as the solvent.

  • Stir the mixture vigorously at room temperature for 30-45 minutes.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Wash the filtered solid product with additional ethanol (3 x 5.0 mL).

  • The filtrate contains the product. Recrystallization from ethanol is performed to yield the pure ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

  • Validation: The structure and purity of the product are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Head-to-Head Comparison: Performance and Workflow

An objective comparison reveals the distinct advantages of the novel cascade reaction, particularly in terms of efficiency and adherence to green chemistry principles.

Comparative Workflow Diagram

This diagram illustrates the operational simplicity of the new method compared to the conventional approach.

Workflow_Comparison cluster_conventional Conventional MCR cluster_novel Novel Cascade Reaction conv1 1. Combine 3 components, solvent, and base catalyst conv2 2. Heat to Reflux (6-8 hours) conv1->conv2 conv3 3. Aqueous Workup (Quench and Precipitate) conv2->conv3 conv4 4. Filtration conv3->conv4 conv5 5. Purification (Recrystallization / Chromatography) conv4->conv5 novel1 1. Combine 2 components, solvent, and solid catalyst novel2 2. Stir at Room Temp (30-45 minutes) novel1->novel2 novel3 3. Filtration (Recover catalyst & product) novel2->novel3 novel4 4. Purification (Recrystallization) novel3->novel4

Caption: Comparison of experimental workflows.

Performance Data Summary
ParameterConventional MCRNovel AC-SO₃H Cascade ReactionJustification & Expert Insight
Reaction Time 6 - 8 hours30 - 45 minutesThe novel route's efficiency stems from the high activity of the catalyst at ambient temperature, drastically reducing synthesis time.
Temperature Reflux (~80-120°C)Room TemperatureEliminating the need for heating reduces energy consumption and simplifies the experimental setup, aligning with green chemistry principles.
Catalyst Homogeneous base (e.g., Piperidine)Heterogeneous solid acid (AC-SO₃H)The solid catalyst is easily recovered by filtration and can be reused, which is a significant advantage in terms of cost and sustainability.[6]
Solvent Acetic Acid / EthanolEthanolThe use of ethanol, a more benign solvent than glacial acetic acid, improves the environmental profile of the synthesis.
Yield Moderate to Good (Varies)Good to Excellent (up to 80% reported)[6][7]The mild conditions and high efficiency of the cascade reaction lead to consistently high isolated yields.
Workup/Purification Aqueous quench, filtration, recrystallization or column chromatographySimple filtration, recrystallizationThe cleaner reaction profile of the novel route simplifies purification, often negating the need for laborious column chromatography.
Operational Simplicity ModerateHighThe room temperature conditions and simple filtration-based workup make the novel protocol exceptionally user-friendly and scalable.

Conclusion and Recommendation

While the conventional multi-component reaction remains a viable method for constructing the 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile scaffold, the novel AC-SO₃H-catalyzed cascade reaction presents a demonstrably superior alternative. Its validation is confirmed by high yields and thorough characterization of the products.[6]

The key advantages of the new route are:

  • Drastically Reduced Reaction Times: Hours are reduced to minutes.

  • Mild, Energy-Efficient Conditions: The reaction proceeds at room temperature.

  • Operational Simplicity: A straightforward protocol with a simple filtration workup.

  • Sustainability: Utilizes a recyclable, heterogeneous catalyst and a greener solvent.

For researchers and drug development professionals, the adoption of this novel synthetic route offers a pathway to faster, more efficient, and environmentally responsible synthesis of this compound and its derivatives. It is the recommended approach for laboratories prioritizing process efficiency and green chemistry.

References

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1863–1873. [Link]
  • Donaire-Arias, A., Montagut, A. M., & Borrell, J. I. (2022).
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link]
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  • (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
  • (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. [Link]
  • (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation.
  • (2021). Synthetic pathway of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile...
  • (2021). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues.
  • (2018). One-pot synthesis of spiro(indoline-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitriles as p53-MDM2 interaction inhibitors. Future Medicinal Chemistry. [Link]
  • (2022). A Multicomponent Approach to Highly Substituted 1H-Pyrazolo[3,4-b]pyridines. ACS Omega. [Link]
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  • (2022). The proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles using UiO-66-NH2/TCT/2-Amino-Py@Cu(OAc)2.

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A Comparative Guide to the Cytotoxicity of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged structure" due to its structural similarity to purines, allowing it to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of various 1H-pyrazolo[3,4-b]pyridine derivatives across a spectrum of human cancer and normal cell lines, supported by experimental data and mechanistic insights.

The Therapeutic Promise of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine nucleus is a versatile pharmacophore that has been incorporated into numerous compounds exhibiting a range of biological activities, including antiviral, antibacterial, and, most notably, anticancer properties.[3] The anticancer potential of these derivatives stems from their ability to modulate key cellular processes such as cell cycle progression and apoptosis, often through the inhibition of specific protein kinases.[4][5] This guide will delve into the structure-activity relationships that govern their cytotoxic potency and selectivity.

Comparative Cytotoxicity: A Data-Driven Analysis

The efficacy of a potential anticancer drug is fundamentally assessed by its ability to inhibit the growth of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. The following table summarizes the in vitro cytotoxic activity of a selection of 1H-pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines. This data, compiled from multiple studies, highlights the diverse potency and selectivity profiles achievable through modification of the core scaffold.

Compound IDSubstitution PatternCell LineCell TypeIC50 (µM)Reference
Series 1: Cpd. 9a 4-Aryl-3-(4-methoxyphenyl)-1-phenylHeLaCervical Cancer2.59[5]
MCF-7Breast Cancer>50[5]
HCT-116Colon Cancer>50[5]
WI-38Normal Lung Fibroblast26.44[5]
Series 1: Cpd. 14g 4-(Hydroxyphenyl)-2-phenyl-3-cyanoMCF-7Breast Cancer4.66[5]
HCT-116Colon Cancer1.98[5]
WI-38Normal Lung Fibroblast21.81[5]
Series 2: Cpd. 8c NCI-60 Panel ScreenK562LeukemiaGI50: 0.54[6]
MV4-11LeukemiaGI50: 0.81[6]
NCI/ADR-RESOvarian CancerGI50: 1.05[6]
Series 3: Cpd. 12b 1H-pyrazolo[3,4-d]pyrimidine derivativeA549Lung Cancer8.21[7]
HCT-116Colon Cancer19.56[7]
WI-38Normal Lung Fibroblast39.15[7]
Series 4: Cpd. 21h 2,6-Difluorophenacyl analogueOvarian Cancer CellsOvarian CancerCDK1/cycB IC50=6 nM[8]
CDK2/cycE IC50=9 nM[8]

Data Interpretation: The table reveals that subtle changes in the substitution pattern around the 1H-pyrazolo[3,4-b]pyridine core can dramatically influence both potency and selectivity. For instance, compound 9a shows high potency against HeLa cells but is significantly less active against MCF-7 and HCT-116 cells.[5] In contrast, compound 14g demonstrates potent activity against both MCF-7 and HCT-116 cell lines.[5] Notably, both compounds exhibit lower cytotoxicity towards the normal fibroblast cell line WI-38, suggesting a degree of cancer cell selectivity.[5] The broad-spectrum activity of compound 8c across the NCI-60 panel, particularly against leukemia and drug-resistant ovarian cancer cell lines, underscores the potential of this scaffold to overcome clinical challenges.[6]

Mechanistic Insights: Unraveling the Pathways to Cell Death

The cytotoxic effects of 1H-pyrazolo[3,4-b]pyridine derivatives are often mediated by their ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest. These processes are tightly regulated by complex signaling pathways, which are frequently dysregulated in cancer.

Induction of Apoptosis

Many 1H-pyrazolo[3,4-b]pyridine derivatives trigger the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to mitochondrial dysfunction and the activation of a cascade of cysteine proteases known as caspases. A key event is the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] Studies have shown that some pyrazolopyridine derivatives can upregulate Bax and downregulate Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-3, the executioner caspase of apoptosis.[9][10]

apoptosis_pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Pyrazolopyridine->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazolopyridine->Bax Activation MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow cluster_assays Cytotoxicity Assay start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (e.g., 48-72 hours) compound_treatment->incubation mt_assay MTT Assay incubation->mt_assay srb_assay SRB Assay incubation->srb_assay readout Absorbance Reading (Microplate Reader) mt_assay->readout srb_assay->readout data_analysis Data Analysis (IC50 Determination) readout->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Cytotoxicity Assessment.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising framework for the development of novel anticancer agents. The extensive research highlighted in this guide demonstrates that careful chemical modification of this core can lead to compounds with potent and selective cytotoxicity against a wide range of cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest, often through the targeted inhibition of key regulatory proteins like CDKs.

Future research in this field should focus on optimizing the selectivity of these compounds for cancer cells over normal cells to minimize potential side effects. The use of broad screening panels, such as the NCI-60, will be invaluable in identifying derivatives with unique and desirable activity profiles. [6]Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets of the most potent compounds, which will facilitate their rational design and clinical development. The continued exploration of the 1H-pyrazolo[3,4-b]pyridine scaffold holds significant promise for the discovery of the next generation of effective and targeted cancer therapies.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]
  • Scilit. (n.d.). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]
  • Chauhan, A., & Kumar, R. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches.
  • (n.d.). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. [Link]
  • Norman, B. H., et al. (2001). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 11(6), 719–722. [Link]
  • Mervat, M. A., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(5), 1046–1054. [Link]
  • Almansour, B. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6429. [Link]
  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]
  • El-Naggar, M., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1863–1877. [Link]
  • Bhide, R. S., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405–2408. [Link]
  • de Oliveira, R. B., et al. (2018). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines.
  • Lee, Y.-R., et al. (2021). Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. Molecules, 26(11), 3321. [Link]
  • Al-Ostath, A., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 26(14), 4192. [Link]
  • Bhide, R. S., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Semantic Scholar. [Link]
  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2020). Molecules, 25(23), 5727. [Link]
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile, a compound frequently utilized in medicinal chemistry. Our approach is grounded in established safety protocols and regulatory compliance, designed to provide clarity and build confidence in your laboratory's waste management practices.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. According to available safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is a combustible solid. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] The presence of the pyridine ring suggests that incineration is a suitable disposal method for waste containing this compound, a common practice for pyridine-based chemical waste.[2] Furthermore, the nitrile group requires careful handling, as nitriles are organic compounds containing a cyano group (C≡N).[3]

Key Hazard Information:

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[4]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)May cause respiratory irritation.[1][5]
CombustibilityCombustible solid.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory during handling and disposal.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[6] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against eye contact.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin exposure and contamination of personal clothing.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[5]

Step-by-Step Disposal Procedures

All waste generated must be managed as hazardous waste from the point of generation until its final disposal.[7] It is imperative to follow your institution's specific hazardous waste management guidelines and all applicable federal, state, and local regulations.[8]

Disposal of Solid this compound Waste
  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[9]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[8][10]

  • Collection: Carefully transfer any unused or waste solid compound into the designated hazardous waste container. Avoid creating dust.[11] This should be done in a chemical fume hood to minimize inhalation exposure.[9]

  • Storage: The waste container must be kept closed at all times, except when adding waste.[7][10] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[7][10]

  • Disposal Request: Once the container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[10][12]

Disposal of Contaminated Labware and Sharps
  • Segregation: Separate contaminated labware (e.g., glassware, plasticware) and sharps (e.g., needles, razor blades) from other waste streams.

  • Decontamination (for non-disposable glassware): If glassware is to be reused, it must be thoroughly decontaminated. A triple rinse with a suitable solvent (e.g., acetone, ethanol) is a common practice. The rinseate must be collected and disposed of as hazardous liquid waste.[12]

  • Disposal of Contaminated Disposables:

    • Non-sharps (e.g., gloves, weighing paper, pipette tips): Place these items in a designated hazardous waste container, separate from the solid chemical waste. The container should be a durable, leak-proof bag or drum, clearly labeled as "Hazardous Waste" with the name of the contaminating chemical.

    • Sharps: Place all contaminated sharps in a puncture-resistant sharps container that is clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage and Collection: Store these containers in the SAA and arrange for their disposal through your institution's EH&S department.

Disposal of Liquid Waste Containing this compound
  • Container Selection: Use a designated, leak-proof, and compatible container for liquid hazardous waste, such as an HDPE or glass bottle with a secure screw cap.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name of all constituents (including solvents), and their approximate concentrations. The associated hazards must also be indicated.

  • Collection: Collect all solutions containing this compound in the designated liquid waste container. Never dispose of this chemical down the drain. [9]

  • Storage: Keep the liquid waste container securely capped and stored in the SAA, within secondary containment to prevent spills.

  • Disposal Request: Arrange for collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For small spills of the solid, and if you are trained and equipped to do so, proceed with cleanup. For large spills or any spill you are not comfortable handling, contact your institution's emergency response team.

  • Cleanup (for trained personnel with appropriate PPE):

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. Use absorbent materials like vermiculite or sand to contain the spill area.[9]

    • For liquid spills, use an inert absorbent material to contain and collect the spilled liquid.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report all spills to your supervisor and your institution's EH&S department, following established protocols.

Disposal Decision-Making Flowchart

The following diagram provides a visual guide to the decision-making process for the proper disposal of waste contaminated with this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation WasteType Identify Waste Type Start->WasteType SolidWaste Solid Compound WasteType->SolidWaste Solid LiquidWaste Liquid Solution WasteType->LiquidWaste Liquid ContaminatedItems Contaminated Labware/PPE WasteType->ContaminatedItems Contaminated Items SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Sharps Sharps? ContaminatedItems->Sharps NonSharpsContainer Collect in Labeled Solid Hazardous Waste Container (for contaminated items) Sharps->NonSharpsContainer No SharpsContainer Collect in Labeled Puncture-Resistant Sharps Container Sharps->SharpsContainer Yes StoreSAA Store in Satellite Accumulation Area (SAA) SolidContainer->StoreSAA LiquidContainer->StoreSAA NonSharpsContainer->StoreSAA SharpsContainer->StoreSAA EHSpickup Arrange for EH&S Pickup StoreSAA->EHSpickup

Sources

Personal Protective Equipment for Handling 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile: A Proactive Safety and Operations Manual

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic building block with significant potential in medicinal chemistry. Its structure, combining a pyrazolopyridine core with a reactive nitrile group, necessitates a comprehensive and proactive approach to personal protection. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for risk mitigation.

The Foundation of Safety: A Hazard-Informed Risk Assessment

While comprehensive toxicological data for this compound is not extensively published, its chemical architecture provides critical clues for a robust safety assessment. The core principle is to prevent all routes of potential exposure: dermal, ocular, inhalation, and ingestion.

  • Pyrazolopyridine Core: This fused heterocyclic system is a common scaffold in biologically active compounds, including pharmaceuticals with antimicrobial and anticancer properties.[1][2] Its presence suggests that the molecule could have unintended biological effects, making it crucial to prevent systemic absorption.

  • Nitrile Functional Group (-C≡N): The nitrile group is a versatile synthon in organic chemistry.[3][4] However, it is also characterized by a highly polar carbon-nitrogen triple bond and can be metabolized or degrade under certain conditions, potentially posing health risks.[5]

  • Pyridine Derivatives: Compounds containing a pyridine ring are known to cause skin and eye irritation.[6]

Based on analogous structures, the primary hazards are clearly defined. A safety data sheet for the closely related 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile warns that the toxicological properties have not been thoroughly investigated and that it may cause respiratory irritation.[7] Another analog, 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, is listed with warnings of being harmful if swallowed or inhaled, and causing skin and serious eye irritation.[8] Therefore, we must operate under the assumption that this compound presents similar hazards.

The Core Directive: Engineering and Administrative Controls

Personal protective equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on robust primary controls.

  • Elimination/Substitution: The most effective control is to eliminate the hazard. If a less hazardous alternative can achieve the same scientific outcome, it should be considered.[9]

  • Engineering Controls: All handling of this compound, especially the solid powder, must be performed within a certified chemical fume hood to control exposure at the source.[10] This is the most critical step in preventing respiratory exposure.

  • Administrative Controls: Your institution must have clear, written standard operating procedures (SOPs) for handling potent compounds. All personnel must receive documented training on these procedures and the specific hazards of this chemical.[10]

The Essential PPE Ensemble: A Multi-Layered Defense

The following PPE recommendations should be considered the mandatory minimum for any work involving this compound. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[10]

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Unpacking & Storage 2 pairs of nitrile glovesSafety glasses with side shieldsFully-buttoned lab coatNot required if no risk of aerosolization
Weighing Solid Compound 2 pairs of nitrile glovesChemical safety goggles & Face shieldFully-buttoned lab coatNIOSH-approved N95 respirator (or higher)
Solution Preparation/Transfer 2 pairs of nitrile glovesChemical safety goggles & Face shieldFully-buttoned lab coatNot required if performed in a fume hood
Running Reaction & Workup 2 pairs of nitrile glovesChemical safety goggles & Face shieldFully-buttoned lab coatNot required if performed in a fume hood
Spill Cleanup 2 pairs of heavy-duty nitrile glovesChemical safety goggles & Face shieldDisposable chemical-resistant apron or coverallNIOSH-approved respirator with organic vapor/particulate cartridges

Detailed Justification for PPE Selection:

  • Hand Protection: Double-gloving with nitrile gloves provides layered protection against potential tears and rapid permeation. Nitrile is selected for its broad chemical resistance. Gloves should be inspected before use and changed immediately upon contamination or at regular intervals (e.g., every 1-2 hours) during extended procedures.

  • Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates. A full face shield must be worn over the goggles during any task with a heightened risk of splashing, such as transferring solutions or weighing the powder, which can become airborne.[11]

  • Body Protection: A fully-buttoned lab coat protects the skin and personal clothing. For cleaning up large spills or handling significant quantities, a disposable, low-linting coverall (e.g., Tyvek®) offers enhanced protection against particle intrusion and permeation.[9]

  • Respiratory Protection: The chemical fume hood is the primary respiratory control. However, when weighing the solid powder—a task with a high potential for generating fine, inhalable dust—an N95 respirator is a necessary supplemental precaution.[7] The use of tight-fitting respirators requires that personnel be properly fit-tested and trained.

Procedural Discipline: Workflows for Safety

Adherence to strict protocols for donning, doffing, and disposal is as critical as the PPE itself.

Experimental Protocol: PPE Donning and Doffing Sequence

A disciplined sequence prevents cross-contamination between "clean" and "dirty" areas. The guiding principle is to touch contaminated surfaces only with contaminated gloves.

Donning (Putting On) Sequence:

  • Shoe Covers: If required by facility protocols.

  • Inner Gloves: The first pair of nitrile gloves.

  • Gown/Lab Coat: Ensure it is fully fastened.

  • Respirator: If required, perform a user seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Outer Gloves: Worn over the cuff of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Peel off by turning them inside out, avoiding contact with bare skin. Dispose of in the designated hazardous waste container.

  • Face Shield and Goggles: Handle by the strap or sides. Place in a designated area for decontamination.

  • Gown/Lab Coat: Unfasten and roll it away from the body, turning it inside out. Dispose of in the designated waste container.

  • Inner Gloves: Remove as in step 1.

  • Respirator: Remove by the straps without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Exit) d1 1. Inner Gloves d2 2. Lab Coat d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Goggles/ Face Shield d3->d4 d5 5. Outer Gloves d4->d5 f1 1. Outer Gloves d5->f1 Enter Work Area f2 2. Goggles/ Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator f4->f5 wash 6. Wash Hands Thoroughly f5->wash Proceed to...

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Emergency Protocol: Spill Management

Prompt and correct action can prevent a minor spill from becoming a major incident.[10]

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or if you are unsure of the hazard.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, double nitrile gloves, and chemical safety goggles. For larger spills, a respirator and chemical-resistant apron are necessary.[12]

  • Contain the Spill: For a solid, gently cover with absorbent pads. For a liquid, surround the spill with absorbent material, working from the outside in.

  • Clean Up: Carefully collect all contaminated materials using forceps or other tools and place them into a clearly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate cleaning solution (consult your institution's EHS guidelines), followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous chemical waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in research and development is contingent upon an unwavering commitment to safety. This guide provides a framework for best practices, but it must be supplemented by the official Safety Data Sheet (SDS) for the specific material you procure and the established protocols of your institution. By understanding the rationale behind each safety measure, you empower yourself to work not only effectively but also securely, ensuring that scientific discovery and personal well-being go hand in hand.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.